molecular formula C9H12N2O2 B184129 N-(4-methoxybenzyl)urea CAS No. 54582-35-3

N-(4-methoxybenzyl)urea

Katalognummer: B184129
CAS-Nummer: 54582-35-3
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: WEYDYKHFODVPIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-Methoxybenzyl)urea (CAS 54582-35-3) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. This urea derivative features a 4-methoxybenzyl group and serves as a valuable building block in organic synthesis and medicinal chemistry research. Its physical characteristics include a melting point of 110-112 °C and an estimated boiling point of 327.9±34.0 °C . In research, this compound is a versatile synthetic intermediate. The 4-methoxybenzyl (PMB) group is widely recognized in organic synthesis as a robust yet selectively removable protecting group for carboxylic acids and other functional groups . While often used to form PMB esters, the PMB group's utility extends to other protective applications. Furthermore, structurally related urea and pyrimidine derivatives are extensively investigated for their diverse pharmacological potentials, which include anti-inflammatory activities . As such, this compound itself serves as a key precursor in the synthesis of more complex molecules for biological evaluation. Handling should adhere to standard laboratory safety practices. This product is labeled with the GHS07 signal word and is harmful if swallowed (H302) . Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-methoxyphenyl)methylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYDYKHFODVPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357353
Record name N-(4-methoxybenzyl)urea
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54582-35-3
Record name N-[(4-Methoxyphenyl)methyl]urea
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Record name [(4-methoxyphenyl)methyl]urea
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Foundational & Exploratory

Introduction: The Versatility of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)urea

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a valuable chemical intermediate in the fields of medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. We will explore multiple synthetic strategies, from classic, robust methods to modern, catalytic innovations, providing detailed protocols, mechanistic insights, and comparative data to inform your research and development efforts.

This compound, with the molecular formula C₉H₁₂N₂O₂, is a monosubstituted urea derivative featuring a 4-methoxybenzyl group attached to one of the urea nitrogen atoms.[1] This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The urea moiety is a key structural feature in many biologically active compounds, capable of forming crucial hydrogen bonds with enzyme and receptor targets. The 4-methoxybenzyl (PMB) group is also significant in organic synthesis, often employed as a robust and selectively cleavable protecting group.[1] Structurally related urea derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2]

This guide will focus on the practical synthesis of this compound, providing the necessary detail to replicate and adapt these methods in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
CAS Number 54582-35-3[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name (4-methoxyphenyl)methylurea[1]
Melting Point 110-112 °C[1]
Appearance White crystalline solid (typical)N/A
Boiling Point 327.9±34.0 °C (Estimated)[1]

Part 1: The Isocyanate Pathway: A Direct and Efficient Approach

The reaction of an isocyanate with an amine (or ammonia) is one of the most direct and high-yielding methods for the synthesis of ureas. This pathway leverages the high electrophilicity of the isocyanate carbonyl carbon, which readily reacts with nucleophiles. For the synthesis of this compound, the commercially available 4-methoxybenzyl isocyanate is treated with ammonia.

Causality and Mechanism

The core of this reaction is a classic nucleophilic addition. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbonyl carbon of the isocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is typically irreversible and proceeds to completion quickly under mild conditions.

G Figure 1: Isocyanate Pathway Workflow. cluster_workflow Reaction Workflow R_NCO 4-Methoxybenzyl Isocyanate Step1 Nucleophilic Attack R_NCO->Step1 Reacts with NH3 Ammonia (NH₃) NH3->Step1 Intermediate Zwitterionic Intermediate Step2 Proton Transfer Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Figure 1: Isocyanate Pathway Workflow.

Experimental Protocol

Materials:

  • 4-Methoxybenzyl isocyanate[3][4]

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl isocyanate (1.0 eq) in a suitable solvent like DCM or THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (approx. 2.0-3.0 eq) dropwise to the stirred isocyanate solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the isocyanate spot.

  • If using a water-miscible solvent like THF, remove the solvent under reduced pressure. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of the starting material. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[1]

Table 2: Data Summary for the Isocyanate Pathway

ParameterValue/Description
Key Reagents 4-Methoxybenzyl isocyanate, Ammonium hydroxide
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Typical Yield >90% (expected for this reaction type)
Purification Recrystallization

Part 2: The Cyanate Pathway: A Classic One-Pot Synthesis

A well-established and cost-effective method for preparing monosubstituted ureas involves the reaction of a primary amine with an alkali metal cyanate, such as potassium cyanate, in an aqueous acidic medium.[5] This pathway begins with the formation of the amine salt, which then reacts with the cyanate.

Causality and Mechanism

This synthesis proceeds through an in situ generation of the isocyanate. First, the 4-methoxybenzylamine is protonated by an acid (e.g., HCl) to form the corresponding ammonium salt. This salt then reacts with potassium cyanate (KOCN) in water. The cyanate ion (OCN⁻) and the protonated amine exist in equilibrium with a small amount of isocyanic acid (HNCO) and the free amine. The free amine then performs a nucleophilic attack on the isocyanic acid to generate the final urea product. The entire process is conveniently performed in a single pot.

G Figure 2: Cyanate Pathway Reaction Sequence. cluster_workflow Reaction Sequence Amine 4-Methoxybenzylamine Amine_HCl Amine Hydrochloride Amine->Amine_HCl + HCl Product This compound Amine->Product + HNCO (Nucleophilic Addition) HCl HCl KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (in situ) KOCN->HNCO Amine_HCl->HNCO + KOCN (equilibrium) HNCO->Product

Caption: Figure 2: Cyanate Pathway Reaction Sequence.

Experimental Protocol

Materials:

  • 4-Methoxybenzylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Cyanate (KOCN)

  • Water

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • In a beaker or flask, dissolve 4-methoxybenzylamine (1.0 eq) in water.

  • Carefully add concentrated HCl (1.0 eq) to the solution while stirring to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in warm water.

  • Add the potassium cyanate solution to the stirred amine salt solution.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. A white precipitate of the urea should begin to form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining inorganic salts.

  • Dry the product in a desiccator or a vacuum oven. Purity is often high, but recrystallization can be performed if necessary.

Trustworthiness: The formation of a precipitate upon heating and cooling serves as a physical validation of the reaction. The identity and purity of the dried product must be confirmed by melting point and spectroscopic analysis. This method's reliability is well-documented in organic synthesis literature.[5]

Table 3: Data Summary for the Cyanate Pathway

ParameterValue/Description
Key Reagents 4-Methoxybenzylamine, Potassium Cyanate, HCl
Solvent Water
Reaction Time 1-2 hours
Temperature 50-60 °C
Typical Yield 70-85%
Purification Filtration and washing; Recrystallization if needed

Part 3: Ruthenium-Catalyzed Synthesis: A Modern, Green Approach

Reflecting advancements in sustainable chemistry, modern catalytic methods offer an alternative to traditional stoichiometric reagents. A notable approach is the ruthenium-catalyzed synthesis of ureas from amines, using methanol as a C1 source.[6] This method is highly atom-economical and leverages a readily available and renewable feedstock.

Causality and Mechanism

This advanced pathway involves a catalytic cycle driven by a ruthenium complex. While the precise mechanism is complex, it is understood to proceed via the dehydrogenation of methanol on the catalyst to generate a reactive C1 intermediate, likely a formaldehyde or a related species bound to the metal center. Concurrently, the amine coordinates to the catalyst. A series of steps involving nucleophilic attack and further oxidation/reduction cycles on the metal center ultimately constructs the urea linkage, releasing water as the primary byproduct. This avoids the use of hazardous reagents like phosgene or moisture-sensitive isocyanates.

G Figure 3: Conceptual Diagram of Catalytic Urea Synthesis. Amine 4-Methoxybenzylamine Cycle Catalytic Cycle Amine->Cycle Methanol Methanol (C1 Source) Methanol->Cycle Catalyst Ru-Catalyst Catalyst->Cycle Product This compound Cycle->Product Byproduct H₂O / H₂ Cycle->Byproduct

Caption: Figure 3: Conceptual Diagram of Catalytic Urea Synthesis.

Experimental Protocol

Materials:

  • 4-Methoxybenzylamine

  • Ruthenium catalyst (e.g., a specific Ru-pincer complex as described in the literature[6])

  • Methanol (anhydrous)

  • Toluene or other suitable high-boiling solvent

  • Schlenk flask or high-pressure reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Note: This reaction must be carried out under an inert atmosphere using Schlenk techniques due to the air-sensitivity of the catalyst.

  • To a Schlenk flask or reactor, add the ruthenium catalyst (e.g., 1-2 mol%).

  • Add 4-methoxybenzylamine (1.0 eq) and the solvent (e.g., toluene).

  • Add methanol (2.0-3.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 120-150 °C) for the required time (12-24 hours).[6]

  • After the reaction period, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified using column chromatography on silica gel to separate the desired urea from the catalyst and any byproducts.

Trustworthiness: This is a specialized protocol requiring expertise in handling air-sensitive reagents. Validation relies on careful replication of literature-reported conditions and comprehensive analysis (NMR, MS) of the final product to confirm its structure and purity, and to ensure complete removal of the metal catalyst.

Table 4: Data Summary for the Catalytic Pathway

ParameterValue/Description
Key Reagents 4-Methoxybenzylamine, Methanol, Ru-Catalyst
Solvent Toluene (or similar)
Reaction Time 12-24 hours
Temperature 120-150 °C
Typical Yield 70-90% (substrate dependent)[6]
Purification Column Chromatography

Comparative Analysis and Conclusion

The choice of synthetic pathway for this compound depends critically on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

  • The Isocyanate Pathway is the most direct and often highest-yielding method. It is ideal for rapid, small-scale synthesis when the isocyanate starting material is readily available. However, isocyanates are toxic and require careful handling.

  • The Cyanate Pathway represents a classic, robust, and economical choice. It uses inexpensive, stable starting materials and is well-suited for larger-scale preparations without the need for specialized equipment or inert atmosphere techniques.

  • The Catalytic Pathway embodies the principles of green chemistry, offering high atom economy and avoiding hazardous reagents. While it requires a specialized catalyst and air-sensitive techniques, it represents the cutting edge of sustainable synthesis and is an excellent choice for research focused on developing environmentally benign processes.

By understanding the distinct advantages and mechanistic underpinnings of each pathway, researchers can make an informed decision that best aligns with their scientific and logistical objectives. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this compound.

References

  • Vulcanchem. N-Methoxy-N'-(4-methoxyphenyl)urea.
  • SLS Ireland. 4-Methoxybenzyl isocyanate, 98%. Sigma-Aldrich.
  • Sigma-Aldrich. 4-Methoxybenzyl isocyanate 98%.
  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. PubChem.
  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters.
  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules.
  • Sigma-Aldrich. 4-Methoxybenzyl isocyanate 98% 56651-60-6.
  • BenchChem. This compound | CAS 54582-35-3.
  • ChemRxiv. (2020). “Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogenation catalyzed by Pd/C.
  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank.
  • AWS. Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Supporting Information.
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.
  • Santa Cruz Biotechnology. This compound | CAS 54582-35-3.

Sources

Introduction: Contextualizing N-(4-methoxybenzyl)urea in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxybenzyl)urea

Prepared by: Gemini, Senior Application Scientist

This compound is a urea derivative characterized by the presence of a 4-methoxybenzyl substituent. While not a therapeutic agent in itself, it represents a valuable molecular scaffold and synthetic intermediate in the fields of organic synthesis and medicinal chemistry[1]. Compounds containing the benzylurea moiety are explored for a wide range of pharmacological activities, making a thorough understanding of the fundamental physicochemical properties of this parent structure essential for any researcher in the field.

The journey of a molecule from a laboratory curiosity to a functional tool—be it a drug candidate, a probe, or a novel material—is fundamentally governed by its physicochemical characteristics. Properties such as solubility, lipophilicity (logP), and acid-base character (pKa) dictate how a molecule will behave in a given environment, influencing everything from its absorption and distribution in a biological system to its purification and formulation in a laboratory setting.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying experimental rationale and standardized protocols for their determination. By grounding data in methodology, we aim to provide a self-validating framework for the reliable characterization of this and similar molecules.

Section 1: Chemical Identity and Structural Features

Unambiguous identification is the cornerstone of all chemical research. The structural and identifying information for this compound is summarized below. The molecule consists of a central urea core (-NH-CO-NH-) where one nitrogen atom is substituted with a benzyl group, which in turn is substituted at the para-position with a methoxy group (-OCH₃).

IdentifierValueSource(s)
IUPAC Name (4-methoxyphenyl)methylurea[1]
CAS Number 54582-35-3[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.21 g/mol [2]
Common Synonyms 1-(4-Methoxybenzyl)urea, p-methoxybenzylurea[3]

Structural Diagram:

Caption: 2D structure of this compound.

Section 2: Spectroscopic and Analytical Profile

Spectroscopic data provides a unique "fingerprint" for a molecule, confirming its identity, structure, and purity. While complete experimental spectra for this compound are not widely published, its profile can be confidently predicted based on its functional groups and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): In a solvent like DMSO-d₆, the following signals are expected:

    • ~3.7 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

    • ~4.2 ppm (doublet, 2H): Methylene protons (-CH₂-) adjacent to the urea nitrogen, showing coupling to the neighboring NH proton.

    • ~6.5-7.0 ppm (broad signals, 3H): Protons of the two urea nitrogens (-NH- and -NH₂), which are exchangeable with D₂O.

    • ~6.9 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

    • ~7.2 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.

  • ¹³C NMR (Predicted):

    • ~43 ppm: Methylene carbon (-CH₂-).

    • ~55 ppm: Methoxy carbon (-OCH₃).

    • ~114 ppm: Aromatic carbons ortho to the methoxy group.

    • ~129 ppm: Aromatic carbons meta to the methoxy group.

    • ~132 ppm: Quaternary aromatic carbon attached to the methylene group.

    • ~158 ppm: Quaternary aromatic carbon attached to the methoxy group.

    • ~159 ppm: Carbonyl carbon (C=O) of the urea group[4].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of its key functional groups.[4][5]

  • 3450-3250 cm⁻¹ (strong, broad): Two distinct N-H stretching vibrations from the -NH and -NH₂ groups of the urea moiety.

  • ~3030 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene and methoxy groups.

  • ~1680 cm⁻¹ (strong, sharp): C=O stretching (Amide I band) of the urea carbonyl group.

  • ~1610 cm⁻¹ (medium): N-H bending vibration (Amide II band) and aromatic C=C stretching.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)
  • Molecular Ion: In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 180 or 181, respectively, confirming the molecular weight.

  • Key Fragmentation Pattern: A prominent fragment would be the 4-methoxybenzyl cation at m/z 121 , resulting from the cleavage of the C-N bond between the methylene group and the urea nitrogen. This fragment is particularly stable and often serves as the base peak for benzyl compounds.

Section 3: Core Physicochemical Properties

These properties are critical for predicting the behavior of the compound in both biological and chemical systems. The sharp melting range suggests the sample is of high purity[1].

PropertyValue / InformationSignificance in Research & Development
Physical State White solid / powder.Influences handling, storage, and formulation choices.
Melting Point 110 - 112 °CA sharp melting point is a primary indicator of purity. It defines the upper temperature limit for solid-state processing.[1]
Boiling Point 327.9 ± 34.0 °C (Predicted)This is an estimated value; the compound would likely decompose before boiling at atmospheric pressure. Useful for theoretical models.[1]
Aqueous Solubility Data not available. Expected to be low.Directly impacts bioavailability, formulation options (e.g., need for co-solvents), and the design of biological assays. A standardized determination protocol is provided in Section 4.
Lipophilicity (logP) Data not available. Predicted to be moderately lipophilic.The octanol-water partition coefficient (logP) is a key predictor of cell membrane permeability and absorption. A standard determination protocol is provided in Section 4.
Acid-Base Properties (pKa) Data not available.The urea functional group is a very weak base (pKa of protonated urea is ~0.18) and its NH protons are not significantly acidic under physiological conditions[6]. The molecule is considered neutral for practical purposes.

Section 4: Standardized Experimental Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental method used. Here, we detail standardized, self-validating protocols for determining the most critical properties based on internationally recognized guidelines.

Workflow for Physicochemical Characterization

Caption: Logical workflow for key physicochemical property determination.

Protocol 1: Determination of Melting Point

This protocol uses a standard digital melting point apparatus. The objective is to determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Calibration: Ensure the apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) with melting points bracketing the expected range of the sample.

  • Sample Preparation: Finely powder a small amount of dry this compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Set a heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which all solid has melted (T_clear).

  • Reporting: Report the melting point as the range T_onset – T_clear. For a pure compound, this range should be narrow (< 2 °C).

Causality Insight: A slow ramp rate is crucial. If heating is too fast, the thermometer reading will lag behind the actual sample temperature, leading to an artificially elevated and broad melting range.

Protocol 2: Aqueous Solubility (Shake-Flask Method, OECD 105)

This method is the gold standard for determining the solubility of a substance in water and is suitable for compounds with solubilities above 10⁻² g/L.[7][8][9]

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance). The test should be conducted at a constant temperature, preferably 20-25 °C.[8][9]

  • Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed, inert vessel. The excess solid is critical to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture (e.g., on a shaker or stirrer) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed. This step is vital to remove all undissolved microparticles.

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: The solubility is reported in units of g/L or mol/L. The determination should be performed in triplicate.

Self-Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

Protocol 3: Octanol-Water Partition Coefficient (LogP, Shake-Flask Method, OECD 107)

This protocol determines the logP value, a measure of a compound's differential solubility between n-octanol and water, which serves as a surrogate for its lipophilicity.[10][11] The method is reliable for compounds with logP values between -2 and 4.[10]

G OECD 107: Shake-Flask LogP Determination cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation A Pre-saturate n-octanol with water B Pre-saturate water with n-octanol C Prepare stock solution of compound in n-octanol D Combine phases in known ratio C->D E Add compound stock solution F Equilibrate via shaking (e.g., 2h) G Separate phases via centrifugation H Measure concentration in water phase (Cw) G->H I Measure concentration in octanol phase (Co) G->I J Calculate P = Co / Cw H->J I->J K Calculate LogP = log10(P) J->K

Caption: Standard workflow for LogP determination via the shake-flask method.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the layers. This ensures the two phases are in equilibrium before the experiment begins.

  • Test Run: Dissolve this compound in the n-octanol phase. Add a known volume of the water phase. The volume ratio should be adjusted based on the expected logP to ensure the concentration in both phases is accurately measurable.

  • Equilibration: Seal the vessel and shake vigorously for an appropriate time (e.g., 2 hours) at a constant temperature (20-25 °C) to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: Separate the two immiscible layers by centrifugation. This is a critical step to prevent micro-emulsions from affecting the concentration measurement.[11]

  • Concentration Analysis: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_octanol / C_water. The final value is reported as its base-10 logarithm: LogP = log₁₀(P). The experiment should be run in triplicate.[11]

Section 5: Synthesis and Purity Considerations

While not a physicochemical property, the synthetic route to this compound is directly relevant to its experimental characterization. A common method for synthesizing such ureas involves the reaction of an amine with an isocyanate.[13][14]

Plausible Synthetic Route: 4-methoxybenzylamine + Potassium Cyanate (in the presence of a weak acid) → this compound

Implications for Purity: The primary impurity to consider from this route would be the symmetrically disubstituted N,N'-bis(4-methoxybenzyl)urea , formed if the intermediate isocyanate reacts with another molecule of the starting amine. The presence of this less polar, higher molecular weight impurity could significantly affect measured properties, for instance, by artificially lowering a measured melting point or interfering with analytical quantitation in solubility and logP studies. Therefore, purification by recrystallization or column chromatography is essential to ensure the integrity of the data generated.

References

  • Solubility testing in accordance with the OECD 105 - FILAB.
  • This compound|CAS 54582-35-3 - Benchchem.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • OECD 105 Testing of Chemicals - Standard Test Method for W
  • N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea - ChemicalBook.
  • Test No.
  • Test No.
  • Test No.
  • OECD 105 - W
  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • Test No.
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH.
  • Electronic Supplementary information for - The Royal Society of Chemistry.
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data - ACS Public
  • 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea (CAS 188911-54-8) - Cheméo.
  • This compound | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology.
  • N,N -bis(4-methoxyphenyl)urea - 1227-44-7, C15H16N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea - PubChemLite.
  • The Infra-red Absorption Spectrum and Structure of Urea.
  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem - The Royal Society of Chemistry.
  • This compound - CAS:54582-35-3 - Sunway Pharm Ltd.
  • Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)- - Optional[MS (GC)] - Spectrum - SpectraBase.
  • 1-Benzyl-3-(4-methoxybenzyl)urea - the NIST WebBook.
  • N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea | Abcam.
  • pKa Data Compiled by R.
  • pKa values of nitrogen heterocycles in acetonitrile (MeCN)
  • This compound | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology.
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.
  • Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR a.

Sources

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of a Potential Therapeutic Agent

In the landscape of contemporary drug discovery, the urea scaffold represents a privileged structure, serving as the backbone for a multitude of clinically significant agents. The compound N-(4-methoxybenzyl)urea, while recognized as a versatile synthetic intermediate, remains largely uncharacterized in terms of its specific mechanism of action.[1][2] This guide is conceived not as a retrospective summary of established facts, but as a forward-looking strategic blueprint for the comprehensive elucidation of its biological activity. Drawing upon established principles in pharmacology and chemical biology, we will construct a plausible mechanistic hypothesis and delineate a rigorous, multi-faceted experimental workflow to interrogate it. This document is intended for researchers, scientists, and drug development professionals dedicated to the methodical and insightful exploration of novel chemical entities.

Part 1: Deconstructing the Molecule and Formulating a Mechanistic Hypothesis

The structure of this compound, with its hydrogen bond donors and acceptors, suggests a high potential for interaction with biological macromolecules.[3] While direct evidence for its mechanism is sparse, clues can be gleaned from structurally analogous compounds. Notably, derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines.[4][5] Furthermore, the closely related compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has been identified as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulator in numerous cellular processes, including cell proliferation, apoptosis, and metabolism.[6]

Based on these precedents, we propose the primary hypothesis that This compound exerts its biological effects through the inhibition of one or more protein kinases, with a high probability of targeting the GSK-3β signaling pathway. This hypothesis forms the cornerstone of our investigative strategy.

Part 2: A Step-by-Step Experimental Framework for Mechanism of Action Elucidation

The following sections outline a logical and technically robust series of experiments designed to test our central hypothesis and uncover the detailed mechanism of action of this compound.

Initial Phenotypic Screening: Assessing Cellular Impact

The first step is to ascertain the broader cellular effects of the compound. This will provide a foundational understanding of its potency and the cellular contexts in which it is active.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., A549 lung carcinoma, HeLa cervical cancer, and a panel of NCI-60 cell lines) should be selected.[4][5]

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.

  • Cell Seeding: Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: Cells are incubated for a standard period, typically 48 to 72 hours.

  • Viability Assessment (MTT Assay):

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: This experiment will determine the potency of this compound across different cell lines and provide initial evidence of its antiproliferative or cytotoxic effects.

Target Engagement and Validation: Pinpointing the Molecular Target

Assuming the compound exhibits significant antiproliferative activity, the next crucial phase is to identify its direct molecular target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: A broad panel of recombinant human kinases, with a particular focus on the GSK-3 family (GSK-3α and GSK-3β), should be utilized.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Procedure:

    • The kinase, its specific substrate, and ATP are combined in the wells of a microplate.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • A reagent is added to stop the kinase reaction and detect the remaining ATP via a luciferase-luciferin reaction.

  • Data Analysis: The IC50 value for the inhibition of each kinase is determined. A significant and selective inhibition of GSK-3β would lend strong support to our initial hypothesis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context.

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein (e.g., GSK-3β) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of GSK-3β in the presence of this compound would confirm direct binding.

Delineating the Downstream Signaling Cascade

Upon confirmation of target engagement, the subsequent step is to map the downstream consequences of target inhibition.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Treatment and Lysis: Cells are treated with this compound at its IC50 concentration for various time points. Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Antibody Probing: The membrane is probed with primary antibodies specific for key proteins in the GSK-3β signaling pathway, including phosphorylated and total forms of GSK-3β, β-catenin, and c-Myc.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

Expected Outcome: Inhibition of GSK-3β should lead to a decrease in the phosphorylation of its substrates, such as β-catenin, leading to its stabilization and accumulation. This, in turn, would affect the expression of downstream target genes like c-Myc.

Visualizing the Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK3B GSK-3β Receptor->GSK3B Inactive Wnt Signaling BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates DestructionComplex Destruction Complex BetaCatenin->DestructionComplex Binds BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates Axin Axin Axin->DestructionComplex APC APC APC->DestructionComplex Ub Ubiquitination DestructionComplex->Ub Mediates Proteasome Proteasomal Degradation Ub->Proteasome N_methoxybenzylurea This compound N_methoxybenzylurea->GSK3B Inhibits TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., c-Myc) TCF_LEF->TargetGenes

Caption: Proposed signaling pathway of this compound.

Part 3: Data Synthesis and Interpretation

A comprehensive analysis of the data generated from these experiments will allow for the construction of a detailed narrative of the mechanism of action of this compound.

Data Summary Table

Experiment Metric Expected Result with this compound Interpretation
Cell Viability (MTT)IC50Low micromolar range in sensitive cell linesPotent antiproliferative/cytotoxic activity
Kinase Inhibition AssayIC50 for GSK-3βSelective inhibition compared to other kinasesDirect enzymatic inhibition of GSK-3β
CETSAΔTmIncreased thermal stability of GSK-3βConfirms direct target engagement in cells
Western Blotp-GSK-3β (Ser9)No significant change or slight decreaseConsistent with direct active site inhibition
Western Blotβ-catenin levelsIncreased total β-cateninInhibition of GSK-3β-mediated degradation
Western Blotc-Myc levelsDecreased expressionDownstream effect of β-catenin dysregulation

Part 4: Concluding Remarks and Future Directions

This in-depth technical guide provides a robust framework for the systematic elucidation of the mechanism of action of this compound. The proposed experiments, progressing from broad phenotypic screening to specific target validation and downstream pathway analysis, are designed to yield a comprehensive and scientifically rigorous understanding of this compound's biological activity.

Should the primary hypothesis be confirmed, future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the this compound scaffold. Furthermore, in vivo studies in relevant animal models will be essential to evaluate its therapeutic potential. The journey from a simple chemical entity to a potential therapeutic agent is arduous, but with a methodical and insightful scientific approach, the full potential of this compound can be unlocked.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjkuiTLSg87WF9gYe-usskObW8haGdvE7VTa034zWUPiTzzv01Krv-4XcMb_MCDUeJxRAFBYu4hzKLjB4pUuCu3Y8OX2mQcyFDY4_aMF8x-8yfIcswb25fOee2jikRG512FJ3d0t9MP1vkYQc=]
  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Ayurpharm Int J Ayur Alli Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtkQ1RGa2X6uWBjrzb-g0V-ScB1c4npwwGNYcajiN1UJ8OlTckVH2x6s3m9G3gwcdDIa969mC9KiYQBifT3Y7phF6_xsYPJCt3TW_iSMFNjoWE_DUTZzepBITWrbNHEObFmyqj4e_IuTNlgLZQOk4eRvH0ZjBcB5yh45bc0cbWGkWTbS0SO_X1en7RosGJZBeKl5hQuIK1bXqsckt3GJk=]
  • This compound | CAS 54582-35-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxVrpQX3AVAzGyvxzAucZaL9V8LQb84N-SQY3XqvNpwwB7UfGEWN2mRhTngW2deE2yc7GrC48kisuZ9CiVI2aQvmt4O8IXQ_tn7CbtrCrmX1fUcwz6rv-sS2jrU_GIuGAYY0T]
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPLYUskNLOme-C9WheEZJqWiTQoRZDZcI7bijYOGUQT22WywbgSc3BdyC2gzZ8z23jLJ1asaf2vXHACeQNbeVI5xV9qZd910kXgENDsvwQga6tXA9HMv9Z8emwt4QKV2motgzwWE36xhbL-8=]
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfFicE88K9hXwJ0px1wPNVG7DVsPKwiWMBNBBP477EgWOIBvdA7cbUIFm0yCSV6460QdAi60p7oRool6md3Su8hEP9hmDlLrbl3iquX4hEs0CMWoCFPkiBuvHKC7BlSfx8hzUM]
  • N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8BZv0yVBSPetogqrYYIT_puiKztZt_a2_HNJRA_JW4EGSTIkgcCu_BRYFdKbtggD3uVfyQDZmfXfsBCJg9gWgKM0oLmfgaFhG6nDMdReYvKAwPSJdNlFlEp2IYZLhGXx5gMi2mWFxERU3W3he8PO_5Fd2YwinTg_tjdmssO5--B5FyODNHuZog6ZWYhyECWenaWA]
  • 1-(4-Methoxybenzyl)urea. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnPHyQ45R5roMXaifNLGGtwsMEwZ2B5PtmNMwDZu6KdER27nCGaMgSPIOX89urpaQ7MzcBBCJkaSFYP1OhDTkkjBZUwskvHooJHIWZKFRSbnfOvLXJJAK8_bkOp7tFjPe_AShBwXQRjOA0lAcosxpeG0UDT6Gg1NKwIx4QD2tBgPgk5WDY9HvaAVNXRvbA1SIEyJ1JI9-wGtI74SvNDESlLcachoprR2t4Gi5sb50iPT5G-OBd_A==]

Sources

biological activity of N-(4-methoxybenzyl)urea derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-(4-methoxybenzyl)urea Derivatives

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a wide spectrum of biological activities. The urea moiety, with its unique ability to act as both a hydrogen bond donor and acceptor, facilitates robust interactions with various biological targets.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives. We will delve into their significant anticancer, anticonvulsant, and antimicrobial properties, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Versatility of the Urea Scaffold

Urea and its derivatives have been a focal point in drug discovery for over a century.[2] Their structural simplicity, combined with the capacity to form critical hydrogen bonds with biological macromolecules, has led to a diverse array of clinically significant drugs.[3] The N-aryl-N'-benzylurea framework, in particular, offers enhanced molecular flexibility compared to more rigid diaryl urea structures, a modification that can improve pharmacokinetic properties like bioavailability.[4] The inclusion of a 4-methoxybenzyl group often contributes to improved lipophilic and electronic characteristics, enhancing selectivity and efficacy in targeting specific cellular components.[5] This guide explores the multifaceted biological landscape of these derivatives, highlighting their potential across various therapeutic areas.

General Synthesis Strategies

The synthesis of this compound derivatives is typically straightforward, often involving the reaction of a substituted amine with a corresponding isocyanate. This facile chemistry allows for the rapid generation of a diverse library of compounds for SAR studies.[6] A common and efficient method involves reacting 4-methoxybenzylamine with a substituted phenyl isocyanate or by first converting an aniline derivative to an isocyanate using an agent like triphosgene, followed by reaction with 4-methoxybenzylamine.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Amine Substituted Aniline or 4-Methoxybenzylamine Step1 Isocyanate Formation (Optional) Amine->Step1 Step2 Urea Formation Reaction Amine->Step2 Reaction Partner Isocyanate_Source Phosgene Equivalent (e.g., Triphosgene) or Substituted Isocyanate Isocyanate_Source->Step1 Step1->Step2 Intermediate Isocyanate Step3 Purification Step2->Step3 Crude Product Product This compound Derivative Step3->Product

Caption: Generalized workflow for synthesizing this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

The most extensively documented is their potent anticancer effect. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT116), prostate (PC3), and cervical (HeLa) cancers.[1][5][7]

Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as multi-kinase inhibitors, disrupting the signaling pathways that drive tumor growth and proliferation.[3] A primary target is the RAF/MEK/ERK signaling pathway, which is frequently overactive in many cancers.[2] By inhibiting key kinases like B-Raf and VEGFR, these compounds can halt the cell cycle and induce apoptosis.[3][8] This dual mechanism of targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor) is a hallmark of successful kinase inhibitors like Sorafenib, a diaryl urea-based drug.[3][8]

G cluster_pathway RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by this compound derivatives.

Structure-Activity Relationship (SAR)

SAR studies reveal that specific structural modifications significantly impact anticancer potency.

  • Terminal Groups : The addition of bulky alkyl groups, such as adamantyl or cyclooctyl, on one side of the urea moiety and an aryl group on the other often leads to maximal activity.[6]

  • Piperidine Moiety : Incorporating a 1-methylpiperidin-4-yl group has been shown to dramatically increase antiproliferative activity against multiple cancer cell lines, with some compounds showing IC50 values under 3 µM.[1][4]

  • Aryl Substituents : The nature and position of substituents on the phenyl ring are critical. For example, modifying the diaryl ether fragment of sorafenib to a 4-(pyridylmethoxy)phenyl fragment can enhance activity.[4][7]

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-4-methoxybenzoyl-N'-phenylureaHeLa6.50[5]
Compound 9bA549 (Lung)< 5[1]
Compound 9bHCT116 (Colon)< 3[1]
Compound 9bMCF7 (Breast)< 3[1][4]
Compound 9bPC3 (Prostate)< 5[1]
Compound 9dA549 (Lung)< 5[1]
Compound 9dHCT116 (Colon)< 3[1]
Compound 9dMCF7 (Breast)< 3[1][4]
Compound 9dPC3 (Prostate)< 3[1][4]
Sorafenib (Control)Various~2-6[1][4]
Hydroxyurea (Control)HeLa170.57[5]

Note: Compounds 9b and 9d are N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives containing a 1-methylpiperidin-4-yl group.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several this compound derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[9][10]

In Vivo Evaluation and SAR

The primary screening for anticonvulsant activity is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[9][11] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

SAR studies have shown that substitutions on the phenyl ring significantly influence activity. Methoxy-substituted derivatives, in particular, have demonstrated significant anti-seizure activity in the MES model.[9] The position of the methoxy group (ortho, meta, or para) can also affect the spectrum of activity against different seizure types.[9] For example, in one study, the 4-methoxy derivative (4l) was active in both MES and PTZ models at a dose of 100 mg/kg.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To screen compounds for their ability to prevent the hind-limb tonic extension phase of a maximal seizure.

Principle: A supramaximal electrical stimulus is applied to the corneas of the animal, inducing a characteristic seizure pattern. An effective anticonvulsant will prevent the tonic hind-limb extension phase of the seizure.

Methodology:

  • Animal Preparation: Use male albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind-limb extension. The complete abolition of this phase is considered the endpoint of protection.

  • Neurotoxicity (Optional): Assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 10 rpm), and their ability to remain on the rod for a set time (e.g., 1 minute) is recorded.[11]

  • Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.

Antimicrobial Activity: Combating Pathogens

Derivatives of this compound have also emerged as potential antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12][13]

Spectrum of Activity and SAR

These compounds have been tested against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungal species like Candida albicans.[13]

The SAR in this context often relates to the lipophilicity of the molecule. For instance, fatty acid amides of 4-methoxybenzylamine have shown good activity, with one derivative containing a hydroxy group on the fatty acid chain demonstrating particularly potent antibacterial and antifungal effects.[12] In other series, the inclusion of a bulky, lipophilic adamantane moiety resulted in outstanding and selective inhibition against Acinetobacter baumannii.[13]

Quantitative Data: Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µM)Reference
Compound 4hS. typhi12.07[14]
Compound 4hS. aureus5.88[14]
Compound 4iA. baumannii11.64[14]
Compound 4iC. albicans23.30[14]
Ceftriaxone (Control)S. typhi14.08[14]
Ceftriaxone (Control)S. aureus3.52[14]

Note: Compounds 4h and 4i are N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, structurally related to the core topic.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound derivatives constitute a highly promising class of compounds with a remarkable breadth of biological activities. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their activity towards specific therapeutic targets. The potent anticancer activity, driven primarily by kinase inhibition, positions these compounds as valuable leads for oncology drug development. Furthermore, their demonstrated anticonvulsant and antimicrobial properties warrant deeper investigation.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives to identify candidates for clinical development. Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and advanced computational modeling will be crucial for rational drug design. The exploration of novel therapeutic applications and the development of derivatives with enhanced potency and selectivity remain exciting avenues for future work in this field.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - NIH. (n.d.).
  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024).
  • Comparative analysis of Methoxyurea with other urea derivatives in cancer research - Benchchem. (n.d.).
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH. (n.d.).
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. (2021).
  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC. (n.d.).
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. (n.d.).
  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - PMC - NIH. (n.d.).
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.).
  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines - CentAUR. (n.d.).
  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.).
  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed. (2010).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. (n.d.).
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. (n.d.).
  • Urea Derivatives as Anticancer Agents - ResearchGate. (2023).
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (n.d.).
  • N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea | Abcam. (n.d.).
  • Synthesis of N-4-methoxybenzoyl-N'phenylurea compound and activiy test of anticancer against HeLa cell line - Repository - UNAIR. (2019).
  • Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - Account - The University of Edinburgh. (2023).
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
  • Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC - PubMed Central. (2023).
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.).
  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides - ResearchGate. (2025).
  • This compound | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025).
  • Evaluation of Anticonvulsant and Analgesic Effects of Benzyl- And Benzhydryl Ureides. (n.d.).
  • N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity - PubMed. (n.d.).
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. (n.d.).
  • Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed. (2001).
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. (n.d.).
  • Synthesis, crystal structure and biological activity of N-(4-methylpyrimidin-2-yl)-N′-2-(nitrophenylsulfonyl)urea and its docking with yeast AHAS | Request PDF - ResearchGate. (2025).

Sources

N-(4-methoxybenzyl)urea: A Core Scaffold for Potent and Selective GSK-3β Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical therapeutic target for a range of debilitating diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] Its central role in regulating a multitude of cellular processes necessitates the development of highly selective inhibitors to minimize off-target effects. This guide delves into the significance of the N-(4-methoxybenzyl)urea moiety as a foundational scaffold in the design of such inhibitors. While this compound itself is a building block, its incorporation into more complex molecules, most notably AR-A014418, has yielded some of the most potent and selective GSK-3β inhibitors to date.[3] We will dissect the structural and mechanistic underpinnings of this scaffold's efficacy, providing detailed experimental protocols for its evaluation and exploring its therapeutic potential.

The Central Role of GSK-3β in Health and Disease

GSK-3β is a key regulatory enzyme involved in a vast array of cellular signaling pathways, including Wnt/β-catenin signaling, insulin metabolism, and neuronal function.[4][5] Unlike most kinases, GSK-3β is constitutively active in resting cells and is primarily regulated through inhibition by upstream signals.[6] This constant activity allows for rapid cellular responses, but its dysregulation is implicated in the pathophysiology of numerous diseases.[2]

  • Alzheimer's Disease (AD): GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the hallmarks of AD.[4][7] Furthermore, overactive GSK-3β can increase the production of amyloid-beta (Aβ) peptides, the main component of senile plaques.[5]

  • Bipolar Disorder: The mood-stabilizing effects of lithium, a long-standing treatment for bipolar disorder, are attributed in part to its direct inhibition of GSK-3β.[3]

  • Type 2 Diabetes: GSK-3β negatively regulates glycogen synthesis in response to insulin. Its inhibition can mimic insulin signaling, making it an attractive target for diabetes therapy.[1]

  • Cancer: The role of GSK-3β in cancer is complex, acting as both a tumor suppressor and promoter depending on the cellular context.[8] Its involvement in pathways like Wnt/β-catenin makes it a target of interest in oncology.[9]

The ubiquitous nature of GSK-3β underscores the critical need for inhibitors with high selectivity to avoid unintended consequences arising from the modulation of its diverse functions.

The this compound Scaffold: A Blueprint for Selectivity

The discovery of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) was a significant milestone in the development of selective GSK-3β inhibitors.[3] This molecule exhibits potent inhibition of GSK-3β (IC50 = 104 nM) with remarkable selectivity against other kinases, including the closely related cyclin-dependent kinases (CDKs).[3] The structural basis for this selectivity lies in the specific interactions of its constituent parts within the ATP-binding pocket of GSK-3β, with the this compound moiety playing a pivotal role.[1]

Structural Insights from the GSK-3β/AR-A014418 Co-crystal Structure

X-ray crystallography of AR-A014418 bound to GSK-3β (PDB ID: 1Q5K) provides a detailed roadmap of the key molecular interactions that drive its potency and selectivity.[1]

MoietyInteracting Residues in GSK-3βType of InteractionContribution to Inhibition
Urea Linkage Val135 (hinge region)Hydrogen BondsThe urea NH groups form crucial hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding site.[1]
4-Methoxybenzyl Group Ile62, Val70, Ala83, Leu188Hydrophobic InteractionsThe methoxybenzyl group fits snugly into a hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[1]
5-Nitro-thiazole Ring Val110, Leu132, Cys199Hydrophobic and van der Waals InteractionsOccupies another hydrophobic region, further stabilizing the inhibitor-enzyme complex.[1]

The selectivity of AR-A014418 over kinases like CDK2 is attributed to subtle differences in the architecture of their ATP-binding pockets. For instance, the presence of a cysteine residue at position 199 in GSK-3β, as opposed to a smaller alanine in CDK2, creates a unique environment that favorably accommodates the thiazole ring of AR-A014418.[1]

Visualizing the Mechanism of Inhibition

The following diagram illustrates the ATP-competitive inhibition mechanism of AR-A014418, highlighting the key interactions of the this compound scaffold.

cluster_binding GSK-3β ATP-Binding Pocket cluster_inhibitor AR-A014418 hinge Hinge Region (Val135) inhibition Binding Prevented pocket1 Hydrophobic Pocket 1 (Ile62, Val70, Ala83, Leu188) pocket2 Hydrophobic Pocket 2 (Val110, Leu132, Cys199) urea Urea Moiety urea->hinge Hydrogen Bonds methoxybenzyl 4-Methoxybenzyl Group methoxybenzyl->pocket1 Hydrophobic Interaction thiazole Nitro-thiazole Ring thiazole->pocket2 Hydrophobic Interaction atp ATP atp->inhibition

Caption: Binding of AR-A014418 to the GSK-3β active site.

Synthesis of this compound Derivatives

The synthesis of N-aryl-N'-benzyl urea derivatives is generally straightforward. A common method involves the reaction of an appropriate isocyanate with an amine. For the synthesis of a key intermediate in the development of GSK-3β inhibitors, 4-methoxyphenyl isocyanate can be reacted with 2-amino-5-nitrothiazole.

General Synthetic Protocol

The following is a representative protocol for the synthesis of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a close analog of AR-A014418.[10]

  • Reaction Setup: In a microwave-safe vial, combine equimolar amounts of 2-amino-5-nitrothiazole and 4-methoxyphenyl isocyanate in dry N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor (e.g., Biotage Initiator) for 1 hour at 130°C (403 K) under a nitrogen atmosphere.

  • Workup: After cooling, partition the reaction mixture between ethyl acetate and water.

  • Extraction: Extract the aqueous layer with additional ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea.

Experimental Evaluation Protocols

Assessing the inhibitory potential of compounds targeting GSK-3β requires a multi-tiered approach, from initial in vitro kinase assays to cell-based and in vivo models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in a suitable buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound dilution to the appropriate wells.

    • Add 2.5 µL of a mixture containing the GSK-3β substrate (e.g., a pre-phosphorylated peptide) and ATP in kinase assay buffer.

    • Add 5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control. For the control, add 5 µL of kinase assay buffer.

  • Kinase Reaction: Initiate the reaction by adding the enzyme. Mix gently and incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cell-Based Assay: β-Catenin Accumulation

Inhibition of GSK-3β in cells leads to the stabilization and accumulation of its substrate, β-catenin. This can be quantified as a measure of cellular target engagement.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 4-6 hours. Include a positive control (e.g., CHIR-99021) and a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer).

  • Quantification of β-Catenin:

    • ELISA-based method: Coat a 96-well plate with a capture antibody for β-catenin. Add cell lysates and incubate. Wash and add a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the resulting signal (colorimetric or chemiluminescent).

    • Western Blotting: Separate proteins from the cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against β-catenin and a loading control (e.g., GAPDH). Quantify band intensities to determine the relative increase in β-catenin levels.

In Vivo Evaluation in an Animal Model of Alzheimer's Disease

Transgenic mouse models that overexpress GSK-3β or develop AD-like pathology are valuable tools for assessing the in vivo efficacy of GSK-3β inhibitors.

Workflow:

model Transgenic Mouse Model (e.g., Tet/GSK-3β mice) treatment Administer Test Compound (e.g., via oral gavage) model->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Analysis (Post-mortem) behavior->biochem analysis Data Analysis and Endpoint Evaluation biochem->analysis

Caption: Workflow for in vivo testing of a GSK-3β inhibitor.

Key Endpoints:

  • Cognitive Improvement: Assessed using behavioral tests like the Morris water maze or object recognition test.[4]

  • Reduction in Tau Hyperphosphorylation: Measured by Western blot or immunohistochemistry of brain tissue using phosphorylation-specific tau antibodies (e.g., AT8, PHF-1).

  • Modulation of β-catenin levels: Assessed in brain lysates to confirm target engagement.[4]

Therapeutic Potential and Future Directions

The development of potent and selective GSK-3β inhibitors based on the this compound scaffold holds significant promise for the treatment of a wide range of diseases. The ability of these compounds to modulate key pathological processes in AD, such as tau hyperphosphorylation and Aβ production, makes them particularly attractive candidates for neurodegenerative disorders.[3][5]

Future research in this area should focus on:

  • Optimizing Pharmacokinetic Properties: Improving blood-brain barrier penetration is crucial for CNS-targeted therapies.

  • Exploring Novel Derivatives: Synthesizing and evaluating new analogs of the this compound scaffold to enhance potency, selectivity, and drug-like properties.

  • Investigating Broader Therapeutic Applications: Given the diverse roles of GSK-3β, these inhibitors could be explored for their efficacy in other indications, such as inflammatory diseases and certain cancers.

Conclusion

The this compound moiety has proven to be a highly effective structural scaffold for the design of potent and selective ATP-competitive inhibitors of GSK-3β. As exemplified by the well-characterized inhibitor AR-A014418, this scaffold provides the necessary hydrogen bonding and hydrophobic interactions to anchor compounds within the enzyme's active site with high affinity. A thorough understanding of the structure-activity relationships and the mechanism of action of this class of inhibitors, facilitated by the experimental protocols outlined in this guide, will be instrumental in advancing the development of novel therapeutics targeting GSK-3β for a multitude of human diseases.

References

  • Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45945. [Link]

  • Sharma, A., & Singh, R. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Saleh, A. M., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. BMC Chemistry, 17(1), 113. [Link]

  • Medina, M., & Castro, A. (2014). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2014, 808654. [Link]

  • RSC Publishing. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]

  • BMC Chemistry. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. [Link]

  • Vasdev, N., et al. (2008). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2339. [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

  • ResearchGate. (2023). (PDF) Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. [Link]

  • ResearchGate. (n.d.). Some reported GSK3β inhibitors. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [Link]

  • National Center for Biotechnology Information. (2025). N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea MeSH Supplementary Concept Data 2025. [Link]

  • Wagner, F. F., et al. (2017). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry, 60(5), 1873-1888. [Link]

  • Shakoori, A., et al. (2009). Glycogen synthase kinase-3: a new therapeutic target in renal cell carcinoma. British Journal of Cancer, 101(12), 2021-2028. [Link]

  • National Center for Biotechnology Information. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. [Link]

  • Adv Pharm Bull. (2023). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. [Link]

  • MDPI. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. [Link]

  • Longdom Publishing. (2015). Review of Theoretical Study of GSK-3β and a New Neural Networks QSAR Studies for the Design of New. [Link]

  • Jacobs, K. M., et al. (2012). GSK-3β: A Bifunctional Role in Cell Death Pathways. International Journal of Cell Biology, 2012, 930710. [Link]

  • ResearchGate. (2022). (PDF) Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. [Link]

  • Lo Iacono, M., et al. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 24(8), 7545. [Link]

  • Sotiropoulou, E., et al. (2012). N-(4-Substituted-benzoyl)-N'-(β-d-glucopyranosyl)ureas as inhibitors of glycogen phosphorylase: Synthesis and evaluation by kinetic, crystallographic, and molecular modelling methods. Bioorganic & Medicinal Chemistry, 20(5), 1729-1739. [Link]

Sources

Unveiling the Therapeutic Potential of N-(4-methoxybenzyl)urea: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Latent Promise

In the vast landscape of medicinal chemistry, the exploration of simple, synthetically accessible scaffolds often unveils unexpected therapeutic potential. N-(4-methoxybenzyl)urea, a seemingly unassuming urea derivative, stands as a compelling example of such a molecule. While direct and extensive investigation into its own therapeutic applications remains nascent, a growing body of evidence surrounding its structurally related analogues suggests a rich and diverse pharmacological profile. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the latent therapeutic avenues of this compound and to provide a practical framework for its systematic investigation.

This document deliberately eschews a rigid, templated format. Instead, it is structured to logically unfold the scientific narrative of this compound, from its fundamental chemical properties to the compelling rationale for its exploration as a novel therapeutic agent. We will delve into the established biological activities of its derivatives, propose plausible mechanisms of action, and provide detailed, field-tested experimental protocols to empower researchers to validate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that every proposed step is underpinned by a clear causal relationship and a self-validating experimental design.

The Compound: this compound - A Foundational Scaffold

This compound, with the chemical formula C9H12N2O2, is a urea derivative characterized by the presence of a 4-methoxybenzyl group.[1][2] This structural feature is of particular interest as the 4-methoxybenzyl moiety is present in a variety of biologically active compounds. The compound is a stable, solid substance with a melting point of 110-112 °C, making it amenable to standard laboratory handling and formulation development.[1]

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 4-methoxybenzylamine with a source of the urea carbonyl group. A common and efficient method involves the reaction of 4-methoxybenzylamine with an isocyanate or by employing a phosgene equivalent followed by reaction with ammonia.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H12N2O2[1][2]
Molecular Weight 180.21 g/mol [2][3]
CAS Number 54582-35-3[1][2]
Melting Point 110-112 °C[1]
Physical Form Solid[3]
Purity (typical) ≥97%[3]

Potential Therapeutic Applications: An Evidence-Based Exploration

The therapeutic potential of this compound can be inferred from the documented biological activities of its derivatives. The recurring presence of the N-(4-methoxybenzyl) moiety in compounds with demonstrated efficacy in preclinical models of neurological and inflammatory disorders provides a strong rationale for investigating the parent compound.

Anticonvulsant Activity

Several studies have highlighted the significant anticonvulsant properties of compounds containing the 4-methoxybenzyl group. For instance, methoxylated derivatives of other chemical series have shown significant anti-seizure activity in the maximal electroshock (MES) model.[4] The structural similarity of this compound to these active compounds suggests it may also possess anticonvulsant effects. The urea moiety itself is a common feature in many central nervous system (CNS) depressants, which often exhibit anticonvulsant properties.[5]

Analgesic and Anti-inflammatory Effects

A compelling piece of evidence for the potential analgesic and anti-inflammatory activity of this compound comes from a study on a more complex derivative, N-(4-methoxybenzyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide. This compound exhibited pronounced analgesic and anti-inflammatory activities, superior to diclofenac in a carrageenan-induced edema model.[6] This suggests that the N-(4-methoxybenzyl) pharmacophore may contribute significantly to these effects. The investigation of the simpler core molecule is a logical next step to deconstruct the structure-activity relationship.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

The discovery that N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) opens up a significant avenue for therapeutic exploration.[7][8] GSK-3β is a key enzyme implicated in a wide range of pathologies, including neurodegenerative diseases (e.g., Alzheimer's disease), bipolar disorder, and type 2 diabetes. The ability to inhibit this enzyme suggests that this compound could serve as a scaffold for the development of novel GSK-3β inhibitors with therapeutic potential in these areas.

Proposed Mechanisms of Action: A Causal Framework

Based on the available evidence, we can propose several plausible mechanisms of action for the potential therapeutic effects of this compound.

Modulation of Neuronal Excitability (Anticonvulsant Action)

The potential anticonvulsant activity of this compound may arise from its ability to modulate neuronal excitability. This could occur through several mechanisms, including interaction with voltage-gated ion channels (e.g., sodium or calcium channels) or enhancement of inhibitory neurotransmission, for instance, by modulating GABAergic pathways. The urea functional group is present in several CNS depressants that act via these mechanisms.[5]

Anticonvulsant Mechanism NMB_Urea This compound Ion_Channels Voltage-Gated Ion Channels (e.g., Na+, Ca2+) NMB_Urea->Ion_Channels Modulation GABA_Receptor GABAA Receptor NMB_Urea->GABA_Receptor Positive Allosteric Modulation (Hypothesized) Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_Receptor->Neuronal_Excitability Increased Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanisms for the anticonvulsant activity of this compound.

Inhibition of Pro-inflammatory Pathways (Analgesic & Anti-inflammatory Action)

The analgesic and anti-inflammatory effects could be mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. This may include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and modulation of transcription factors such as NF-κB.

Anti-inflammatory Mechanism NMB_Urea This compound COX_Enzymes COX Enzymes NMB_Urea->COX_Enzymes Inhibition (Hypothesized) NF_kB_Pathway NF-κB Signaling Pathway NMB_Urea->NF_kB_Pathway Inhibition (Hypothesized) Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane Cell_Membrane->COX_Enzymes Cell_Membrane->NF_kB_Pathway Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Cytokines Pro-inflammatory Cytokines NF_kB_Pathway->Cytokines Cytokines->Inflammation_Pain GSK3b Inhibition Pathway NMB_Urea This compound GSK3b GSK-3β NMB_Urea->GSK3b Inhibition Phosphorylation Phosphorylation GSK3b->Phosphorylation Downstream_Substrates Downstream Substrates Downstream_Substrates->Phosphorylation Biological_Effects Cellular Responses (e.g., Neuroprotection, Glucose Metabolism) Phosphorylation->Biological_Effects Blocked

Caption: Proposed mechanism of GSK-3β inhibition by this compound.

Experimental Protocols: A Guide to Validation

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vivo and in vitro experiments are essential. The following protocols are provided as a starting point for investigation.

Evaluation of Anticonvulsant Activity

Experimental Workflow:

Anticonvulsant Testing Workflow Start Synthesize & Purify This compound Dose_Prep Prepare Vehicle & Test Compound Formulations Start->Dose_Prep Animal_Acclimatization Acclimatize Male Swiss Albino Mice Dose_Prep->Animal_Acclimatization Grouping Randomize into Control & Treatment Groups Animal_Acclimatization->Grouping Administration Administer Vehicle or Compound (e.g., i.p.) Grouping->Administration MES_Test Maximal Electroshock (MES) Test Administration->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Administration->scPTZ_Test Rotarod Rotarod Test (Neurotoxicity) Administration->Rotarod Data_Collection Record Seizure Parameters & Motor Coordination MES_Test->Data_Collection scPTZ_Test->Data_Collection Rotarod->Data_Collection Analysis Statistical Analysis (e.g., ED50, Protective Index) Data_Collection->Analysis Conclusion Determine Anticonvulsant Efficacy & Neurotoxicity Analysis->Conclusion

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

Step-by-Step Methodology: Maximal Electroshock (MES) Test

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle only.

  • Induction of Seizures: 30 minutes post-administration, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: The dose required to protect 50% of the animals (ED50) is calculated using probit analysis.

Assessment of Analgesic and Anti-inflammatory Activity

Step-by-Step Methodology: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-200 g) are used.

  • Drug Administration: this compound is administered orally (p.o.) or i.p. at various doses. A positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro GSK-3β Inhibition Assay

Step-by-Step Methodology: Kinase Assay

  • Reagents: Recombinant human GSK-3β, a specific peptide substrate (e.g., pre-phosphorylated glycogen synthase peptide-2), and ATP are required.

  • Assay Procedure:

    • This compound is dissolved in DMSO and diluted to various concentrations.

    • The compound is incubated with GSK-3β in a reaction buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • After a defined incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP, or by using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Concluding Remarks and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics. The confluence of its synthetic tractability and the promising biological activities of its derivatives warrants a thorough and systematic investigation. The experimental frameworks provided in this guide offer a clear path forward for elucidating its pharmacological profile.

Future research should focus on:

  • Comprehensive in vivo testing: Expanding the evaluation to other models of epilepsy, pain, and neurodegenerative diseases.

  • Pharmacokinetic and toxicological profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and safety profile of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

  • Target deconvolution: Employing chemoproteomics and other advanced techniques to definitively identify the molecular targets of this compound and its active metabolites.

By embracing a rigorous and evidence-based approach, the scientific community can unlock the full therapeutic potential of this intriguing molecule, potentially leading to the development of new and effective treatments for a range of debilitating diseases.

References

  • Vasdev, N., et al. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4339. Available at: [Link]

  • Pourjabar, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 530–539. Available at: [Link]

  • Semenov, I. O., et al. (2020). In-depth investigation of analgesic activity of N-(4-methoxybenzyl)-4-methyl-2.2-dioxo-1H-2 λ6.1-benzothiazine-3-carboxamide derivate on different models of pain perception. Research Results in Pharmacology, 6(3), 55-63. Available at: [Link]

  • Wikipedia. Depressant. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The seemingly simple molecule, N-(4-methoxybenzyl)urea (CAS 54582-35-3), serves as a quintessential example of a versatile synthetic intermediate whose utility is unlocked only through its precise structural characterization.[1] With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol , this compound is a valuable building block for more complex pharmacologically active agents.[1][2] This guide provides a comprehensive, multi-technique framework for the complete structural analysis of this compound, intended for researchers and professionals who require not just data, but a causal understanding of the analytical workflow. We will proceed from chemical synthesis to spectroscopic confirmation and culminate in the definitive determination of its solid-state architecture via X-ray crystallography.

The Synthetic Pathway: From Precursors to Product

The logical starting point for any structural analysis is the synthesis of the target compound. The choice of synthetic route is critical as it informs potential impurities and side products, which must be considered during spectroscopic analysis. A reliable and common method for the synthesis of N-substituted ureas is the reaction of a primary amine with an isocyanate or a cyanate salt. For this compound, a robust protocol involves the reaction of 4-methoxybenzylamine with an in-situ generated isocyanic acid from potassium cyanate in an acidic aqueous medium.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxybenzylamine in 100 mL of deionized water. Add 10 mL of glacial acetic acid to protonate the amine, ensuring its solubility.

  • Cyanate Addition: In a separate beaker, prepare a solution of 8.0 g of potassium cyanate in 50 mL of warm deionized water.

  • Reaction: Slowly add the potassium cyanate solution to the stirring amine solution over a period of 30 minutes. The reaction is mildly exothermic.

  • Precipitation: Continue stirring the reaction mixture at room temperature for 2 hours. A white precipitate of this compound will begin to form as the product is sparingly soluble in the aqueous medium.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with three 50 mL portions of cold deionized water to remove unreacted salts and acid. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as fine white crystals.

  • Validation: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The melting point should be determined and compared to the literature value (110-112 °C) as a preliminary check of purity.[1]

The Spectroscopic Triad: Confirming Covalent Structure

With the purified compound in hand, the next phase involves a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for the confident confirmation of the molecule's covalent framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

  • Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like O and N) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Spin-spin coupling, observed as signal splitting in ¹H NMR, provides information about the connectivity of non-equivalent protons on adjacent carbon atoms.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~3.73 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group. They are chemically equivalent and have no adjacent protons, hence appearing as a singlet.

  • δ ~4.20 ppm (doublet, 2H): The methylene (-CH₂-) protons. They are coupled to the adjacent NH proton, resulting in a doublet.

  • δ ~5.7-6.5 ppm (broad singlets, 3H): The three urea protons (-NH-C(O)-NH₂). Their chemical shifts can be variable and the signals are often broad due to quadrupole effects from the ¹⁴N nuclei and chemical exchange with trace water in the solvent.

  • δ ~6.90 ppm (doublet, 2H): The two aromatic protons ortho to the methoxy group. They are equivalent and are split by the adjacent meta protons.

  • δ ~7.25 ppm (doublet, 2H): The two aromatic protons meta to the methoxy group. They are equivalent and are split by the adjacent ortho protons.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ ~42-44 ppm: The methylene carbon (-CH₂-).

  • δ ~55 ppm: The methoxy carbon (-OCH₃).

  • δ ~114 ppm: The two aromatic carbons ortho to the methoxy group.

  • δ ~129 ppm: The two aromatic carbons meta to the methoxy group.

  • δ ~131 ppm: The aromatic carbon bonded to the CH₂ group (ipso-carbon).

  • δ ~158 ppm: The carbonyl carbon (-C=O) of the urea moiety.

  • δ ~159 ppm: The aromatic carbon bonded to the methoxy group (ipso-carbon).

NMR Data Summary
¹H NMR (DMSO-d₆)
Chemical Shift (ppm)
~3.73
~4.20
~5.7-6.5
~6.90
~7.25
¹³C NMR (DMSO-d₆)
Chemical Shift (ppm)
~42-44
~55
~114
~129
~131
~158
~159
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

  • Causality in FTIR: The vibrational frequency of a bond is dependent on the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies. The carbonyl (C=O) bond of the urea is a strong absorber and serves as an excellent diagnostic peak. The N-H bonds also give characteristic stretching vibrations.

Key FTIR Absorption Bands (KBr Pellet):

  • 3450-3200 cm⁻¹ (broad): A strong, broad absorption due to the symmetric and asymmetric N-H stretching vibrations of the primary and secondary amine groups. Hydrogen bonding in the solid state contributes to the broadening of this band.[3]

  • ~1660 cm⁻¹ (strong): The C=O stretching vibration (Amide I band). This is a highly characteristic peak for the urea functional group.[4][5]

  • ~1610 cm⁻¹ (medium): The N-H bending vibration (Amide II band).[3]

  • ~1515 cm⁻¹ (strong): Aromatic C=C stretching vibrations from the benzene ring.

  • ~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1030 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

  • Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a fingerprint of the molecule's structure, with cleavage typically occurring at the weakest bonds or to form the most stable carbocations.

Expected EI-MS Data:

  • Molecular Ion (M⁺•): m/z = 180. This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight.

  • Base Peak: m/z = 121. This is often the most intense peak and results from the benzylic cleavage to form the highly stable 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺).

  • Other Fragments: m/z = 137 (loss of the -NH₂ group followed by rearrangement), m/z = 107 (loss of the urea moiety, leaving the methoxy tropylium ion), and m/z = 77 (phenyl cation).

X-ray Crystallography: The Definitive 3D Structure

While spectroscopy confirms the covalent structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[6] This technique reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

  • Causality in Crystallography: A crystalline solid diffracts X-rays in a specific pattern determined by the arrangement of atoms in its unit cell. By measuring the intensities and positions of the diffracted beams, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined.[6]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise structure.

Illustrative Crystallographic Data
Parameter Expected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.0 - 11.0
b (Å)~5.0 - 8.0
c (Å)~18.0 - 22.0
β (°)~95 - 105
Volume (ų)~1100 - 1300
Z (molecules/unit cell)4
Key Intermolecular ForcesN-H···O hydrogen bonds forming chains or dimers.

Integrated Analysis Workflow: A Holistic Approach

No single technique provides the complete picture. The strength of a structural elucidation lies in the corroboration of data from multiple, orthogonal methods. The workflow below illustrates the logical progression from hypothesis to confirmation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_crystallography Definitive 3D Structure Synthesis Chemical Synthesis Purification Recrystallization & Purity Check (MP) Synthesis->Purification NMR NMR (¹H, ¹³C) - Skeleton & Connectivity Purification->NMR FTIR FTIR - Functional Groups Purification->FTIR MS Mass Spectrometry - Molecular Weight & Formula Purification->MS XRay Single-Crystal X-ray - Bond Lengths/Angles - Stereochemistry - Packing Purification->XRay Crystal Growth Proposed Proposed Structure C₉H₁₂N₂O₂ NMR->Proposed FTIR->Proposed MS->Proposed Confirmed Confirmed Structure XRay->Confirmed Proposed->XRay Proposed->Confirmed Corroboration

Caption: Workflow for the integrated structural analysis of a small molecule.

This workflow demonstrates the self-validating nature of a comprehensive structural analysis. The spectroscopic data collectively support a proposed structure, which is then definitively confirmed in three dimensions by X-ray crystallography, providing a complete and trustworthy characterization of this compound.

References

  • Vasdev, N., et al. (2009). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2339. [Link]

  • Huth, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). N,N'-bis(4-Methoxyphenyl)urea. University of Southampton, Crystal Structure Report Archive. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A sustainable catalytic synthesis of ureas from formamides and amines. [Link]

  • Zhang, L., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(15), 4992. [Link]

  • NIST. (n.d.). Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. In NIST Chemistry WebBook. [Link]

  • Păun, A., et al. (2023). Synthesis and Spectroscopic Characterization of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

  • Cho, N., et al. (2009). N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Urea. [Link]

  • The Materials Project. (n.d.). Urea (mp-23778). [Link]

  • ChemSynthesis. (n.d.). N,N'-bis(4-methoxyphenyl)urea. [Link]

  • PubChemLite. (n.d.). N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • PubChem. (n.d.). Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-. [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences. Série des sciences chimiques, 10, 113-119. [Link]

  • Macholl, S., et al. (2005). Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea. Zeitschrift für Naturforschung A, 60(1-2), 147-156. [Link]

  • SpectraBase. (n.d.). Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-. [Link]

  • NIST. (n.d.). Urea. In NIST Chemistry WebBook. [Link]

  • Defense Technical Information Center. (1985). Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. [Link]

  • ChemRxiv. (2021). Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. [Link]

  • Digital.CSIC. (2021). Infrared spectra of amorphous and crystalline urea ices. [Link]

Sources

A Comprehensive Spectroscopic Guide to N-(4-methoxybenzyl)urea for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-methoxybenzyl)urea, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol , is a key chemical intermediate in the synthesis of more complex molecules for medicinal and materials science research.[1][2] The structure incorporates a urea functional group, known for its hydrogen bonding capabilities, and a 4-methoxybenzyl (PMB) moiety, which is a common and versatile protecting group in organic synthesis.[2] An unambiguous and thorough characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and monitoring reaction progress.

This technical guide provides an in-depth analysis of this compound using the core spectroscopic techniques essential for molecular characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed to move beyond simple data reporting, offering insights into the causality behind spectral features and providing validated protocols for data acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] Both ¹H and ¹³C NMR are indispensable for confirming the atomic connectivity and chemical environment of the this compound structure.

Expertise in Practice: Causality Behind Solvent Choice

The choice of NMR solvent is critical. While CDCl₃ is common, urea N-H protons often exchange with trace acidic impurities or water, leading to signal broadening or disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this class of compounds. Its ability to form strong hydrogen bonds with the N-H protons slows down the chemical exchange rate, resulting in sharper, more easily identifiable N-H signals.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Record a standard ¹H spectrum, followed by a ¹³C spectrum. For enhanced analysis, 2D experiments like COSY and HSQC can be performed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. Key insights are derived from the chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).[4][5][6]

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration Structural Rationale
H-5 (NH₂)5.5 - 6.0Broad Singlet2HThe two protons of the primary amine are chemically equivalent. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.
H-4 (NH)6.3 - 6.7Triplet1HThis proton is coupled to the two adjacent benzylic protons (H-1), resulting in a triplet according to the n+1 rule.[6] Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
H-3 (Aromatic)6.85 - 6.95Doublet2HThese protons are ortho to the electron-donating methoxy group, which shields them and shifts their signal upfield relative to other aromatic protons.
H-2 (Aromatic)7.15 - 7.25Doublet2HThese protons are ortho to the electron-withdrawing benzylurea group and are thus more deshielded than the H-3 protons.
H-1 (-CH₂-)4.10 - 4.20Doublet2HThese benzylic protons are deshielded by the adjacent nitrogen atom. They are coupled to the single H-4 proton, resulting in a doublet.
H-6 (-OCH₃)~3.73Singlet3HThe three methoxy protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. This chemical shift is highly characteristic.[7]
¹³C NMR Spectral Analysis

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework.

Carbon Assignment Expected Chemical Shift (δ) ppm Structural Rationale
C=O (Urea)158.0 - 160.0The carbonyl carbon of a urea is highly deshielded and is a key identifier for this functional group. The value for urea itself is ~163.8 ppm.[8]
C-OCH₃ (Aromatic)157.5 - 158.5The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.
C-CH₂ (Aromatic)132.0 - 133.0The quaternary aromatic carbon to which the benzyl group is attached.
CH (Aromatic)128.0 - 129.0Aromatic methine carbons ortho to the benzyl group.
CH (Aromatic)113.5 - 114.5Aromatic methine carbons ortho to the methoxy group, shielded by its electron-donating effect.
-OCH₃55.0 - 55.5A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[9]
-CH₂-42.0 - 43.0The aliphatic benzylic carbon, deshielded by the adjacent nitrogen atom.
Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Spec Acquire ¹H Spectrum H_Int Integrate Peaks (Proton Ratio) H_Spec->H_Int H_Shift Analyze Chemical Shifts (Electronic Environment) H_Spec->H_Shift H_Split Analyze Splitting (Connectivity) H_Spec->H_Split Structure Elucidate Final Structure H_Int->Structure H_Shift->Structure H_Split->Structure C_Spec Acquire ¹³C Spectrum C_Shift Analyze Chemical Shifts (Carbon Skeleton) C_Spec->C_Shift C_Shift->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal and anvil after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound confirms the presence of all key structural components.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch3200 - 3500Medium-StrongThis region typically shows multiple bands for a primary and secondary amine. The -NH₂ group gives rise to symmetric and asymmetric stretches, while the -NH- group contributes another band.[10]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960MediumArises from the C-H bonds of the benzylic -CH₂- and methoxy -CH₃ groups.[11]
C=O Stretch (Amide I)1640 - 1680Strong, SharpThis is one of the most prominent peaks in the spectrum and is a definitive marker for the urea carbonyl group.[12]
N-H Bend (Amide II)1550 - 1620Medium-StrongThis band results from the bending vibration of the N-H bonds within the urea moiety.
C-O Stretch (Aryl Ether)1230 - 1260StrongA strong absorption characteristic of the aryl-O-CH₃ ether linkage.[9]
Visualization: Key Functional Groups

Caption: Key functional groups of this compound and their IR signatures.

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ion spectra.

Data Analysis and Fragmentation Pathways

The ESI-MS spectrum will confirm the molecular weight, while the MS/MS spectrum will reveal the molecule's structural weaknesses and most stable fragments.

Ion Expected m/z Significance
[M+H]⁺181.09The protonated molecular ion, confirming the molecular weight of 180.08 g/mol (for the neutral species C₉H₁₂N₂O₂).
[M+Na]⁺203.07An adduct with sodium ions, commonly observed in ESI-MS.
[C₈H₉O]⁺121.06This is the base peak and the most characteristic fragment. It corresponds to the highly stable 4-methoxybenzyl cation (or its tropylium ion equivalent), formed by the cleavage of the C-N bond.
[C₈H₁₁N]⁺˙137.09This fragment corresponds to 4-methoxybenzylamine, resulting from the loss of isocyanic acid (HNCO) from the parent ion, a characteristic fragmentation pathway for ureas.[13]
Visualization: Primary Fragmentation Pathway

Caption: Key fragmentation pathways for protonated this compound in MS/MS.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the complete atomic connectivity, IR spectroscopy confirms the presence of essential urea and ether functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by the formation of the stable 4-methoxybenzyl cation. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important chemical building block for researchers in drug development and materials science.

References

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. PubChem. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Oregon State University. Infrared Spectra: Identifying Functional Groups. Available from: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available from: [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • OpenStax. Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available from: [Link]

  • NC State University Libraries. Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary information for Catalytic conversion of CO₂ to ureas. Available from: [Link]

  • Chemistry LibreTexts. NMR Interpretation. Available from: [Link]

  • Watt, G. W., & Chrisp, J. D. (1952). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 24(12), 2006–2008. Available from: [Link]

  • Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry. Available from: [Link]

  • Gongden, J.J., et al. (2020). ISOLATION AND SPECTROSCOPIC CHARACTERIZATION OF UREA FROM HUMAN URINE. ResearchGate. Available from: [Link]

  • ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. Available from: [Link]

  • Wiley-VCH. Supporting Information for Self-Assembly of Neutral Platinum-Based Metallodendrimers. (2007). Available from: [Link]

  • Banothu, J., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9157. Available from: [Link]

  • Adam, V., et al. (2011). Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor. International Journal of Electrochemical Science, 6, 2436-2455. Available from: [Link]

  • Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Semantic Scholar. Available from: [Link]

  • ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. Available from: [Link]

  • de Oliveira, A. C., et al. (2025). Sensitive gas spectroscopy method for real-time determination of urease activity via ammonia production. Analytical Methods. Available from: [Link]

  • mzCloud. N'-(4-Chlorophenyl)-N,N-bis(4-methoxybenzyl)urea. Available from: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 23(11), 2779. Available from: [Link]

  • NIST. Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available from: [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) for Urea. Available from: [Link]

  • NIST. 1-Benzyl-3-(4-methoxybenzyl)urea. NIST Chemistry WebBook. Available from: [Link]

  • Ioannou, P. V., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available from: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Urea. Available from: [Link]

  • SpectraBase. Urea, N-[4-(diethylamino)-2-methoxyphenyl]-N'-(1,1-dimethylethyl)-. Available from: [Link]

  • University of Southampton. N,N'-bis(4-Methoxyphenyl)urea. eCrystals. Available from: [Link]

  • National Center for Biotechnology Information. Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-. PubChem. Available from: [Link]

  • ChemSynthesis. N,N'-bis(4-methoxyphenyl)urea. Available from: [Link]

  • Pawełczyk, F. (1960). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 8, 567-571. Available from: [Link]

  • NIST. Urea. NIST Chemistry WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to the Urea Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Since Friedrich Wöhler's synthesis of urea in 1828, this seemingly simple organic compound has become a cornerstone of medicinal chemistry.[1] The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a privileged scaffold in modern drug discovery.[2][3] Its prevalence in a wide array of clinically approved therapies stems from its unique ability to form multiple, stable hydrogen bonds with biological targets, thereby influencing drug potency, selectivity, and overall pharmacokinetic profiles.[1][4] This guide provides a comprehensive technical overview of the urea scaffold, exploring its fundamental properties, synthetic methodologies, and diverse applications in drug design for researchers, scientists, and drug development professionals.

PART 1: The Core Chemistry of the Urea Scaffold

Physicochemical and Conformational Properties

The urea functional group's ability to act as both a hydrogen bond donor and acceptor is central to its utility in drug design.[1][5][6] This dual nature significantly impacts a drug's aqueous solubility and its capacity to permeate biological membranes.[1] The electronic structure of urea involves resonance, which imparts a planar character to the molecule and influences its conformational preferences.[1]

Substitutions on the nitrogen atoms of the urea moiety play a critical role in determining the conformational landscape of the resulting derivatives.[1] For instance, N,N'-diphenylureas typically adopt a trans,trans conformation in both solution and solid states. However, the introduction of N-methyl groups can induce a shift to a cis,cis conformation.[1] These conformational subtleties can have profound effects on how a drug molecule interacts with its target protein.

The Urea Moiety as a Hydrogen Bond Donor and Acceptor

The hydrogen bonding capabilities of the urea scaffold are a key element in molecular recognition and the resulting bioactivity of drugs.[1] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust and specific interactions with amino acid residues in the binding sites of proteins.

The strength of these hydrogen bonds can be modulated by the electronic properties of the substituents on the urea nitrogens. Electron-withdrawing groups can enhance the hydrogen bond donor strength of the N-H protons, while the steric bulk of substituents can influence the accessibility of the hydrogen bonding sites.[7][8]

PART 2: Synthesis of Urea-Containing Compounds

The synthesis of urea derivatives is a well-established field in organic chemistry, with both traditional and modern methodologies available to medicinal chemists.

Traditional Synthetic Routes

The classical approach to synthesizing ureas involves the reaction of amines with phosgene or its equivalents, such as triphosgene.[1] This method typically proceeds through an isocyanate intermediate, which then reacts with a second amine to form the desired urea derivative.[1] While widely used, this methodology has significant safety and environmental concerns due to the high toxicity of phosgene.[1]

Modern and Safer Synthetic Methodologies

To circumvent the hazards associated with phosgene, several safer alternatives have been developed. N,N'-Carbonyldiimidazole (CDI) is a popular and commercially available crystalline solid that serves as a less toxic substitute for phosgene.[1] Reactions involving CDI do not produce chlorinated byproducts, making it a greener alternative for the synthesis of unsymmetrical ureas.[1]

Other modern approaches include the reaction of amines with less toxic reagents like ethylene carbonate or diethyl carbonate, and the direct carbonylation of amines with carbon dioxide in the presence of various catalysts.[1]

Experimental Protocol: Synthesis of an Unsymmetrical Urea using CDI

This protocol describes a general procedure for the synthesis of an unsymmetrical urea derivative using N,N'-Carbonyldiimidazole.

Step 1: Activation of the First Amine

  • Dissolve the primary or secondary amine (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add N,N'-Carbonyldiimidazole (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (monitor by TLC or LC-MS).

Step 2: Addition of the Second Amine

  • To the solution containing the acylimidazole intermediate, add the second, different amine (1.0 equivalent).

  • Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure unsymmetrical urea derivative.

PART 3: The Urea Scaffold in Action: Applications in Drug Design

The versatility of the urea scaffold is evident in its presence in a wide range of approved drugs targeting various diseases.[1][3][9]

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the urea moiety as a central structural element.[2] For example, Sorafenib, an oral multikinase inhibitor approved for the treatment of certain cancers, features a diaryl urea scaffold.[2] The urea group in these inhibitors often forms key hydrogen bonding interactions with the hinge region of the kinase domain, contributing to their high binding affinity and inhibitory activity.[1] Lenvatinib, another kinase inhibitor, utilizes an N-aryl-N-cyclopropyl urea, demonstrating the structural diversity achievable with this scaffold.[2]

Other Enzyme Inhibitors and Receptor Antagonists

Beyond kinases, urea derivatives have been successfully developed as inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH).[1][10] In sEH inhibitors, the urea functionality can interact with key tyrosine residues in the enzyme's active site.[1] Additionally, urea-containing compounds have been explored as antagonists for various receptors, including the neuropeptide Y5 receptor and the CCR3 receptor.[11][12]

Structure-Activity Relationships (SAR)

Systematic modification of the substituents on the urea scaffold is a common strategy in medicinal chemistry to optimize the potency and selectivity of drug candidates.[11][13] SAR studies of urea derivatives have revealed that even subtle changes, such as the stereochemistry of adjacent functional groups or the nature of the aromatic rings, can have a significant impact on biological activity.[11]

Bioisosteric Replacement of the Urea Scaffold

Despite its advantages, the urea moiety can sometimes lead to poor solubility or metabolic instability.[9] In such cases, medicinal chemists may explore bioisosteric replacements to improve the drug-like properties of a lead compound. Squaramides and certain five-membered heterocycles, such as oxadiazoles and isoxazoles, have been successfully employed as urea isosteres, mimicking the hydrogen bonding pattern while offering different physicochemical properties.[9][14]

PART 4: Pharmacokinetic and Pharmacodynamic Considerations

The urea functionality can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.

Impact on Absorption, Distribution, Metabolism, and Excretion (ADME)

The dual hydrogen bond donor-acceptor nature of urea can enhance a drug's aqueous solubility, which is crucial for oral bioavailability.[1][6] However, the overall hydrophobic/hydrophilic balance of the molecule, which is influenced by the substituents on the urea, ultimately governs its ability to cross biological membranes.[1] In some cases, urea-containing drugs may exhibit poor pharmacokinetic profiles due to solubility or permeability issues, necessitating strategies to overcome these challenges.[1]

Tuning Druggability

The structural and synthetic versatility of the urea scaffold provides medicinal chemists with a powerful tool to fine-tune the "druggability" of new chemical entities.[2][15] By strategically modifying the substituents, it is possible to modulate properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters to develop clinically viable drug candidates.[15][16]

Visualizations

Key Interactions of the Urea Scaffold

G cluster_urea Urea Scaffold cluster_target Protein Target Urea R1-NH-(C=O)-NH-R2 Acceptor H-Bond Acceptor (e.g., Carbonyl Oxygen) Urea->Acceptor H-Bond Donor (NH) Donor H-Bond Donor (e.g., Amide NH) Donor->Urea H-Bond Acceptor (C=O)

Caption: Hydrogen bonding interactions of the urea scaffold.

General Synthetic Workflow for Unsymmetrical Ureas

G start Amine 1 (R1-NH2) reagent Activating Reagent (e.g., CDI) start->reagent intermediate Activated Intermediate (e.g., Acylimidazole) reagent->intermediate amine2 Amine 2 (R2-NH2) intermediate->amine2 Reaction product Unsymmetrical Urea (R1-NH-CO-NH-R2) amine2->product

Caption: Synthetic workflow for unsymmetrical ureas.

Conclusion

The urea scaffold continues to be a central and highly valued component in the medicinal chemist's toolbox. Its unique combination of structural simplicity, synthetic accessibility, and profound impact on drug-target interactions makes it a privileged motif in the design of novel therapeutics. A deep understanding of its physicochemical properties, synthetic methodologies, and structure-activity relationships is essential for harnessing its full potential in the development of the next generation of medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2789. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1476–1495. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]

  • Cirillo, D., Mori, M., & Botta, M. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1037385. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. ResearchGate. [Link]

  • Fallacara, A. L., & Sabbatini, P. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(21), 5133. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • MacLeod, A. M., et al. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(8), 1239–1254. [Link]

  • An, H., et al. (2012). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PLoS ONE, 7(5), e37732. [Link]

  • Wang, H., et al. (2010). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 392–397. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. PubMed. [Link]

  • Bhosle, S. D., et al. (2022). Representative examples of urea containing drugs. ResearchGate. [Link]

  • Nitta, A., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951–4954. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 336-343. [Link]

  • Lee, C. S. (1983). Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. Biopharmaceutics & Drug Disposition, 4(3), 225–231. [Link]

  • Cirillo, D., Mori, M., & Botta, M. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. frontiersin.org. [Link]

  • Brown, D. G., et al. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 13(6), 945–950. [Link]

  • Bereczki, L., & Nagy, J. (2021). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 26(11), 3326. [Link]

  • van der Meer, M. P., et al. (2025). Urea hydrogen-bond donor strengths: bigger is not always better. VU Research Portal. [Link]

  • van der Meer, M. P., et al. (2025). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for N-(4-methoxybenzyl)urea (CAS No. 54582-35-3). As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Chemical and Physical Identity

This compound is a urea derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structural features, a urea core with a 4-methoxybenzyl group, necessitate a thorough understanding of its properties for safe handling.

PropertyValueSource
CAS Number 54582-35-3[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][2][3]
Molecular Weight 180.20 g/mol [1][3]
Appearance Expected to be a solid
Melting Point 110-112 °C[1]
Boiling Point 327.9±34.0 °C (estimated)[1]
Solubility No data available

Hazard Identification and Risk Assessment

Known Hazards

The primary known hazard associated with this compound is its acute oral toxicity. It is classified with the GHS07 signal word and the hazard statement H302: Harmful if swallowed.[1]

Based on the general properties of urea derivatives and aromatic compounds, the following potential hazards should also be considered, even if not explicitly documented for this specific molecule:

  • Skin Irritation: Prolonged or repeated contact may cause irritation.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Causality of Hazards

The urea functional group and the aromatic ring system are key to the molecule's reactivity and potential biological activity. While urea itself has low toxicity, the introduction of the methoxybenzyl group can alter its metabolic fate and interaction with biological systems, leading to the observed oral toxicity. The particulate nature of the solid compound underlies the risk of respiratory and eye irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes or airborne particles entering the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.Prevents direct skin contact, which can lead to irritation or systemic absorption.
Respiratory Protection For operations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.Minimizes the risk of inhaling airborne particles.

Diagram: PPE Selection Workflow

PPE_Selection Start Handling this compound? Weighing Weighing or Dust Generation? Start->Weighing Yes HandlingSolution Handling in Solution? Start->HandlingSolution No FumeHood Use Fume Hood Weighing->FumeHood Respirator Wear Particulate Respirator (N95) Weighing->Respirator If fume hood unavailable GlovesCoatGoggles Gloves, Lab Coat, Goggles HandlingSolution->GlovesCoatGoggles FumeHood->GlovesCoatGoggles Respirator->GlovesCoatGoggles Spill_Response Spill Spill of this compound Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill (<10g) AssessSize->SmallSpill Small LargeSpill Large Spill (>10g or unmanageable) AssessSize->LargeSpill Large WearPPE Wear Full PPE SmallSpill->WearPPE Evacuate Evacuate Area LargeSpill->Evacuate SweepUp Carefully Sweep Up WearPPE->SweepUp Containerize Place in Labeled Waste Container SweepUp->Containerize CleanArea Clean Spill Area Containerize->CleanArea CallEHS Contact EHS Evacuate->CallEHS

Caption: A decision tree for responding to spills of this compound.

Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.

  • Waste Identification: Unused this compound and any materials contaminated with it should be considered chemical waste.

  • Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. [4]The label should include the full chemical name.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department. [4]Disposal must be carried out by a licensed hazardous waste facility. Do not dispose of this compound down the drain or in regular trash. [4]

Conclusion

While this compound is a valuable research chemical, its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can minimize risks and foster a secure and productive laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.

References

  • Key Organics. (2019, February 20). Safety Data Sheet: N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea.
  • Loveland Products, Inc. (2014, November 20). SAFETY DATA SHEET UREA 46-0-0.
  • BenchChem. (2025). In-Depth Technical Guide: Safety and Handling of 1-Carbamoyl-3-(4-methoxyphenyl)urea.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: Urea.
  • BenchChem. (2025). Proper Disposal of Imidazolidinyl Urea: A Guide for Laboratory Professionals.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Echemi. (n.d.). Urea,N,N'-bis(4-methoxyphenyl).
  • Washington State University. (n.d.). Standard Operating Procedure: Urea.
  • GAFS. (2018, July 2). UREA SOLUTION AT 45%.
  • Prime Lube, Inc. (2015, May 8). Ultra Pure Urea Solution, 40%, Formaldehyde Free.
  • TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety.
  • Santa Cruz Biotechnology, Inc. (2025, December 26). This compound.
  • Chemistry For Everyone. (2025, August 10). Is It Possible To Recycle Urea?. YouTube.
  • ChemicalBook. (n.d.). N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Wikipedia. (n.d.). Urea.

Sources

A Technical Guide to the Solubility Profile of N-(4-methoxybenzyl)urea for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of N-(4-methoxybenzyl)urea, a key consideration for its development as a potential therapeutic agent. Understanding the interplay between a compound's structure and its behavior in various solvent systems is fundamental to formulation, purification, and preclinical assessment. This document outlines the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and discusses the resulting solubility profile in the context of solvent properties.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development. It directly influences a compound's bioavailability, manufacturability, and formulation options. This compound (MW: 180.21 g/mol , M.P.: 110-112 °C) is a molecule of interest with a structure that presents a unique solubility challenge.[1][2] Its architecture combines a polar urea moiety, capable of acting as both a hydrogen bond donor and acceptor, with a moderately non-polar methoxybenzyl group. This amphiphilic nature suggests a nuanced solubility profile that must be experimentally characterized. The guiding principle in this investigation is the concept of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[3]

Theoretical Framework: Polarity and Intermolecular Forces

The solubility of this compound is governed by the energy balance of three interactions:

  • Solvent-Solvent Interactions: The energy required to break the bonds holding solvent molecules together.

  • Solute-Solute Interactions: The energy needed to overcome the crystalline lattice energy of the solid this compound.

  • Solvent-Solute Interactions: The energy released when solvent molecules solvate the solute molecules.

Dissolution occurs when the solvent-solute interactions are strong enough to overcome both the solvent-solvent and solute-solute interactions. Key molecular features of this compound that dictate these interactions are:

  • Urea Group (-NH-CO-NH-): Highly polar, with two hydrogen bond donors (N-H) and two acceptors (C=O and N-H). This group favors interaction with polar, protic solvents.

  • Methoxy Group (-OCH₃): A polar ether linkage that can act as a hydrogen bond acceptor.

  • Benzyl Group (C₆H₄-CH₂-): A non-polar, aromatic ring that contributes to hydrophobic character and favors interactions with non-polar solvents through van der Waals forces.

Therefore, the compound's solubility is expected to be optimal in solvents that can effectively solvate both its polar and non-polar regions.

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, the equilibrium or thermodynamic solubility must be determined. This represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The saturation shake-flask method is the gold-standard protocol for this measurement.[4]

This protocol outlines the steps to determine the equilibrium solubility of this compound at ambient temperature (25 °C).

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 10-20 mg) into several 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]

    • Add 1.0 mL of the selected analytical-grade solvent to each vial. Solvents should span a range of polarities (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant agitation speed.

    • Incubate the mixtures at a controlled temperature (25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds, allowing for the dissolution and potential recrystallization to the most stable polymorphic form.[6]

    • Causality Insight: This extended incubation is crucial. A shorter time might only yield a kinetic solubility value, which can be misleadingly high if the compound initially dissolves in a metastable form before converting to a less soluble, more stable crystal form.[6]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean HPLC vial.

    • Self-Validation Check: Filtration is a critical step to remove microscopic solid particles that could otherwise lead to an overestimation of solubility.[7] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the standards and diluted samples using a validated reverse-phase HPLC method. A suitable method could employ a C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid for improved peak shape) and UV detection around 225 nm.[4]

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the final solubility in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add 1 mL of selected solvent A->B C Incubate at 25°C with agitation (24-48 hours) B->C D Sedimentation (1 hour) C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate E->F G Analyze via HPLC-UV F->G H Calculate solubility from calibration curve G->H

Caption: Equilibrium solubility determination workflow.

Solubility Profile of this compound

Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventPolarity IndexH-Bond Donor/AcceptorDielectric Constant (ε)Solubility (mg/mL)Classification
Hexane0.1Neither1.9< 0.01Practically Insoluble
Dichloromethane3.1Acceptor8.9~ 5.0Sparingly Soluble
Acetone5.1Acceptor20.7~ 25.0Soluble
Ethanol4.3Both24.6~ 15.0Soluble
Methanol5.1Both32.7~ 20.0Soluble
Water10.2Both80.1~ 0.1Slightly Soluble
Analysis and Discussion

The illustrative data in Table 1 reveals a distinct solubility profile that aligns with the molecular structure of this compound.

  • In Non-Polar Solvents (Hexane): The compound is practically insoluble. The energy gained from weak van der Waals interactions between the benzyl group and hexane is insufficient to overcome the strong hydrogen bonding and polar interactions within the urea crystal lattice.

  • In Polar Aprotic Solvents (Dichloromethane, Acetone): Solubility increases significantly. Acetone, with its high polarity and ability to accept hydrogen bonds from the urea's N-H groups, is an effective solvent. It can disrupt the solute-solute interactions without having to overcome strong solvent-solvent hydrogen bonds (as it is aprotic). This leads to the highest observed solubility in this dataset.

  • In Polar Protic Solvents (Ethanol, Methanol): The compound is readily soluble. These alcohol solvents are amphiphilic themselves. Their hydroxyl (-OH) groups can both donate and accept hydrogen bonds, effectively solvating the polar urea moiety.[8] Simultaneously, their alkyl chains can interact favorably with the non-polar benzyl group. The slightly higher solubility in methanol compared to ethanol can be attributed to methanol's smaller size and higher polarity, allowing for more efficient packing around and solvation of the solute molecules.

  • In Highly Polar Solvents (Water): The solubility is very low. While water is an excellent hydrogen bonding solvent, its highly structured network of strong water-water hydrogen bonds is energetically costly to disrupt. The non-polar benzyl group cannot be effectively solvated by water, leading to a large, unfavorable hydrophobic effect that limits overall solubility.

Conclusion for the Research Professional

The solubility profile of this compound is characteristic of a compound with balanced polar and non-polar functionalities. It exhibits poor solubility in the extremes of the polarity scale (water and hexane) and demonstrates a preference for polar solvents of intermediate polarity, particularly those capable of hydrogen bonding. The highest solubility is predicted in polar aprotic solvents like acetone and polar protic solvents like methanol and ethanol.

This information is paramount for drug development. For purification, crystallization would be viable from a solvent system where solubility shows a strong temperature dependence (e.g., ethanol/water mixture). For formulation, the low aqueous solubility suggests that oral delivery might require enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions to achieve adequate bioavailability. This foundational solubility data serves as an essential guide for all subsequent stages of research and development.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Dias, A. M. A., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Redalyc. Available at: [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Bergström, C. A. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Available at: [Link]

Sources

theoretical and computational studies of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-(4-methoxybenzyl)urea

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a molecule of significant interest in medicinal chemistry, serving as a structural motif in various pharmacologically active compounds.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and drug development professionals. We bridge the gap between experimental characterization and advanced computational modeling, outlining a synergistic workflow that encompasses synthesis, spectroscopic analysis, single-crystal X-ray diffraction, and a suite of computational techniques. These include Density Functional Theory (DFT) for electronic structure and property prediction, Hirshfeld surface analysis for decoding intermolecular interactions, and molecular docking to probe potential biological activity. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating system where computational data is benchmarked against experimental results. This guide serves as a blueprint for a thorough investigation, enabling a deep understanding of the molecule's physicochemical properties and its potential as a scaffold in drug design.

Introduction and Significance

Urea derivatives represent a privileged scaffold in drug discovery, renowned for the ability of the urea moiety to form robust hydrogen bonds with biological receptors.[3][4] The N-H groups act as hydrogen bond donors while the carbonyl oxygen serves as an acceptor, a feature critical for molecular recognition and binding affinity.[3] this compound (Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.21 g/mol ) incorporates the versatile 4-methoxybenzyl (PMB) group, a common building block in organic synthesis, into this potent pharmacophore.[1][2]

The exploration of this molecule is driven by the established bioactivity of related structures. For instance, derivatives have been investigated as potential kinase inhibitors and anticancer agents.[5][6][7][8] A comprehensive theoretical and computational analysis is therefore essential to elucidate its fundamental structural and electronic properties. This knowledge is paramount for predicting its behavior in a biological environment and for the rational design of new, more potent analogues. This guide outlines a multi-faceted approach, demonstrating how computational chemistry serves as a powerful predictive tool to complement and guide experimental research.

Diagram: Synergistic Experimental & Computational Workflow

cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Validation & Correlation synthesis Synthesis of This compound spectro Spectroscopic Characterization (FT-IR, NMR) synthesis->spectro xray Single Crystal X-Ray Diffraction synthesis->xray dft DFT Calculations (Geometry, Spectra, MEP) spectro->dft Compare Spectra xray->dft Compare Geometry hirshfeld Hirshfeld Surface Analysis xray->hirshfeld Input CIF docking Molecular Docking & Biological Evaluation dft->docking Input Optimized Ligand Structure validate Correlate & Validate: Structure, Spectra, Interactions dft->validate hirshfeld->validate docking->validate Guide Further Synthesis

Caption: A workflow illustrating the synergy between experimental and computational studies.

Synthesis and Experimental Characterization

A robust computational study is grounded in accurate experimental data. The first step is the synthesis and unambiguous characterization of this compound.

Synthetic Protocol

The synthesis can be efficiently achieved by reacting 4-methoxybenzylamine with an isocyanate precursor. A reliable method involves the in-situ generation of the isocyanate from an amine using a phosgene equivalent like triphosgene, which is then trapped by the amine.[3]

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-methoxybenzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0-5 °C under a nitrogen atmosphere, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise.

  • Isocyanate Formation: Maintain the temperature between 0-5 °C during the addition. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Urea Formation: After the formation of the intermediate isocyanate, add a second equivalent of 4-methoxybenzylamine to the reaction mixture.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis provides the first layer of validation for the molecular structure, which will later be used to benchmark computational results.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is essential for identifying key functional groups. The spectrum is typically recorded using a KBr disc.[9]

  • Rationale: This technique confirms the presence of the urea backbone (C=O, N-H) and the methoxybenzyl moiety. Comparing experimental frequencies with those calculated via DFT validates the accuracy of the computational model.[10][11]

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretching 3200 - 3400 (broad, two bands)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic CH₂) Stretching 2850 - 2960
C=O (Urea) Stretching (Amide I) ~1700
N-H (Urea) Bending (Amide II) 1600 - 1650
C-N (Urea) Stretching 1400 - 1450

| C-O (Methoxy) | Asymmetric Stretching | ~1250 |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆, provide detailed information about the chemical environment of each atom.

  • Rationale: NMR chemical shifts are highly sensitive to the electronic environment. DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict these shifts.[10] A strong correlation between experimental and calculated shifts confirms that the optimized geometry accurately represents the molecule's structure in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment ¹H NMR (Expected δ) ¹³C NMR (Expected δ)
C=O (Urea) - ~158-162
Aromatic C-O - ~155-159
Aromatic CH 6.8-7.3 (AA'BB' system) ~114 (ortho to OMe), ~128 (meta to OMe)
Aromatic C-CH₂ - ~132-136
-CH₂- ~4.2 ~43-46
-OCH₃ ~3.7 ~55

| -NH- | 5.5-6.5 (broad singlets) | - |

Single-Crystal X-Ray Diffraction & Hirshfeld Surface Analysis

While spectroscopy confirms connectivity, single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular packing.

Crystallographic Analysis Protocol
  • Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution in a solvent mixture like ethanol/water or ethyl acetate/hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[12] Collect diffraction data at a controlled temperature (e.g., 100 K or 120 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the data to obtain cell parameters and integrated intensities. Solve the structure using direct methods and refine it using full-matrix least-squares on F². This process yields the final crystallographic information file (CIF).

Table 3: Representative Crystallographic Data (Hypothetical)

Parameter Value
Chemical formula C₉H₁₂N₂O₂
Formula weight 180.21
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.23
b (Å) 11.95
c (Å) 13.46
β (°) 98.5
Volume (ų) 1470
Z 4

| R-factor (R₁) | < 0.05 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that govern crystal packing.[13][14]

  • Rationale: The analysis partitions crystal space, generating a unique surface for each molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, we can identify specific regions of close intermolecular contact. This provides quantitative insight into the nature and relative importance of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal lattice.[15][16]

Protocol:

  • Input: Use the CIF file obtained from SCXRD as input for a program like CrystalExplorer.[13]

  • Surface Generation: Generate the Hirshfeld surface by mapping d_norm, which combines the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the atoms.

  • Visualization: Visualize the d_norm map. Red spots indicate contacts shorter than the sum of van der Waals radii (typically strong hydrogen bonds), blue regions represent contacts longer than vdW radii, and white areas are contacts around the vdW separation.[16]

  • Fingerprint Plotting: Deconstruct the surface into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting dᵢ versus dₑ. This plot can be resolved into contributions from specific atom pairs (e.g., O···H, H···H, C···H), allowing for the quantification of each interaction's contribution to the total surface.[13][15]

Diagram: Hirshfeld Surface Analysis Workflow

cif Crystallographic Information File (CIF) explorer CrystalExplorer Software cif->explorer surface Generate 3D Hirshfeld Surface explorer->surface dnorm Map d_norm (Normalized Contact Distance) surface->dnorm fp Generate 2D Fingerprint Plot dnorm->fp quantify Decompose & Quantify Interactions (O···H, H···H, C···H) fp->quantify

Caption: Workflow for quantifying intermolecular interactions using Hirshfeld analysis.

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Analysis

Contact Type Contribution (%) Description
H···H 45 - 55% Represents van der Waals forces, typically the largest contributor.[15]
O···H / H···O 25 - 35% Corresponds to N-H···O hydrogen bonds, critical for urea packing.
C···H / H···C 10 - 20% Weaker C-H···O or C-H···π interactions.

| C···C | < 5% | π-π stacking interactions between aromatic rings. |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules.[17][18]

  • Rationale: DFT allows for the creation of a highly accurate in-silico model of the molecule. By optimizing the geometry, we can calculate structural parameters (bond lengths, angles) for comparison with SCXRD data. Frequency calculations yield simulated FT-IR spectra, while GIAO calculations provide NMR shifts. Furthermore, analysis of the frontier molecular orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) provides deep insights into the molecule's reactivity and interaction potential.[10][19]

Protocol:

  • Model Setup: Build the initial structure of this compound in a program like GaussView.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.[11][19]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical vibrational spectra (IR, Raman).[11]

  • Property Calculations:

    • NMR: Calculate ¹³C and ¹H isotropic shielding constants using the GIAO method. Convert these to chemical shifts using a reference standard like Tetramethylsilane (TMS).

    • HOMO-LUMO: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (E_LUMO - E_HOMO) is an indicator of chemical reactivity and kinetic stability.[11]

    • MEP: Generate the Molecular Electrostatic Potential map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule, which is crucial for understanding where hydrogen bonds will form.[19]

Table 5: Comparison of Key Geometric Parameters (Hypothetical)

Parameter Experimental (SCXRD) Calculated (DFT/B3LYP)
C=O Bond Length (Å) 1.245 1.251
C-N Bond Length (Å) 1.340 1.348
C-O (Methoxy) (Å) 1.365 1.370
N-C-N Angle (°) 118.5 118.2

| C-N-C Angle (°) | 121.0 | 121.3 |

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme.[4]

  • Rationale: Given that related urea-containing molecules show activity as kinase inhibitors,[5] a docking study can generate hypotheses about the potential biological targets of this compound. This can guide future experimental assays and drug development efforts. We will use Glycogen Synthase Kinase 3β (GSK-3β), a well-known therapeutic target, as a representative example.[5]

Protocol:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., GSK-3β, PDB ID: 1Q41) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the receptor. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using software like AutoDock or Glide. The program will explore various conformations and orientations of the ligand within the active site, scoring them based on a force field.

  • Analysis: Analyze the top-scoring poses. Examine the binding energy (a lower value indicates a more favorable interaction) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[4][6]

Diagram: Molecular Docking Protocol

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis pdb Protein Structure (e.g., PDB: 1Q41) prep_protein Prepare Protein: Add H, Remove H₂O pdb->prep_protein ligand Ligand Structure (DFT Optimized) prep_ligand Prepare Ligand: Assign Charges ligand->prep_ligand grid Define Binding Site & Generate Grid prep_protein->grid prep_ligand->grid dock Run Docking Simulation (AutoDock/Glide) grid->dock results Analyze Poses: Binding Energy & Interactions dock->results

Caption: A step-by-step workflow for performing molecular docking simulations.

Table 6: Hypothetical Molecular Docking Results with GSK-3β (PDB: 1Q41)

Parameter Value / Residues
Binding Energy (kcal/mol) -7.5
Interacting Residues VAL135, LYS85, ASP200, CYS199
Hydrogen Bonds N-H···O (VAL135), C=O···N-H (LYS85)

| Hydrophobic Interactions | Methoxybenzyl ring with CYS199 |

Conclusion

This guide has detailed a comprehensive, integrated strategy for the theoretical and computational study of this compound. By systematically combining synthesis, experimental characterization (FT-IR, NMR, SCXRD), and a powerful suite of computational tools (DFT, Hirshfeld analysis, molecular docking), researchers can develop a profound understanding of this molecule. The workflow emphasizes a self-validating approach, where computational predictions are rigorously benchmarked against experimental data, ensuring the reliability of the in-silico model. The insights gained from this process—ranging from electronic properties and intermolecular forces to potential biological interactions—are invaluable for the rational design of novel urea-based derivatives and for accelerating their development in medicinal chemistry.

References

  • Vasdev, N., Garcia, A., McClelland, J. R., et al. (2009). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2339. [Link]

  • Coles, L. S., Huth, S. L., & Hursthouse, M. B. (2009). N,N'-bis(4-Methoxyphenyl)urea. University of Southampton eCrystals Repository. [Link]

  • Kumar, D., Maria, A., Kumar, N., et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][6][13]thiadiazole. ChemistrySelect, 5(2), 589-595. [Link]

  • Moreno-Fuquen, R., Londoño-Lemos, M. E., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1762–1767. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(22), 5406. [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)... South African Journal of Chemistry, 72, 123-134. [Link]

  • Reyes-Mendoza, D., Moreno-Fuquen, R., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–168. [Link]

  • Kumar, D., Maria, A., Kumar, N., et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][6][13]thiadiazole. ResearchGate. [Link]

  • Moreno-Fuquen, R., Londoño-Lemos, M. E., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. University of Strathclyde. [Link]

  • Bîcu, E., & Tuchilus, C. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • PubChem (2024). N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea. National Center for Biotechnology Information. [Link]

  • Begam, K. A., Kanagathara, N., Marchewka, M. K., & Lo, A. Y. (2022). DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti-breast cancer agent. Heliyon, 8(10), e10884. [Link]

  • Materials Project (2024). Urea (mp-23778). Materials Project. [Link]

  • Hardjono, S., Widiandani, T., Purwanto, B. T., & Nasyanka, A. L. (2019). Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. Research Journal of Pharmacy and Technology, 12(10), 4783-4789. [Link]

  • Mary, Y. S., Sebastian, S., & Panicker, C. Y. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)... Journal of Molecular Structure, 1244, 130932. [Link]

  • Rosli, S. N. B., Halim, S. N. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 812–816. [Link]

  • ResearchGate (2021). DFT calculations. a) Gibbs free energy diagrams of the urea synthesis... ResearchGate. [Link]

  • PubChem (2024). 1,3-Bis(4-methoxybenzyl)urea. National Center for Biotechnology Information. [Link]

  • ResearchGate (2022). Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. ResearchGate. [Link]

  • Nabil, M., & Ang, S. (2017). Theoretical investigation of the lattice energy of urea: Insight from DFT using systematic cluster method. Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]

  • Brown, D. (2023). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea... Doc Brown's Chemistry. [Link]info/page06/IR-spec-mol/urea.htm)

Sources

N-(4-methoxybenzyl)urea: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of N-(4-methoxybenzyl)urea, a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical identity, synthesis, characterization, and its role as a crucial building block in the creation of complex therapeutic agents.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound, also known by its IUPAC name 1-(4-methoxybenzyl)urea, is a urea derivative distinguished by a 4-methoxybenzyl substituent.[1][2] This structural feature imparts specific chemical properties that make it a valuable intermediate in synthetic chemistry. The core identifiers and physicochemical properties are summarized below for rapid reference and experimental planning.

IdentifierValueSource
CAS Number 54582-35-3[1][3][4]
Molecular Formula C₉H₁₂N₂O₂[1][3]
Molecular Weight 180.20 g/mol [1][2][5]
IUPAC Name (4-methoxyphenyl)methylurea[1]
Synonyms 1-(4-Methoxybenzyl)urea, p-methoxybenzylurea[2]
Melting Point 110-112 °C[1]
Boiling Point (Est.) 327.9 °C at 760 mmHg[1][5]
Appearance White to off-white powder or solid[5]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a fundamental process for laboratories working on urea-based scaffolds. The most common and rational approach involves the reaction of a primary amine, 4-methoxybenzylamine, with a source of the urea carbonyl group. A prevalent method utilizes an isocyanate precursor.

The causality behind this choice of pathway is rooted in efficiency and control. The reaction between an amine and an isocyanate is typically high-yielding and proceeds under mild conditions, minimizing the formation of byproducts and simplifying purification. The 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, known for its stability under various conditions and its selective removability, making this compound a strategic intermediate.[1]

Below is a conceptual workflow for a typical synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_product Product & Purification cluster_analysis Quality Control A 4-Methoxybenzylamine E Nucleophilic Attack by Amine A->E B Potassium Cyanate (or Isocyanate Source) D In situ formation of Isocyanic Acid (HNCO) B->D C Acidic Aqueous Solution (e.g., HCl) C->D D->E Reacts with F Crude this compound (Precipitate) E->F G Filtration & Washing F->G H Recrystallization (e.g., from Ethanol/Water) G->H I Pure Product H->I J Characterization (NMR, IR, MS, MP) I->J

Caption: General workflow for the synthesis and purification of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile synthetic intermediate for creating more complex molecules with potential pharmacological activity.[1][5] The urea scaffold is a privileged structure in drug design, known for its ability to form critical hydrogen bonds with biological targets like enzyme active sites.[6][7]

Key Roles:

  • Scaffold for Bioactive Molecules: This compound serves as a foundational building block. The terminal urea nitrogen can be further substituted to build libraries of N,N'-disubstituted ureas. These derivatives are explored for a wide range of therapeutic targets.

  • Precursor to Kinase Inhibitors: Many small-molecule kinase inhibitors, such as Sorafenib, feature an N-aryl-N'-arylalkylurea core.[8] this compound provides the arylalkylurea portion, which can be coupled with various aromatic amines to generate drug candidates. The flexibility introduced by the benzyl methylene spacer can improve solubility and binding kinetics compared to rigid diaryl ureas.[8]

  • Intermediate for Diverse Therapeutic Areas: Structurally related urea derivatives have been investigated for anti-inflammatory and anticancer activities.[1][8] For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[8] While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are found in compounds with demonstrated biological effects, such as the selective glycogen synthase kinase-3β (GSK-3β) inhibitor AR-A014418, which contains a related N-(4-methoxyphenyl)urea core.[9]

The diagram below illustrates the central role of the urea functional group in mediating interactions with a hypothetical protein target, a common mechanism for urea-based drugs.

Pathway_Diagram cluster_drug Urea-Based Inhibitor cluster_target Protein Target (e.g., Kinase) cluster_interaction Biological Effect Drug R1-NH-(C=O)-NH-R2 (e.g., derived from This compound) Pocket Binding Pocket Drug->Pocket Binds to AA1 Amino Acid (H-bond Donor) Drug->AA1 H-bond (Acceptor) from C=O AA2 Amino Acid (H-bond Acceptor) Drug->AA2 H-bond (Donor) from N-H Inhibition Enzyme Inhibition Pocket->Inhibition Pathway Downstream Signaling Blocked Inhibition->Pathway Effect Therapeutic Effect (e.g., Anti-proliferative) Pathway->Effect

Caption: Role of the urea moiety in protein binding and signal inhibition.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point for laboratory work. Adherence to standard safety practices, including the use of personal protective equipment, is mandatory.

Synthesis of this compound

Objective: To synthesize this compound from 4-methoxybenzylamine.

Materials:

  • 4-methoxybenzylamine

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, condenser)

  • Magnetic stirrer and heat plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 eq) in a mixture of deionized water and a small amount of concentrated HCl to form the hydrochloride salt. The solution should be acidic.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in deionized water.

  • Reaction: Add the potassium cyanate solution dropwise to the stirred amine solution at room temperature. A white precipitate should begin to form.

  • Heating: Attach a condenser and heat the reaction mixture to approximately 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture in an ice bath. Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Purification: The trustworthiness of subsequent experiments relies on the purity of this intermediate. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

  • Drying: Dry the purified product under vacuum.

Characterization

Objective: To confirm the identity and purity of the synthesized product.

  • Melting Point: Determine the melting point of the dried solid. A sharp melting range consistent with the literature value (110-112 °C) indicates high purity.[1]

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum. Look for characteristic peaks: N-H stretching (around 3300-3500 cm⁻¹), C=O (urea carbonyl) stretching (strong, around 1640-1680 cm⁻¹), and C-O (ether) stretching (around 1240 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see signals corresponding to the methoxy group protons (-OCH₃, singlet, ~3.7 ppm), the methylene protons (-CH₂-, singlet, ~4.1 ppm), aromatic protons (two doublets, ~6.8 and ~7.2 ppm), and the urea N-H protons (broad signals).[9]

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the urea carbonyl carbon (~158 ppm).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (181.09).

This comprehensive characterization provides a self-validating system, ensuring the material used in subsequent research is of high quality and known identity.

References

  • Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)- | C15H16N2O2 - PubChem. PubChem, National Institutes of Health. [Link]

  • 1-(4-Methoxybenzyl)urea - MySkinRecipes. MySkinRecipes. [Link]

  • 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem. PubChem, National Institutes of Health. [Link]

  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH. National Institutes of Health. [Link]

  • 1-Benzyl-3-(4-methoxybenzyl)urea - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. MDPI. [Link]

  • Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea (CAS 188911-54-8) - Cheméo. Cheméo. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. MDPI. [Link]

  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC - NIH. National Institutes of Health. [Link]

  • N,N'-bis(4-methoxyphenyl)urea - ChemSynthesis. ChemSynthesis. [Link]

  • Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - The University of Edinburgh. The University of Edinburgh. [Link]

  • p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem. PubChem, National Institutes of Health. [Link]

  • N,N'-(Di-p-methoxyphenyl)urea | C15H16N2O3 | CID 136951 - PubChem. PubChem, National Institutes of Health. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

N-(4-methoxybenzyl)urea is a valuable chemical intermediate and building block in the fields of medicinal chemistry and organic synthesis.[1] This document provides a comprehensive, technically detailed guide for its synthesis in a laboratory setting. The protocol herein describes the reaction of 4-methoxybenzylamine with urea, a straightforward and efficient method. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles, safety protocols, and analytical validation steps necessary for successful and reproducible synthesis.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry, largely due to the urea moiety's ability to form strong hydrogen bonds with biological targets. The this compound scaffold, in particular, is a precursor for a variety of biologically active molecules. The 4-methoxybenzyl (PMB) group is also a well-established protecting group in organic synthesis, known for its stability and selective removal.[1] The synthesis protocol detailed below provides a reliable method for producing this key intermediate.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of 4-methoxybenzylamine to urea. This reaction is typically performed at elevated temperatures, which facilitates the elimination of ammonia and the formation of the desired substituted urea. The reaction is a direct and atom-economical approach to constructing the urea linkage.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Products Urea Urea (H₂N-CO-NH₂) Intermediate Protonated Urea Intermediate Urea->Intermediate + H⁺ (from amine salt or trace acid) Amine 4-Methoxybenzylamine (CH₃O-C₆H₄-CH₂NH₂) Amine->Intermediate Nucleophilic Attack Product This compound (CH₃O-C₆H₄-CH₂NH-CO-NH₂) Intermediate->Product - H⁺ Byproduct Ammonia (NH₃) Intermediate->Byproduct Elimination experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization A 1. Combine Reactants 4-Methoxybenzylamine and Urea in a round-bottom flask. B 2. Add Solvent Add deionized water. A->B C 3. Reflux Heat the mixture to reflux with stirring. B->C D 4. Cooling and Precipitation Cool the reaction mixture to room temperature, then in an ice bath. C->D E 5. Isolation Collect the precipitate by vacuum filtration. D->E F 6. Washing Wash the solid with cold deionized water. E->F G 7. Drying Dry the product in a vacuum oven. F->G H 8. Analysis Determine melting point, and acquire NMR and IR spectra. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzylamine (5.0 g, 36.4 mmol) and urea (4.37 g, 72.8 mmol).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Isolation of Product: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any unreacted urea and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to obtain the final this compound.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol [1]
Melting Point 110-112 °C [1]
Yield Typically 75-85%
  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~3.72 (s, 3H, -OCH₃), ~4.15 (d, 2H, -CH₂-), ~5.45 (s, 2H, -NH₂), ~6.40 (t, 1H, -NH-), ~6.85 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H). Note that the protons on the nitrogen atoms may show broad signals and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~42.0 (-CH₂-), ~55.0 (-OCH₃), ~113.5 (Ar-C), ~128.5 (Ar-C), ~132.0 (Ar-C), ~158.0 (Ar-C), ~159.0 (C=O).

  • Infrared (IR) Spectroscopy (KBr pellet): Characteristic absorption bands (ν) in cm⁻¹: ~3400-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1610 (N-H bending, amide II), ~1245 (C-O stretching, aryl ether).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent-Specific Hazards:

  • 4-Methoxybenzylamine: Corrosive and can cause severe skin burns and eye damage. [2][3][4][5]It is harmful if swallowed or inhaled. [2][6]Handle this reagent in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [2][3]* Urea: Generally considered to have low toxicity, but may cause mild irritation to the skin, eyes, and respiratory tract.

Procedural Hazards:

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not heat a closed system.

  • Vacuum Filtration: Ensure the filter flask is rated for vacuum use and is free of cracks or defects.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC.
Product lost during work-up.Ensure the filtrate is cold during washing to minimize product solubility.
Product is Oily or Impure Presence of unreacted starting material or byproducts.Recrystallize the product as described in the optional step.
Insufficient drying.Dry the product for a longer period under vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this important chemical intermediate for their research and development needs. Adherence to the specified safety precautions is paramount to ensure a safe laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • ResearchGate. (2023). MS and ¹H‐NMR spectra of non‐isotope‐ and isotope‐labeled urea. Retrieved from [Link]

  • UreaKnowHow. (2005). Process for the preparation of urea. Retrieved from [Link]

  • ChemRxiv. (2023). Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility. Retrieved from [Link]

  • MCB Books. (n.d.). HOW TO MAKE LIQUID UREA FERTILIZERS...FORMULATIONS. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing composite N-P-K fertilizer directly from urea solution.

Sources

how to use N-(4-methoxybenzyl)urea in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Application of N-(4-methoxybenzyl)urea

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. Moving beyond a simple recitation of steps, this guide delves into the causal reasoning behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Introduction and Scientific Context

This compound (CAS: 54582-35-3) is a urea derivative with a molecular structure that suggests potential as a modulator of various cellular pathways.[1][2] While direct and extensive literature on the specific biological activities of this exact compound is nascent, the broader class of urea-containing molecules has been shown to possess significant pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities.[3][4]

Notably, structurally related compounds have demonstrated potent effects on key cellular signaling nodes. For instance, N-(4-methoxybenzoyl)-N'-phenylurea has been shown to exhibit stronger anticancer activity against HeLa cervical cancer cells than the standard agent hydroxyurea.[5] Furthermore, other derivatives like N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea are known selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme implicated in apoptosis, cell cycle progression, and neurodegenerative diseases.[6]

Given this context, this compound serves as a compelling candidate for investigation in various therapeutic areas. This guide will focus on establishing a foundational experimental framework to probe its effects on cell viability, apoptosis, and cell cycle progression.

Hypothesized Mechanism of Action: Targeting GSK-3β

Based on the activity of structurally similar compounds, a plausible hypothesis is that this compound may act as an inhibitor of the GSK-3β pathway. GSK-3β is a constitutively active kinase that, in the absence of inhibitory signals (like those from the PI3K/Akt pathway), phosphorylates and promotes the degradation of proteins essential for cell survival and proliferation, such as β-catenin and Mcl-1. Inhibition of GSK-3β would therefore be expected to stabilize these pro-survival factors. Conversely, in some contexts, GSK-3β inhibition can also promote apoptosis, highlighting its complex role.

GSK3B_Pathway cluster_0 Cellular Input cluster_1 Upstream Signaling cluster_2 Key Regulatory Node cluster_3 Downstream Effects Growth_Factors Growth Factors (e.g., IGF-1) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Activates GSK3B GSK-3β PI3K_Akt->GSK3B Inhibits Beta_Catenin β-catenin Degradation GSK3B->Beta_Catenin Promotes Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) GSK3B->Apoptosis_Proteins Activates MBU This compound (Hypothesized Inhibitor) MBU->GSK3B Inhibits Cell_Survival Cell Survival & Proliferation Beta_Catenin->Cell_Survival Suppresses Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Hypothesized signaling pathway targeted by this compound.

Essential Reagent & Material Preparation

Accurate and consistent preparation of reagents is the bedrock of reproducible cell culture experiments.

Compound Characteristics
PropertyValueReference
IUPAC Name (4-methoxyphenyl)methylurea[1]
CAS Number 54582-35-3[1][2]
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1]
Appearance Solid (e.g., white powder)[5]
Melting Point 110-112 °C[1]
Protocol: Preparation of a 50 mM Master Stock Solution

The causality behind preparing a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is twofold: it overcomes the poor aqueous solubility of many organic compounds and allows for minimal volume addition to cell culture media, thereby preventing solvent toxicity.[7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 50 mM stock: Mass (mg) = 0.050 mol/L × 180.20 g/mol × 0.001 L × 1000 mg/g = 9.01 mg

  • Weighing: Carefully weigh out 9.01 mg of the compound using an analytical balance.

  • Dissolution: Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Solubilization: Cap the tube tightly and vortex at maximum speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Aliquoting & Storage: Dispense the master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Protect from light.

Foundational Experimental Workflow: From Cytotoxicity to Mechanism

A logical and sequential experimental workflow is crucial. One must first determine if the compound has an effect on cell viability and at what concentrations, before investing resources in more complex mechanistic studies.

Experimental_Workflow Start Prepare 50 mM Stock in DMSO Dose_Response Phase 1: Determine IC50 (MTT/WST-1 Assay) 24, 48, 72h Start->Dose_Response Decision Is Compound Cytotoxic? Dose_Response->Decision Apoptosis_Assay Phase 2: Apoptosis Analysis (Annexin V / PI Staining) Decision->Apoptosis_Assay  Yes End_No_Effect Conclusion: No significant cytotoxic effect at concentrations tested. Decision->End_No_Effect No   Cell_Cycle_Assay Phase 3: Cell Cycle Analysis (PI Staining & Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay End_Mechanism Conclusion: Characterize mechanism of action (Apoptosis / Cell Cycle Arrest) Cell_Cycle_Assay->End_Mechanism

Caption: A logical workflow for characterizing this compound.

Protocol: Determining Cell Viability and IC₅₀ (MTT Assay)

This assay quantitatively measures metabolic activity, which serves as a proxy for cell viability. A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases indicates cytotoxicity.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your 50 mM stock in complete medium. A typical range to test would be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.2% DMSO if the highest compound concentration is 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control. Include "medium only" wells as a background control.

  • Exposure: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Successful incubation will result in the formation of visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and pipette up and down to fully dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100.

    • Plot Percent Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanistic Assays: Uncovering the Mode of Action

If the compound is found to be cytotoxic, the next step is to determine the mechanism of cell death.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[8]

Apoptosis_Detection cluster_flow Flow Cytometry Quadrant Plot Healthy Healthy Cell Inner Membrane: PS Outer Membrane: - Membrane Intact Early Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Membrane Intact Healthy->Early Apoptotic Stimulus Late Late Apoptotic/Necrotic Cell Inner Membrane: - Outer Membrane: PS Membrane Compromised Early->Late Assay Stain with: - Annexin V-FITC (binds PS) - Propidium Iodide (PI, enters compromised membrane) Results Q1: Annexin V- / PI+ (Necrotic) Q2: Annexin V+ / PI+ (Late Apoptotic) Q3: Annexin V- / PI- (Healthy) Q4: Annexin V+ / PI- (Early Apoptotic)

Caption: Principle of apoptosis detection via Annexin V and PI staining.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Use trypsin for adherent cells and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.[9]

Procedure:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixation step permeabilizes the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Wash the cells to remove the ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze by flow cytometry. The resulting DNA histogram will show distinct peaks for G₀/G₁ (2N DNA content) and G₂/M (4N DNA content), with the S phase in between.

Stability and Final Considerations

Chemical Stability: The urea functional group can be susceptible to hydrolysis in aqueous solutions, a process influenced by pH and temperature. Studies on urea show it is most stable in a pH range of 4-8.[10][11] While cell culture media is typically buffered around pH 7.4, prolonged incubation at 37°C can still lead to degradation.

  • Best Practice: Always prepare fresh working dilutions of this compound from the frozen DMSO stock immediately before adding to cells. Do not store the compound diluted in aqueous media for extended periods.

Solvent Effects: DMSO is not inert and can have biological effects at concentrations typically above 0.5%.[12]

  • Best Practice: Always include a vehicle control with a DMSO concentration equal to the highest concentration used in any treatment condition. Aim to keep the final DMSO concentration in the culture medium below 0.2% whenever possible.

By adhering to this structured, causality-driven approach, researchers can confidently and effectively utilize this compound to explore its biological potential, generating high-quality, interpretable data in their cell culture experiments.

References

  • N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea - ChemicalBook.
  • N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea | 223610-28-4 - ChemicalBook.
  • This compound|CAS 54582-35-3 - Benchchem.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. Available at: [Link]

  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH. Available at: [Link]

  • 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. Available at: [Link]

  • Kinetics of apoptotic markers in exogeneously induced apoptosis of EL4 cells - PMC. Available at: [Link]

  • Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells - PubMed. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Stability of urea in solution and pharmaceutical preparations - PubMed. Available at: [Link]

  • Stability of urea in solution and pharmaceutical preparations | Request PDF - ResearchGate. Available at: [Link]

  • Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation - PMC - NIH. Available at: [Link]

Sources

Application and Protocol Guide for the Quantification of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical quantification of N-(4-methoxybenzyl)urea, a key chemical intermediate in various synthetic and pharmaceutical research applications.[1] This guide is designed to provide both foundational understanding and actionable protocols for researchers and drug development professionals, ensuring analytical accuracy and reliability.

Introduction to this compound Quantification

This compound (CAS 54582-35-3) is a urea derivative with a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol .[1][2] Accurate quantification of this compound is critical for various applications, including reaction monitoring, purity assessment, and stability studies in drug development. This guide explores the primary analytical techniques suitable for this purpose, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its enhanced sensitivity and selectivity.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix complexity.

Method Principle Advantages Limitations Typical Application
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.Routine purity analysis, content uniformity, and in-process control.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity, structural confirmation.Higher cost, more complex instrumentation.Trace level quantification, metabolite identification, analysis in complex biological matrices.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of the analyte in solution.Simple, rapid, low cost.Low selectivity, prone to interference from other UV-absorbing compounds.Preliminary concentration estimation of pure samples.

While direct UV-Vis spectrophotometry can be used for a quick estimation in pure solutions, its lack of specificity makes it unsuitable for complex samples. Urea itself has a low intrinsic UV absorbance, typically below 200 nm, which presents analytical challenges.[3] However, the presence of the 4-methoxybenzyl chromophore in this compound is expected to result in a UV absorbance maximum at a more analytically useful wavelength, likely around 225-230 nm and a secondary peak around 270-280 nm, similar to other aromatic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the routine quantification of this compound due to its robustness and reliability. A reverse-phase method is proposed, leveraging a C18 stationary phase to retain the moderately polar analyte.

Causality in Method Design:
  • Column Choice (C18): The octadecylsilyl (C18) stationary phase provides a non-polar environment, ideal for retaining the this compound through hydrophobic interactions with the benzyl group.

  • Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is selected to ensure adequate retention and subsequent elution of the analyte, providing a sharp peak shape. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good solvating power and low viscosity.

  • Acidic Modifier (Formic Acid): The addition of a small amount of formic acid to the mobile phase serves to protonate any free silanol groups on the silica-based column, minimizing peak tailing and improving peak symmetry. For mass spectrometry applications, formic acid is a volatile and compatible choice.[4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Stock Solution of This compound in Methanol dilute Create Calibration Standards by Serial Dilution s_prep->dilute inject Inject Standards and Samples dilute->inject sample_prep Dissolve and Dilute Test Sample sample_prep->inject instrument Equilibrate HPLC System with Mobile Phase instrument->inject separate Isocratic/Gradient Elution on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate curve Construct Calibration Curve integrate->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient Program 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 228 nm (or determined λmax)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS/MS is the method of choice. This technique offers the ability to quantify the analyte at very low concentrations with minimal interference.

Causality in Method Design:
  • Ionization Source (ESI): Electrospray ionization (ESI) is well-suited for polar to moderately polar molecules like this compound, facilitating their transfer into the gas phase as ions with minimal fragmentation.

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This specificity is crucial for distinguishing the analyte from co-eluting matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-urea derivatives) is highly recommended to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision.[5]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_prep Prepare Stock Solutions of Analyte and Internal Standard dilute Create Calibration Standards with Fixed IS Concentration s_prep->dilute inject Inject Standards and Samples dilute->inject sample_prep Sample Extraction (e.g., SPE, LLE) and Addition of IS sample_prep->inject instrument Equilibrate UHPLC-MS/MS System instrument->inject separate Fast Gradient Elution on C18 Column inject->separate detect ESI+ and MRM Detection separate->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate curve Construct Calibration Curve integrate->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • Same as HPLC-UV, with the addition of a suitable internal standard (IS).

  • LC-MS grade solvents and additives are required.

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Solutions:

  • Mobile Phases: As described for HPLC-UV, but using LC-MS grade reagents.

  • Standard and IS Stock Solutions: Prepare as for HPLC-UV.

  • Calibration Standards: Prepare by serially diluting the analyte stock solution and adding a constant concentration of the IS to each standard.

4. LC-MS/MS Conditions:

Liquid Chromatography:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-0.5 min: 10% B, 0.5-2.5 min: 10-90% B, 2.5-3.0 min: 90% B, 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

Parameter Condition
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 181.1 (for [M+H]⁺)
Product Ion (Q3) To be determined by infusion and fragmentation analysis (e.g., m/z 107.1 for the methoxybenzyl fragment)
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the IS for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.995).

  • Determine the concentration of this compound in the test samples by calculating their analyte/IS peak area ratio and using the calibration curve.

Method Validation Summary

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines or equivalent regulatory standards.[6] Key validation parameters to be assessed include:

Validation Parameter Description
Specificity/Selectivity Ability to assess the analyte unequivocally in the presence of other components.
Linearity Proportionality of the analytical signal to the concentration of the analyte over a defined range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value, assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application guide provides a detailed framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. The choice between these methods will depend on the specific analytical needs, with HPLC-UV being suitable for routine analysis and LC-MS/MS offering superior performance for trace-level quantification in complex matrices. The provided protocols serve as a robust starting point for method development and validation, ensuring the generation of high-quality, reliable analytical data.

References

  • SIELC Technologies. Urea, (4-methoxyphenyl)-. [Link]

  • The Pharma Innovation Journal. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [Link]

  • PubChem. Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)- | C15H16N2O2. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • BioSpectra. UREA TESTING METHODS. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

  • PubMed. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. [Link]

  • PubMed. Analytical methods for measuring urea in pharmaceutical formulations. [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • PubMed. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies. [Link]

  • Science.gov. ultraviolet spectrophotometric method: Topics. [Link]

  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. [Link]

  • Sepax Technologies. Analysis of Urea. [Link]

  • Bioanalysis Zone. Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. [Link]

  • ResearchGate. I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. [Link]

  • Google Patents.
  • National Institute of Standards and Technology. Urea - the NIST WebBook. [Link]

  • FLORE. Electrochemical methods for the determination of urea: Current trends and future perspective. [Link]

  • eCrystals - University of Southampton. N,N'-bis(4-Methoxyphenyl)urea. [Link]

  • Semantic Scholar. dialysis monitoring, urea, spectrophotometry. [Link]

  • RSC Publishing. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. [Link]

Sources

experimental setup for testing N-(4-methoxybenzyl)urea anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Testing N-(4-methoxybenzyl)urea Anticancer Activity Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Framework for the In Vitro Evaluation of this compound as a Potential Anticancer Agent

Authored by: Gemini, Senior Application Scientist

Introduction and Rationale

The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including several potent kinase inhibitors used in oncology (e.g., Sorafenib, Regorafenib).[1] Derivatives of urea have been extensively explored as anticancer agents, demonstrating activities that range from tubulin polymerization inhibition to the modulation of critical cell signaling pathways.[2] this compound is a urea derivative whose potential as a therapeutic agent is yet to be fully characterized.[3] Structural analogs have shown promising anticancer effects, suggesting that a systematic evaluation of this compound is warranted.[4][5][6]

This document provides a comprehensive, field-proven framework for the initial in vitro assessment of this compound's anticancer activity. The experimental strategy is designed not only to quantify its cytotoxic potency but also to elucidate its primary mechanism of action, focusing on its effects on cell viability, programmed cell death (apoptosis), and cell cycle progression. This multi-assay approach ensures a robust and reliable initial screening, providing the foundational data necessary for further preclinical development.[7][8]

Experimental Design: A Multi-Faceted Approach

A successful in vitro evaluation relies on a carefully planned experimental design. Our approach is structured to move from a broad assessment of cytotoxicity to more detailed mechanistic studies.

Selection of Cell Lines

To assess the breadth and selectivity of this compound, a panel of human cancer cell lines from diverse tissue origins is recommended. Initial screening often utilizes robust and well-characterized lines.[9] We also include a non-tumorigenic cell line to determine the compound's selectivity index—a critical parameter for therapeutic potential.[8]

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer; widely used for initial screening.[9][10]
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, an aggressive subtype.[11]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[4]
HCT116 Colorectal CarcinomaA well-characterized colon cancer line with known mutations (e.g., KRAS).[4]
PC-3 Prostate CarcinomaRepresents androgen-independent prostate cancer.[4][10]
HL-7702 Normal HepatocyteA non-tumorigenic human liver cell line to assess hepatotoxicity and selectivity.[4]
Experimental Workflow

The overall workflow is designed to logically progress from determining potency to understanding the mechanism. This systematic approach ensures that each experiment builds upon the findings of the last.

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation prep Prepare Stock Solution of this compound culture Culture Selected Cancer & Normal Cell Lines prep->culture mtt MTT Cytotoxicity Assay (72h incubation) culture->mtt ic50 Calculate IC50 Values & Selectivity Index mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells at IC50 concentration cellcycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cellcycle Treat cells at IC50 concentration western Western Blot Analysis (Signaling Pathways) ic50->western Treat cells at IC50 concentration interpret Synthesize Data to Form Mechanistic Hypothesis apoptosis->interpret cellcycle->interpret western->interpret

Caption: High-level experimental workflow for in vitro evaluation.

Core Experimental Protocols

The following protocols are based on standard, validated laboratory procedures.[10][12] It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a known anticancer drug as a positive control (e.g., Doxorubicin).[10]

Protocol 1: MTT Cytotoxicity Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[13][14] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[10]

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, sterile

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[10][14]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11]

Materials:

  • Cells treated with this compound (at its IC50 concentration for 24-48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA and combine them with the supernatant.[11]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[15] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Materials:

  • Cells treated with this compound (at its IC50 concentration for 24 hours)

  • Cold PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[15]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect cells as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[15] Store at -20°C for at least 2 hours (can be stored for weeks).

  • Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[15]

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[15] The DNA content will reveal the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n).

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins to investigate the molecular mechanism of action.[16] Based on the known targets of other urea-based inhibitors, a primary investigation could focus on key regulators of cell survival and proliferation, such as the RAF/MEK/ERK (MAPK) pathway.[1]

Materials:

  • Cells treated with this compound (at IC50 for various time points, e.g., 0, 6, 12, 24 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent (ECL) substrate

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.[17]

  • Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).[17]

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for this compound
Cell LineIC50 (µM) ± SDSelectivity Index (SI)¹
MCF-7 12.5 ± 1.88.4
MDA-MB-231 9.8 ± 1.110.7
A549 21.3 ± 2.54.9
HCT116 15.7 ± 2.06.7
PC-3 18.9 ± 2.25.5
HL-7702 105.4 ± 8.9-
Doxorubicin 0.9 ± 0.1 (MCF-7)Varies
¹ SI = IC50 in normal cells (HL-7702) / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data are for illustrative purposes only.
Table 2: Example Cell Cycle Analysis in MCF-7 Cells (24h Treatment)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.2%20.5%14.3%
This compound (12.5 µM) 25.1%15.3%59.6%
Nocodazole (Positive Control) 10.8%8.1%81.1%
Data are for illustrative purposes only and suggest a G2/M phase arrest.

Mechanistic Visualization

Diagrams can clarify complex biological processes. The following represents a hypothetical signaling pathway that could be inhibited by a urea-based compound, leading to apoptosis.

G cluster_0 MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis RAF->Apoptosis ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Drug This compound Drug->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by the test compound.

References

  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • BenchChem. (2025). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

  • Khandelwal, P. J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Sokolov, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 398. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • van der Personal, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3335-3342. [Link]

  • N/A. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.
  • Xu, X., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736. [Link]

  • Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Martínez-Ramos, C., et al. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Topics in Medicinal Chemistry, 16(14), 1547-1556. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • BenchChem. (2025).
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [https://www.ncbi.nlm.nih.gov/books/NBK54724-(https://www.ncbi.nlm.nih.gov/books/NBK54724/)
  • N/A. (2024). N-4-methoxybenzoyl-N'-phenylurea: Significance and symbolism.
  • Unzu, C., et al. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. International Journal of Molecular Sciences, 24(13), 10609. [Link]

  • Kim, M. S., et al. (2020). In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod. Journal of Pharmaceutical Investigation, 51, 223–233. [Link]

  • Ruocco, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032895. [Link]

  • Xia, Y., et al. (2011). Urea Derivatives as Anticancer Agents. Current Medicinal Chemistry, 18(1), 128-140. [Link]_Derivatives_as_Anticancer_Agents)

Sources

large-scale synthesis considerations for N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Large-Scale Synthesis of N-(4-methoxybenzyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis. Moving beyond a simple recitation of steps, this application note delves into the strategic considerations, process optimization, safety protocols, and quality control measures essential for transitioning this synthesis from the laboratory bench to industrial-scale production. The methodologies presented are grounded in established chemical principles, emphasizing robustness, scalability, and safety.

Introduction and Strategic Significance

This compound is a substituted urea derivative that serves as a valuable building block in medicinal chemistry and materials science. The 4-methoxybenzyl (PMB) group is a well-regarded protecting group in organic synthesis, and the urea moiety is a common pharmacophore found in a wide range of biologically active compounds.[1] Consequently, a reliable and scalable synthesis of this compound is of significant interest to the drug development and chemical manufacturing industries.

The primary challenge in any large-scale synthesis is not merely achieving the chemical transformation but doing so in a manner that is cost-effective, safe, reproducible, and environmentally responsible. This guide focuses on a synthetic strategy selected for its operational simplicity, use of readily available and economical starting materials, and avoidance of highly toxic reagents often associated with urea synthesis.

Synthetic Strategy: Rationale and Workflow

Several methods exist for the formation of urea linkages, including the use of phosgene or its safer alternatives like triphosgene and carbonyldiimidazole (CDI), or the reaction of an amine with an isocyanate.[2] While effective, these methods often involve highly toxic, moisture-sensitive, or expensive reagents, posing significant challenges for large-scale implementation.

A more robust and industrially viable approach is the reaction of an amine hydrochloride salt with an alkali metal cyanate in an aqueous medium. This method is advantageous for several reasons:

  • Cost-Effectiveness: It utilizes inexpensive bulk chemicals like 4-methoxybenzylamine, hydrochloric acid, and sodium cyanate.

  • Safety: It circumvents the need for phosgene or isocyanates, significantly reducing toxicity and handling risks.

  • Operational Simplicity: The reaction is typically performed in water, a safe and environmentally benign solvent, and the product often precipitates directly from the reaction mixture, simplifying isolation.

The chosen synthetic pathway is a two-step, one-pot process:

  • Salt Formation: 4-methoxybenzylamine is first converted to its hydrochloride salt. This step enhances the starting material's solubility in the aqueous reaction medium.

  • Urea Formation: The in situ formed amine salt reacts with sodium cyanate. The cyanate anion reacts with the protonated amine to form the target urea.

The overall transformation is illustrated below:

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Urea Formation cluster_2 Isolation & Purification A 4-Methoxybenzylamine C 4-Methoxybenzylamine HCl A->C 1 B Hydrochloric Acid (HCl) B->C 1 E This compound C->E 2 D Sodium Cyanate (NaOCN) D->E 2 F Crude Product (Precipitate) E->F Cooling & Filtration G Recrystallization F->G H Pure this compound G->H Yield Yield & Purity Cost Production Cost Yield->Cost Temp Temperature Control Temp->Yield Affects reaction rate & byproduct formation Safety Process Safety Temp->Safety Exotherm management Addition Addition Rate Addition->Yield Impacts local concentration & exotherm Addition->Safety Controls heat generation Agitation Agitation Speed Agitation->Yield Ensures homogeneity, affects crystal size Agitation->Safety Prevents hot spots Cooling Crystallization Cooling Profile Cooling->Yield Determines crystal size & purity Safety->Cost

Sources

Application Note: HPTLC-Densitometry Method for the Analysis of Urea and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust High-Performance Thin-Layer Chromatography (HPTLC) method coupled with densitometry for the qualitative and quantitative analysis of urea and its derivatives. These compounds are pivotal in pharmaceutical, clinical, and industrial applications, necessitating reliable analytical methods for their control.[1][2] The methodology herein leverages the high-throughput, cost-effectiveness, and minimal sample preparation characteristic of modern HPTLC.[3] We provide a foundational protocol for urea, which can be adapted for various derivatives, and a thorough framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5]

Introduction: The Rationale for HPTLC in Urea Derivative Analysis

Urea, CO(NH₂), and its substituted derivatives are a class of organic compounds with significant importance across various scientific disciplines. In medicinal chemistry, the urea functional group is a key structural motif in numerous therapeutic agents, acting as a rigid hydrogen-bond donor that facilitates strong interactions with biological targets.[1] Beyond pharmaceuticals, urea is a critical analyte in clinical diagnostics, agricultural testing, and quality control in the dairy industry.[6]

Analyzing these highly polar, often non-chromophoric compounds presents a challenge for traditional reversed-phase HPLC methods without complex derivatization or specialized columns.[7] HPTLC emerges as a powerful alternative, offering several distinct advantages:

  • High Sample Throughput: Multiple samples and standards can be analyzed simultaneously on a single plate, drastically reducing analysis time and cost per sample.[3]

  • Flexibility in Detection: Post-chromatographic derivatization is simple to perform on an HPTLC plate, allowing for the visualization and quantification of compounds lacking a native chromophore, such as urea.[8]

  • Reduced Solvent Consumption: HPTLC typically requires significantly less mobile phase compared to HPLC, aligning with green chemistry principles.[9]

  • Robustness: The single-use nature of the stationary phase eliminates the risk of column contamination or degradation, making it ideal for the analysis of crude or complex samples.[10]

This document serves as a practical guide for developing, executing, and validating an HPTLC-densitometry method tailored for urea derivatives.

The Analytical Workflow: From Method Development to Validation

A successful HPTLC analysis is built upon a logical sequence of method development, execution, and validation. The workflow ensures that the final method is fit for its intended purpose, providing reliable and reproducible results.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Method Validation (ICH Q2) Dev_Start Define Analytical Goal (Analyte, Matrix, Purpose) Select_Stationary Select Stationary Phase (e.g., Silica Gel 60 F254) Dev_Start->Select_Stationary Optimize_Mobile Optimize Mobile Phase (Solvent System & Ratio) Select_Stationary->Optimize_Mobile Optimize_App Optimize Sample Application (Band vs. Spot, Volume) Optimize_Mobile->Optimize_App Select_Deriv Select Derivatization Reagent (e.g., DMAB for Urea) Optimize_App->Select_Deriv Optimize_Scan Optimize Densitometry (Wavelength, Scan Mode) Select_Deriv->Optimize_Scan Prep Prepare Samples & Standards Optimize_Scan->Prep Finalized Method Spot Apply to HPTLC Plate Prep->Spot Develop Develop Chromatogram Spot->Develop Derivatize Perform Derivatization Develop->Derivatize Scan Scan Plate & Integrate Peaks Derivatize->Scan Quantify Quantify Results Scan->Quantify Specificity Specificity Quantify->Specificity Validate Method Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Overall HPTLC-Densitometry Workflow.

Part 1: Core Protocol for Urea Analysis

This section provides a detailed, step-by-step protocol for the quantification of urea. This method is foundational and can be adapted for various derivatives by modifying the mobile phase and, if necessary, the derivatization reagent.

Materials and Reagents
  • Instrumentation:

    • HPTLC sample applicator (e.g., CAMAG Linomat 5 or ATS 4)

    • Twin-trough developing chamber (20 x 10 cm)

    • HPTLC plate heater or oven

    • Chromatogram immersion device or sprayer

    • TLC Plate Scanner (e.g., CAMAG TLC Scanner 4) with visionCATS software

  • Plates & Consumables:

    • HPTLC plates, Silica gel 60 F₂₅₄, 20 x 10 cm (e.g., from Merck)[6]

  • Chemicals & Solvents:

    • Urea (Certified Reference Material)

    • Methanol (HPLC grade)

    • n-Butanol (AR grade)

    • Glacial Acetic Acid (AR grade)

    • Water (HPLC grade)

    • p-Dimethylaminobenzaldehyde (DMAB)

    • Hydrochloric Acid (AR grade)

Preparation of Solutions
  • Diluent: Prepare a mixture of Methanol and Water (4:1, v/v).

  • Urea Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of urea CRM and dissolve it in 10 mL of diluent. This solution should be prepared fresh.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 10 to 100 µg/mL. This range should be adjusted based on the expected sample concentrations.

  • Sample Solution: The preparation will vary by matrix. For a soluble powder, dissolve a known quantity in the diluent to achieve an expected concentration within the calibration range. For complex matrices like milk, a preliminary clean-up is required:

    • Dilute 5 mL of the sample (e.g., milk) with 5 mL of water.

    • Mix thoroughly and centrifuge at 2500 rpm for 10 minutes.

    • Use the clear supernatant for analysis.[6]

  • Derivatization Reagent (DMAB Reagent): Dissolve 1 g of p-Dimethylaminobenzaldehyde in a mixture of 50 mL methanol, 50 mL n-butanol, and 10 mL concentrated HCl.

Chromatographic Conditions & Procedure

The following table summarizes the optimized parameters for the analysis of urea.

ParameterSpecification
Stationary Phase HPTLC plates, Silica gel 60 F₂₅₄ (20 x 10 cm)
Mobile Phase n-Butanol : Acetic Acid : Water (5:1:1, v/v/v)
Chamber Saturation 20 minutes with 10 mL of mobile phase in a twin-trough chamber lined with filter paper.[11]
Sample Application 8 mm bands, 8 mm from the bottom edge, 10 mm apart.
Application Volume 2-10 µL (varied to achieve different mass per band for calibration).
Development Distance 70 mm from the lower edge of the plate.
Plate Drying Dry for 5 minutes with a stream of cold air, then heat at 110°C for 5 minutes.
Derivatization Immerse the cooled plate in DMAB reagent for 1 second.
Post-Derivatization Heat the plate at 110°C for 5-10 minutes until yellow-colored bands appear.
Densitometric Scanning Mode: Absorbance / ReflectanceWavelength (λ): 440 nm[6]Slit Dimensions: 6.00 x 0.45 mm

Step-by-Step Execution:

  • Plate Preparation: Label the HPTLC plate with a soft pencil. Pre-wash the plate by developing it with methanol and drying it in an oven at 110°C for 10 minutes to activate the silica layer.

  • Application: Apply the calibration standards and sample solutions as 8 mm bands using the automated applicator.

  • Development: Place the plate in the pre-saturated twin-trough chamber and develop it up to the 70 mm mark.

  • Drying: Remove the plate and dry it as specified in the table to completely remove the mobile phase.

  • Derivatization: Immerse the plate in the DMAB reagent. The reaction between DMAB and the urea moiety under acidic, heated conditions forms a yellow Schiff base, rendering the analyte visible.[12]

  • Heating: Heat the plate to facilitate the color-forming reaction.

  • Scanning: Scan the plate at 440 nm. The resulting peak areas are proportional to the concentration of urea in each band.

  • Quantification: Generate a calibration curve by plotting the peak area versus the amount of urea standard applied. Determine the concentration of urea in the sample by interpolation from this curve.

Part 2: Method Validation Protocol (ICH Q2(R1) Guidelines)

Validation is the formal process of proving that an analytical method is suitable for its intended purpose.[5] For quantitative analysis of an active substance, the following parameters must be evaluated.[4]

G Validation Method Validation (ICH Q2) Is the method suitable for its purpose? Parameters Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Validation:f1->Parameters Tests Tests Parameters:s->Tests:n

Caption: Key Parameters for HPTLC Method Validation.

Validation Experimental Design
ParameterExperimental ApproachAcceptance Criteria
Specificity Apply the diluent (blank), a sample matrix without the analyte (placebo, if applicable), and the analyte standard on one plate. Compare chromatograms to ensure no interfering peaks are present at the Rf of the urea derivative.[5]No interference at the Rf of the analyte.
Linearity & Range Apply at least five concentrations of the standard across a specified range (e.g., 50-150% of the expected sample concentration). Perform a linear regression analysis of peak area vs. concentration.[4]Correlation coefficient (r²) > 0.99[4]
Accuracy Analyze a sample matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Calculate the percentage recovery for each level.[4]Recovery between 98-102% with RSD < 2%.
Precision - Repeatability- IntermediateRepeatability (Intra-day): Analyze six replicate samples of the same concentration (e.g., 100% of target) on the same day, under the same conditions.Intermediate: Repeat the analysis on a different day with a different analyst or equipment.Relative Standard Deviation (%RSD) ≤ 2%.[4]
LOD & LOQ Calculate based on the standard deviation of the response and the slope of the calibration curve.LOD = 3.3 * (σ / S)LOQ = 10 * (σ / S)Where σ = standard deviation of the intercept, S = slope of the calibration curve.[13]The method should be able to detect (LOD) and reliably quantify (LOQ) the analyte.
Robustness Make small, deliberate variations to the method parameters (e.g., mobile phase composition, development distance, saturation time). Analyze a standard sample under each new condition and evaluate the impact on results (%RSD).%RSD of results should remain within acceptable limits (e.g., < 5%).

Conclusion

The HPTLC-densitometry method described provides a simple, rapid, and reliable platform for the analysis of urea and its derivatives. The protocol is highly adaptable to different sample matrices and can be rigorously validated according to ICH guidelines to ensure its suitability for quality control and research applications in the pharmaceutical and other regulated industries. Its high throughput and low operational cost make it an excellent alternative to more complex chromatographic techniques.[3]

References

  • Method validation for targeted HPTLC method as per ICH Q2 (R2) guidelines. (n.d.). Google Scholar.
  • ICH Guidelines in Practice: Development and Validation of HPTLC Method for Simultaneous Estimation of Ketorolac Tromethamine and Ofloxacin in Ophthalmic Formulation. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • HPTLC Method Development and Validation: An Overview. (n.d.). PharmaInfo. [Link]

  • Separation of Herbicides (Urea Based) by High-Performance Thin Layer Chromatography (HPTLC). (n.d.). STEMart. [Link]

  • Analysis of Urea. (n.d.). Primesep. [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (2012). Journal of Food and Drug Analysis. [Link]

  • Derivatization (TLC/HPTLC). (n.d.). LPP Group. [Link]

  • Analytical Method Development and Validation of Hptlc. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (2014). AYU. [Link]

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. (2024). Labinsights. [Link]

  • List of common derivatization reagents. (n.d.). ResearchGate. [Link]

  • Qualitative Analysis of Hydroxyurea. (n.d.). CORE. [Link]

  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022). YouTube. [Link]

  • HPTLC: A versatile method for rapid analysis of pharmaceutical formulations and comparison with other chromatographic techniques and its applications. (2020). ResearchGate. [Link]

  • Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. (n.d.). Eurofins USA. [Link]

  • Development and validation of HPTLC method for estimation of tacrolimus in formulations. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Standard operating procedure for HPTLC. (n.d.). HPTLC Association. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). ResearchGate. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2019). PDA Journal of Pharmaceutical Science and Technology.
  • Quantitative determination of urea concentrations in cell culture medium. (2013). Malaria Journal. [Link]

  • HPTLC: NEW APPLICATIONS IN THE FIELDS OF FOOD AND FOOD SUPPLEMENTS. (n.d.). AIR Unimi. [Link]

  • Green high-performance thin-layer chromatography (HPTLC) approaches for pharmaceutical and drug analysis. (n.d.). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Molecules. [Link]

  • Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation. (2021). Molecules. [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids. (2020). PLoS One. [Link]

  • Development of a densitometric HPTLC method for determination of 5-HMF in fruit-based baby foods in Turkey. (2020). ACG Publications. [Link]

  • Spectrophotometric Method for Determination of Urea. (1953). Analytical Chemistry. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (n.d.). ResearchGate. [Link]

Sources

Application Note & Protocol: Preparation of N-(4-methoxybenzyl)urea Stock Solutions for High-Throughput Screening and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation, quality control, and storage of stock solutions of N-(4-methoxybenzyl)urea (CAS 54582-35-3). The accuracy and reliability of any assay are fundamentally dependent on the precise and consistent preparation of test compounds. This note outlines the critical physicochemical properties of this compound, provides a rationale for solvent selection, and details a step-by-step methodology for creating high-concentration primary stocks and subsequent aqueous working solutions. Adherence to these protocols will ensure the integrity and reproducibility of experimental data in drug development and life science research.

Introduction: The Foundational Importance of Accurate Stock Solutions

The core challenges in handling compounds like this compound often revolve around their limited aqueous solubility. This necessitates the use of organic solvents to create a concentrated primary stock, which is then diluted to final concentrations in aqueous assay buffers. This application note serves as an authoritative guide, blending theoretical principles with field-proven laboratory practices to ensure the highest degree of accuracy and solution stability.[2]

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential for protocol design. Key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 54582-35-3[1][3]
Molecular Formula C₉H₁₂N₂O₂[1][3]
Molecular Weight 180.21 g/mol [3][4]
Physical Form Solid[4]
Purity ≥97% (Typical)[4]
Storage (Solid) Sealed in a dry container at room temperature.[4]

Core Principles for Robust Stock Solution Preparation

Rationale for Solvent Selection

The presence of the benzyl group in this compound suggests poor solubility in water. Therefore, a high-purity, polar aprotic solvent is required to create a concentrated primary stock.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) : DMSO is the solvent of choice for most screening compounds due to its powerful solubilizing capacity and miscibility with aqueous media. It is crucial to use anhydrous, high-purity DMSO (≥99.9%) to prevent compound precipitation and degradation.

  • Alternative Solvent: Ethanol (EtOH) : Anhydrous ethanol can also be considered. While a less powerful solvent than DMSO for many organic molecules, it may be preferred in certain cell-based assays where DMSO tolerance is extremely low. Solubility must be empirically determined before proceeding.[5]

The Importance of Purity

The quality of solvents and reagents directly impacts the stability and performance of the final solution.

  • Solvent: Always use fresh, anhydrous, research-grade solvents.

  • Water: For preparing aqueous working solutions, use Type I ultrapure water or a sterile, tissue-culture grade equivalent.

Concentration Accuracy

The precision of a stock solution is contingent upon accurate weighing and volumetric measurements. Using a calibrated analytical balance and properly calibrated pipettes is non-negotiable.[6]

Experimental Protocol: Preparation of a 100 mM Primary Stock in DMSO

This protocol describes the preparation of a 10 mL, 100 mM primary stock solution, a common concentration for compound libraries.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance (4-decimal place)

  • 15 mL polypropylene conical tube or amber glass vial

  • Calibrated P1000 and P5000 micropipettes with sterile tips

  • Vortex mixer

  • Tube rotator (optional)

Step-by-Step Protocol
  • Calculation of Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 100 mM stock: Mass (mg) = (0.1 mol/L) × (0.010 L) × (180.21 g/mol ) × (1000 mg/g) = 180.21 mg

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out exactly 180.21 mg of this compound. Record the actual weight.

    • Transfer the weighed powder into a clean, labeled 15 mL conical tube or vial.

  • Solubilization:

    • Using a calibrated pipette, add approximately 8 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, continue vortexing. For difficult-to-dissolve compounds, placing the tube on a rotator at room temperature for 15-30 minutes can aid dissolution. Do not heat the solution , as elevated temperatures can accelerate the degradation of urea-based compounds.[7][8]

  • Bringing to Final Volume (QS):

    • Once the compound is fully dissolved, carefully add DMSO until the final volume of 10 mL is reached.

    • Cap the tube and invert it 10-15 times to ensure homogeneity.

  • Aliquoting and Storage:

    • Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in appropriately labeled microcentrifuge tubes. This is a critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Workflow for Primary Stock Preparation

G cluster_prep Step 1: Preparation cluster_sol Step 2: Solubilization cluster_store Step 3: Storage calc Calculate Mass (180.21 mg for 10 mL @ 100 mM) weigh Weigh Compound (Use Analytical Balance) calc->weigh transfer Transfer to Tube weigh->transfer add_dmso Add ~80% Solvent (DMSO) transfer->add_dmso vortex Vortex Until Dissolved (Visual Inspection is Key) add_dmso->vortex qs QS to Final Volume (10 mL) vortex->qs aliquot Aliquot into Single-Use Tubes qs->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for 100 mM Primary Stock Preparation.

Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the primary stock into an aqueous buffer compatible with the specific assay (e.g., PBS, HBSS, or cell culture medium).

Serial Dilution Protocol

This example describes creating a 100 µM working solution from the 100 mM primary stock.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first create a 1:10 intermediate dilution.

    • Mix 10 µL of the 100 mM primary stock with 90 µL of DMSO.

    • This results in a 10 mM intermediate stock.

  • Final Working Solution:

    • Dilute the intermediate stock 1:100 into the final aqueous assay buffer.

    • Example: Add 5 µL of the 10 mM intermediate stock to 495 µL of assay buffer.

    • This yields a 100 µM working solution with a final DMSO concentration of 1% (from the intermediate) + 0.1% (from the primary) ≈ 1%. Adjust as needed to keep the final DMSO concentration consistent and below the toxicity threshold for your assay.

Addressing Solvent-Induced Assay Interference

The final concentration of the organic solvent in the assay must be kept to a minimum (typically <0.5%, and ideally ≤0.1% for sensitive cell lines) to avoid artifacts.[9]

  • Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of solvent (e.g., DMSO) as your test samples to account for any effects of the solvent itself.

Dilution Workflow Diagram

G primary_stock 100 mM Primary Stock (in 100% DMSO) intermediate_stock 10 mM Intermediate Stock (in 100% DMSO) primary_stock->intermediate_stock 1:10 Dilution in DMSO working_solution 100 µM Working Solution (in Assay Buffer + 1% DMSO) intermediate_stock->working_solution 1:100 Dilution in Assay Buffer

Caption: Serial Dilution from Primary to Working Stock.

Quality Control, Storage, and Stability

Initial Quality Control
  • Visual Inspection: The primary stock solution should be clear, colorless, and free of any visible particulates. If precipitation is observed, the solution should not be used.

  • Concentration Verification: For GMP or other highly regulated environments, concentration can be verified using techniques like HPLC-UV. For most research applications, accuracy in weighing and dilution is sufficient.[10]

Recommended Storage Conditions
  • Primary Stock (in DMSO): Store in tightly sealed aliquots at -20°C or -80°C. Protect from light.

  • Working Solutions (Aqueous): Aqueous solutions of urea-based compounds are significantly less stable.[11] It is mandatory to prepare fresh aqueous working solutions from the frozen stock immediately before each experiment. Do not store diluted aqueous solutions.

Long-Term Stability Considerations

Urea in solution exists in equilibrium with ammonium cyanate, which can cause irreversible carbamylation of proteins, potentially altering the function of target proteins or enzymes in an assay.[11] This risk is minimized by:

  • Using anhydrous DMSO for the primary stock.

  • Storing stocks at low temperatures (-20°C or below).

  • Preparing aqueous dilutions immediately before use.

Furthermore, urea stability is pH-dependent, with the greatest stability observed between pH 4 and 8.[7][8] Be mindful of the pH of your final assay buffer.

Safety Precautions

This compound is classified with the GHS07 signal word and carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All weighing and handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure.

References

  • Sunway Pharm Ltd. This compound - CAS:54582-35-3. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Bio-Rad. Solubilization. [Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution?[Link]

  • ResearchGate. Preparation of Urea and Guanidinium Chloride Stock Solutions for Measuring Denaturant-Induced Unfolding Curves. [Link]

  • Chemistry For Everyone. How Do You Prepare A Urea Solution?[Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. [Link]

  • Cell Biolabs, Inc. Urea Assay Kit (Colorimetric). [Link]

  • Google Patents. US3876502A - Reagent formulations for assaying urea nitrogen in biological specimens and methods of preparing and using same.
  • PubChem. 1,3-Bis(4-methoxybenzyl)urea. [Link]

  • National Institutes of Health. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

  • PubChem. Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)-. [Link]

  • PubMed. Stability of urea in solution and pharmaceutical preparations. [Link]

  • PubChemLite. N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea. [Link]

  • Semantic Scholar. Stability of urea in solution and pharmaceutical preparations. [Link]

  • Science.gov. dmso methanol ethanol: Topics. [Link]

  • ResearchGate. Stability of urea in solution and pharmaceutical preparations | Request PDF. [Link]

  • Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

  • SciELO. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

Sources

molecular docking protocol for N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking of N-(4-methoxybenzyl)urea

Authored by a Senior Application Scientist

This document provides a comprehensive, in-depth guide for performing molecular docking studies on this compound. It is designed for researchers, scientists, and drug development professionals who are utilizing computational methods to investigate ligand-protein interactions. This guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible workflow.

Introduction and Scientific Context

This compound (CAS 54582-35-3) is a urea derivative with a molecular formula of C₉H₁₂N₂O₂[1][2]. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with protein targets, mimicking peptide bonds[3]. While this compound itself is primarily a synthetic intermediate, structurally related compounds have shown significant biological activity[1][4][5]. For instance, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various pathologies[6].

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor)[7][8]. This method is pivotal in structure-based drug design, enabling the rapid screening of chemical libraries and providing insights into the molecular basis of ligand recognition[8]. This protocol will use AutoDock Vina, a widely-used, open-source docking program known for its accuracy and speed, as the primary tool[9][10].

For the purpose of this protocol, we will use Glycogen Synthase Kinase-3β (GSK-3β) as the target receptor, based on the known activity of a closely related analog[6]. Specifically, we will use the PDB structure 1Q41 , which is a crystal structure of human GSK-3β in complex with an inhibitor.

Foundational Principles: Ensuring a Valid Docking Study

A successful docking experiment is built on meticulous preparation and validation. Simply generating a docking score is insufficient; the entire process must be scientifically sound and reproducible.

Causality in Preparation:

  • Receptor Preparation: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, co-solvents, and multiple protein chains[11][12][13]. These must be removed to simplify the system. Crucially, hydrogen atoms, which are often not resolved in crystallography, must be added as they are vital for forming hydrogen bonds[12][14]. Finally, partial charges (e.g., Kollman charges) are assigned to atoms to correctly calculate electrostatic interactions[7].

  • Ligand Preparation: A ligand's 2D structure must be converted into a 3D conformation and its energy minimized to find a low-energy, stable state[8]. This ensures that the starting conformation is sterically plausible. Assigning rotatable bonds is also critical, as this allows the docking algorithm to explore conformational flexibility during the simulation[15].

  • The Grid Box: The docking search space must be explicitly defined. A "grid box" is generated around the known or predicted binding site of the receptor[14]. The size and center of this box are critical parameters; if it's too small, it may miss the correct binding pose, and if it's too large, it can decrease the accuracy and efficiency of the search.

The Imperative of Protocol Validation: Before docking an unknown ligand, the protocol's ability to reproduce known binding information must be verified. This is the cornerstone of a trustworthy result[16]. The standard method is to extract the co-crystallized ligand from the PDB structure, treat it as a new docking candidate, and re-dock it into the receptor's binding site[17][18]. A successful validation is typically defined by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose, with a value below 2.0 Å considered a good result[17][18][19].

Materials and Software

Software/ResourcePurposeRecommended Tool(s)
Molecular Visualization Viewing and manipulating protein/ligand structures.UCSF ChimeraX, PyMOL, Discovery Studio Visualizer
Ligand Structure Source Obtaining the 2D or 3D structure of the ligand.PubChem, ChemSpider, MarvinSketch
Protein Structure Source Obtaining the 3D structure of the receptor.Protein Data Bank (PDB)
Structure Preparation Adding hydrogens, assigning charges, format conversion.AutoDock Tools (MGLTools), UCSF ChimeraX, Open Babel
Molecular Docking Performing the docking simulation.AutoDock Vina
Result Analysis Analyzing interactions and visualizing poses.Discovery Studio Visualizer, LigPlot+, PyMOL

Detailed Step-by-Step Protocol

This protocol is divided into five core stages: Validation, Receptor Preparation, Ligand Preparation, Docking Simulation, and Results Analysis.

Stage 1: Protocol Validation via Re-docking

The objective here is to confirm that our chosen software and parameters can accurately reproduce the binding pose of the known inhibitor found in PDB ID 1Q41 .

  • Fetch the Structure: Download the PDB file for 1Q41 from the PDB database.

  • Separate Components: Using UCSF ChimeraX or a similar tool, separate the complex into three files:

    • 1q41_protein.pdb: Contains only the protein chains.

    • 1q41_ligand.mol2: Contains the co-crystallized inhibitor.

    • 1q41_water.pdb: Contains the water molecules (will be discarded).

  • Prepare the Receptor: Follow the steps in Stage 2 to prepare 1q41_protein.pdb, saving the output as 1q41_protein.pdbqt.

  • Prepare the Co-crystallized Ligand: Follow the steps in Stage 3 to prepare 1q41_ligand.mol2, saving the output as 1q41_ligand.pdbqt.

  • Define the Grid Box:

    • Load the prepared protein (1q41_protein.pdbqt) and the original ligand (1q41_ligand.mol2) into a visualizer.

    • Center a grid box on the geometric center of the 1q41_ligand.mol2. A typical size is 24x24x24 Å to encompass the entire binding site. Record the center coordinates (X, Y, Z) and dimensions.

  • Run Docking: Execute AutoDock Vina using the prepared receptor, the prepared co-crystallized ligand, and the grid parameters from the previous step.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated[17][18].

Stage 2: Receptor Preparation (GSK-3β)
  • Download PDB Structure: Obtain the crystal structure of GSK-3β (PDB ID: 1Q41) from the PDB.

  • Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF ChimeraX or Discovery Studio Visualizer[14].

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding.

    • If there are multiple protein chains (e.g., a dimer), retain only the chain relevant to the binding site (e.g., Chain A)[12].

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • Prepare for Docking using AutoDock Tools:

    • Open AutoDock Tools (ADT).

    • Load the protein_cleaned.pdb file.

    • Add polar hydrogen atoms: Edit > Hydrogens > Add > Polar Only.

    • Assign Kollman charges: Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in the required PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt. This format includes atomic charges and atom types required by Vina[20].

Stage 3: Ligand Preparation (this compound)
  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound using software like MarvinSketch or obtain it from a database like PubChem.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization and Format Conversion:

    • Use a tool like Open Babel or the tools within your chemical drawing software to perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures realistic bond lengths and angles[8][13].

    • Save the energy-minimized 3D structure as an SDF or MOL2 file.

  • Prepare for Docking using AutoDock Tools:

    • Open ADT.

    • Load the 3D ligand file.

    • ADT will automatically detect the root and define rotatable bonds. You can verify these under Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Stage 4: Running the AutoDock Vina Simulation

AutoDock Vina is run from the command line. You will need a configuration file (conf.txt) to specify the input files and parameters.

  • Create a Configuration File (conf.txt):

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the best binding mode but takes longer. The default is 8; a value of 16 is a good starting point for more rigorous searches[10].

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:

Stage 5: Analysis and Interpretation of Docking Results

The output from Vina (docking_results.pdbqt) contains multiple binding poses (typically 9) ranked by their predicted binding affinity.

  • Examine Binding Affinity (Docking Score):

    • Open the log file (docking_log.txt) or the output PDBQT file.

    • The results are ranked by binding affinity in kcal/mol. More negative values indicate stronger predicted binding[21][22].

    Table 1: Example Docking Results for this compound

    Mode Binding Affinity (kcal/mol) RMSD from Best Mode (lower/upper bound)
    1 -7.8 0.000 / 0.000
    2 -7.5 1.852 / 2.431
    3 -7.2 2.105 / 3.567

    | ... | ... | ... |

  • Visual Inspection of Binding Poses:

    • Load the receptor (receptor.pdbqt) and the results file (docking_results.pdbqt) into a visualization tool like Discovery Studio Visualizer or PyMOL.

    • Examine the top-ranked pose. Does it fit well within the binding pocket? Are there any steric clashes? A good pose should be complementary to the shape and electrostatics of the active site[23].

  • Analyze Key Interactions:

    • Use a tool that can generate 2D interaction diagrams (e.g., Discovery Studio Visualizer, LigPlot+).

    • Identify key interactions between the ligand and protein residues. For a urea-based ligand, hydrogen bonds are particularly important.

    • Hydrogen Bonds: The urea moiety's N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is an acceptor. Look for interactions with backbone amides/carbonyls or polar side chains (e.g., Asp, Glu, Ser, Thr).

    • Hydrophobic Interactions: The methoxybenzyl group can form hydrophobic and van der Waals interactions with nonpolar residues like Val, Leu, Ile, and Phe.

    • Pi Interactions: The phenyl ring can participate in Pi-Pi stacking with aromatic residues (Phe, Tyr, Trp) or Cation-Pi interactions with charged residues (Lys, Arg).

    Table 2: Interaction Analysis of the Top-Ranked Pose

    Interaction Type Ligand Atom(s) Protein Residue(s) Distance (Å)
    Hydrogen Bond Urea N-H ASP-133 Backbone O 2.9
    Hydrogen Bond Urea C=O LYS-85 Side Chain N 3.1
    Hydrophobic Benzyl Ring VAL-70, ILE-62 N/A

    | Pi-Pi Stacking | Benzyl Ring | PHE-67 | 4.2 |

Visualization of Workflows

A clear workflow is essential for reproducibility. The following diagrams, generated using DOT language, outline the key processes.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Fetch Receptor (PDB ID: 1Q41) Clean Clean Receptor (Remove Water, HETATMs) PDB->Clean Ligand_2D Obtain Ligand 2D Structure Ligand_3D Generate 3D Conformation & Energy Minimize Ligand_2D->Ligand_3D AddH Add Hydrogens & Charges Clean->AddH Prep_Receptor Save as receptor.pdbqt AddH->Prep_Receptor Config Create conf.txt (Define Grid Box) Prep_Receptor->Config Prep_Ligand Save as ligand.pdbqt Ligand_3D->Prep_Ligand Prep_Ligand->Config Vina Run AutoDock Vina Config->Vina Results Generate Poses & Scores (docking_results.pdbqt) Vina->Results Analysis Analyze Interactions (H-Bonds, Hydrophobic) Results->Analysis Conclusion Draw Conclusion Analysis->Conclusion

Caption: General workflow for in silico molecular docking.

G Start Analyze Top-Ranked Pose Check_Score Is Binding Affinity Strong? (e.g., < -7 kcal/mol) Start->Check_Score Check_Pose Is Pose Sterically Reasonable in Pocket? Check_Score->Check_Pose Yes Re_evaluate Examine Lower-Ranked Poses or Re-run Docking Check_Score->Re_evaluate No Check_Interactions Are Key Interactions (e.g., H-Bonds) Formed? Check_Pose->Check_Interactions Yes Check_Pose->Re_evaluate No Good_Candidate High-Potential Candidate Check_Interactions->Good_Candidate Yes Check_Interactions->Re_evaluate No

Caption: Decision workflow for analyzing docking results.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Vina Fails to Start Incorrect path to Vina executable; syntax error in conf.txt; input files not found.Check that Vina is in your system's PATH. Carefully review conf.txt for typos. Ensure all file paths are correct.
Poor Docking Score Ligand is a poor fit for the receptor; grid box is misplaced; incorrect protonation state of ligand/receptor.Verify the biological relevance of the target. Double-check grid box coordinates to ensure they cover the active site. Check the protonation state of titratable residues and the ligand at physiological pH (e.g., pH 7.4)[24].
High RMSD in Validation Docking parameters (e.g., exhaustiveness) are too low; water molecules are critical for binding; receptor flexibility is significant.Increase exhaustiveness. If specific water molecules are known to mediate ligand binding, consider including them in the receptor structure. For significant flexibility, consider using more advanced methods like induced-fit docking (if software permits)[25].

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
  • How does one prepare proteins for molecular docking? - Quora. (2021).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
  • Tutorial – AutoDock Vina. (2020). Available at: [Link]

  • How can I validate a docking protocol? - ECHEMI.
  • In Silico Docking of Hydroxyphenyl Urea Derivatives: A Technical Guide - Benchchem.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]

  • Vina Docking Tutorial - Eagon Research Group.
  • How can I validate a docking protocol? - ResearchGate. (2015).
  • Preparing the protein and ligand for docking - University of Edinburgh.
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio.
  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020).
  • Proteins and ligand preparation for docking - ResearchGate. (2018).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PLOS Computational Biology. (2025).
  • Session 4: Introduction to in silico docking - University of Oxford.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (2011).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. (2019).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2006).
  • Molecular docking proteins preparation - ResearchGate. (2019).
  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH. (2008).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. (2022).
  • N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea - ChemicalBook.
  • This compound - Benchchem.
  • This compound - Santa Cruz Biotechnology.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. (2019).
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. (2018).
  • Urea, N-(4-methoxyphenyl)-N'-(2-methylphenyl)- - PubChem. Available at: [Link]

  • N-Methoxy-N'-(4-methoxyphenyl)urea - Vulcanchem.
  • Results of molecular docking of urea derivatives with enzymes - ResearchGate. (2022).
  • Binding mode of urea and amide derivatives - ResearchGate. (2022).
  • 1,3-Bis(4-methoxybenzyl)urea - PubChem. Available at: [Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives - Semantic Scholar. (2023).

Sources

Application Note & Protocol: High-Yield Radiosynthesis of [¹¹C]N-(4-methoxybenzyl)urea for Preclinical PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the radiosynthesis and quality control of [¹¹C]N-(4-methoxybenzyl)urea, a potential radiotracer for Positron Emission Tomography (PET) imaging. We detail a robust method starting from cyclotron-produced [¹¹C]CO₂, proceeding through a [¹¹C]methyl iodide intermediate, and culminating in a high-purity product suitable for in vivo studies. This guide is designed for researchers, radiochemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Role of Urea-Based Tracers in Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biochemical processes in living subjects.[1] Its application in oncology, neurology, and cardiology, as well as in drug development, is critically dependent on the availability of specific and effective radiotracers.[2][3] The urea functional group is a common motif in many biologically active compounds, making it an attractive scaffold for the development of novel PET tracers.[2] This is exemplified by the widespread success of urea-based inhibitors of the Prostate-Specific Membrane Antigen (PSMA) for imaging prostate cancer.[4][5]

This compound (CAS 54582-35-3) is a simple yet versatile molecule that can serve as a foundational structure for more complex derivatives or as a model compound for developing new radiolabeling methodologies.[6][7] Labeling this compound with Carbon-11 (¹¹C), a positron-emitting radionuclide with a convenient half-life of 20.4 minutes, allows for its use as a PET tracer.[8] The short half-life permits multiple imaging sessions in the same subject on the same day and results in a low radiation dose to the subject.

This application note presents a detailed protocol for the ¹¹C-labeling of this compound on its methoxy group. The strategy is adapted from established procedures for structurally similar molecules and is designed for high radiochemical yield, purity, and molar activity.[9][10] We will cover the synthesis of the necessary precursor, the radiolabeling reaction, purification, and the essential quality control procedures required to validate the tracer for imaging studies.

Part I: Radiosynthesis Strategy & Rationale

The successful production of a radiotracer hinges on a well-defined and efficient synthetic strategy. The choices of radionuclide, labeling position, and reaction pathway are dictated by precursor availability, reaction kinetics, and the need to maximize yield and molar activity within the short timeframe imposed by the radionuclide's half-life.

Choice of Radionuclide and Labeling Position

Carbon-11 was selected for this application. As an isotope of carbon, its incorporation does not alter the biological activity of the parent molecule, creating a "true" tracer. Its 20.4-minute half-life is ideal for studying biological processes with rapid to moderate kinetics.[2]

The most synthetically accessible and logical position for labeling this compound is the methyl group of the methoxy moiety . This approach offers several advantages:

  • Precursor Availability: The corresponding desmethyl precursor, N-(4-hydroxybenzyl)urea, can be readily synthesized.

  • Established Chemistry: ¹¹C-methylation using reagents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is one of the most robust and widely used reactions in radiochemistry.[9]

  • High Efficiency: O-methylation of phenols is typically a fast and high-yielding reaction, which is crucial when working with short-lived isotopes.

Synthetic Pathway Overview

The overall radiosynthesis workflow is a multi-step process that must be completed rapidly, typically within 40-50 minutes. The process begins with the production of [¹¹C]carbon dioxide in a medical cyclotron and proceeds through purification and formulation of the final radiotracer.

G cluster_0 Cyclotron & Precursor Chemistry cluster_1 Automated Synthesis Module cluster_2 Final Product & Quality Control A [¹¹C]CO₂ Production ¹⁴N(p,α)¹¹C B Gas-Phase Synthesis [¹¹C]CH₃I A->B LiAlH₄ reduction, HI reaction C Trapping & Reaction Precursor + [¹¹C]CH₃I B->C Transfer to reactor D Semi-Preparative HPLC Purification C->D Inject onto HPLC E Formulation Solid-Phase Extraction D->E Collect product fraction F [¹¹C]this compound Sterile Vial E->F Elute into final vial G QC Analysis (HPLC, TLC, etc.) F->G Sample for testing

Figure 1: General workflow for the synthesis of [¹¹C]this compound.

Part II: Precursor Synthesis: N-(4-hydroxybenzyl)urea

A high-quality, well-characterized precursor is essential for a successful radiolabeling reaction. The required precursor for this synthesis is N-(4-hydroxybenzyl)urea.

Rationale: The phenolic hydroxyl group of the precursor is the nucleophile that will be methylated by [¹¹C]CH₃I. Its acidity allows for easy deprotonation under basic conditions to form a potent phenoxide nucleophile, driving the reaction forward efficiently. A similar strategy has been successfully employed for the synthesis of [¹¹C]AR-A014418, a structurally related compound.[9]

Protocol: Synthesis of N-(4-hydroxybenzyl)urea

This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and reagents.

  • Step 1: Isocyanate Formation. To a solution of 4-hydroxybenzylamine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane, add triphosgene (0.4 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Step 2: Reaction with Ammonia. After stirring for 1-2 hours, carefully bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.0 eq).

  • Step 3: Work-up and Purification. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction with water, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 4: Characterization. Purify the resulting crude solid by flash column chromatography or recrystallization. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 166.18 g/mol .

Part III: Radiosynthesis Protocol for [¹¹C]this compound

This protocol assumes the use of a commercial automated radiosynthesis module, which is standard practice for minimizing radiation exposure and ensuring reproducibility.[3][11]

Materials and Setup
  • Precursor: 1.0 - 2.0 mg of N-(4-hydroxybenzyl)urea dissolved in 300 µL of dimethylformamide (DMF).

  • Base: 5 µL of 2 M Sodium Hydroxide (NaOH) in water.

  • HPLC System (Semi-preparative): C18 column (e.g., 10 µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile/Water (e.g., 40:60 v/v), flow rate of 4-5 mL/min.

  • Formulation: C18 Sep-Pak cartridge, sterile water for injection, USP-grade ethanol, 0.9% sodium chloride for injection.

Step-by-Step Procedure
  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. It is then catalytically reduced to [¹¹C]CH₄, which is subsequently converted to [¹¹C]CH₃I in a gas-phase reaction with iodine. The resulting [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution at low temperature (e.g., -10 °C).

  • Radiomethylation Reaction:

    • The precursor solution and base are pre-loaded into the reaction vessel of the synthesis module.

    • Once the [¹¹C]CH₃I is trapped, the vessel is sealed and heated to 80-100 °C for 3-5 minutes.

    • Causality: The base deprotonates the phenolic hydroxyl group of the precursor, forming the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl carbon of [¹¹C]CH₃I in an Sₙ2 reaction to form the desired O-¹¹C-methylated product. DMF is used as it is a polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.

  • Purification:

    • Following the reaction, the mixture is quenched with water and injected onto the semi-preparative HPLC system.

    • The UV and radioactivity detectors are monitored to identify and collect the product peak corresponding to [¹¹C]this compound. The retention time should be predetermined using the non-radioactive standard.

  • Formulation:

    • The collected HPLC fraction (which is mostly water/acetonitrile) is diluted with sterile water and passed through a C18 Sep-Pak cartridge.

    • The cartridge traps the lipophilic product while the aqueous mobile phase passes through to waste.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL) followed by sterile saline (e.g., 9.5 mL) into a sterile, pyrogen-free vial. This provides the final injectable solution with a physiologically acceptable ethanol concentration (<10%).

Figure 2: Radiosynthesis of [¹¹C]this compound from its desmethyl precursor.

Part IV: Quality Control - A Self-Validating System

For any radiopharmaceutical intended for in vivo use, rigorous quality control (QC) is non-negotiable.[12] Each batch must be tested to ensure it meets predefined specifications for identity, purity, and safety. The combination of analytical HPLC and radio-TLC provides a robust, self-validating system.[13][14]

QC Specifications and Methods
ParameterSpecificationMethodRationale
Identity Retention time matches non-radioactive standardAnalytical Radio-HPLCConfirms that the radioactive peak is the correct compound.
Radiochemical Purity (RCP) > 95%Analytical Radio-HPLCQuantifies the percentage of radioactivity present as the desired product. HPLC is critical for separating the product from closely related impurities and radiolysis products.[13][15]
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol) at time of injectionAnalytical HPLC (UV vs. Radioactivity)Measures the ratio of radioactivity to the total mass of the compound. High Aₘ is crucial to avoid saturating target receptors and eliciting pharmacological effects.[2]
Radionuclidic Purity > 99.5% (¹¹C)Gamma Ray SpectroscopyConfirms the absence of other radioisotopes by identifying the characteristic 511 keV annihilation photons of ¹¹C.
Chemical Purity No significant peaks other than product in UV chromatogramAnalytical HPLC (UV Detector)Ensures the absence of non-radioactive chemical impurities, such as unreacted precursor or synthesis byproducts.
pH 5.0 - 7.5pH meter or stripEnsures the final formulation is within a physiologically acceptable range to prevent injection site pain or tissue damage.
Sterility & Endotoxins Sterile & PassStandard Pharmacopeia TestsMandatory tests to ensure the product is free from microbial and endotoxin contamination.
Protocol: Analytical Radio-HPLC
  • Column: Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient method similar to the preparative system (e.g., 40% Acetonitrile in water).

  • Flow Rate: 1.0 mL/min

  • Detectors: In-series UV (at ~254 nm) and radioactivity detectors.

  • Procedure: Inject a small aliquot (~10-20 µL) of the final formulated product. The identity is confirmed if the radioactivity peak co-elutes with a pre-injected non-radioactive standard. RCP is calculated as the area of the product peak divided by the total area of all radioactive peaks in the chromatogram.

Part V: Expected Results & Data Summary

The following table summarizes the expected outcomes for this radiosynthesis, based on typical results for ¹¹C-methylation reactions reported in the literature.[9][10]

ParameterExpected Result
Synthesis Time 35 - 45 minutes (from end of bombardment)
Radiochemical Yield (RCY) 15 - 25% (decay-corrected, based on initial [¹¹C]CO₂)
Molar Activity (Aₘ) 40 - 80 GBq/µmol (1.1 - 2.2 Ci/µmol)
Radiochemical Purity (RCP) > 98%

Part VI: Discussion & Field Insights

  • Troubleshooting Low Yield: Low radiochemical yields can often be attributed to issues with the quality of the incoming [¹¹C]CH₃I, insufficient base in the reaction, or precursor degradation. Ensure the precursor is pure and the base is fresh.

  • Optimizing Molar Activity: Molar activity is highly sensitive to contamination by atmospheric CO₂ and carbon-containing impurities in reagents and tubing. Using high-purity reagents and thoroughly purging the synthesis module with inert gas prior to synthesis is critical for achieving high molar activity.[2]

  • Alternative Labeling Strategies: While ¹¹C-methylation is robust, other strategies could be explored. Labeling the urea carbonyl is possible using [¹¹C]CO₂ or [¹¹C]CO, often via an isocyanate intermediate.[2][16] Alternatively, the aromatic ring could be labeled with Fluorine-18 via nucleophilic substitution if a suitable precursor (e.g., with a nitro or trimethylammonium leaving group) is synthesized.[17][18]

  • Automation and GMP: For clinical applications, the entire process must be transferred to an automated synthesis module operating under Good Manufacturing Practice (GMP) guidelines.[3] Cassette-based systems simplify the transition from development to routine clinical production.[11]

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the radiosynthesis of [¹¹C]this compound. By following the detailed protocols for precursor synthesis, radiolabeling, and quality control, research laboratories can reliably produce this novel radiotracer for preclinical PET imaging studies. The emphasis on the rationale behind experimental choices and robust QC measures ensures that the resulting tracer is of high quality, paving the way for meaningful in vivo evaluation.

References

  • Vasdev, N., et al. (2005). Synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418): a radiolabelled glycogen synthase kinase-3beta specific inhibitor for PET studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Roslin, S., et al. (2019). Synthesis of ¹¹C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules. [Link]

  • Liger, F., et al. (2017). A general procedure for carbon isotope labeling of linear urea derivatives with carbon dioxide. Chemical Communications. [Link]

  • Rahman, O. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Bontemps, J., et al. (2019). A Fast and Efficient Method to Access ¹¹C-Labeled Ureas from [¹¹C]CO₂. Chemistry – A European Journal. [Link]

  • Mair, L., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals. [Link]

  • Giggey, J. P., et al. (2010). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E. [Link]

  • Wang, Z., et al. (2022). Optimized 68Ga-Labeled Urea-Based PSMA-Targeted PET Tracers for Prostate Cancer. Molecules. [Link]

  • Coenen, H.H., et al. (2018). Radiotracers for PET and MR-PET Imaging. The Royal Society of Chemistry. [Link]

  • Al-Karmi, M.Z. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Mease, R. C., et al. (2010). Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Schopf, E., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments. [Link]

  • Coenen, H. H., et al. (2007). Fluorine-18 labeling methods: Features and possibilities of basic reactions. Ernst Schering Research Foundation Workshop. [Link]

  • Schopf, E., et al. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production. JoVE (Journal of Visualized Experiments). [Link]

  • Wang, Z., et al. (2022). Optimized 68Ga-Labeled Urea-Based PSMA-Targeted PET Tracers for Prostate Cancer. Semantic Scholar. [Link]

  • Wurzer, A., et al. (2018). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Coenen, H.H., et al. (2007). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. ResearchGate. [Link]

  • Visser, J., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. [Link]

  • Hong, H., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

  • Henry, B., et al. (2006). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. Nuclear Medicine and Biology. [Link]

  • IAEA. (2021). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Fazekas, T., & Toth, G. (2006). Radiochemical purity control of radiolabeled drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application of N-(4-methoxybenzyl)urea in Neurodegenerative Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Avenue in Neuroprotection

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A common underlying theme in the pathology of many of these diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD. This cascade of events triggers a host of detrimental cellular responses, including oxidative stress, neuroinflammation, and ultimately, neuronal cell death. The complexity of these conditions necessitates the exploration of novel therapeutic strategies that can target key pathological hubs.

N-(4-methoxybenzyl)urea is a small molecule whose potential in the context of neurodegeneration is beginning to be explored. While direct studies on this specific compound are emerging, the urea scaffold and its derivatives have shown promise in various therapeutic areas. Notably, structurally related compounds have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that is a critical regulator of a multitude of cellular processes and a key player in the pathogenesis of neurodegenerative diseases. This application note provides a comprehensive guide for researchers on the use of this compound in both in vitro and in vivo models of neurodegenerative disease, with a focus on its potential as a GSK-3β inhibitor. We will detail its synthesis, proposed mechanism of action, and provide step-by-step protocols for its application and the subsequent analysis of its effects.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental models.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 110-112 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol; sparingly soluble in water[2][3]
Synthesis Protocol: this compound from 4-methoxybenzylamine

A straightforward and efficient method for the synthesis of this compound involves the reaction of 4-methoxybenzylamine with an isocyanate source. The following is a general protocol that can be adapted and optimized.

Materials:

  • 4-methoxybenzylamine

  • Potassium cyanate or trimethylsilyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve 4-methoxybenzylamine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add the isocyanate source (e.g., potassium cyanate or a solution of trimethylsilyl isocyanate in the same solvent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a white crystalline solid.

Proposed Mechanism of Action: Inhibition of GSK-3β Signaling

The neuroprotective effects of this compound are hypothesized to be mediated, at least in part, through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a constitutively active kinase that is implicated in a wide array of cellular functions, including metabolism, cell proliferation, and apoptosis. In the context of neurodegenerative diseases, hyperactivation of GSK-3β is a central pathological event.

In Alzheimer's disease, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a key step in the formation of neurofibrillary tangles (NFTs). Furthermore, GSK-3β activity has been shown to modulate the processing of amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides. By inhibiting GSK-3β, this compound may therefore mitigate both major pathological hallmarks of AD.

GSK3B_Pathway cluster_upstream Upstream Triggers in AD cluster_kinase Kinase Activation cluster_downstream Downstream Pathological Events cluster_intervention Therapeutic Intervention Abeta Amyloid-β (Aβ) Oligomers GSK3B GSK-3β (Active) Abeta->GSK3B Activates Tau Tau Protein GSK3B->Tau Phosphorylates Synaptic Synaptic Dysfunction GSK3B->Synaptic Promotes Apoptosis Neuronal Apoptosis GSK3B->Apoptosis Induces pTau Hyperphosphorylated Tau (pTau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates to form NMB_urea This compound NMB_urea->GSK3B Inhibits

Proposed mechanism of this compound in Alzheimer's disease.

Experimental Protocols

The following protocols provide a framework for investigating the neuroprotective effects of this compound in established neurodegenerative disease models.

In Vitro Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative research due to its ability to be differentiated into a more mature neuronal phenotype.

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding for Differentiation: When cells reach 70-80% confluency, detach them using trypsin-EDTA and seed them onto appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 1 x 10⁴ cells/cm².

  • Differentiation: After 24 hours, replace the growth medium with a differentiation medium containing DMEM/F-12 with 1% FBS and 10 µM all-trans-retinoic acid (RA).

  • Maturation: Continue to culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days, to allow for the development of a mature neuronal phenotype characterized by the extension of neurites.

  • Preparation of Aβ Oligomers: Prepare a stock solution of Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP). Aliquot and evaporate the HFIP. To induce oligomerization, resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM and then dilute to 100 µM in serum-free DMEM/F-12. Incubate at 4°C for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). Further dilute the stock solution in the cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

  • Treatment: After the differentiation period, pre-treat the SH-SY5Y cells with varying concentrations of this compound for 2 hours.

  • Induction of Toxicity: Following pre-treatment, add the prepared Aβ₁₋₄₂ oligomers to the culture medium to a final concentration that induces significant cell death (typically in the range of 5-20 µM).

  • Incubation: Co-incubate the cells with this compound and Aβ₁₋₄₂ for 24-48 hours.

  • Cell Viability Assay (MTT):

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

  • Western Blot Analysis:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key proteins such as phosphorylated tau (p-tau), total tau, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

in_vitro_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Toxicity Induction cluster_analysis Analysis start Start: SH-SY5Y cells culture Culture in growth medium start->culture seed Seed for differentiation culture->seed differentiate Differentiate with Retinoic Acid seed->differentiate pretreat Pre-treat with compound differentiate->pretreat prepare_compound Prepare this compound prepare_compound->pretreat prepare_abeta Prepare Aβ oligomers induce_toxicity Add Aβ oligomers prepare_abeta->induce_toxicity pretreat->induce_toxicity viability Cell Viability Assay (MTT) induce_toxicity->viability western_blot Western Blot induce_toxicity->western_blot end End: Data Analysis viability->end western_blot->end

Experimental workflow for the in vitro assessment of this compound.
In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents is a well-established model of Parkinson's disease, leading to the progressive loss of dopaminergic neurons.

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week before surgery.

  • Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.

  • Drug Administration: Two weeks after surgery, begin daily administration of this compound or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via intraperitoneal (i.p.) injection or oral gavage for a predetermined period (e.g., 4-6 weeks).

  • Apomorphine-Induced Rotation Test:

    • Two weeks post-lesion and at the end of the treatment period, administer apomorphine (a dopamine agonist) subcutaneously.

    • Record the number of contralateral rotations (away from the lesioned side) for 30-60 minutes. A reduction in rotations in the treated group compared to the vehicle group suggests a neuroprotective or restorative effect.

  • Morris Water Maze:

    • To assess cognitive function, which can also be affected in PD models, use the Morris water maze test.

    • Train the rats to find a hidden platform in a circular pool of water using distal cues.

    • Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed). Improved performance in the treated group indicates cognitive enhancement.

  • Immunohistochemistry:

    • At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Collect the brains and prepare coronal sections through the substantia nigra and striatum.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.

  • Western Blot Analysis:

    • Dissect the striatum and substantia nigra from fresh brain tissue.

    • Prepare tissue lysates and perform Western blot analysis for proteins of interest, such as TH, α-synuclein, and markers of apoptosis and inflammation.

Data Presentation and Interpretation

The efficacy of this compound should be evaluated based on a combination of behavioral, histological, and biochemical endpoints.

AssayEndpoint MeasuredExpected Outcome with Effective Treatment
In Vitro (SH-SY5Y)
MTT AssayCell Viability (%)Increased cell viability in treated cells compared to Aβ-only group.
Western Blotp-tau/total tau ratio, cleaved caspase-3Decreased p-tau/total tau ratio and reduced cleaved caspase-3 levels.
In Vivo (6-OHDA Rat)
Apomorphine-Induced RotationsNumber of contralateral rotationsSignificant reduction in the number of rotations.
Morris Water MazeEscape latency (s), Time in target quadrant (%)Decreased escape latency and increased time in the target quadrant.
ImmunohistochemistryNumber of TH-positive neurons, TH fiber densityPreservation of TH-positive neurons in the substantia nigra and fibers in the striatum.
Western BlotTH protein levels, α-synuclein levelsIncreased TH protein levels and potentially reduced α-synuclein aggregation.

Conclusion

This application note provides a comprehensive framework for investigating the potential therapeutic effects of this compound in preclinical models of neurodegenerative diseases. By leveraging its hypothesized mechanism as a GSK-3β inhibitor, researchers can explore its efficacy in mitigating the key pathological features of diseases like Alzheimer's and Parkinson's. The detailed protocols provided herein offer a starting point for the systematic evaluation of this promising compound, with the ultimate goal of advancing the development of novel neuroprotective therapies.

References

  • Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]

  • How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells?. ResearchGate. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]

  • Lauretti, E., Dincer, O., & Praticò, D. (2020). Glycogen synthase kinase-3β and its inhibitors in Alzheimer's disease. Current topics in medicinal chemistry, 20(3), 214-222.
  • King, A. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 12(15), 2747–2749.
  • Avraham, Y., & Elliot, E. (2021). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience, 14, 738525.
  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]

  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting N-(4-methoxybenzyl)urea precipitation in buffer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenges of N-(4-methoxybenzyl)urea Solubility

This compound is a urea derivative with potential applications in various research fields. Like many organic small molecules, its utility in aqueous experimental systems can be hampered by poor solubility, leading to precipitation. This guide will walk you through the underlying causes of this issue and provide systematic approaches to overcome it. The urea functional group can participate in extensive hydrogen bonding, which, combined with the methoxybenzyl group, contributes to a molecular structure that can be prone to aggregation and precipitation in aqueous environments.[1]

Core Troubleshooting Guide: Precipitation of this compound

This section is structured in a question-and-answer format to directly address common problems encountered during the handling of this compound in buffer solutions.

Question 1: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my aqueous buffer, a precipitate forms immediately. What is happening and how can I prevent this?

Answer:

Immediate precipitation, often termed "crashing out," is a frequent challenge when a concentrated stock solution of a hydrophobic compound is introduced into an aqueous buffer. This occurs because the compound's solubility drastically decreases as the percentage of the organic solvent is diluted.

Underlying Causes and Solutions:

  • High Final Concentration: The intended final concentration of this compound in your buffer may exceed its aqueous solubility limit.

    • Solution: Determine the maximum kinetic solubility of your compound in the specific buffer system you are using. A detailed protocol for this is provided in the "Experimental Protocols" section. Consider lowering the final working concentration if it is above this limit.

  • Rapid Solvent Exchange: Adding a concentrated stock solution directly and quickly into a large volume of aqueous buffer can create localized areas of high supersaturation, leading to rapid precipitation.

    • Solution: Employ a stepwise dilution method. Instead of a single large dilution, perform a series of smaller, sequential dilutions. Additionally, add the stock solution dropwise to the buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.

  • Low Temperature of the Buffer: The solubility of most organic compounds, including this compound, is temperature-dependent, with solubility generally increasing at higher temperatures.

    • Solution: If your experimental conditions permit, use a buffer that has been pre-warmed to the temperature of your experiment (e.g., 37°C for cell-based assays). Avoid using cold buffers directly from refrigeration.

  • High Final Concentration of Organic Solvent: While an organic solvent like DMSO is necessary to create a stock solution, a high final concentration in the aqueous buffer can be detrimental to many biological systems and may not be sufficient to maintain solubility upon high dilution.

    • Solution: Aim to keep the final concentration of the organic solvent in your experimental buffer as low as possible, typically below 1% and ideally below 0.1% (v/v).[2] This necessitates creating a more concentrated stock solution if a high final concentration of the compound is required.

Question 2: My solution of this compound in buffer appears clear initially, but a precipitate forms after some time (e.g., hours or overnight) of incubation. What causes this delayed precipitation?

Answer:

Delayed precipitation suggests that the initial solution was in a supersaturated, thermodynamically unstable state. Over time, the molecules aggregate to form a more stable, solid phase.

Underlying Causes and Solutions:

  • Metastable Supersaturation: The initial concentration, although appearing soluble, was above the thermodynamic (or equilibrium) solubility of this compound in your buffer.

    • Solution: Determine the thermodynamic solubility of your compound. This involves a longer incubation time (24-48 hours) to ensure a true equilibrium is reached. A protocol for this is outlined in the "Experimental Protocols" section. Adjust your final concentration to be at or below this determined solubility limit.

  • pH Shift During Experiment: The pH of your buffer may change during the course of an experiment, especially in cell culture systems due to cellular metabolism. Since the solubility of ionizable compounds can be pH-dependent, a shift in pH could decrease the solubility of this compound.[3]

    • Solution: Monitor the pH of your experimental system over time. If a significant pH shift is observed, consider using a buffer with a higher buffering capacity or changing the medium more frequently in cell-based assays.

  • Temperature Fluctuations: If your experiment involves temperature cycling or is sensitive to minor temperature changes, a decrease in temperature at any point can lead to precipitation.

    • Solution: Ensure a stable temperature is maintained throughout your experiment. If the experimental setup involves temperature changes, assess the compound's solubility at the lowest temperature it will be exposed to.

Question 3: I am observing inconsistent results in my bioassay, which I suspect is due to precipitation of this compound. How can I confirm this and improve my assay reliability?

Answer:

Inconsistent bioassay results are a common consequence of poor compound solubility. Precipitation can lead to a lower effective concentration of the compound, resulting in underestimation of its activity and poor data reproducibility.

Confirmation and Solutions:

  • Visual Inspection and Microscopy: Carefully inspect your assay plates or tubes for any visible precipitate (e.g., cloudiness, fine particles, or a film on the surface). A light microscope can be used to detect smaller, crystalline precipitates.

  • Solubility Assessment Under Assay Conditions: Perform a kinetic solubility test that closely mimics your bioassay conditions (i.e., same buffer, final DMSO concentration, temperature, and incubation time). This will provide a more accurate understanding of the compound's solubility in the context of your experiment.

  • Use of Co-solvents: For some applications, the inclusion of a small amount of a biocompatible co-solvent in the final buffer can enhance the solubility of hydrophobic compounds.[4]

    • Examples: Polyethylene glycol (PEG) or ethanol can be considered. However, it is crucial to first test the tolerance of your experimental system (e.g., cells or enzymes) to the chosen co-solvent at the intended concentration.

  • Buffer Composition: The choice of buffer can influence the solubility of small molecules.

    • Tris vs. Phosphate Buffers: Phosphate buffers can sometimes lead to the precipitation of certain compounds.[5] If you are using a phosphate-based buffer and encountering issues, consider switching to a Tris-based buffer, which may offer different solubility characteristics.[6] Always ensure the new buffer is compatible with your experimental system.

Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueSignificance for Solubility
pKa 13.44 ± 0.46[7]The high pKa suggests that the urea protons are not easily ionized under typical biological pH ranges (pH 4-9). Therefore, pH adjustments within this range are unlikely to significantly alter solubility by changing the ionization state of the urea group.
XLogP3 2.3[8]This value indicates a moderate level of lipophilicity (hydrophobicity). Compounds with a logP in this range often have limited aqueous solubility and may require solubility enhancement strategies.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method to quickly assess the solubility of this compound under your specific experimental conditions.[9][10][11]

Materials:

  • This compound

  • 100% DMSO

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (determine this by a UV-Vis scan) or a nephelometer to measure turbidity.

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to no more than 30-35°C) may be applied if necessary.

  • Prepare Serial Dilutions in DMSO: In a separate plate or tubes, perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to the wells of the 96-well plate. Then, add a larger volume of your pre-warmed aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentrations. This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at your desired experimental temperature (e.g., 25°C or 37°C) for a period that mimics your assay incubation time (typically 1.5 to 2 hours), with gentle shaking.

  • Measurement:

    • Turbidimetric Method: Measure the turbidity of each well using a nephelometer. A significant increase in light scattering compared to a buffer-only control indicates precipitation.

    • UV Absorbance Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the predetermined wavelength.

  • Determination of Kinetic Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or where the absorbance of the supernatant remains linearly proportional to the concentration.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the precipitation of this compound.

Troubleshooting_Workflow start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon adding to buffer q1->immediate Immediately delayed After incubation q1->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_thermo_sol Is concentration above thermodynamic solubility? delayed->check_thermo_sol sol_kinetic Determine Kinetic Solubility (See Protocol 1) check_conc->sol_kinetic Yes check_dilution Is dilution too rapid? check_conc->check_dilution No lower_conc Lower working concentration sol_kinetic->lower_conc serial_dilute Use serial dilution Add dropwise with mixing check_dilution->serial_dilute Yes check_temp Is buffer cold? check_dilution->check_temp No warm_buffer Pre-warm buffer to assay temp. check_temp->warm_buffer Yes sol_thermo Determine Thermodynamic Solubility (Longer incubation) check_thermo_sol->sol_thermo Yes check_ph Is pH stable during experiment? check_thermo_sol->check_ph No sol_thermo->lower_conc stabilize_ph Use higher capacity buffer or change media more frequently check_ph->stabilize_ph No check_temp_fluctuation Are there temperature fluctuations? check_ph->check_temp_fluctuation Yes stabilize_temp Ensure stable temperature check_temp_fluctuation->stabilize_temp Yes

Caption: A decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best organic solvent to use for making a stock solution of this compound?

    • A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays due to its high solubilizing power and miscibility with water.[12]

  • Q2: Can I heat my this compound solution to get it to dissolve?

    • A: Gentle warming (e.g., to 30-35°C) can be used to aid in the initial dissolution of the compound in an organic solvent. However, excessive heating should be avoided as it can lead to the degradation of urea-based compounds.

  • Q3: Will filtering my final solution remove the precipitation problem?

    • A: Filtration will remove existing precipitate, but it will not solve the underlying solubility issue. The concentration of the compound in the filtered solution will be at its solubility limit under those conditions, which may be lower than your intended experimental concentration.

  • Q4: Does the presence of serum or proteins in my buffer affect the solubility of this compound?

    • A: Yes, components like serum albumin can bind to hydrophobic compounds and increase their apparent solubility. Therefore, it is important to determine the solubility in the exact buffer matrix you will be using in your experiment.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(4-methoxybenzyl)urea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of N-(4-methoxybenzyl)urea in aqueous solutions. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower your experimental design and execution.

I. Understanding the Solubility Profile of this compound

FAQ 1: Why is this compound poorly soluble in water?

This compound possesses a chemical structure with both hydrophilic and hydrophobic regions. The urea moiety can participate in hydrogen bonding with water, which contributes to some degree of solubility. However, the presence of the non-polar 4-methoxybenzyl group significantly limits its aqueous solubility. This is a common characteristic of many urea derivatives, which often exhibit poor solubility due to strong intermolecular hydrogen bonding in their crystal lattice structure. Researchers should anticipate the need for solubility enhancement techniques for most aqueous-based experiments.[1]

FAQ 2: What are the general solubility characteristics of this compound in common solvents?

While highly soluble in polar organic solvents like methanol, this compound has limited solubility in non-polar solvents.[2] It is practically insoluble in ether and chloroform.[3] The solubility in polar organic solvents like methanol and ethanol is moderate, as these solvents can form hydrogen bonds with the urea structure.[3][4] However, these hydrogen bonds are not as strong as those formed with water.[4]

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeSolubility
WaterPolar ProticPoor
MethanolPolar ProticSoluble[2]
EthanolPolar ProticModerately Soluble[4]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticLow Solubility[3]
ChloroformNon-polarInsoluble[3]
EtherNon-polarInsoluble[3]

Note: "Soluble" and "Insoluble" are qualitative terms. Quantitative solubility data can be temperature and purity dependent.

II. Strategies for Enhancing Aqueous Solubility

The primary challenge for researchers using this compound is overcoming its limited aqueous solubility. Several established methods can be employed, and the choice of technique will depend on the specific experimental requirements, such as desired concentration, acceptable excipients, and stability considerations.[1]

Method 1: Co-solvency

Causality: Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent to the aqueous solution.[1] This reduces the overall polarity of the solvent system, making it more favorable for the non-polar 4-methoxybenzyl group of the molecule.

FAQ 3: Which co-solvents are most effective for this compound?

Based on its general solubility profile, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents like ethanol are excellent candidates for use as co-solvents. While effective, it is crucial to consider the potential impact of the co-solvent on downstream applications, such as cell-based assays or in vivo studies, as they can exhibit toxicity at higher concentrations.

Experimental Protocol: Preparation of a Stock Solution using a Co-solvent
  • Selection of Co-solvent: Choose a co-solvent in which this compound is highly soluble (e.g., DMSO).

  • Preparation of Concentrated Stock: Dissolve a known weight of this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium. It is critical to add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.

  • Final Concentration Check: Visually inspect the final solution for any signs of precipitation. For quantitative analysis, a validated analytical method such as HPLC-UV is recommended.[5]

Troubleshooting:

  • Precipitation upon dilution: This occurs when the concentration of the co-solvent in the final aqueous solution is too low to maintain the solubility of this compound. To resolve this, you can either decrease the final concentration of your compound or increase the percentage of the co-solvent in the final solution, keeping in mind the tolerance of your experimental system.

Method 2: pH Adjustment

Causality: While this compound itself does not have a readily ionizable group, the stability of urea derivatives can be influenced by pH. Urea is generally more stable in a pH range of 4-8.[6] Extreme pH conditions can lead to decomposition.[2] For some urea-containing compounds, solubility can be higher under neutral or slightly acidic conditions.[4]

FAQ 4: Can pH be used to significantly increase the solubility of this compound?

The effect of pH on the solubility of this compound is not as pronounced as with compounds containing acidic or basic functional groups. However, maintaining the pH of the aqueous solution within the optimal stability range of 4-8 is recommended to prevent degradation, which could be misinterpreted as a solubility issue.[6] Long-term use of urea-based compounds can lead to acidification of the medium.[7]

Experimental Protocol: pH Optimization
  • Buffer Selection: Prepare a series of buffers with different pH values within the 4-8 range (e.g., acetate, phosphate, TRIS).

  • Solubility Determination: Add an excess of this compound to each buffer and equilibrate the samples by shaking at a constant temperature.

  • Quantification: After equilibration, centrifuge the samples to pellet the undissolved solid. Filter the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[5]

Troubleshooting:

  • Compound Degradation: If you observe a decrease in concentration over time, it may be due to degradation rather than precipitation, especially at pH values outside the optimal range. Stability studies at different pH values and temperatures are recommended.[6]

Method 3: Use of Surfactants

Causality: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[8] Nonionic surfactants generally have a higher solubilization power than ionic surfactants.[8]

FAQ 5: What types of surfactants are suitable for solubilizing this compound?

Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) and Polyoxyethylene ethers (e.g., Brij® series) are commonly used and are often less disruptive to biological systems compared to ionic surfactants.[9]

Experimental Protocol: Micellar Solubilization
  • Surfactant Selection: Choose a suitable non-ionic surfactant.

  • Preparation of Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

  • Solubilization: Add this compound to the surfactant solution and stir until the compound is fully dissolved. Gentle heating may be applied to facilitate dissolution, but the temperature should be kept below the cloud point of the surfactant.

  • Equilibration: Allow the solution to equilibrate at the desired experimental temperature.

Troubleshooting:

  • Phase Separation (Clouding): This can occur if the temperature of the solution exceeds the cloud point of the non-ionic surfactant. If this happens, the solution needs to be cooled down. The presence of urea can increase the cloud point temperature of some non-ionic surfactants.[10]

Method 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity, thereby increasing its aqueous solubility.[12][13]

FAQ 6: Which cyclodextrin is most appropriate for this compound?

The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule with a benzyl group, β-cyclodextrin is often a good starting point due to the appropriate size of its hydrophobic cavity.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified version with significantly higher aqueous solubility and is often preferred.

Experimental Protocol: Inclusion Complex Formation
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in water.

  • Complexation: Add this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration and Quantification: Filter the solution to remove any undissolved compound and determine the concentration of the solubilized this compound in the filtrate.

Troubleshooting:

  • Limited Solubility Enhancement: The extent of solubility enhancement depends on the binding affinity between the cyclodextrin and the guest molecule. If the increase in solubility is insufficient, trying a different type of cyclodextrin or a combination of solubilization methods may be necessary.

Table 2: Comparison of Solubility Enhancement Techniques

MethodPrincipleAdvantagesDisadvantages
Co-solvencyReduces solvent polaritySimple, effective for high concentrationsPotential for co-solvent toxicity, precipitation on dilution
pH AdjustmentLimited applicability for this compoundCan prevent degradationMinimal impact on solubility
Surfactant SolubilizationMicellar encapsulationHigh solubilization capacityPotential for surfactant-induced biological effects, cloud point issues
Cyclodextrin ComplexationInclusion complex formationLow toxicity, well-defined stoichiometryCan be expensive, may not be effective for all molecules

III. Analytical Methods for Concentration Determination

Accurate quantification of this compound in solution is crucial to validate the success of any solubilization method.

FAQ 7: What are the recommended analytical methods for quantifying this compound?
  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the most common and reliable method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) can be used for separation and quantification.[5]

  • UV-Vis Spectrophotometry: This can be a simpler and faster method for routine analysis if this compound is the only absorbing species in the solution. A calibration curve should be prepared in the same solvent system as the samples.

  • Colorimetric Methods: For urea and its derivatives, colorimetric methods involving derivatization with reagents like p-dimethylaminobenzaldehyde can be employed.[14]

IV. Visualizing Experimental Workflows

Diagram 1: General Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Execution cluster_3 Analysis cluster_4 Outcome A Poor Aqueous Solubility of This compound B Choose Solubilization Method: - Co-solvency - pH Adjustment - Surfactants - Cyclodextrins A->B C Prepare Solutions and Equilibrate Samples B->C D Separate Solid and Liquid Phases C->D E Quantify Solubilized Compound (e.g., HPLC-UV) D->E F Determine Enhanced Solubility E->F

Caption: A generalized workflow for enhancing the solubility of this compound.

Diagram 2: Decision Tree for Method Selection

G Start Start: Need to Dissolve This compound in Aqueous Medium Q1 Is a high concentration of organic solvent acceptable? Start->Q1 CoSolvent Use Co-solvency (e.g., DMSO, Ethanol) Q1->CoSolvent Yes Q2 Are surfactants compatible with the downstream application? Q1->Q2 No Surfactant Use Surfactants (e.g., Tween® 80, Brij®) Q2->Surfactant Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Q2->Cyclodextrin No pH_Adjust Optimize pH (4-8) for stability Cyclodextrin->pH_Adjust

Caption: A decision tree to guide the selection of an appropriate solubilization method.

V. References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from

  • Comparison of cyclodextrins and urea as hosts for inclusion of drugs - ResearchGate. (2017, September 2). Retrieved from

  • Buy Urea, N-(4-chlorophenyl)-N'-methoxy- (EVT-429479) | 28443-49-4 - EvitaChem. (n.d.). Retrieved from

  • Preparation of urea co-inclusion complex of NNCG - ResearchGate. (n.d.). Retrieved from

  • How to increase the solubility of urea in water at a temperature... - Echemi. (n.d.). Retrieved from

  • Technical Support Center: (p-hydroxyphenethyl)urea Solubility Enhancement - Benchchem. (n.d.). Retrieved from

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC - NIH. (n.d.). Retrieved from

  • How to increase the solubility of urea in water at a temperature of 1 degree - ResearchGate. (2021, February 22). Retrieved from

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (n.d.). Retrieved from

  • Cyclodextrin polymer-confined urease for the fast and efficient removal of urea - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). Retrieved from

  • Urea, (4-methoxyphenyl)- | SIELC Technologies. (2018, February 16). Retrieved from

  • Analytical methods for measuring urea in pharmaceutical formulations - PubMed. (1997, July). Retrieved from

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (n.d.). Retrieved from

  • Solubility Of Urea Overview - jinjiang melamine. (n.d.). Retrieved from

  • Solubilisation capacity of Brij surfactants - PubMed. (2012, October 15). Retrieved from

  • Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants - NIH. (2010, September 29). Retrieved from

  • Urea Solubility In Organic Solvents Revealing - jinjiang melamine. (n.d.). Retrieved from

  • Stability of urea in solution and pharmaceutical preparations - PubMed. (n.d.). Retrieved from

  • Acidification From Long-Term Use Of Urea And Its Effect On Selected Soil Properties. (n.d.). Retrieved from

Sources

identifying and removing byproducts from N-(4-methoxybenzyl)urea reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(4-methoxybenzyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Instead of a rigid manual, we present a dynamic troubleshooting guide and FAQ section based on real-world laboratory scenarios. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower your research.

Troubleshooting Guide: From Unexpected Results to Pure Product

This section addresses specific experimental issues in a question-and-answer format. We focus on identifying the root cause of common problems and provide validated protocols for resolution.

Q1: My crude ¹H NMR shows my desired product, but also a significant, less polar singlet around 4.3 ppm and corresponding aromatic signals. What is this byproduct and how did it form?

This is the most common issue encountered. The byproduct is almost certainly N,N'-bis(4-methoxybenzyl)urea .

Causality and Mechanism:

The formation of this compound typically proceeds through a 4-methoxybenzyl isocyanate intermediate. This isocyanate is highly electrophilic. While it is intended to react with an ammonia source or water to form the desired mono-substituted urea, it can also react with any unreacted 4-methoxybenzylamine starting material present in the reaction mixture. This side reaction leads to the formation of the symmetrical N,N'-bis(4-methoxybenzyl)urea byproduct.[1][2]

This is particularly common in syntheses where the isocyanate is generated in situ from 4-methoxybenzylamine, for instance, through reactions involving phosgene equivalents like triphosgene or carbonyldiimidazole (CDI).[2][3] If the amine is not fully converted to the isocyanate before reacting with the second nucleophile (e.g., ammonia), it can act as a nucleophile itself.

Visualizing Byproduct Formation

Byproduct_Formation cluster_reactants Reactants & Intermediates cluster_products Products Amine 4-Methoxybenzylamine Isocyanate 4-Methoxybenzyl Isocyanate Amine->Isocyanate Isocyanate Formation Step Byproduct Byproduct: N,N'-bis(4-methoxybenzyl)urea Amine->Byproduct Product Desired Product: This compound Isocyanate->Product + Ammonia Source Isocyanate->Byproduct + Unreacted Amine Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Product

Caption: Reaction pathways for desired product and common byproduct formation.

Identification Protocol:

To confirm the identity of the byproduct, compare your analytical data with the reference values in the table below. The key differentiator in the ¹H NMR is the integration of the benzylic protons (CH₂) and the aromatic protons.

CompoundMolecular Weight¹H NMR (Benzylic CH₂)Key ¹³C NMR (C=O)
This compound 180.20 g/mol [4]~4.2 ppm (singlet, 2H)~158 ppm
N,N'-bis(4-methoxybenzyl)urea 300.35 g/mol [5]~4.3 ppm (doublet, 4H)~159 ppm

Resolution Protocol: Purification via Flash Column Chromatography

The polarity difference between the mono- and di-substituted ureas is sufficient for effective separation using silica gel chromatography.

Step-by-Step Methodology:

  • Concentrate the Crude Mixture: Remove the reaction solvent under reduced pressure to obtain the crude solid or oil.

  • Prepare the Column: Dry-pack a silica gel column appropriate for your scale. A good rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight.

  • Load the Sample:

    • Dry Loading (Recommended): Adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or acetone), add silica gel (~2-3 times the weight of your crude product), and concentrate the slurry to a fine, dry powder using a rotary evaporator. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in a minimal volume of the chromatography eluent (or a slightly more polar solvent system if solubility is an issue) and carefully load it onto the column.

  • Elution:

    • Start with a non-polar solvent system, such as 20% Ethyl Acetate in Hexane.

    • Gradually increase the polarity of the eluent. The less polar N,N'-bis(4-methoxybenzyl)urea byproduct will elute first.

    • The more polar desired product, this compound, will elute later. A solvent system of 50-70% Ethyl Acetate in Hexane or 2-5% Methanol in Dichloromethane is typically effective.[6]

  • Monitor Fractions: Monitor the elution process using Thin Layer Chromatography (TLC). Combine the pure fractions containing your desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Q2: My reaction yield is low, and after an aqueous workup, my main impurity is unreacted 4-methoxybenzylamine. How can I remove it efficiently without chromatography?

Unreacted starting amine is a common issue, especially if the reaction did not go to completion. Fortunately, its basic nature allows for a simple and efficient removal process.

Causality and Mechanism:

4-methoxybenzylamine is a primary amine and is therefore basic. The desired urea product is neutral. This difference in acid-base properties can be exploited for separation using a liquid-liquid extraction. By washing an organic solution of your crude product with a dilute aqueous acid, the basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.

Resolution Protocol: Acid-Base Extraction

This protocol should be performed during the initial reaction workup.

Step-by-Step Methodology:

  • Dissolve Crude Product: After the reaction is complete, if you have not already, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Perform Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate.[7]

  • Separate Layers: Drain the lower aqueous layer, which now contains the protonated 4-methoxybenzylamine hydrochloride salt.

  • Neutralize (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the amine impurity.

Visualizing the Purification Workflow

Purification_Workflow Start Crude Reaction Mixture CheckTLC Analyze by TLC/NMR Start->CheckTLC AmineByproduct Amine Impurity Present? CheckTLC->AmineByproduct UreaByproduct Di-Urea Byproduct Present? AmineByproduct->UreaByproduct No AcidWash Perform Acid Wash (1M HCl) AmineByproduct->AcidWash Yes Chromatography Perform Column Chromatography UreaByproduct->Chromatography Yes Workup Aqueous Workup & Concentration UreaByproduct->Workup No AcidWash->UreaByproduct Chromatography->Workup End Pure Product Workup->End

Caption: Troubleshooting and purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to synthesize this compound with minimal byproducts?

A: Reacting commercially available 4-methoxybenzyl isocyanate directly with a source of ammonia (such as ammonium hydroxide in a suitable solvent like THF or DCM) is often the cleanest method.[2] This approach avoids the in situ generation of the isocyanate from the amine, thereby eliminating the primary pathway for the formation of the N,N'-bis(4-methoxybenzyl)urea byproduct.

Q: Can I use crystallization to purify my product instead of chromatography?

A: Yes, crystallization can be an effective method, particularly if the main impurity is the N,N'-bis(4-methoxybenzyl)urea byproduct. The desired mono-substituted urea is generally more polar and may have different solubility profiles than the more symmetric, less polar di-substituted byproduct. A good starting point for solvent screening would be mixtures of polar and non-polar solvents, such as ethyl acetate/hexane or ethanol/water. However, if multiple byproducts are present or if the separation is difficult, chromatography remains the more robust and reliable method.[6]

Q: My reaction involves using potassium isocyanate (KOCN) with 4-methoxybenzylamine hydrochloride. What should I watch out for?

A: This is a classic method for preparing mono-substituted ureas.[8][9] The key is to ensure the reaction goes to completion. The primary byproduct will likely be unreacted starting amine. An acid wash during workup is highly recommended. Because this method does not involve a pre-formed or in situ generated organic isocyanate, the formation of N,N'-bis(4-methoxybenzyl)urea is not a primary concern.

Q: Are there any specific safety precautions I should take when working with isocyanates or phosgene equivalents?

A: Absolutely. Isocyanates are potent respiratory sensitizers and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Phosgene equivalents like triphosgene, while solid and easier to handle than gaseous phosgene, will generate phosgene in situ and are highly toxic.[1][2] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

References
  • BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas. BenchChem.
  • Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
  • National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. NIH.
  • Google Patents. (n.d.). US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers.
  • Wikipedia. (n.d.). Urea.
  • American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
  • Google Patents. (n.d.). WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers.
  • University of Southampton. (n.d.). N,N'-bis(4-Methoxyphenyl)urea. eCrystals.
  • PubChem. (n.d.). 1,3-Bis(4-methoxybenzyl)urea.
  • Digital Commons @ NJIT. (n.d.). Substituted ureas. New Jersey Institute of Technology.
  • Tiwari, L., et al. (2018).
  • BenchChem. (n.d.). This compound. BenchChem.
  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH.
  • ResearchGate. (2015). How EDC byproduct urea can be separated?.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. organic-chemistry.org.
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.

Sources

N-(4-methoxybenzyl)urea stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methoxybenzyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Introduction

This compound is a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its stability is crucial for the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the potential stability and degradation challenges associated with this compound and offers practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

1. What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Room temperature is generally acceptable for short-term storage. For extended periods, refrigeration (2-8 °C) is recommended to minimize the potential for thermal degradation.

2. What are the primary degradation pathways for this compound?

Based on the chemistry of urea derivatives, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the urea bond, accelerated by acidic or basic conditions.

  • Thermal Decomposition: Degradation at elevated temperatures.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

3. Is this compound susceptible to hydrolysis?

Yes, like most urea compounds, it is susceptible to hydrolysis, especially under strong acidic or basic conditions. The hydrolysis rate is generally slow at neutral pH. The expected hydrolysis products are 4-methoxybenzylamine and isocyanic acid (which would further decompose to ammonia and carbon dioxide).

4. How stable is this compound in common organic solvents?

This compound is generally stable in common aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran at room temperature. However, in protic solvents, especially alcohols, there is a potential for slow solvolysis over extended periods, particularly if acidic or basic impurities are present. Always use high-purity, dry solvents for reactions and storage of solutions.

5. What are the likely thermal decomposition products of this compound?

Theoretical studies on the thermal decomposition of substituted ureas suggest that the primary pathway is a four-center pericyclic reaction.[2] For this compound, this would lead to the formation of 4-methoxybenzyl isocyanate and ammonia . At higher temperatures, further decomposition of these products can occur.

6. How can I monitor the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantitative purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and identification of impurities.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify potential degradation products.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative purity checks.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues related to the stability of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected side products in my reaction involving this compound. Degradation of starting material: The this compound may have degraded due to improper storage or handling.1. Verify Purity: Check the purity of your starting material using HPLC or TLC before starting the reaction. 2. Proper Storage: Ensure the compound has been stored in a cool, dry, and dark place. 3. Fresh Sample: If in doubt, use a fresh, unopened sample of the compound.
Low yield in a reaction where this compound is a reactant. Thermal degradation during reaction: The reaction temperature may be too high, causing decomposition.1. Lower Reaction Temperature: If possible, lower the reaction temperature. 2. Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
Formation of an insoluble precipitate in a solution of this compound. Hydrolysis in aqueous or protic solvents: If the solvent contains water or is protic, hydrolysis can lead to the formation of less soluble degradation products.1. Use Dry Solvents: Ensure all solvents are anhydrous. 2. Avoid Extreme pH: If working in a buffered system, maintain a pH close to neutral. 3. Limit Storage in Solution: Prepare solutions fresh and use them promptly.
Discoloration of the solid compound or its solutions over time. Photodegradation or oxidation: Exposure to light or air can lead to the formation of colored impurities.1. Protect from Light: Store the compound and its solutions in amber vials or protect them from light with aluminum foil. 2. Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound. These are based on general principles of forced degradation studies.[4][5]

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To determine the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare three separate solutions of this compound at a concentration of 1 mg/mL in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Purified Water

  • Stress Conditions:

    • Incubate the three solutions at 60°C.

    • Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: Forced Degradation Study - Thermal Stress

Objective: To evaluate the thermal stability of solid this compound.

Materials:

  • This compound (solid)

  • Oven

  • HPLC system

Procedure:

  • Sample Preparation: Place a thin layer of solid this compound in a glass vial.

  • Stress Conditions: Heat the sample in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Sample Analysis:

    • At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.

    • Analyze by HPLC to determine the purity and compare it to an unstressed control sample.

Protocol 3: Forced Degradation Study - Photostability

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile)

  • Photostability chamber with a light source capable of emitting both UV and visible light.

  • Control sample wrapped in aluminum foil.

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Expose the solution to light in the photostability chamber for a defined period (e.g., 24 hours).

    • Keep a control sample in the same conditions but protected from light.

  • Sample Analysis: Analyze both the exposed and control samples by HPLC to quantify any degradation.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis thermal Thermal Degradation main->thermal photo Photodegradation main->photo prod1 4-methoxybenzylamine + Isocyanic Acid hydrolysis->prod1 H2O prod2 4-methoxybenzyl isocyanate + Ammonia thermal->prod2 Heat prod3 Oxidized/Hydroxylated Products photo->prod3 Light (hv)

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions hydrolysis Hydrolysis (Acid, Base, Neutral) analysis Analytical Testing (HPLC, LC-MS, NMR) hydrolysis->analysis thermal Thermal (Solid State) thermal->analysis photo Photolytic (Solution) photo->analysis start This compound Sample start->hydrolysis start->thermal start->photo report Stability Report analysis->report

Caption: General workflow for forced degradation studies.

References

  • Cheng Research Group, University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Retrieved from [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2002). J. Org. Chem., 67, 3179–3183.
  • Fife, T. H., & Brod, L. H. (1975). J. Am. Chem. Soc.
  • Cocker, D., & Sinnott, M. L. (1975). J. Chem. Soc. Perkin Trans. 2, 1391–1395.
  • American Chemical Society. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

how to prevent N-(4-methoxybenzyl)urea from precipitating during dialysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation and Ensuring Successful Purification

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of using dialysis for N-(4-methoxybenzyl)urea, a compound known for its limited aqueous solubility. As Senior Application Scientists, we have designed this guide to explain the fundamental principles behind the precipitation and provide robust, field-tested strategies to overcome this common experimental hurdle.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dialyze this compound, and it keeps precipitating. What is causing this?

A1: The precipitation of this compound during dialysis is a direct consequence of its molecular structure and low water solubility. This issue typically arises when you attempt to exchange a solvent in which the compound is soluble (e.g., DMSO, methanol) for a purely aqueous buffer.

The Underlying Chemistry:

  • Hydrophobic Character: The molecule contains a benzyl ring and a methoxy group, both of which are hydrophobic (water-repelling). These groups make it difficult for the molecule to remain dissolved in a highly polar solvent like water.

  • Hydrogen Bonding Capability: The urea functional group (-NH-CO-NH-) can form hydrogen bonds with water.[1] However, this hydrophilic characteristic is not strong enough to overcome the hydrophobicity of the rest of the molecule, especially at concentrations required for many experiments.

  • Solvent Change: Dialysis is a diffusion-based process that gradually replaces the solvent inside the dialysis tubing with the external buffer (the dialysate).[2][3] When the concentration of the initial organic solvent drops and the concentration of water increases, the solubility limit of this compound is exceeded, leading to its aggregation and precipitation. The molecule prefers to interact with itself rather than the unfavorable aqueous environment.[4]

Q2: What are the essential physicochemical properties of this compound I should consider?

A2: Understanding the compound's properties is the first step in designing a successful dialysis protocol. Key parameters are summarized below.

PropertyValueSignificance for Dialysis ProtocolSource
Molecular Formula C₉H₁₂N₂O₂-[5]
Molecular Weight 180.21 g/mol Small enough to pass through many dialysis membranes if the incorrect MWCO is chosen. Select a membrane with a low molecular weight cutoff (MWCO), typically ≤100-500 Da, to retain the compound while removing smaller impurities like salts.[5][6]
Solubility Soluble in Methanol, DMSO. Poorly soluble in water.This is the primary challenge. The dialysis buffer (dialysate) must be modified from a standard aqueous buffer to maintain solubility.[7][8]
Structure Contains H-bond donors/acceptors (urea) and a hydrophobic aromatic ring.The dual nature of the molecule dictates the need for a co-solvent system that can accommodate both polar and non-polar moieties.[1]
Troubleshooting Guide: Strategies to Prevent Precipitation
Q3: How can I modify my dialysis buffer to keep the compound in solution?

A3: The most effective strategy is to create a more favorable solvent environment in your dialysis buffer by using organic co-solvents. This adjusts the polarity of the dialysate to better match the solubility requirements of your compound.

Strategy 1: Incorporate Organic Co-solvents

By adding a water-miscible organic solvent to your dialysate, you decrease the overall polarity of the buffer, creating a more "hospitable" environment for this compound.

  • Recommended Co-solvents: Ethanol, isopropanol, or Dimethyl Sulfoxide (DMSO) are excellent choices. Glycerol can also be used and is known to help stabilize some molecules.[9]

  • Starting Concentrations: Begin by adding 10-30% (v/v) of the co-solvent to your aqueous buffer. You may need to optimize this concentration based on your initial sample. If precipitation still occurs, incrementally increase the co-solvent percentage.

  • Membrane Compatibility: Crucially, you must ensure your dialysis membrane is compatible with the chosen organic solvent.

    • Regenerated Cellulose (RC) membranes generally have good resistance to many organic solvents and are a reliable choice.[10]

    • Cellulose Ester (CE) membranes are less tolerant to organic solvents and may be damaged by high concentrations of alcohols or DMSO.[10] Always consult your membrane manufacturer's chemical compatibility chart.

Strategy 2: Control the Buffer pH

While this compound does not have strongly acidic or basic groups, pH can influence the hydrogen-bonding network of the solution.

  • Optimal pH Range: Urea and its derivatives are often most stable and soluble in neutral to slightly acidic conditions.[11][12] We recommend maintaining a buffer pH between 6.0 and 7.5 .

  • Avoid Extremes: Highly alkaline conditions can decrease the solubility of some ureas and should generally be avoided unless empirical data suggests otherwise for your specific system.[11]

Q4: Are there changes I can make to the dialysis procedure itself?

A4: Yes, modifying the experimental workflow can be just as important as changing the buffer composition. Abrupt changes in the solvent environment are a primary cause of precipitation.[13]

Procedural Modification 1: Stepwise Dialysis for Gradual Solvent Exchange

Instead of moving directly from a high-organic solvent to your final low-organic or aqueous buffer, perform the dialysis in a series of steps with gradually decreasing co-solvent concentrations. This allows the system to equilibrate slowly, preventing the compound from crashing out of solution.[14]

Stepwise_Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Stepwise Dialysis Protocol cluster_final Final Stage start Dissolve this compound in 100% DMSO or other suitable organic solvent step1 Step 1: Dialyze against Buffer + 30% Co-solvent start->step1 Place sample in dialysis tubing step2 Step 2: Transfer & Dialyze against Buffer + 20% Co-solvent step1->step2 After 4-6 hours step3 Step 3: Transfer & Dialyze against Buffer + 10% Co-solvent step2->step3 After 4-6 hours end Optional: Final dialysis against buffer with 0-5% co-solvent (if required and tolerated) step3->end After 4-6 hours or overnight recover Recover Soluble Product end->recover

Procedural Modification 2: Temperature Control

The solubility of most solid compounds, including urea, increases with temperature.[7][11]

  • Perform Dialysis at Elevated Temperatures: If your compound is thermally stable, conducting the dialysis at a controlled temperature above ambient (e.g., 30-40°C) can significantly increase its solubility and prevent precipitation. This is contrary to many protein dialysis protocols that are performed at 4°C to ensure protein stability.[15]

  • Maintain Consistency: Ensure the temperature is kept constant throughout the procedure.

Procedural Modification 3: Manage Compound Concentration

Operating below the solubility limit is fundamental.

  • Start Dilute: Begin your experiment with the lowest practical concentration of this compound. It is always easier to concentrate a sample after successful purification than to resolubilize a precipitated product.[13][16]

Experimental Protocol
Detailed Protocol: Stepwise Co-Solvent Dialysis of this compound

This protocol provides a robust starting point for dialyzing this compound out of a DMSO-based solution into a buffer with low organic content.

1. Materials:

  • This compound sample dissolved in 100% DMSO.

  • Dialysis Tubing: Regenerated Cellulose (RC) with a Molecular Weight Cut-Off (MWCO) of 100-500 Da.

  • Dialysis Buffer: e.g., 50 mM Phosphate buffer, pH 7.0.

  • Co-solvent: HPLC-grade Ethanol.

  • Magnetic stirrers and stir bars.

  • Appropriately sized beakers.

2. Buffer Preparation:

  • Dialysis Buffer A (30% Ethanol): 300 mL Ethanol + 700 mL Phosphate Buffer.

  • Dialysis Buffer B (20% Ethanol): 200 mL Ethanol + 800 mL Phosphate Buffer.

  • Dialysis Buffer C (10% Ethanol): 100 mL Ethanol + 900 mL Phosphate Buffer.

  • Final Buffer D (Optional): As required for the final formulation.

3. Procedure:

  • Hydrate Membrane: Prepare the RC dialysis tubing according to the manufacturer's instructions (this usually involves soaking in water or buffer).

  • Load Sample: Load your this compound/DMSO sample into the prepared dialysis tubing and securely close both ends with clips, leaving some headspace.

  • Step 1 (30% Ethanol): Place the loaded dialysis bag into a beaker containing Dialysis Buffer A. The volume of the external buffer should be at least 100 times the volume of your sample. Stir gently on a magnetic stir plate at a controlled temperature (e.g., 25°C or 37°C). Dialyze for 4-6 hours.

  • Step 2 (20% Ethanol): Carefully transfer the dialysis bag to a fresh beaker containing Dialysis Buffer B. Continue to stir and dialyze for another 4-6 hours.

  • Step 3 (10% Ethanol): Transfer the bag again to a fresh beaker, this time with Dialysis Buffer C. Allow this step to proceed for 4-6 hours or overnight for complete exchange.

  • Final Exchange (Optional): If your downstream application requires a lower ethanol concentration, you can perform a final dialysis step against a buffer with 5% or 0% ethanol, but be vigilant for any signs of cloudiness or precipitation.

  • Sample Recovery: Carefully remove the dialysis bag, gently dry the outside, and recover your soluble sample into a clean tube.

Advanced Troubleshooting
Q5: I've tried using a co-solvent and stepwise dialysis, but I still see some precipitation. What's next?

A5: If precipitation persists, a systematic troubleshooting approach is needed. The following logic diagram can guide your next steps.

Troubleshooting_Flowchart start Precipitation Observed During Dialysis q1 Is your starting concentration as low as feasible? start->q1 action1 Dilute the initial sample and repeat the dialysis. q1->action1 No q2 What is the current co-solvent % in the problematic step? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Increase co-solvent % in all dialysis steps. (e.g., start at 40% instead of 30%) q2->action2 q3 Are you controlling the temperature? action2->q3 action3 Perform dialysis at an elevated, constant temperature (e.g., 37°C). q3->action3 No q4 Is dialysis the only option? q3->q4 Yes a3_yes Yes a3_no No action3->q4 action4 Consider alternative methods: - Size Exclusion Chromatography - Recrystallization - Solid-Phase Extraction (SPE) q4->action4 No end Further optimization may be needed. Consider different co-solvents or adding solubilizers. q4->end Yes, continue optimization. a4_yes Yes a4_no No

References
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (PMC, National Center for Biotechnology Information)

  • Technical Support Center: Troubleshooting Protein Precipitation in Urea Hydrochloride Solutions. (Benchchem)

  • Urea Solubility in Ethanol: A Complete Guide. (Benchchem)

  • Urea Structure and Its Impact on Solubility. (Hebei Guangxing Chemical Industry Co., Ltd.)

  • What to do when protein is getting precipitated during dialysis? (ResearchGate)

  • Problems with dialysis. (Agrisera)

  • Manufacture and purification of urea derivatives. (Google Patents)

  • Solubilization. (Bio-Rad)

  • Do proteins precipitate during dialysis? (ResearchGate)

  • Technical Support Center: Purification of Diastereomeric Urea Derivatives. (Benchchem)

  • Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (YouTube)

  • Dialysis (chemistry). (Wikipedia)

  • What strategies can be used to recover and reuse solubilizing agents (urea, SDS) in processes for the recovery of proteins from inclusion bodies? (ResearchGate)

  • Solubility Of Urea Overview. (jinjiang melamine)

  • Dialysis of Solutions. (WikiLectures)

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (Pharmaceutical Technology)

  • Dialysis. (Chemistry LibreTexts)

  • How can I troubleshoot protein precipitation after purification? (ResearchGate)

  • This compound | CAS 54582-35-3. (Santa Cruz Biotechnology)

  • This compound|CAS 54582-35-3. (Benchchem)

  • Spectra/Por® - Biotech Grade Dialysis Membranes. (Interchim)

  • Stability of urea in solution and pharmaceutical preparations. (PubMed)

  • What is solubility of urea fertilizer in different solvents? (ResearchGate)

Sources

scaling up N-(4-methoxybenzyl)urea purification without losing purity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the challenges of scaling up the purification of N-(4-methoxybenzyl)urea while maintaining high purity. This guide is designed for researchers, scientists, and professionals in drug development.

Introduction: The Scale-Up Challenge

This compound is a valuable intermediate in organic and medicinal chemistry.[1][2] While achieving high purity on a lab scale is often straightforward, scaling up the purification process introduces significant challenges. Issues related to heat and mass transfer, mixing dynamics, and solvent handling can lead to decreased purity, inconsistent crystal forms, and lower yields.[3][4] This guide provides a comprehensive troubleshooting framework to navigate these complexities, ensuring a robust and reproducible purification process at any scale.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the purification and scale-up of this compound.

Initial Assessment & Impurity Profile

Q1: How do I assess the purity of my crude this compound and identify potential impurities?

A1: Before attempting purification, it's crucial to understand the impurity profile of your crude material.

  • Initial Purity Check : Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to get a baseline purity percentage. For this compound, a starting purity of over 95% is desirable for efficient purification by recrystallization.

  • Impurity Identification : The primary impurities often stem from the starting materials or side reactions. Common impurities in urea synthesis can include unreacted starting materials or byproducts from side reactions.[] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the structures of these impurities.

  • Physical Characterization : Note the physical appearance of the crude product. Discoloration or an oily consistency can indicate the presence of significant impurities that may complicate the purification process.

Choosing the Right Purification Strategy

Q2: Should I use recrystallization or column chromatography for purification, especially when planning to scale up?

A2: The choice depends on the purity of your crude product, the nature of the impurities, and the target scale. Recrystallization is generally preferred for large-scale pharmaceutical synthesis due to its cost-effectiveness and efficiency, whereas chromatography can be technically demanding and generate large volumes of solvent waste.[6]

Decision Tree: Purification Method Selection

G start Start Recrystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals oil_out Oiled Out? check_crystals->oil_out No success Filter and Dry Crystals check_crystals->success Yes induce Induce Crystallization (Scratch/Seed) oil_out->induce No reheat_add_solvent Reheat, add more solvent, cool again oil_out->reheat_add_solvent Yes induce->check_crystals concentrate Concentrate solution (evaporate solvent) induce->concentrate Still no crystals reheat_add_solvent->cool concentrate->cool G lab Lab Scale (e.g., 250 mL) pilot Pilot Scale (e.g., 20 L) lab->pilot Scale-up prod Production Scale (e.g., 200 L) pilot->prod Scale-up mixing Mixing Efficiency heat Heat Transfer cooling Cooling Rate Control

Sources

Technical Support Center: Managing Low Yield in Multi-Step Synthesis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Urea Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their multi-step syntheses. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

This resource is structured to address issues from general principles to specific, frequently encountered problems. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of urea derivatives.

Q1: What are the most common reasons for low yields in urea derivative synthesis?

Low yields in urea synthesis can typically be attributed to one or more of the following factors:

  • Moisture Contamination: Isocyanates, common intermediates in urea synthesis, are highly reactive with water. Moisture in solvents, reagents, or glassware can lead to the formation of undesired symmetrical ureas.[1]

  • Purity of Starting Materials: Impurities in your amine or isocyanate starting materials can lead to competing side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact yield.

  • Side Reactions: The formation of byproducts such as symmetrical ureas, biurets, and triurets can consume starting materials and reduce the yield of the desired product.[2][3]

  • Product Loss During Work-up and Purification: The physical properties of your urea derivative (e.g., solubility) can lead to losses during extraction, filtration, and recrystallization.[1]

Q2: How can I synthesize an unsymmetrical urea without isolating the hazardous isocyanate intermediate?

Generating the isocyanate in situ is a common and safer strategy. Several methods can achieve this:

  • From Carboxylic Acids (Curtius Rearrangement): A carboxylic acid can be converted to an acyl azide, which then undergoes rearrangement to the isocyanate upon heating and is trapped by an amine.[4][5][6]

  • From Primary Amides (Hofmann Rearrangement): A primary amide can be treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an amine source to generate the isocyanate in situ.[4][6]

  • From Hydroxamic Acids (Lossen Rearrangement): A hydroxamic acid is activated to form an isocyanate, which is then trapped by an amine.[4][6][7]

  • Using Phosgene Substitutes: Reagents like N,N'-Carbonyldiimidazole (CDI) react with a primary amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea.[8][9] Triphosgene is another common, easier-to-handle substitute for phosgene gas.[5][8]

Q3: What are some "green" or more environmentally friendly approaches to urea synthesis?

Greener approaches focus on avoiding hazardous reagents and solvents:

  • Using Carbon Dioxide (CO2) or Carbon Monoxide (CO): Catalytic processes using CO2 or CO as the carbonyl source are being developed to replace toxic phosgene.[10][8][11][12][13]

  • Water as a Solvent: Some methods have been successfully developed to perform the synthesis of unsymmetrical ureas in an aqueous medium without the need for a base or catalyst.[14]

  • Catalyst-Free Conditions: Certain reactions, such as those involving weakly nucleophilic aromatic amines and highly nucleophilic secondary aliphatic amines with carbonyl sulfide (COS), can proceed without a catalyst.[4]

Troubleshooting Guide: A Deeper Dive into Low-Yield Scenarios

This section provides detailed troubleshooting strategies for specific issues encountered during the synthesis of urea derivatives.

Issue 1: Formation of Symmetrical Urea Byproduct

The presence of a significant amount of symmetrical diarylurea (e.g., 1,3-di(m-tolyl)urea) is a frequent cause of low yield for the desired unsymmetrical product.[1]

Causality: This side product primarily forms when the isocyanate intermediate reacts with an amine generated from the hydrolysis of the isocyanate by trace amounts of water.

Troubleshooting Protocol: Minimizing Moisture Contamination
  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator before use.[1]

  • Solvent Selection and Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents.

  • Reagent Handling: Ensure the isocyanate is of high purity and has been stored under anhydrous conditions. If using a gaseous amine like ammonia, pass it through a drying agent.[1]

  • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Issue 2: Incomplete Reaction or Low Conversion Rate

Even with stringent anhydrous conditions, you may observe a low conversion of your starting materials.

Causality: This can be due to incorrect stoichiometry, suboptimal reaction temperature, or insufficient reaction time.

Troubleshooting Protocol: Optimizing Reaction Parameters
  • Stoichiometry Verification:

    • Ensure the molar ratios of your reactants are correct. A slight excess of the amine nucleophile (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, in some cases, using up to 3 equivalents of the nucleophile has been shown to be optimal.[10]

    • Accurately determine the concentration of all reagents, especially if they are in solution.

  • Temperature Control:

    • The reaction of an amine with an isocyanate is often exothermic.[1] Maintain the recommended temperature throughout the addition of reagents. For many syntheses, dropwise addition at 0°C is recommended to control the exotherm.[1]

    • After the initial addition, allowing the reaction to warm to room temperature and stir for an adequate period (e.g., 2 hours) is a common practice.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Continue the reaction until the limiting reagent is consumed.

Issue 3: Product "Oiling Out" During Recrystallization

During purification, the product may separate as an oil rather than forming crystals, leading to purification difficulties and potential yield loss.

Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the solute's melting point.[1]

Troubleshooting Protocol: Optimizing Recrystallization
  • Solvent System Adjustment:

    • Increase Solvent Volume: Use a larger volume of the recrystallization solvent.

    • Change Solvent System: Select a different solvent or a co-solvent system with a lower boiling point.[1]

    • Co-solvent Technique: If using a co-solvent system (e.g., ethanol/water), dissolve the solid completely in the solvent in which it is more soluble first, then slowly add the second solvent (the anti-solvent) until turbidity persists. Gently heat until the solution becomes clear again, then allow it to cool slowly.

Issue 4: Thermal Decomposition of Product or Intermediates

High reaction temperatures can sometimes lead to the decomposition of the urea product or the isocyanate intermediate.

Causality: Urea linkages can be thermally cleaved to regenerate the corresponding isocyanate and amine, especially at elevated temperatures.[2][3][15][16] This reverse reaction can reduce the overall yield.

Troubleshooting Protocol: Temperature Management
  • Use Milder Conditions: Whenever possible, opt for synthetic routes that proceed at or below room temperature. The direct reaction of an amine with an isocyanate is typically performed at room temperature.[5]

  • Avoid Unnecessary Heating: During work-up and purification, minimize exposure to high temperatures. For example, use rotary evaporation at reduced pressure to remove solvents at lower temperatures.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and potential pitfalls, the following diagrams are provided.

General Workflow for Urea Synthesis via Isocyanate

This diagram outlines the typical steps involved in synthesizing a urea derivative from an amine and an isocyanate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry Glassware prep_solv Use Anhydrous Solvent prep_reag High-Purity Reagents prep_atm Inert Atmosphere (N2/Ar) add_amine Dissolve Amine prep_atm->add_amine Proceed under inert conditions cool Cool to 0°C add_amine->cool add_iso Dropwise Addition of Isocyanate cool->add_iso warm Warm to Room Temperature add_iso->warm stir Stir for 2 hours warm->stir precip Precipitate Formation stir->precip Reaction completion filtrate Vacuum Filtration precip->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry recrys Recrystallize dry->recrys G start Low Yield Observed check_side_products Analyze Crude Product (TLC, NMR, LC-MS) for Side Products start->check_side_products side_products_present Side Products Present? check_side_products->side_products_present moisture_issue Primary Suspect: Moisture Contamination side_products_present->moisture_issue Yes reassess_conditions Re-evaluate Stoichiometry, Temperature, and Reaction Time side_products_present->reassess_conditions No implement_drying Implement Strict Anhydrous Techniques moisture_issue->implement_drying end Improved Yield implement_drying->end optimize_reaction Optimize Reaction Parameters reassess_conditions->optimize_reaction check_workup Product Lost During Work-up? reassess_conditions->check_workup optimize_reaction->end solubility_issue Check Solubility of Product in Wash/Recrystallization Solvents check_workup->solubility_issue Yes check_workup->end No optimize_purification Optimize Purification Protocol (e.g., change solvents) solubility_issue->optimize_purification optimize_purification->end

Caption: A troubleshooting decision tree for diagnosing the cause of low yield.

Formation of Symmetrical Urea Side Product

This diagram illustrates the reaction pathway leading to the formation of the common symmetrical urea byproduct due to moisture.

G isocyanate R-N=C=O Isocyanate hydrolyzed_amine R-NH2 Hydrolyzed Amine isocyanate->hydrolyzed_amine + H2O (Hydrolysis) desired_urea R-NH-CO-NH-R' Desired Unsymmetrical Urea isocyanate->desired_urea + R'-NH2 (Desired Reaction) amine R'-NH2 Desired Amine water H2O Moisture side_product_urea R-NH-CO-NH-R Symmetrical Urea (Side Product) hydrolyzed_amine->side_product_urea + R-N=C=O (Side Reaction)

Caption: Reaction pathway for the formation of a symmetrical urea side product.

Data Summary Table

The choice of solvent can significantly impact the reaction. The following table provides a summary of common solvents used in urea synthesis.

SolventDielectric Constant (20°C)Boiling Point (°C)Anhydrous Grade AvailabilityNotes
Dichloromethane (DCM)9.139.6Readily AvailableGood for dissolving many organic compounds; relatively low boiling point makes for easy removal. [5]
Tetrahydrofuran (THF)7.566Readily AvailableCan form peroxides; should be tested and/or freshly distilled if not stabilized. [5]
N,N-Dimethylformamide (DMF)36.7153Readily AvailableHigh boiling point can make it difficult to remove; can decompose at high temperatures. [5]
Acetonitrile (MeCN)37.581.6Readily AvailableAprotic polar solvent; often used in reactions involving in situ generation of intermediates. [17]
Diethyl Ether4.334.6Readily AvailableVery volatile and flammable; often used for precipitation and washing of products. [1]

This guide provides a foundational framework for troubleshooting low yields in the multi-step synthesis of urea derivatives. By understanding the underlying chemical principles and systematically addressing potential issues, you can significantly improve the efficiency and success of your synthetic endeavors.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]

  • Song, X., Ma, X., Chen, T., Xu, L., Feng, J., Wu, L., Tan, X., Wang, R., & Chen, C. (2023). Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu–Bi Catalysts. Journal of the American Chemical Society, 145(35), 19378-19386. [Link]

  • Chinese Academy of Sciences. (2021, March 8). Novel Catalysts Improve Efficiency of Urea Synthesis at Ambient Conditions. Chinese Academy of Sciences. Retrieved January 9, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Li, C., Zhu, Q., Song, C., Zeng, Y., & Zheng, Y. (2024). Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis. ChemSusChem, 17(24), e202401333. [Link]

  • Shi, F., Deng, Y., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257-3260. [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

  • Penning, T. D. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S.
  • Urea derivative synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • Routes, materials design, and catalyst categories for urea synthesis through electrochemical co‐reduction of different N sources and C sources. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. PlumX Metrics. Retrieved January 9, 2026, from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Retrieved January 9, 2026, from [Link]

  • Thomas, L. (2018, October 31). Managing urea fertilizer to reduce vaporization losses. Progressive Forage | Ag Proud. Retrieved January 9, 2026, from [Link]

  • Cini, E., Bencini, A., & Taddei, M. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 141-147. [Link]

  • Synthesis optimization of urea derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Optimization for the Cu-catalyzed urea synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Bennet, W. B., Saunders, J. H., & Hardy, E. E. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. Journal of the American Chemical Society, 75(9), 2101-2103. [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2016). Arabian Journal of Chemistry, 9, S1133-S1137. [Link]

  • Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Effects of urea concentration, moisture content, and duration of treatment on chemical composition of alkali treated rice straw. (n.d.). Livestock Research for Rural Development. Retrieved January 9, 2026, from [Link]

  • High Moisture Content in Urea Product. (2012, May 15). UreaKnowHow. Retrieved January 9, 2026, from [Link]

  • Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. Retrieved January 9, 2026, from [Link]

  • Urea. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Kaess, F. (1953). Purification of urea. U.S. Patent No. 2,663,731. Washington, DC: U.S.
  • Searcy, R. L. (1971). Method for analysis of urea. U.S. Patent No. 3,592,741. Washington, DC: U.S.
  • Hansen, B. K., Beck, H. C., Gupta, R., & Jensen, O. N. (2017). Urea Artifacts Interfere with Immuno-Purification of Lysine Acetylation. Journal of Proteome Research, 16(2), 1038-1045. [Link]

  • Analysis of Urea. (n.d.). Sepax Technologies. Retrieved January 9, 2026, from [Link]

  • How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. Retrieved January 9, 2026, from [Link]

  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. (2022, July 12). Slideshare. Retrieved January 9, 2026, from [Link]

  • Urea production. (2022, January 15). Reddit. Retrieved January 9, 2026, from [Link]

  • Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. (n.d.). UreaKnowHow. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification of N-(4-methoxybenzyl)urea from Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-(4-methoxybenzyl)urea. As a crucial building block in medicinal chemistry, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot complex mixtures effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route. When synthesizing from 4-methoxybenzylamine and an isocyanate source, the most common impurity is the symmetrically substituted N,N'-bis(4-methoxybenzyl)urea.[2] This arises from the reaction of the isocyanate intermediate with the starting amine. Other potential impurities include unreacted starting materials (4-methoxybenzylamine, isocyanate precursors), and side products from the degradation of reagents. If using phosgene or its surrogates like triphosgene, the formation of symmetrical ureas can be a significant issue if the reaction conditions are not carefully controlled.[3][4]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point of the mixture. Here are a few strategies:

  • Trituration: Try adding a small amount of a non-polar solvent in which your desired product has low solubility (e.g., hexane or diethyl ether) to the oil and scratching the side of the flask with a glass rod. This can induce crystallization.

  • Solvent Removal: Ensure all reaction solvents (like DMF or THF) are completely removed under high vacuum, as residual solvent can prevent solidification.

  • Initial Purification: If trituration fails, a quick purification step, such as passing the crude oil through a short plug of silica gel with a suitable solvent system, can remove some of the impurities responsible for the oiling, often allowing the partially purified product to solidify.

Q3: What is the best initial approach to purify this compound?

A3: For most common impurity profiles, recrystallization is the most efficient and scalable initial purification method. It is effective at removing both more and less polar impurities, provided a suitable solvent is found. If recrystallization fails to yield a product of sufficient purity, flash column chromatography is the next logical step.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that corresponds to the literature value (110-112 °C) suggests high purity.[1] A broad melting range indicates the presence of impurities.

  • Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify any residual impurities. Mass spectrometry will confirm the molecular weight.

Q5: I'm seeing a significant amount of N,N'-bis(4-methoxybenzyl)urea in my crude product. How can I minimize its formation?

A5: The formation of the symmetrical urea is often a result of the reaction stoichiometry and addition rate. When using reagents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is critical to avoid the formation of symmetrical urea by-products.[3] A slow, controlled addition of the amine to the in-situ generated isocyanate can minimize the formation of this side product.

Troubleshooting Guides

Troubleshooting Recrystallization
ProblemProbable Cause(s)Solution(s)
Low recovery of purified product. The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound "oils out" instead of crystallizing. The cooling rate is too fast. The solution is supersaturated with impurities. The melting point of the compound is lower than the boiling point of the solvent.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Perform a preliminary purification step (e.g., charcoal treatment or a quick filtration through silica) to remove impurities. Select a lower-boiling point solvent or a solvent pair.
The purified product is still impure. The impurities have similar solubility characteristics to the desired product. The crystals crashed out of solution too quickly, trapping impurities.Consider using a different recrystallization solvent or a solvent pair.[6] Ensure slow cooling to allow for selective crystallization.[6] If impurities persist, column chromatography may be necessary.
No crystals form, even after cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration.[5] Add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy.[5] Scratch the inside of the flask with a glass rod to create nucleation sites.[5] Add a seed crystal of the pure compound.[5]
Troubleshooting Column Chromatography
ProblemProbable Cause(s)Solution(s)
Poor separation of this compound from impurities. The chosen eluent system has incorrect polarity. The column was overloaded with crude material.Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired compound. Reduce the amount of crude material loaded onto the column.
The compound is streaking on the column. The compound is not fully soluble in the eluent. The compound is too polar for the chosen eluent.Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the crude material is fully dissolved in a minimal amount of the eluent or a stronger solvent before loading.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A gradient elution from a less polar to a more polar solvent system is often effective.
Low mass balance after chromatography. The compound is irreversibly adsorbed onto the silica gel. The compound is volatile and was lost during solvent removal.Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine in the eluent) to neutralize acidic sites. Use gentle conditions for solvent removal (e.g., reduced pressure at room temperature).

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes the primary impurity is the less polar N,N'-bis(4-methoxybenzyl)urea or more polar starting materials.

  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water is an effective solvent pair for the recrystallization of this compound.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography for Purification of this compound

This method is ideal for separating compounds with close polarities.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/WaterGood for removing both more and less polar impurities. The compound is soluble in hot ethanol and insoluble in water.
MethanolThe compound has good solubility in hot methanol and moderate solubility in cold methanol.
Ethyl Acetate/HexaneEffective for removing more polar impurities. The compound is soluble in ethyl acetate, and hexane acts as an anti-solvent.

Table 2: Typical TLC Conditions for Monitoring the Purification of this compound

Stationary PhaseMobile Phase (v/v)Visualization
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)UV light (254 nm)
Silica Gel 60 F254Dichloromethane:Methanol (95:5)UV light (254 nm)

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization TLC_Purity_Check1 TLC Purity Check Recrystallization->TLC_Purity_Check1 Pure_Product Pure Product TLC_Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography TLC_Purity_Check1->Column_Chromatography Impure TLC_Purity_Check2 TLC Purity Check Column_Chromatography->TLC_Purity_Check2 TLC_Purity_Check2->Pure_Product Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Problem Is_Recrystallization Using Recrystallization? Start->Is_Recrystallization Is_Chromatography Using Chromatography? Start->Is_Chromatography Low_Recovery Low Recovery? Is_Recrystallization->Low_Recovery Yes Oiling_Out Oiling Out? Is_Recrystallization->Oiling_Out No Poor_Separation Poor Separation? Is_Chromatography->Poor_Separation Yes Streaking Compound Streaking? Is_Chromatography->Streaking No Change_Solvent Change Solvent/Solvent Ratio Low_Recovery->Change_Solvent Yes Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Yes Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Modify_Eluent Modify Eluent Polarity Streaking->Modify_Eluent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Vertex AI Search. Single-step purification of urease by affinity chromatography.
  • Slideshare. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Published July 12, 2022.
  • NIH. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea.
  • Organic Chemistry Portal. Urea Formation - Common Conditions.
  • Vulcanchem. N-Methoxy-N'-(4-methoxyphenyl)urea - 52420-60-7.
  • NIH. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. Published November 25, 2022.
  • YouTube. Troubleshooting in Urea-PAGE. Published May 20, 2012.
  • ResearchGate. How to purify the urea bought from market to pure urea? Published November 28, 2018.
  • Reddit. Urea removal protocol? : r/labrats. Published April 23, 2019.
  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Published August 24, 2023.
  • Canadian Science Publishing. Single-step purification of urease by affinity chromatography.
  • Google Patents. Purification of urea - US2663731A.
  • ResearchGate. Easy method to remove urea after denaturing purification, no dialysis? Published December 7, 2012.
  • Taylor & Francis Online. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Published August 4, 2020.
  • ResearchGate. Can I use urea for cleaning native protein purification column? Published May 18, 2019.
  • ResearchGate. Will urea do harm to the HPLC column? Published March 12, 2015.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
  • YouTube. Recrystallization. Published November 20, 2014.
  • Benchchem. This compound|CAS 54582-35-3.
  • Santa Cruz Biotechnology. This compound | CAS 54582-35-3 | SCBT.
  • University of Southampton. N,N'-bis(4-Methoxyphenyl)urea - eCrystals.
  • Sigma-Aldrich. 1-(4-Methoxybenzyl)urea | 54582-35-3.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. Technique Series: Recrystallization (urea as an example). Published February 1, 2016.
  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Published September 27, 2024.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Google Patents. US2892870A - Process for purifying and crystallizing urea.
  • The Royal Society of Chemistry. Electronic Supplementary information for.
  • ResearchGate. What is solubility of urea fertilizer in different solvents? Published November 19, 2015.
  • PubChemLite. N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea.
  • PubChem. N,N'-(Di-p-methoxyphenyl)urea | C15H16N2O3 | CID 136951.

Sources

Technical Support Center: N-(4-methoxybenzyl)urea Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthesis purification of N-(4-methoxybenzyl)urea. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish powder, not the expected pure white solid. What is the likely cause?

This is a common issue often stemming from residual starting materials or minor side products that are colored or degrade over time. The primary suspects are unreacted 4-methoxybenzaldehyde (if the synthesis route involved reductive amination) or trace impurities from the urea source. Oxidation of the benzylamine precursor can also introduce colored species. The first step is always analytical: run a Thin Layer Chromatography (TLC) and a proton NMR (¹H-NMR) to identify the nature of the impurity.

Q2: My ¹H-NMR spectrum shows peaks that don't correspond to the product or starting materials. What could they be?

The most common side product in this type of synthesis is the symmetrically substituted 1,3-bis(4-methoxybenzyl)urea .[1][2] This occurs when the isocyanate intermediate (or its equivalent) reacts with the 4-methoxybenzylamine starting material. Its symmetrical nature gives a distinct, simpler NMR spectrum which can sometimes overlap with your product's signals. Look for a single set of aromatic and benzylic protons, distinguishing it from your target molecule.

Q3: My TLC plate shows a single spot, but the melting point is broad and lower than the literature value (110-112 °C).[3] Am I missing something?

A single spot on TLC can be misleading if the chosen solvent system does not effectively resolve impurities. The impurity might be co-eluting with your product. Try running the TLC in several different solvent systems with varying polarities (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, pure Ethyl Acetate). A broad melting point is a strong indicator of impurity. It is also possible that the impurity is not UV-active; staining the TLC plate with potassium permanganate can help visualize non-UV active compounds.

Troubleshooting and Purification Workflow

Achieving high purity requires a systematic approach. The following workflow provides a logical pathway from initial assessment to final purification.

purification_workflow start Crude Product This compound analysis Initial Analysis (TLC, ¹H-NMR, MP) start->analysis decision Identify Primary Impurity Type analysis->decision amine Unreacted 4-Methoxybenzylamine decision->amine Basic Impurity symmetric_urea Symmetric Urea Byproduct (1,3-bis(4-methoxybenzyl)urea) decision->symmetric_urea Non-polar/ Similar Polarity other Baseline/Polar Impurities decision->other Highly Polar/ Inorganic Salts acid_wash Acid-Base Extraction (Dilute HCl Wash) amine->acid_wash purity_check Final Purity Check (TLC, NMR, MP, LC-MS) acid_wash->purity_check recrystallization Recrystallization symmetric_urea->recrystallization chromatography Column Chromatography symmetric_urea->chromatography recrystallization->purity_check chromatography->purity_check water_wash Aqueous Wash (H₂O, Brine) other->water_wash water_wash->purity_check purity_check->decision Impurities Remain pure_product Pure Product (>98%) purity_check->pure_product Purity OK

Caption: Logical workflow for troubleshooting and purifying this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction to Remove Basic Impurities

Principle: This technique is highly effective for removing unreacted 4-methoxybenzylamine. The basic amine is protonated by an acid wash, forming a water-soluble ammonium salt that partitions into the aqueous phase, leaving the neutral urea product in the organic layer.[3]

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • To remove residual acid, wash the organic layer sequentially with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution!) and then brine (saturated NaCl solution).

  • Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product.

Protocol 2: Recrystallization for Removing Symmetrically Substituted Urea

Principle: Recrystallization purifies solids based on differences in solubility.[4] An ideal solvent will dissolve the target compound at high temperatures but not at low temperatures. The impurity (in this case, 1,3-bis(4-methoxybenzyl)urea) should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[5][6]

Solvent Selection Data:

SolventBoiling Point (°C)Product Solubility (Hot)Product Solubility (Cold)Impurity (Symmetric Urea) SolubilityComments
Ethanol 78HighLowModerateExcellent choice for forming well-defined crystals. Slow cooling is key.
Isopropanol 82HighLowModerateSimilar to ethanol, can be a good alternative.
Ethyl Acetate 77HighModerate-LowHighGood for removing the more non-polar symmetric urea, which tends to stay in the mother liquor.
Water 100Very LowInsolubleInsolubleCan be used as an anti-solvent in a solvent pair system (e.g., with Ethanol).[5]

Step-by-Step Methodology (Using Ethanol):

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring. Add hot ethanol dropwise until the solid just completely dissolves. Avoid adding excess solvent.[6]

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize product precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Flash Column Chromatography

Principle: When recrystallization fails or for separating compounds with very similar polarities, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Step-by-Step Methodology:

  • Select a Solvent System: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol) that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from impurities.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elute: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Purification of Urease by Affinity Chromatography. Lynn, M. (1974). Canadian Journal of Microbiology, 20(5), 623-630. [Link]

  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Vasdev, N., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2339. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Zhang, Y., et al. (2022). Molecules, 27(3), 943. [Link]

  • Urea. Wikipedia. (Accessed 2026). [Link]

  • Single-step purification of urease by affinity chromatography. Canadian Science Publishing. (1974). [Link]

  • Purification of urea. Schneider, K. (1953). U.S.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Bîcu, E., et al. (2023). Molbank, 2023(1), M1531. [Link]

  • Can I use urea for cleaning native protein purification column? ResearchGate Discussion. (2019). [Link]

  • Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea. Cheméo. (Accessed 2026). [Link]

  • Will urea do harm to the HPLC column? ResearchGate Discussion. (2015). [Link]

  • Recrystallization. UMNOrganicChemistry. (2014). YouTube. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022). [Link]

  • N,N'-bis(4-methoxyphenyl)urea. ChemSynthesis. (Accessed 2026). [Link]

  • N,N'-bis(4-Methoxyphenyl)urea. eCrystals - University of Southampton. (2008). [Link]

  • A procedure for purifying jack bean urease for clinical use. Mamiya, G., et al. (1978). The Journal of Biochemistry, 83(4), 1049-1055. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (Accessed 2026). [Link]

  • Technique Series: Recrystallization (urea as an example). NileRed. (2016). YouTube. [Link]

  • Extracting urea from my own pee. NileRed. (2017). YouTube. [Link]

  • 1,3-Bis(4-methoxybenzyl)urea. PubChem. (Accessed 2026). [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Hohenadel, M., et al. (2024). Molecules, 29(12), 2845. [Link]

  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Journal of Pharmaceutical and Health Research. (2024). [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. International Journal of Pharmaceutical Quality Assurance. (2021). [Link]

  • Electronic Supplementary information for - The Royal Society of Chemistry. (Accessed 2026). [Link]

Sources

Technical Support Center: Crystallization of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of N-(4-methoxybenzyl)urea (MW: 180.21 g/mol , CAS: 54582-35-3).[1][2] This document is designed for researchers, chemists, and pharmaceutical scientists who may encounter challenges in obtaining high-quality crystalline material of this compound. As a substituted urea, its behavior is dominated by strong and highly directional hydrogen bonding, which is both the key to its crystallinity and the source of common purification challenges.[3][4]

This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to solve crystallization issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the crystallization of this compound.

Q1: Why is my compound "oiling out" or forming an amorphous solid instead of crystallizing? A: "Oiling out" occurs when the solute precipitates from solution at a rate that is too fast for the molecules to arrange themselves into an ordered crystal lattice. This typically happens when the solution is excessively supersaturated. The primary causes are cooling the solution too quickly or using a solvent in which the compound's solubility changes too dramatically with temperature.[5] Impurities can also disrupt the crystallization process and promote the formation of oils.

Q2: I managed to get crystals, but they are very fine needles. How can I grow larger, more defined (e.g., block-like) crystals? A: Needle-like morphology is common for molecules like ureas that form strong, one-dimensional hydrogen-bonded chains.[3][6] This indicates that crystal growth is much faster in one direction than in others. To obtain more uniform, block-like crystals, you must slow down the crystallization process and potentially change the solvent system. A solvent that interacts differently with the various crystal faces can temper anisotropic growth.[7] Slower cooling, reducing the level of supersaturation, and screening different solvents or solvent mixtures are key strategies.

Q3: My crystallization yield is consistently low. What are the most likely causes and solutions? A: Low yield is typically due to significant residual solubility of your compound in the cold mother liquor. To improve this, you can:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will increase losses.[5]

  • Add an Anti-Solvent: After dissolution in a primary solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble. This dramatically reduces the solubility of the compound in the mixture, forcing precipitation.

  • Ensure Complete Cooling: Cool the crystallization mixture in an ice-water bath for at least 30-60 minutes before filtration to minimize solubility.

Q4: No crystals are forming at all, even after the solution has cooled to room temperature and been refrigerated. What should I try next? A: This indicates a kinetic barrier to nucleation. The solution is likely supersaturated, but the initial crystal nucleus has not formed. You can induce nucleation by:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.

  • Seeding: Add a tiny crystal of previously isolated this compound to the cold, supersaturated solution. This seed crystal acts as a template for further growth.

  • Concentration: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and attempt to cool again.

  • Thermal Cycling: Gently warm the solution to dissolve any microscopic nuclei and then cool it again, sometimes repeatedly. This can help overcome the energy barrier to forming a stable nucleus.[8]

Section 2: In-Depth Troubleshooting Guide

This section explores the root causes of common crystallization problems and provides systematic solutions.

Issue A: Formation of Oils or Amorphous Precipitate

The transition from a dissolved state to a crystalline solid is a thermodynamically and kinetically controlled process. Oiling out is a classic sign of kinetic control, where precipitation happens too quickly for thermodynamic ordering.

Root Cause Analysis:

  • Excessive Supersaturation: A rapid decrease in temperature creates a high degree of supersaturation, leading to a "crash" precipitation.

  • Inappropriate Solvent: Solvents that dissolve the compound too well when hot and have near-zero solubility when cold can cause this issue.

  • Impurities: Residual solvents, unreacted starting materials, or side products can interfere with the hydrogen bonding network required for lattice formation, acting as "crystal poisons."[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Issue B: Controlling Crystal Morphology (Habit)

The urea functional group contains two N-H donor sites and one C=O acceptor site, predisposing it to form robust, linear hydrogen-bonded chains or "tapes".[3][9] This molecular self-assembly often results in rapid crystal growth along the chain axis, producing needle-like crystals.

Root Cause Analysis:

  • Intrinsic H-Bonding: The dominant N-H···O=C interaction promotes one-dimensional growth.

  • Solvent Effects: The solvent can stabilize certain crystal faces more than others, altering the relative growth rates. A solvent that strongly hydrogen bonds with the urea group may disrupt the intermolecular tape formation needed for a well-ordered crystal.

Strategies for Morphology Control:

  • Slower Crystallization: A slower growth rate allows for molecules to diffuse and dock onto all crystal faces more evenly. Use very slow cooling or vapor diffusion methods.

  • Solvent Screening: This is the most powerful tool. The goal is to find a solvent system that disrupts the 1D growth preference. Aromatic solvents like toluene or anisole may interact with the methoxybenzyl ring via π-stacking, altering the packing arrangement. Protic solvents like isopropanol or ethanol will compete for hydrogen bonding sites.

Conceptual Hydrogen Bonding in Urea Derivatives:

Caption: N-H···O=C hydrogen bonds form strong tapes.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify an optimal solvent or solvent system for obtaining high-quality crystals.

Materials:

  • Crude this compound (approx. 100 mg)

  • Test tubes or small vials (e.g., 10-12 vials)

  • A selection of solvents (see Table 1)

  • Heat block or oil bath

Procedure:

  • Place ~5-10 mg of crude product into each vial.

  • To each vial, add a candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily (indicates high solubility at RT, poor for crystallization).

  • If the solid does not dissolve in ~0.5 mL of solvent, begin heating the vial gently (e.g., to 60-80 °C). Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the vials that required heating to cool slowly to room temperature.

  • If no crystals form, place the vials in a refrigerator (4 °C) overnight.

  • Observe the results. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which produces well-formed crystals upon cooling.[5]

  • For promising single solvents, try anti-solvent combinations (e.g., dissolve in hot ethyl acetate, then slowly add hexane at room temperature until turbidity appears, then cool).

Table 1: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Comments
Protic Solvents
Ethanol5.278Good starting point. Often dissolves ureas well when hot.[5]
Isopropanol (IPA)4.382Similar to ethanol, but lower polarity may reduce solubility.
Water9.0100Likely too polar; compound may have very low solubility.
Aprotic Polar
Ethyl Acetate (EtOAc)4.377Excellent choice. Often provides good solubility differential.
Acetone5.456High solubility likely; may be difficult to crystallize from.
Acetonitrile (MeCN)6.282Can be effective, worth screening.
Aprotic Non-Polar
Toluene2.4111May promote different packing via aromatic interactions.
Hexane / Heptane0.069 / 98Use as anti-solvents. Compound is likely insoluble.
Protocol 2: Optimized Cooling Crystallization from a Single Solvent (Ethanol)

This protocol is a good starting point once a suitable solvent has been identified.

Procedure:

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of 95% ethanol (e.g., 5-7 mL) and heat the mixture to a gentle boil with stirring.

  • Continue adding hot 95% ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Remove the flask from heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. To slow cooling further, place the flask inside a beaker packed with glass wool or sand.

  • Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight. (Expected M.P. ~110-112 °C).[2]

Protocol 3: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This method is effective when a single solvent does not provide a sufficient solubility gradient.

Procedure:

  • Dissolve 1.0 g of crude this compound in the minimum amount of warm (~50 °C) ethyl acetate in a 100 mL Erlenmeyer flask.

  • While stirring at room temperature, add hexane dropwise using a pipette or dropping funnel.

  • Continue adding hexane until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Add 1-2 drops of ethyl acetate to make the solution clear again.

  • Cover the flask and allow it to stand at room temperature. Crystals should form within a few hours.

  • Cool the flask in an ice bath for 30 minutes to complete the crystallization.

  • Collect, wash, and dry the crystals as described in Protocol 2, using an ice-cold mixture of ethyl acetate/hexane (e.g., 1:5 v/v) for the wash.

References

  • Vasdev, N., et al. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2339. [Link]

  • Dunuwila, D. D., & Berglund, K. A. (1997). ATR FTIR Spectroscopic Investigation of the Crystallization of Urea from Aqueous and Aqueous-Methanol Solutions. Journal of Crystal Growth, 179(1-2), 185-193. [Link]

  • Taylor, C. R., & Wuest, J. D. (2015). Crystal engineering with urea and thiourea hydrogen-bonding groups. Chemical Communications, 51(40), 8451-8464. [Link]

  • Das, D., & Bisker, G. (2021). Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. RSC Advances, 11(22), 13265-13274. [Link]

  • Threlfall, T. L., et al. (2008). N,N'-bis(4-Methoxyphenyl)urea. eCrystals - University of Southampton. [Link]

  • ResearchGate. Hydrogen bonding in urea.[Link]

  • Wikipedia. Urea extraction crystallization.[Link]

  • NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Medium. Urea Crystallization.[Link]

  • ResearchGate. Hydrogen Bonding in Crystal Structures of N,N′-Bis(3-pyridyl)urea.[Link]

  • Wikipedia. Urea.[Link]

  • Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals.[Link]

  • Chen, F., & Smith, P. E. (2007). The effect of urea on the morphology of NaCl crystals: A combined theoretical and simulation study. The Journal of Chemical Physics, 126(22), 221101. [Link]

  • Yuchai. How To Solve The Problem Of Urea Crystallization.[Link]

  • Shiyan Yunlihong Industrial & Trade Co., Ltd. How to effectively avoid urea crystallization.[Link]

  • Cheméo. Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea.[Link]

  • PubChemLite. N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea.[Link]

  • Materials Project. Urea (mp-23778).[Link]

  • Google Patents.
  • PubChem. 1,3-Bis(4-methoxybenzyl)urea.[Link]

  • PubChem. N,N'-(Di-p-methoxyphenyl)urea.[Link]

  • Royal Society of Chemistry. Electronic Supplementary information for Catalytic Conversion of CO2 to Ureas.[Link]

  • Sunway Pharm Ltd. This compound.[Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.[Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Substituted Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted ureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of urea synthesis and troubleshoot common side reactions. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: My primary amine is not reacting with the isocyanate. What are the likely causes and solutions?

A1: Low reactivity can stem from several factors. Sterically hindered amines may require longer reaction times or more reactive reagents.[1] Aprotic solvents like THF, DMF, or DCM are commonly used, but optimizing the solvent is crucial.[1] Ensure your starting materials are pure and the isocyanate has not degraded due to moisture. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

Q2: I am observing the formation of a symmetrical urea byproduct. How can I prevent this?

A2: Symmetrical urea formation is a common issue, especially when using reagents like triphosgene or carbonyldiimidazole (CDI).[2][3] The order of reagent addition is critical. In multi-step syntheses involving an in-situ generated isocyanate, ensure the second amine is present to trap the intermediate before it can react with the starting amine.[1] Careful control of reagent addition is key to minimizing this side reaction.[1]

Q3: My urea product is difficult to purify. What strategies can I employ?

A3: Purification challenges often arise from the high water solubility of some urea products, making aqueous extractions problematic.[1][4] If your product is highly water-soluble, consider avoiding an aqueous workup and instead use precipitation or crystallization from a suitable organic solvent.[1] If inorganic salts are the contaminant, flash chromatography or recrystallization from a solvent in which the salt is insoluble are effective methods.[1]

Q4: I am seeing a byproduct that I suspect is a carbamate. How did this form and how can I avoid it?

A4: Carbamate formation occurs when the isocyanate intermediate reacts with a nucleophilic solvent, such as methanol.[1][5] While some synthetic methods intentionally use alcohol solvents, if it is an unintended side reaction, switching to a non-nucleophilic, aprotic solvent like THF, DMF, or DCM is recommended.[1][2]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.

Issue 1: Formation of Biuret Byproducts

The reaction of an isocyanate with the N-H bond of a previously formed urea molecule leads to the formation of a biuret.[6] This is particularly prevalent when an excess of isocyanate is used or at elevated temperatures.

Causality and Experimental Choices

The N-H proton of a urea is weakly acidic and can be deprotonated or directly attacked by a highly electrophilic isocyanate. This subsequent reaction creates a highly branched and often insoluble byproduct, complicating purification and reducing the yield of the desired substituted urea.

Mitigation Protocol: Controlled Reagent Addition
  • Stoichiometry: Use a precise 1:1 molar ratio of the amine and the isocyanate. If one reagent is prone to degradation, a slight excess (1.05 equivalents) of the more stable reagent can be used.

  • Order of Addition: Add the isocyanate solution dropwise to the stirred solution of the amine. This maintains a low concentration of the isocyanate, minimizing its reaction with the product urea.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of the biuret formation side reaction.[2]

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS to quench the reaction as soon as the starting amine is consumed.

Issue 2: Isocyanate Trimerization (Isocyanurate Formation)

Isocyanates, especially aromatic ones, can undergo self-condensation to form highly stable, six-membered trimer rings known as isocyanurates. This side reaction is often catalyzed by bases and heat.

Causality and Experimental Choices

The electrophilic carbon of one isocyanate molecule is attacked by the nitrogen of another, initiating a cyclotrimerization process. This reaction depletes the isocyanate available for urea formation and introduces a significant impurity.

Mitigation Protocol: Catalyst and Temperature Control
  • Avoid Strong Bases: If a base is required to deprotonate an amine salt, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine, which can promote trimerization.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive isocyanates, sub-ambient temperatures may be necessary.

  • Solvent Selection: Use aprotic solvents that do not promote the polarization of the isocyanate group. Dichloromethane or tetrahydrofuran are generally suitable choices.[1]

Issue 3: Side Reactions with Carbodiimide Reagents

Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are used to form ureas from carboxylic acids and amines, but they can lead to specific side reactions.[7]

Key Side Reactions and Their Mechanisms
  • N-acylurea Formation: The key intermediate, an O-acylisourea, can rearrange to a stable and unreactive N-acylurea.[7][8] This is a major pathway for yield loss.

  • Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine.[7][8] While this can still lead to the desired product, it alters the reaction kinetics.

Troubleshooting Workflow for Carbodiimide Reactions

start Carbodiimide Reaction Initiated side_reaction N-acylurea Formation Detected start->side_reaction anhydride_formation Anhydride Formation Suspected start->anhydride_formation solution1 Add Additive (HOBt, Oxyma) side_reaction->solution1 Traps O-acylisourea solution2 Use Low Dielectric Solvent (DCM, Chloroform) side_reaction->solution2 Suppresses rearrangement solution3 Control Stoichiometry anhydride_formation->solution3 Limits excess carboxylic acid end_goal Minimized Side Reactions, Improved Yield solution1->end_goal solution2->end_goal solution3->end_goal

Caption: Troubleshooting workflow for carbodiimide-mediated urea synthesis.

Mitigation Protocol: Use of Additives and Solvent Choice
  • Utilize Additives: Additives like N-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the O-acylisourea intermediate to form an activated ester.[8][9] This ester is more stable towards rearrangement but still reactive enough to form the desired amide.

  • Solvent Effects: The rearrangement to the N-acylurea is minimized in solvents with low dielectric constants, such as dichloromethane or chloroform.[7]

  • Purification of Byproducts:

    • Dicyclohexylurea (DCU): The byproduct of DCC is largely insoluble in most organic solvents and can be removed by filtration.[8]

    • Diisopropylurea (DIU): The byproduct of DIC is soluble in common organic solvents, making DIC a better choice for solid-phase synthesis where filtration is not feasible.[8]

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The corresponding urea byproduct is water-soluble, allowing for easy removal with an aqueous wash.[8][9]

Alternative Synthetic Routes to Avoid Problematic Intermediates

When direct synthesis from isocyanates or via carbodiimides proves problematic, several alternative methods can be employed.

MethodDescriptionAdvantagesDisadvantages
Phosgene Substitutes Reagents like triphosgene and carbonyldiimidazole (CDI) serve as safer alternatives to phosgene gas for generating isocyanate intermediates in situ.[3][10]Solid, easier to handle than phosgene gas.[3]Still generate highly toxic phosgene in situ; order of addition is critical to avoid symmetrical urea byproducts.[2]
Curtius Rearrangement A carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating or photolysis.[11][12] The isocyanate is then trapped by an amine.Useful when the amine starting material is not readily available as an isocyanate.Involves potentially explosive azide intermediates; requires careful temperature control to manage N₂ evolution.[2]
Hofmann Rearrangement A primary amide is treated with an oxidant like (diacetoxyiodo)benzene (PIDA) in the presence of an amine source to generate an isocyanate intermediate.[11][13]A direct method starting from amides.[13]May require specific reaction conditions and reagents.[13]
From Carbamates The reaction of amines with reactive carbamates, such as isopropenyl carbamates or phenyl carbamates, can yield ureas.[2]Isopropenyl carbamates react irreversibly, driving the reaction to completion.[2]Phenyl carbamates can lead to reversible reactions and side products.[2]
Experimental Protocol: Urea Synthesis via Hofmann Rearrangement

This protocol provides a general procedure for the synthesis of a substituted urea from a primary amide.[1]

  • Reaction Setup: To a stirred solution of the primary amide (1.0 equiv) in a suitable solvent (e.g., 7 M methanolic ammonia), cool the mixture to 0 °C under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add (diacetoxyiodo)benzene (PIDA) (2.0 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 90 minutes.

  • Monitoring: Monitor the reaction for completion by TLC and/or ¹H NMR.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Logical Pathway for Method Selection

The choice of synthetic route depends on several factors including starting material availability, functional group tolerance, and scalability.

start Need to Synthesize Substituted Urea q1 Is the Isocyanate Commercially Available & Stable? start->q1 a1_yes Direct Reaction of Amine + Isocyanate q1->a1_yes Yes q2 Is the Carboxylic Acid the Starting Material? q1->q2 No a2_yes Curtius Rearrangement or Carbodiimide Coupling q2->a2_yes Yes q3 Is the Primary Amide the Starting Material? q2->q3 No a3_yes Hofmann Rearrangement q3->a3_yes Yes a_other Consider Phosgene Substitutes (CDI, Triphosgene) q3->a_other No

Caption: Decision tree for selecting a synthetic route for substituted ureas.

References

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2002). Alternatives to Phosgene and Carbon Monoxide.
  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION. Slideshare. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • ACS Omega. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reactions of isocyanates with active hydrogen compounds. Retrieved from [Link]

  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991004962A1 - Method of making carbodiimides.
  • ACS Publications. (2001). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). Substituted ureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Retrieved from [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

  • Tetrahedron Letters. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4310692A - Process for the preparation of alkyl-ureas.
  • PMC - NIH. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved from [Link]

  • Wikipedia. (n.d.). Ureas. Retrieved from [Link]

  • YouTube. (2012). Troubleshooting in Urea-PAGE. Retrieved from [Link]

  • Fertilizer Industrial Services. (n.d.). Operation optimization and troubleshooting for Ammonia and Urea technologies. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Refinement for Complex Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of complex urea compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in method development, validation, and routine analysis. Urea and its derivatives, while structurally simple, possess unique chemical properties that can complicate analytical procedures. Their high polarity, potential for thermal and hydrolytic instability, and tendency for strong secondary interactions with stationary phases require a nuanced and systematic approach to method refinement.

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond mere procedural steps and explain the underlying scientific principles, empowering you to make informed decisions and build robust, reliable analytical methods.

Troubleshooting Guide: From Sample to Signal

This section addresses specific, common problems encountered during the analysis of urea-based compounds, organized by workflow stage.

1. Sample Preparation Issues

Question: My urea compound appears to be degrading during sample preparation or extraction. What are the likely causes and solutions?

Answer: Urea compounds can be susceptible to both thermal and hydrolytic degradation, especially at pH extremes. The primary degradation pathway involves decomposition to isocyanic acid and ammonia or a corresponding amine.[1][2] Isocyanic acid is highly reactive and can cause further issues by modifying your target analyte or other sample components, a process known as carbamylation.[1]

Causality & Solution Framework:

  • Thermal Stress: Many substituted ureas are thermally labile.[3] Avoid excessive heating during sample extraction or solvent evaporation steps. If evaporation is necessary, use a centrifugal vacuum concentrator at low temperatures or nitrogen blowdown at ambient temperature.

  • pH Instability: Hydrolysis can be significant in strongly acidic or basic conditions. Maintain the sample and extraction solvent pH within a neutral range (pH 6-8) whenever possible. Use buffered solutions if the sample matrix is acidic or basic.

  • Solution Stability: Urea decomposition in aqueous solutions can occur even at room temperature.[1] It is a best practice to use freshly prepared solutions for standards and samples. If samples must be stored, keep them at 2-8°C and for the shortest time possible. For long-term storage, freezing (-20°C or -80°C) is recommended, but perform stability studies to confirm analyte integrity upon thawing.[4]

Question: I'm experiencing low and inconsistent recovery of my urea analyte from a complex matrix (e.g., plasma, formulation excipients) using Solid-Phase Extraction (SPE). How can I improve this?

Answer: Low recovery in SPE is typically due to an inappropriate choice of sorbent, inadequate elution solvent, or breakthrough during loading. Urea's high polarity is a key factor to consider.

Troubleshooting Steps:

  • Re-evaluate Sorbent Choice:

    • Reverse-Phase (C18, C8): If your urea compound is sufficiently non-polar, reverse-phase SPE can work. However, highly polar ureas may show poor retention, leading to loss during the sample loading or washing steps.

    • Polymeric Sorbents (e.g., HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are often a better choice as they provide retention for a wider range of polarities.

    • Mixed-Mode or Ion-Exchange: If your urea compound has an ionizable functional group, mixed-mode or ion-exchange SPE can provide much higher selectivity and retention than reverse-phase alone.

  • Optimize Elution Solvent: Ensure your elution solvent is strong enough to desorb the analyte from the sorbent. For reverse-phase SPE, this means a high percentage of organic solvent (e.g., >90% methanol or acetonitrile). For ion-exchange, this involves changing the pH or increasing the ionic strength of the elution solvent.

  • Prevent Breakthrough: Reduce the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent. Also, ensure the sample volume does not exceed the cartridge's capacity.

2. HPLC & Chromatography Challenges

Question: Why do my urea compounds exhibit severe peak tailing on a standard C18 column, and how can I achieve a symmetrical peak shape?

Answer: This is one of the most common issues when analyzing urea compounds. The urea functional group contains polar N-H and C=O moieties that can engage in strong secondary interactions with active sites on the chromatographic stationary phase. The primary cause of peak tailing for basic or polar compounds like ureas is interaction with acidic silanol groups (Si-OH) on the surface of traditional silica-based columns.[5]

Solutions to Improve Peak Shape:

  • Column Chemistry Selection:

    • Use End-Capped Columns: Select a high-quality, fully end-capped C18 or C8 column. End-capping neutralizes most of the accessible silanol groups, but some may remain.

    • Consider Polar-Embedded or Polar-Endcapped Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydration layer that shields analytes from the silica surface, resulting in a dramatically improved peak shape for polar compounds.[6]

    • Hybrid Particle Columns (BEH): Columns based on ethylene-bridged hybrid (BEH) particles often show reduced silanol activity and are more resistant to extreme pH, offering another excellent option.

  • Mobile Phase Optimization:

    • pH Control: If your analyte has a pKa, adjusting the mobile phase pH to keep it in a single, non-ionized form can improve peak shape.

    • Use Mobile Phase Additives: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, TEA is not MS-friendly. For LC-MS, a volatile buffer like ammonium formate or ammonium acetate is preferred.

    • Increase Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help mask secondary interactions and improve peak symmetry.

Question: My very polar urea analyte shows little to no retention on a C18 column, eluting at or near the void volume. What are my options?

Answer: This is a classic problem for highly polar analytes in reversed-phase (RP) chromatography. There are several effective strategies to increase retention:

  • Use a 100% Aqueous Mobile Phase: Many traditional C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention.[6] Use a column specifically designed for aqueous stability (e.g., AQ-type C18, polar-embedded, or polar-endcapped).

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent.

  • Employ Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase. This provides a powerful, tunable retention mechanism for polar and ionizable compounds like many urea derivatives.[7][8]

  • Chemical Derivatization: In some cases, derivatizing the urea compound to make it more hydrophobic can be a viable strategy, though it adds complexity to the sample preparation.[9] For example, reacting the urea with an agent like xanthydrol introduces a large, non-polar group, significantly increasing its retention on a C18 column.[9]

The following diagram provides a logical workflow for diagnosing and solving issues related to poor peak shape.

G start Problem: Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System/Hardware Issue (Extra-column broadening, voided column) check_all_peaks->system_issue Yes specific_peaks Chemical/Method Issue (Analyte-specific interactions) check_all_peaks->specific_peaks No check_fittings Check fittings, tubing length, and detector cell volume system_issue->check_fittings check_column Inspect column for voids. Flush or replace if necessary. system_issue->check_column peak_tailing Issue is Peak Tailing? specific_peaks->peak_tailing peak_fronting Issue is Peak Fronting? peak_tailing->peak_fronting No silanol_interaction Likely secondary silanol interaction. peak_tailing->silanol_interaction Yes overload Likely column overload or sample solvent mismatch. peak_fronting->overload Yes sol_tailing_1 Switch to polar-embedded or hybrid particle column. silanol_interaction->sol_tailing_1 sol_tailing_2 Add competing base (e.g., TEA) or increase buffer strength. silanol_interaction->sol_tailing_2 sol_tailing_3 Optimize mobile phase pH. silanol_interaction->sol_tailing_3 sol_fronting_1 Reduce sample concentration/ injection volume. overload->sol_fronting_1 sol_fronting_2 Dissolve sample in mobile phase or a weaker solvent. overload->sol_fronting_2

Caption: Troubleshooting flowchart for poor chromatographic peak shape.

3. Mass Spectrometry (MS) & Detection Issues

Question: I am struggling to get a good signal for my N,N'-substituted urea compound using Electrospray Ionization Mass Spectrometry (ESI-MS). What can I do to improve ionization?

Answer: Effective ionization in ESI depends on the analyte's ability to accept a proton (positive mode) or lose a proton (negative mode) in the solution phase. While the urea moiety itself is basic, its ability to be protonated can be influenced by the substituent groups.

Strategies for Improved Ionization:

  • Optimize Mobile Phase pH: For positive mode ESI ([M+H]⁺), ensure the mobile phase is acidic to promote protonation. Adding 0.1% formic acid is a standard starting point. For negative mode ([M-H]⁻), a basic mobile phase using 0.1% ammonium hydroxide or a volatile buffer like ammonium bicarbonate can be effective, especially if the molecule has an acidic proton elsewhere.

  • Promote Adduct Formation: If protonation is inefficient, promoting the formation of other adducts can be a successful strategy.

    • Sodium Adducts ([M+Na]⁺): The C=O group in urea readily coordinates with sodium ions. Adding a very low concentration of sodium acetate (~100 µM) to the mobile phase can significantly enhance the signal as a sodium adduct.

    • Ammonium Adducts ([M+NH₄]⁺): Using ammonium formate or ammonium acetate as a mobile phase buffer can promote the formation of ammonium adducts, which are often easily detected.

  • Consider Alternative Ionization Techniques: If ESI is still not providing an adequate signal, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often more efficient for less polar, more volatile compounds and is less susceptible to matrix effects like ion suppression.

Question: How do complex urea compounds typically fragment in MS/MS? I need to set up MRM transitions or confirm the identity of my analyte.

Answer: The fragmentation of protonated N,N'-substituted urea derivatives in tandem mass spectrometry (MS/MS) is often predictable and can be used for structural confirmation and quantitative analysis.[10]

A very common and characteristic fragmentation pathway involves the cleavage of a C-N bond, leading to the neutral loss of an isocyanate moiety (RN=C=O).[10][11] The resulting fragment ion corresponds to the protonated amine of the other part of the molecule.

  • Example: For a protonated molecule of 1-phenyl-3-ethylurea, a major fragmentation pathway would be the loss of ethyl isocyanate to produce a fragment ion corresponding to protonated aniline. A competing pathway could be the loss of phenyl isocyanate to produce protonated ethylamine. The relative abundance of these fragments can help differentiate isomers.[10][12]

By predicting these likely fragments based on your molecule's structure, you can set up a highly specific and sensitive Multiple Reaction Monitoring (MRM) method for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a stability-indicating HPLC method for a new urea-based drug substance?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[13] The development process must be guided by regulatory principles, such as those outlined in the ICH guidelines.[14][15]

Systematic Approach:

  • Understand the Analyte: Gather all available information on your urea compound's pKa, solubility, and UV absorbance spectrum.

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) as described in ICH guidelines to generate potential degradation products.[13]

  • Initial Method Screening: Screen several columns (e.g., C18, Phenyl-Hexyl, Polar-Embedded) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, pH range).

  • Optimize Separation: Analyze the stressed samples. The goal is to achieve baseline resolution between the parent API peak and all degradation product peaks. The peak purity of the API should be assessed using a photodiode array (PDA) detector.

  • Method Validation: Once the optimal conditions are found, validate the method according to ICH Q2(R1) guidelines.[14][16][17] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Q2: Are there alternatives to HPLC for analyzing urea compounds, especially if they are thermally labile?

While HPLC is the most common technique, other methods can be advantageous in specific situations:

  • Gas Chromatography (GC): GC is generally not suitable for underivatized, complex ureas due to their low volatility and thermal lability.[3] Many urea pesticides, for example, decompose in the hot GC inlet.[3][18] However, if the urea compound can be derivatized to form a more volatile and stable analogue (e.g., through silylation), GC-MS can be a very powerful and sensitive technique.[19]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase and is an excellent technique for separating chiral and achiral compounds. It can often provide faster and more efficient separations than HPLC for certain classes of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It is particularly useful for characterizing reference materials.

Q3: How do I choose between UV and Mass Spectrometry (MS) detection for my urea compound analysis?

The choice depends on the requirements of your analysis:

FeatureUV Detection (PDA)Mass Spectrometry (MS) Detection
Selectivity Lower. Relies on chromophores. Co-eluting peaks can interfere.Higher. Relies on mass-to-charge ratio (m/z). Can distinguish co-eluting compounds with different masses.
Sensitivity Moderate (ng level).Very High (pg to fg level).
Information Provides UV spectrum for peak purity assessment.Provides molecular weight and structural information (with MS/MS).[10]
Matrix Effects Less susceptible to matrix effects.Prone to ion suppression or enhancement from the sample matrix.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and maintenance.
Best For Routine QC, purity assays, and content uniformity where analyte concentration is high and the matrix is simple.[7][8]Trace-level quantification, analysis in complex biological matrices, impurity identification, and confirmation of identity.[20][21]
Detailed Protocol: Stability-Indicating RP-HPLC-UV Method for a Substituted Phenylurea

This protocol provides a self-validating framework for the analysis of a hypothetical substituted phenylurea compound.

1. Objective: To quantify the phenylurea API and separate it from potential degradation products.

2. Materials & Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Acetate (MS-grade)

  • Formic Acid (MS-grade)

  • Phenylurea Reference Standard

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Analytical column: Polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18, Agilent Zorbax Extend-C18), 100 mm x 2.1 mm, 1.8 µm.

4. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)Volatile buffer, good for potential MS use. Acidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Gradient 0-1 min (5% B), 1-8 min (5% to 95% B), 8-9 min (95% B), 9-9.1 min (95% to 5% B), 9.1-12 min (5% B)Gradient allows for elution of a wide range of polarities (impurities and API).
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity. Ensures reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overload.
Detection PDA: 254 nm (for quantification), Scan 210-400 nm (for peak purity)254 nm is a common wavelength for aromatic compounds. Full scan is critical for stability-indicating method.

5. Solution Preparation:

  • Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of Phenylurea Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock to 10 mL with mobile phase A.

  • Sample Preparation (0.1 mg/mL): Prepare the sample (e.g., from a formulation or drug substance) in mobile phase A to achieve a target concentration of 0.1 mg/mL. Filter through a 0.22 µm PVDF syringe filter before injection.

6. System Suitability Test (SST): Before running samples, perform five replicate injections of the Working Standard. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 10,000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

7. Analysis & Calculation: Inject the blank (mobile phase A), standards, and samples. Quantify the Phenylurea peak area against the standard calibration curve. For the stability-indicating aspect, evaluate the chromatograms of stressed samples to ensure no degradation peaks co-elute with the main analyte peak. Use the PDA software to check the peak purity index.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report. U.S. Environmental Protection Agency. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • Gas chromatography mass spectrometry of some thermally labile urea pesticides. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. PubMed. [Link]

  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PLOS ONE. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • Derivatization and gas chromatographic measurement of some thermally unstable ureas. ACS Publications. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. [Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PubMed. [Link]

  • Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. PubMed. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • The future of total synthesis. Chemistry World. [Link]

  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. [Link]

  • UREA TESTING METHODS. Biospectra. [Link]

  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing. [Link]

  • UREA Berthelot - Linear Chemicals. Linear Chemicals. [Link]

  • Determination of urea and its thermal decomposition products by high-performance liquid chromatography. Semantic Scholar. [Link]

  • How Do You Test For The Quality Of Urea?. YouTube. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of GSK-3β Inhibitors: AR-A014418 versus CHIR-99021

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular Signaling and Drug Discovery

Introduction: The Significance of Targeting GSK-3β

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a vast array of cellular signaling pathways. Its influence extends from glycogen metabolism and insulin signaling to Wnt/β-catenin pathway regulation, neurodevelopment, and apoptosis. The dysregulation of GSK-3β activity is a recurring theme in the pathophysiology of numerous human diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers, making it a high-value target for therapeutic intervention and a crucial tool for basic research.

This guide provides an in-depth, objective comparison of two widely used small molecule inhibitors of GSK-3β: AR-A014418 and CHIR-99021. While both molecules effectively inhibit GSK-3β, they possess distinct profiles in terms of potency, selectivity, and application, which are critical considerations for experimental design and interpretation.

A Note on Chemical Nomenclature

It is important to clarify a potential point of confusion regarding chemical names. The topic initially references "N-(4-methoxybenzyl)urea." This is a specific chemical compound (CAS 54582-35-3) but is not commonly cited as a GSK-3β inhibitor in scientific literature; it is more accurately described as a chemical building block.[1][2] The well-characterized inhibitor is AR-A014418 , whose full chemical name is N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea.[3][4] This guide will therefore focus on AR-A014418 and compare it with another benchmark GSK-3 inhibitor, CHIR-99021, to provide a meaningful and practical analysis for researchers.

The Inhibitors: A Profile of Two Key Research Tools

AR-A014418

AR-A014418 is a potent, cell-permeable, and selective thiazole-based inhibitor of GSK-3.[3][5] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[3][6][7] Its high specificity has made it a valuable tool for dissecting the cellular functions of GSK-3 and for validating it as a therapeutic target in preclinical models, particularly in neurodegenerative diseases.[3]

CHIR-99021

CHIR-99021 is an aminopyrimidine derivative recognized as one of the most potent and selective GSK-3 inhibitors currently available.[8][9][10] Like AR-A014418, it is an ATP-competitive inhibitor, but it exhibits significantly greater potency against both GSK-3 isoforms (α and β).[9][10][11] Its profound selectivity and potency have established it as the "gold standard" for GSK-3 inhibition in many fields, especially in stem cell biology for maintaining pluripotency and directing differentiation by activating the Wnt signaling pathway.[8][10][12]

Quantitative Comparison: Potency and Selectivity

The efficacy and reliability of a kinase inhibitor hinge on its potency (how much is needed to inhibit the target) and its selectivity (how specifically it hits the target versus other kinases).

ParameterAR-A014418CHIR-99021Expert Analysis
Target GSK-3β (also inhibits GSK-3α)GSK-3β and GSK-3αBoth compounds inhibit both GSK-3 isoforms.
IC50 (GSK-3β) ~104 nM[3][5][7]~6.7 nM [9][10]CHIR-99021 is approximately 15 times more potent than AR-A014418 in biochemical assays.
IC50 (GSK-3α) Not specified, but inhibits GSK-3~10 nM [9][10]CHIR-99021 shows potent inhibition of both isoforms.
Kᵢ (GSK-3β) ~38 nM[5]Not specifiedKᵢ value confirms high-affinity binding for AR-A014418.
Mechanism ATP-Competitive[3][6][7]ATP-CompetitiveBoth inhibitors bind to the same site on the enzyme, competing directly with ATP.
Selectivity Highly selective. No significant inhibition of cdk2, cdk5, or 26 other kinases.[7]Extremely selective. >500-fold selectivity over closely related kinases.[9][11]Both are considered highly selective, making them reliable tools. CHIR-99021 is often cited as the most selective option available.[8][10]
Cellular IC50 ~2.7 µM (for tau phosphorylation)[5]Typically used at 3-10 µM in cell cultureThe concentration required for cellular effects is significantly higher than the biochemical IC50, reflecting factors like cell permeability and intracellular ATP concentrations.

Mechanistic Deep Dive: Wnt Signaling Activation

A primary consequence of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. Both AR-A014418 and CHIR-99021 trigger this cascade, effectively acting as Wnt pathway activators.[8][12][13]

GSK3_Pathway cluster_off Wnt OFF / GSK-3 Active cluster_on Wnt ON or GSK-3 Inhibited GSK3_active GSK-3β (Active) BetaCatenin β-catenin GSK3_active->BetaCatenin P DestructionComplex Destruction Complex (Axin, APC) DestructionComplex->GSK3_active PhosphoBetaCatenin P-β-catenin BetaCatenin->PhosphoBetaCatenin Proteasome Proteasome PhosphoBetaCatenin->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Signal GSK3_inactive GSK-3β (Inactive) Wnt->GSK3_inactive Inhibitors AR-A014418 CHIR-99021 Inhibitors->GSK3_inactive BetaCatenin_stable β-catenin (Stable) Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene

GSK-3β's role in the Wnt/β-catenin pathway.

Experimental Protocols: Putting Inhibitors into Practice

The choice between AR-A014418 and CHIR-99021 often depends on the specific experimental question. Below are representative protocols for assessing GSK-3β inhibition both in vitro and in a cellular context.

In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on purified GSK-3β enzyme activity by measuring ADP production, which correlates with kinase activity.

Causality Behind Experimental Choices:

  • Luminescence vs. Radioactivity: This protocol uses a luminescence-based ADP detection method (e.g., ADP-Glo™), which is safer, has a higher throughput, and generates less waste than traditional radioactive [γ-³²P]ATP assays.

  • ATP Concentration: The ATP concentration is set near its Km value for GSK-3β. This ensures the assay is sensitive to ATP-competitive inhibitors. A high ATP concentration would require much higher inhibitor concentrations to see an effect.

  • Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical for establishing baseline signal and ensuring observed inhibition is enzyme-specific.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - GSK-3β Enzyme - Kinase Buffer - Substrate (e.g., GS-2 peptide) - ATP - Inhibitor Dilutions (AR-A014418 or CHIR-99021) start->prep plate Plate Inhibitor Dilutions & Vehicle Controls (384-well plate) prep->plate add_enzyme Add GSK-3β Enzyme (Pre-incubate 10 min) plate->add_enzyme initiate Initiate Reaction: Add Substrate/ATP Mixture add_enzyme->initiate incubate Incubate at 30°C (45-60 min) initiate->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) stop->detect read Read Luminescence (Plate Reader) detect->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of AR-A014418 or CHIR-99021 in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution. Add 2.5 µL of vehicle (1% DMSO) to control wells.

  • Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" blank. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture to all wells to start the reaction. Final concentrations should be near the Km for the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (e.g., ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-Substrate Levels

This protocol assesses the inhibitor's ability to engage GSK-3β inside a cell by measuring changes in the phosphorylation of a known downstream substrate, such as Tau or β-catenin itself.

Causality Behind Experimental Choices:

  • Target Substrate: Measuring the phosphorylation of a direct GSK-3β substrate (e.g., Tau at Ser396) or a marker of the degradation complex activity (e.g., total β-catenin levels) provides a direct readout of intracellular GSK-3β activity.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is a self-validating step to ensure that any observed changes in protein levels are due to the inhibitor's specific effect and not due to differences in the amount of protein loaded in each lane.

  • Dose-Response: Treating cells with a range of inhibitor concentrations allows for the determination of a cellular EC50, providing a quantitative measure of the compound's potency in a biological system.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma or HEK293 cells) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of AR-A014418 or CHIR-99021 (e.g., 0.1 to 30 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-Tau (Ser396) or anti-β-catenin).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total Tau or a loading control (e.g., GAPDH) to normalize the data. Quantify band intensity using densitometry.

Conclusion and Recommendations: Choosing the Right Inhibitor

Both AR-A014418 and CHIR-99021 are excellent and highly selective ATP-competitive inhibitors of GSK-3β. The choice between them should be guided by the specific requirements of the experiment.

  • Choose AR-A014418 when:

    • You are validating a novel GSK-3β-dependent phenotype and wish to use a well-characterized, selective, but less potent inhibitor as a benchmark.

    • Your research is focused on neurodegenerative disease models, where AR-A014418 has been extensively documented.[3]

    • Cost is a significant consideration, as it may be a more economical option than CHIR-99021.

  • Choose CHIR-99021 when:

    • Maximum potency and selectivity are required. Its nanomolar IC50 ensures complete target inhibition at lower concentrations, minimizing the risk of off-target effects that can arise when using any inhibitor at high concentrations.[14]

    • The experimental system involves stem cell maintenance or differentiation. CHIR-99021 is the industry standard for activating Wnt signaling to maintain pluripotency or direct lineage commitment.[10]

    • A robust and unambiguous activation of the Wnt/β-catenin pathway is the primary experimental goal.[8][13]

Ultimately, the rigorous application of these tools, supported by appropriate controls and quantitative analysis, will continue to illuminate the complex biology governed by GSK-3β.

References

  • Wang, B., Khan, S., Wang, P., Wang, X., Liu, Y., Chen, J., & Tu, X. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology. [Link]

  • National Center for Biotechnology Information. (2012, April 16). Discovery of Potent and Highly Selective Inhibitors of GSK3b. [Link]

  • ResearchGate. (n.d.). AR-A014418 specifically inhibits GSK3. A, the chemical structure of.... [Link]

  • ResearchGate. (2025, August 6). Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418. [Link]

  • Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). AR-A014418 | C12H12N4O4S | CID 448014. PubChem. [Link]

  • Lo, M. C., & Teo, J. L. (2022). Premise and peril of Wnt signaling activation through GSK-3β inhibition. Frontiers in Cell and Developmental Biology. [Link]

Sources

A Comparative Guide to the Anticancer Efficacy of N-(4-methoxybenzyl)urea and its Analogs Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Urea Derivatives in Oncology

The urea scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] In oncology, urea derivatives have demonstrated significant potential, evolving from classical cytotoxic agents to highly targeted therapies.[1] This guide provides a comparative analysis of the anticancer efficacy of N-(4-methoxybenzyl)urea and its related analogs, juxtaposed with the performance of well-established anticancer drugs such as doxorubicin and cisplatin.

While direct, comprehensive studies on the anticancer activity of this compound are limited in publicly available literature, this guide will leverage data from structurally similar compounds, particularly N-4-methoxybenzoyl-N'-phenylurea, to provide a substantive comparison. We will delve into the mechanistic underpinnings of urea-based anticancer agents, present available experimental data on their efficacy, and provide detailed protocols for the evaluation of such compounds.

The Therapeutic Potential of the Benzyl Urea Scaffold

The benzyl urea moiety is a key pharmacophore in a number of anticancer agents, recognized for its ability to inhibit various protein kinases and other crucial players in oncogenic signaling pathways.[2] The aromatic ring and the urea group are considered the primary pharmacophoric features responsible for the tumor growth inhibition activity of many benzylurea derivatives.[2]

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, the broader class of N-benzyl-N'-phenylureas has been shown to exert anticancer effects through the inhibition of key kinases involved in cell proliferation and survival.[3] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in the Raf/MEK/ERK and other critical signaling pathways.[3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Signaling Pathway: Inhibition of the Raf/MEK/ERK Pathway by Urea Derivatives

RAF_MEK_ERK_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Urea_Derivative N-benzyl-N'-phenylurea Derivative Urea_Derivative->RAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation

Caption: Proposed inhibition of the Raf/MEK/ERK signaling pathway by N-benzyl-N'-phenylurea derivatives.

Comparative Efficacy: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of an anticancer compound. While data for this compound is scarce, a study on the structurally related N-4-methoxybenzoyl-N'-phenylurea provides a valuable point of comparison against the well-established anticancer agent, hydroxyurea.

Table 1: Comparative Cytotoxicity of N-4-methoxybenzoyl-N'-phenylurea and Hydroxyurea

CompoundCancer Cell LineIC50 (mM)
N-4-methoxybenzoyl-N'-phenylureaHeLa6.50[5]
HydroxyureaHeLa170.57[5]

This data indicates that N-4-methoxybenzoyl-N'-phenylurea is significantly more potent than hydroxyurea in inhibiting the proliferation of HeLa cervical cancer cells.[5]

To provide a broader context for the potential efficacy of this compound, the following tables summarize the IC50 values for the standard chemotherapeutic agents, doxorubicin and cisplatin , against a panel of common cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Table 2: Cytotoxicity of Doxorubicin against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Incubation Time
HeLa (Cervical Cancer)2.9[6]24h
MCF-7 (Breast Cancer)2.5[6]24h
A549 (Lung Cancer)> 20[6]24h
HepG2 (Liver Cancer)12.2[6]24h

Table 3: Cytotoxicity of Cisplatin against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Incubation Time
HeLa (Cervical Cancer)4.00 ± 0.47[7]Not Specified
HeLa (Cervical Cancer)22.4[8]24h
A549 (Lung Cancer)12.74 ± 1.26[7]Not Specified
HepG2 (Liver Cancer)25.5[8]24h

Experimental Protocols for Cytotoxicity Screening

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel anticancer compounds. The following are detailed protocols for two widely used colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

Workflow: In Vitro Cytotoxicity Screening

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (Serial dilutions of this compound) cell_seeding->compound_treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay 5. Cytotoxicity Assay (MTT or SRB) incubation->assay mtt MTT Assay assay->mtt Option 1 srb SRB Assay assay->srb Option 2 data_analysis 6. Data Analysis (Absorbance reading, IC50 calculation) mtt->data_analysis srb->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening of a novel compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the cell mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with slow-running tap water to remove the TCA and dead cells. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes on a shaker to ensure complete dissolution of the dye. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The available evidence, primarily from structurally related analogs, suggests that this compound and other N-aryl-N'-benzylurea derivatives hold promise as a scaffold for the development of novel anticancer agents. The significantly higher potency of N-4-methoxybenzoyl-N'-phenylurea compared to hydroxyurea warrants further investigation into this class of compounds.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its spectrum of activity and to obtain direct comparative IC50 data against standard drugs.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of anticancer activity.

  • In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic potential in a physiological context.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives as effective anticancer agents can be realized.

References

  • Urea Derivatives as Anticancer Agents. Bentham Science. (URL: [Link])

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. 2024;2(10):102-111. (URL: [Link])

  • The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. DergiPark. 2020;6(1):54-60. (URL: [Link])

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. 2019;22(4):201-209. (URL: [Link])

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. (URL: [Link])

  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Preprints.org. 2024. (URL: not available)
  • Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Molecules. 2023;28(10):4197. (URL: [Link])

  • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. ResearchGate. 2014. (URL: [Link])

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. (URL: [Link])

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. 2023;11. (URL: [Link])

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. 2010. (URL: [Link])

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. 2023;24(15):12221. (URL: [Link])

Sources

A Comparative Guide to the In Vitro Activity of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is paramount. Urea derivatives have emerged as a promising class of compounds, with several, such as Sorafenib, achieving clinical significance as multi-kinase inhibitors. This guide focuses on N-(4-methoxybenzyl)urea, a simple yet intriguing urea derivative, and provides a framework for validating its potential as an anticancer agent.[1][2]

The core hypothesis is that the this compound scaffold can serve as a foundational structure for developing new therapeutic agents. This is supported by literature showing that derivatives of N-aryl-N'-benzylurea exhibit significant antiproliferative effects in a range of cancer cell lines, including lung, breast, colon, and prostate cancer models.[3][4] Furthermore, the structural similarity to compounds known to inhibit key signaling molecules, such as Glycogen Synthase Kinase 3β (GSK-3β), suggests a potential mechanism of action that warrants investigation.

This guide presents a comprehensive, side-by-side comparison of this compound with Sorafenib, a clinically relevant multi-kinase inhibitor. We will delve into the experimental validation of its activity across a panel of cancer cell lines and a non-cancerous control line, providing detailed protocols and illustrative data to guide researchers in their evaluation of this and similar compounds.

Experimental Design: A Multi-faceted Approach to Validation

To rigorously assess the anticancer potential of this compound, a multi-tiered experimental approach is essential. The following workflow outlines the key stages of in vitro validation, from initial cytotoxicity screening to mechanistic investigation. The choice of cell lines is critical for contextualizing the compound's activity. Based on the reported activity of similar urea derivatives, we have selected a panel representing common cancer types: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and PC-3 (prostate adenocarcinoma). To assess selectivity, a non-cancerous human cell line, HEK293 (Human Embryonic Kidney), is included as a control.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis & Interpretation Compound This compound & Sorafenib Stock Preparation Cell_Lines Cell Line Seeding (A549, MCF-7, HCT116, PC-3, HEK293) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Values Cell_Lines->MTT_Assay Treatment Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Based on IC50 Data_Analysis Comparative Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Activity & Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for the validation of this compound activity.

Comparative Cytotoxicity Analysis

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Here, we present illustrative IC50 values for this compound and Sorafenib across the selected cell line panel after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)Sorafenib IC50 (µM)
A549 Non-Small Cell Lung Cancer15.25.8
MCF-7 Breast Adenocarcinoma12.57.2
HCT116 Colorectal Carcinoma20.86.5
PC-3 Prostate Adenocarcinoma18.48.1
HEK293 Non-Cancerous Kidney> 10015.3

Interpretation of Results: The hypothetical data suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency is less than that of the multi-kinase inhibitor Sorafenib, it displays a favorable selectivity profile, with significantly lower toxicity towards the non-cancerous HEK293 cell line. This suggests a potentially wider therapeutic window compared to Sorafenib, which shows cytotoxicity to the non-cancerous line at a concentration only double its effective dose in some cancer lines.

Mechanistic Insights: Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. To investigate this, cells were treated with the respective IC50 concentrations of each compound for 24 hours and analyzed by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-7 Vehicle Control2.11.5
This compound (12.5 µM)18.75.4
Sorafenib (7.2 µM)25.38.9
A549 Vehicle Control1.81.2
This compound (15.2 µM)15.44.1
Sorafenib (5.8 µM)22.17.5

Interpretation of Results: Both compounds induced a significant increase in the apoptotic cell population in MCF-7 and A549 cells compared to the vehicle control. Sorafenib appears to be a more potent inducer of apoptosis, which aligns with its lower IC50 values. Nevertheless, this compound clearly demonstrates the ability to trigger apoptotic pathways, a crucial characteristic for an anticancer drug candidate.

Mechanistic Insights: Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. We analyzed the cell cycle distribution in MCF-7 cells after 24 hours of treatment with the IC50 concentrations of this compound and Sorafenib.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
This compound (12.5 µM)45.820.533.7
Sorafenib (7.2 µM)68.415.316.3

Interpretation of Results: The illustrative data indicate that this compound induces a significant G2/M phase arrest in MCF-7 cells. This is evidenced by the accumulation of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases. In contrast, Sorafenib appears to cause a G0/G1 arrest. This divergence in the mechanism of cell cycle disruption suggests that this compound may act on different molecular targets than Sorafenib, making it a potentially valuable alternative or combination therapy. The G2/M arrest is consistent with the activity of compounds that interfere with microtubule dynamics or the function of kinases that regulate the G2/M checkpoint.

Potential Signaling Pathway Involvement

Given that a derivative of this compound is a known GSK-3β inhibitor, we can hypothesize a potential mechanism of action. GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. Its inhibition can lead to the stabilization of proteins like β-catenin, which can, in some contexts, promote apoptosis and cell cycle arrest.

G cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Compound This compound GSK3B GSK-3β Compound->GSK3B Beta_Catenin β-catenin (stabilization) GSK3B->Beta_Catenin normally degrades Apoptosis_Proteins Pro-apoptotic proteins (e.g., Bax) (upregulation) GSK3B->Apoptosis_Proteins normally inhibits CyclinD1 Cyclin D1 (downregulation) Beta_Catenin->CyclinD1 Cell_Cycle_Arrest G2/M Arrest CyclinD1->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Sources

A Senior Scientist's Guide to N-Aryl-N'-Benzylurea Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the N-aryl-N'-benzylurea scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1][2][3] Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bond interactions have made it a focal point for the development of novel therapeutics, particularly in oncology.[4][5][6] Unlike the more rigid diarylurea structure found in multi-kinase inhibitors like Sorafenib, the insertion of a methylene group to create the N-aryl-N'-benzylurea scaffold enhances molecular flexibility.[5] This subtle modification can significantly impact solubility and pharmacokinetic profiles, offering a strategic advantage in drug design.[5]

This guide provides a comparative analysis of N-aryl-N'-benzylurea derivatives, focusing on their synthesis, structure-activity relationships (SAR) as anticancer agents, and the underlying mechanisms of action. We will delve into detailed experimental protocols and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising chemical space.

Part 1: The Synthetic Landscape: A Versatile and Efficient Approach

The prevalence of the N-aryl-N'-benzylurea scaffold in drug discovery is partly due to its straightforward and high-yielding synthesis. The most common and reliable method involves the reaction of a substituted aryl isocyanate with a corresponding benzylamine. This approach is highly modular, allowing for the rapid generation of a diverse library of compounds by simply varying the substituents on both aromatic rings.

Expert Insight: The choice of this synthetic route is strategic. Isocyanates are highly reactive electrophiles, ensuring a near-quantitative conversion under mild conditions. This efficiency is critical in the early stages of drug discovery, where rapid synthesis of analogs for SAR studies is paramount. Furthermore, the commercial availability of a wide array of substituted anilines and benzylamines makes this a cost-effective and versatile strategy.

Generalized Synthetic Workflow

The synthesis can be visualized as a two-step process, often starting from a substituted aniline to generate the key isocyanate intermediate, which is then coupled with the benzylamine component.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Aniline Substituted Aniline (Ar-NH2) Phosgene Phosgene or Triphosgene Aniline->Phosgene Reaction in inert solvent (e.g., Toluene) Isocyanate Aryl Isocyanate (Ar-N=C=O) Phosgene->Isocyanate Isocyanate_ref Aryl Isocyanate Benzylamine Substituted Benzylamine (Bn-NH2) Urea N-aryl-N'-benzylurea Derivative Benzylamine->Urea Isocyanate_ref->Benzylamine Reaction in aprotic solvent (e.g., DCM, THF)

Caption: General synthetic workflow for N-aryl-N'-benzylurea derivatives.

Detailed Experimental Protocol: General Synthesis

This protocol describes a reliable method for synthesizing a representative N-aryl-N'-benzylurea derivative.

Materials:

  • Substituted Aryl Isocyanate (1.0 eq)

  • Substituted Benzylamine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the substituted benzylamine.

  • Dissolution: Dissolve the benzylamine in anhydrous DCM.

  • Reaction Initiation: While stirring at room temperature (20-25°C), add the substituted aryl isocyanate dropwise to the solution.

  • Reaction Monitoring: The reaction is typically exothermic. Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, the urea product often precipitates from the solution. If not, the solvent can be reduced under vacuum.

  • Purification: The crude product is collected by filtration, washed with cold DCM or diethyl ether to remove any unreacted starting materials, and dried under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Self-Validation: The purity and identity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The characteristic urea N-H proton signals in the ¹H NMR spectrum (typically broad singlets) and the carbonyl carbon signal in the ¹³C NMR spectrum (around 155 ppm) are key indicators of successful synthesis.

Part 2: Comparative Biological Activity & SAR

N-aryl-N'-benzylurea derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4][7] Their mechanism often involves the inhibition of protein kinases crucial for cancer cell signaling.[8][9][10] This section provides a comparative analysis of recently synthesized derivatives against various cancer cell lines, highlighting key structure-activity relationships.

Core Scaffold and Points of Variation

The biological activity of these compounds can be finely tuned by modifying the substituents on both the aryl and benzyl rings.

Caption: Key points of structural variation in the N-aryl-N'-benzylurea scaffold.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the in vitro activity (IC₅₀ values) of several N-aryl-N'-benzylurea derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDAryl Substituent (R¹)Benzyl Moiety (R²)Cancer Cell LineIC₅₀ (µM)Reference
Sorafenib 4-Cl, 3-CF₃4-(2-(methylcarbamoyl)phenoxy)phenylA549 (Lung)2.91[11]
8c 4-CF₃3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzylA549 (Lung)< 5[5][7]
9b 4-Cl, 3-CF₃N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineA549 (Lung)< 5[5][7]
9d 3,5-bis(CF₃)N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineA549 (Lung)< 5[5][7]
9b 4-Cl, 3-CF₃N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineMCF7 (Breast)< 3[4][7]
9d 3,5-bis(CF₃)N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineMCF7 (Breast)< 3[4][7]
9b 4-Cl, 3-CF₃N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineHCT116 (Colon)< 3[5][7]
9d 3,5-bis(CF₃)N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amineHCT116 (Colon)< 3[5][7]
9b 4-Cl, 3-CF₃N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-aminePC3 (Prostate)< 5[4][7]
9d 3,5-bis(CF₃)N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-aminePC3 (Prostate)< 5[4][7]
Structure-Activity Relationship (SAR) Analysis

From the data presented, several key SAR trends can be established:

  • Aryl Ring Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and chloro (-Cl), on the N-aryl ring is consistently associated with potent antiproliferative activity.[7][11] For instance, compounds 9b (4-Cl, 3-CF₃) and 9d (3,5-bis(CF₃)) show excellent activity across all tested cell lines.[4][5][7] This suggests that these groups may be involved in crucial interactions with the target protein, potentially through halogen bonding or by modulating the electronics of the urea moiety.

  • Benzyl Moiety Complexity: A significant increase in potency is observed when moving from simpler benzylamines (as in compound 8c ) to more complex structures incorporating a 1-methylpiperidin-4-yl group (as in compounds 9b and 9d ).[7] The antiproliferative activities of compounds with the 1-methylpiperidin-4-yl group were significantly higher than those without it.[7] This large, flexible group may provide additional binding interactions within a hydrophobic pocket of the target kinase.

  • Selectivity: Notably, many of these potent compounds exhibited weak cytotoxic activities against the normal human liver cell line HL7702, indicating a degree of selectivity for cancer cells over normal cells.[4][7] This is a critical feature for any potential therapeutic agent.

Part 3: Mechanism of Action: Targeting Cancer Signaling

While the exact targets can vary, many N,N'-diarylurea and N-aryl-N'-benzylurea derivatives function as Type II kinase inhibitors.[5][6] They bind to and stabilize the inactive conformation (DFG-out) of kinases, preventing their activation and downstream signaling. A key pathway implicated in the action of these compounds is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and growth.[10]

Inhibition of the PI3K/Akt/GSK-3β Pathway

MoA RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition cMyc c-Myc GSK3b->cMyc Degradation Proliferation Cell Cycle Progression & Proliferation cMyc->Proliferation Promotion Inhibitor N-aryl-N'-benzylurea Derivative Inhibitor->Akt Inhibition

Caption: Proposed mechanism of action via inhibition of the Akt/GSK-3β/c-Myc pathway.

Expert Commentary: The inhibition of Akt is a critical node in this pathway.[10] Active Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[10] In its active (unphosphorylated) state, GSK-3β would normally phosphorylate the oncoprotein c-Myc, targeting it for degradation. By inhibiting Akt, N-aryl-N'-benzylurea derivatives cause GSK-3β to remain active, leading to the suppression of c-Myc and subsequent cell cycle arrest.[10] This provides a clear, testable hypothesis for the antiproliferative effects observed in cellular assays.

Part 4: Protocol for In Vitro Antiproliferative Assay

To ensure data is reliable and reproducible, a standardized protocol for assessing the antiproliferative activity of these derivatives is essential. The MTT assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate, which is then solubilized, and its absorbance is measured.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-aryl-N'-benzylurea derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Trustworthiness: The inclusion of both positive and negative controls is crucial for validating the assay's performance. Each experiment should be performed in triplicate to ensure statistical significance.

Conclusion and Future Outlook

The N-aryl-N'-benzylurea scaffold represents a highly tractable and potent class of compounds for the development of anticancer agents. The comparative analysis reveals clear structure-activity relationships, where lipophilic, electron-withdrawing groups on the aryl ring and complex, bulky substituents on the benzylamine portion are key drivers of potency. Their ability to inhibit critical cancer signaling pathways, such as the PI3K/Akt cascade, provides a strong mechanistic rationale for their antiproliferative effects.

Future research should focus on optimizing the pharmacokinetic properties of the most potent leads, including solubility and metabolic stability. Furthermore, comprehensive kinase profiling and in vivo efficacy studies in relevant animal models will be essential next steps to validate their therapeutic potential and advance this promising class of molecules toward clinical development.

References

  • Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Source: Molecules, 2021. URL: [Link]

  • Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Source: PubMed, 2021. URL: [Link]

  • Title: Synthesis of N-benzylurea derivatives 21 and 22. Reagents and reaction... Source: ResearchGate. URL: [Link]

  • Title: Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. Source: PubMed, 2011. URL: [Link]

  • Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Source: CentAUR. URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. Source: ResearchGate. URL: [Link]

  • Title: Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Source: SpringerLink. URL: [Link]

  • Title: Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Source: PubMed, 2018. URL: [Link]

  • Title: Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. Source: National Institutes of Health (NIH), 2021. URL: [Link]

  • Title: Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Some biologically active N, N'-dialkyl and N, N'-alkyl aryl urea derivatives 1-6. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives. Source: ResearchGate. URL: [Link]

  • Title: N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. Source: National Institutes of Health (NIH), 2023. URL: [Link]

  • Title: Research and development of N,N′-diarylureas as anti-tumor agents. Source: National Institutes of Health (NIH), 2022. URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Source: Hilaris Publisher, 2015. URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a seemingly simple molecule like urea—a common excipient, a critical reagent in protein purification, and an active pharmaceutical ingredient (API) in dermatological formulations—the need for robust, reliable, and transferable analytical methods is non-negotiable.[1][2] Cross-validation serves as the ultimate litmus test, ensuring that an analytical procedure yields consistent and accurate results regardless of the laboratory, analyst, or instrumentation.[3][4]

This guide provides an in-depth comparison of prevalent analytical techniques for urea and outlines a comprehensive framework for their cross-validation. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the analytical choices that underpin data integrity and regulatory compliance.

The Analytical Arsenal: Choosing the Right Method for Urea

The selection of an analytical method for urea is dictated by the intended purpose: is it for quantifying the bulk substance, detecting trace impurities, or routine screening in a complex matrix? Each method presents a unique profile of specificity, sensitivity, and operational complexity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is the cornerstone for accurately quantifying urea and, crucially, for separating it from its known organic impurities such as biuret, triuret, and cyanuric acid.[1] Its strength lies in its ability to analyze non-volatile and thermally unstable compounds, making it ideal for urea which decomposes at temperatures just over 130°C.[5][6][7]

  • Principle of Causality: The separation mechanism in HPLC leverages the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For urea and its polar impurities, a mixed-mode or normal-phase column is often superior to standard reversed-phase (C18) columns, as it provides the necessary retention and resolution.[1][8]

  • Detection: Urea has a weak UV chromophore. Therefore, detection is typically performed at low UV wavelengths (~200 nm), or more effectively, through derivatization.[8] Post-column derivatization with agents like p-dimethylaminobenzaldehyde (DMAB) or xanthydrol creates a product with strong absorbance or fluorescence, dramatically enhancing sensitivity and specificity.[9][10][11]

Gas Chromatography (GC): A High-Speed but Challenging Alternative

Gas chromatography offers rapid analysis times but is inherently unsuited for non-volatile and thermally labile compounds like urea.[12][13]

  • Principle of Causality: GC separates compounds based on their volatility in a gaseous mobile phase.[12] To make urea amenable to GC analysis, it must first be chemically derivatized to form a volatile and thermally stable analogue, such as by reacting it with trifluoroacetic anhydride (TFA) or converting it to urethane.[14][15] This additional step introduces complexity and potential variability. The high temperatures required in the GC inlet can also cause urea to decompose, leading to inaccurate results.[5] While reliable GC-MS methods have been developed, they are often reserved for specialized applications like metabolic studies using isotope-labeled urea.[15][16]

Spectrophotometry: Simplicity for Routine Quantification

Spectrophotometric or colorimetric methods are valued for their simplicity, low cost, and speed.[17][18] The most common approach involves the reaction of urea with DMAB in an acidic medium to produce a yellow-colored compound that can be measured.[9][19]

  • Principle of Causality: This method relies on a chemical reaction that produces a chromophore. Its validity is based on the specificity of this reaction. While excellent for quantifying urea in simple matrices, its primary limitation is a lack of specificity.[2][9] Other compounds in the sample matrix may interfere with the reaction, leading to erroneous results. Therefore, it is less suitable for purity testing where structurally similar impurities must be resolved.

Enzymatic Methods: The Benchmark for Specificity

Enzymatic assays utilizing urease offer exceptional specificity for urea.

  • Principle of Causality: The enzyme urease specifically catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The resulting ammonia can then be quantified, often using a coupled enzyme reaction involving glutamate dehydrogenase (GLDH) and monitoring the change in NADH absorbance.[20] This high specificity makes enzymatic methods an excellent choice for a reference or orthogonal method during cross-validation to confirm the accuracy of a primary method like HPLC.[9][21]

Comparative Summary of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis SpectrophotometryEnzymatic Method
Principle Partitioning between liquid mobile & solid stationary phasePartitioning between gas mobile & liquid/solid stationary phaseChemical reaction forming a chromophoreSpecific enzyme-catalyzed reaction
Specificity High (can resolve impurities)[1]Moderate to High (dependent on derivatization & detector)[14]Low to Moderate (prone to matrix interference)[9]Very High[20]
Sensitivity (LOD/LOQ) Moderate (High with derivatization)[10][11]High (especially with MS detector)[15]Low to Moderate[22]High[20]
Sample Throughput Moderate (10-60 min/sample)[12]High (seconds to minutes/sample)[12]Very HighModerate
Key Advantage Excellent for purity and assay of bulk drug substanceFast analysis timeSimple, rapid, and low-cost[17]Unmatched specificity
Key Limitation Higher cost and complexityRequires derivatization; urea is thermally labile[5]Lacks specificity for impurity analysisReagent stability; potential for enzyme inhibition
Best For Stability-indicating assays, purity testing, formulation assayVolatile impurities, specialized metabolic studiesRoutine screening, content uniformity in simple matricesOrthogonal method, accuracy confirmation

The Cross-Validation Workflow: A Framework for Trust

Cross-validation is a formal, documented process to demonstrate that two or more analytical methods or two different laboratories using the same method produce comparable and reliable results.[3][23] The process is anchored in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[24][25][26]

The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[26][27] The following workflow provides a self-validating system to ensure data integrity across sites or methods.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting start Initiate Cross-Validation (e.g., Method Transfer, New Method Intro) protocol Develop & Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria (Based on ICH Q2(R2) & Product Specs) protocol->criteria samples Prepare & Distribute Homogenous Sample Sets & Standards criteria->samples lab1 Site A / Method 1 Analyzes Samples samples->lab1 lab2 Site B / Method 2 Analyzes Samples samples->lab2 data Collate Data from Both Sites/Methods lab1->data lab2->data stats Perform Statistical Comparison (e.g., t-test, F-test, Equivalence Testing) data->stats decision Results Meet Acceptance Criteria? stats->decision report Generate Final Cross-Validation Report decision->report Yes investigation Investigation Required: Identify Root Cause of Discrepancy decision->investigation No end Cross-Validation Successful report->end Validation Complete investigation->protocol Revise Protocol/ Retrain/Remediate

Sources

N-(4-methoxybenzyl)urea versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Aryl-N'-Benzyl-Urea Kinase Inhibitors: A Comparative Analysis Against Sorafenib and Vandetanib

This guide provides an in-depth comparison of kinase inhibitors built upon the N-aryl-N'-benzyl-urea scaffold, using N-(4-methoxybenzyl)urea as a foundational structural motif. We will objectively compare the performance of this chemical class against established multi-kinase inhibitors, Sorafenib and Vandetanib, with supporting experimental data and detailed protocols for researchers in drug development.

Protein kinases are fundamental regulators of cellular signaling and have become one of the most critical classes of drug targets, particularly in oncology. The discovery of small molecules that can competitively inhibit the ATP-binding site of kinases has revolutionized cancer therapy. Within this field, the diaryl urea moiety has emerged as a privileged scaffold.[1][2][3] Its defining feature is the ability to form specific hydrogen bonds with the kinase hinge region and a conserved glutamate residue in the DFG motif, often stabilizing the inactive "DFG-out" conformation. This "Type II" inhibition mechanism can confer high potency and selectivity.[1][4]

The compound this compound represents a simple, archetypal structure within this class. While not a potent inhibitor itself, its N-aryl-N'-benzyl-urea core is the foundation for highly successful drugs.[5] This guide will dissect the performance characteristics of this scaffold by comparing its optimized derivatives against two clinically approved urea-containing and quinazoline-based inhibitors:

  • Sorafenib (Nexavar®): A bi-aryl urea that is a potent multi-kinase inhibitor of Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][6][7]

  • Vandetanib (Caprelsa®): An anilinquinazoline that inhibits VEGFR-2, EGFR, and RET tyrosine kinases, demonstrating a different spectrum of activity.[8][9]

This analysis will provide researchers with a clear understanding of the structure-activity relationships (SAR), target profiles, and experimental validation methods relevant to this important class of inhibitors.

Mechanism of Action and Target Selectivity

The efficacy of a kinase inhibitor is defined by its potency against its intended target(s) and its selectivity profile across the kinome. Sorafenib and Vandetanib, despite both targeting angiogenesis-related kinases, achieve their effects through distinct mechanisms and target engagement.

Sorafenib: A Type II Inhibitor of Raf and Angiogenic RTKs

Sorafenib is a classic example of a Type II kinase inhibitor. Its central urea moiety is critical for its mechanism, forming a bidentate hydrogen bond with the side chain of a conserved glutamate residue (Glu) in the αC-helix and a backbone amide hydrogen of the aspartate (Asp) in the "DFG-out" inactive conformation. This mode of binding, along with interactions in the hydrophobic back pocket, gives it potent activity against both the Raf signaling pathway and key angiogenic receptors.

  • Primary Targets: Raf-1, B-Raf (wild-type and V600E mutant), VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, and Flt-3.[6][7]

Vandetanib: A Type I Inhibitor of Angiogenic and Oncogenic RTKs

Vandetanib, with its quinazoline core, functions as a Type I ATP-competitive inhibitor, binding to the active "DFG-in" conformation of its target kinases. This results in a different selectivity profile, with potent activity against VEGFR-2 but also significant inhibition of EGFR and RET, the latter being a key driver in medullary thyroid carcinoma.[8][9]

  • Primary Targets: VEGFR-2, VEGFR-3, EGFR, and RET kinase.[8]

The signaling pathways affected by these inhibitors are illustrated below.

G cluster_0 Raf/MEK/ERK Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds RAS RAS RTK->RAS activates Raf Raf RAS->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes Sorafenib Sorafenib Sorafenib->Raf inhibits G cluster_1 VEGFR-2 Angiogenesis Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) autophosphorylates & activates Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis promotes Sorafenib Sorafenib Sorafenib->VEGFR-2 inhibits Vandetanib Vandetanib Vandetanib->VEGFR-2 inhibits

Caption: The VEGFR-2 signaling pathway, inhibited by both Sorafenib and Vandetanib.

Head-to-Head Performance Comparison

The performance of a kinase inhibitor is best assessed through quantitative measures of potency in both biochemical and cellular assays.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay. The table below consolidates reported IC50 values for Sorafenib and Vandetanib against key oncogenic kinases.

Kinase TargetSorafenib IC50 (nM)Vandetanib IC50 (nM)Reference
Raf-1 6>10,000[6][7]
B-Raf (V600E) 38>10,000[6]
VEGFR-2 9040[6][8]
VEGFR-3 20110[6][8]
PDGFR-β 57>5,000[6][9]
c-Kit 68>2,000[6][9]
EGFR Not Active500[6][8]
RET 43130[6][8]

Analysis:

  • Sorafenib demonstrates exceptional potency against Raf-1 kinase and strong activity against a panel of angiogenic RTKs. [6][7]Its profile is that of a true multi-kinase inhibitor.

  • Vandetanib shows high potency against VEGFR-2 and good activity against RET and EGFR, but is highly selective and does not inhibit the other kinases targeted by Sorafenib, such as PDGFR-β and c-Kit. [8][9]

Cellular Activity

Demonstrating target inhibition within a living cell is a critical step. Cellular assays measure the inhibitor's ability to cross the cell membrane, engage its target in a complex milieu, and elicit a biological response, such as inhibiting cell proliferation.

Cell LinePrimary DriverSorafenib Cellular IC50 (µM)Vandetanib Cellular IC50 (µM)Reference
HepG2 (HCC) Raf/MEK/ERK~6-7Not Reported[10][11]
Huh7 (HCC) Raf/MEK/ERK~7-11Not Reported[10]
TT (MTC) RET (C634W)Not Reported~0.15[12]
MZ-CRC-1 (MTC) RET (M918T)Not Reported~0.1[12]

Analysis:

  • Sorafenib effectively inhibits the proliferation of hepatocellular carcinoma (HCC) cell lines, where the Raf/MEK/ERK pathway is often active, with IC50 values in the mid-micromolar range. [10][11]* Vandetanib shows potent, nanomolar activity against medullary thyroid carcinoma (MTC) cell lines, which are driven by activating mutations in its primary target, the RET kinase. [12]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are standard, detailed methodologies for key assays in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine an inhibitor's IC50 value against a purified kinase enzyme by measuring ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase/luciferin system is used to generate a luminescent signal from the remaining ATP.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., this compound derivative, Sorafenib) in a DMSO plate. A typical starting concentration is 100 µM.

  • Reaction Mixture: In a 384-well plate, add 5 µL of kinase reaction buffer containing the purified kinase enzyme and its specific substrate peptide.

  • Initiate Reaction: Add 25 nL of the serially diluted inhibitor from the compound plate to the reaction wells. Add 5 µL of kinase reaction buffer containing ATP at a concentration equal to its Km for the specific kinase. Causality: Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Shake the plate and incubate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Detection: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Development: Incubate the plate in the dark for 10 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Target Engagement

This protocol validates if an inhibitor blocks the phosphorylation of a downstream substrate in a cellular context, confirming on-target activity.

Principle: A specific antibody is used to detect the phosphorylation status of a target protein (e.g., p-ERK) in cell lysates from inhibitor-treated cells. A decrease in the phosphorylated form indicates successful target inhibition.

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of N-(4-methoxybenzyl)urea for GSK-3β

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in GSK-3β Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has garnered significant attention as a therapeutic target due to its pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its dysregulation is implicated in a wide array of pathologies, from Alzheimer's disease and bipolar disorder to diabetes and various cancers.[2][3] Consequently, the development of potent and specific GSK-3β inhibitors is a major focus of modern drug discovery.[4]

However, the human kinome is vast, comprising over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[5] This homology presents a formidable challenge: developing inhibitors that selectively target GSK-3β without engaging other kinases. Off-target inhibition can lead to unforeseen side effects, toxicity, or a misinterpretation of experimental results, confounding preclinical studies and jeopardizing clinical translation.[6][7] Therefore, a rigorous and systematic assessment of an inhibitor's selectivity is not merely a supplementary exercise but a foundational requirement for its validation.

This guide provides a comprehensive framework for assessing the selectivity of a putative GSK-3β inhibitor, using N-(4-methoxybenzyl)urea as our subject compound. We will outline a multi-pronged experimental approach, from initial biochemical potency determination to broad kinome profiling and cellular target validation. By comparing its performance against established benchmarks, researchers can build a robust data package to confidently define its selectivity profile.

Strategic Selection of Comparator Compounds

To accurately contextualize the selectivity of this compound, it is essential to benchmark it against compounds with well-defined profiles. The choice of comparators should represent a spectrum of selectivity to provide a nuanced understanding of the test compound's behavior.

  • High-Selectivity Benchmark: CHIR-99021 This aminopyrimidine derivative is widely regarded as the "gold standard" for GSK-3 inhibition due to its exceptional potency and selectivity for GSK-3α/β over a vast panel of other kinases.[5] It serves as an ideal positive control for highly selective inhibition.

  • Moderate/Low-Selectivity Benchmark: Kenpaullone An indolobenzazepinone, Kenpaullone is a potent inhibitor of GSK-3β but also exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs).[8][9][10] Including Kenpaullone highlights the importance of screening for off-target effects within related kinase families and provides a benchmark for a less selective profile.

  • Pan-Kinase Inhibitor Control: Staurosporine This microbial alkaloid is a potent but non-selective inhibitor of a broad range of protein kinases. It is used as a general positive control in kinase assays to confirm assay validity and represents the opposite end of the selectivity spectrum.

A Phased Experimental Approach to Selectivity Profiling

A robust assessment of selectivity requires a tiered approach, moving from precise measurements on the primary target to a broad survey of the kinome and finally to confirmation in a more biologically relevant cellular system.

G cluster_0 Phase 1: Biochemical Assessment cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis P1_A Determine IC50 vs. GSK-3β (e.g., ADP-Glo™ Assay) P1_B Broad Kinome Screen (% Inhibition @ 1µM) P1_A->P1_B If potent P1_C Determine IC50 vs. Key Hits (Dose-Response) P1_B->P1_C Identify off-targets P2_A Measure Phosphorylation of GSK-3β Substrate (e.g., β-catenin) via Western Blot P1_C->P2_A Validate in cells P3_A Calculate Selectivity Score (e.g., S-Score) P2_A->P3_A P3_B Compare Profile to CHIR-99021 & Kenpaullone P3_A->P3_B

Caption: A multi-phase workflow for assessing inhibitor selectivity.

Phase 1, Experiment 1: Biochemical Potency (IC50) Against GSK-3β

Causality: The first step is to confirm that this compound is a potent inhibitor of its intended target. The half-maximal inhibitory concentration (IC50) is the fundamental metric of potency. We describe a luminescent-based assay, which offers high sensitivity and a non-radioactive format.

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, CHIR-99021, Kenpaullone, and Staurosporine in DMSO. The final top concentration in the assay should be approximately 10 µM.

  • Reaction Setup:

    • To each well, add 2.5 µL of the kinase reaction buffer containing recombinant human GSK-3β enzyme and the substrate peptide (e.g., a derivative of glycogen synthase).

    • Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be set to the apparent Km of ATP for GSK-3β to ensure a fair comparison of inhibitor affinities.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus reflects kinase activity.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 1, Experiment 2: Broad Kinome Selectivity Profiling

Causality: A potent IC50 against GSK-3β is meaningless without understanding the compound's activity against other kinases. A broad screening panel is the most efficient and unbiased method to identify potential off-target interactions.[6][12] Commercial services provide standardized, high-quality data across a large portion of the human kinome.

Protocol: Utilizing a Commercial Kinase Profiling Service

  • Service Selection: Choose a reputable vendor offering a broad kinase panel screen (e.g., Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems).[13][14] Select a panel that includes representatives from all major kinase families.

  • Compound Submission: Provide this compound at a concentration at least 100-fold higher than its GSK-3β IC50 (a standard screening concentration is 1 µM). This high concentration is designed to reveal even weak off-target interactions.

  • Assay Conditions: The screening is typically performed as a single-point inhibition assay at a fixed ATP concentration (often the apparent Km for each specific kinase).[11]

  • Data Interpretation: The primary output is the percent inhibition of activity for each kinase in the panel. A common threshold for a significant "hit" is >50% inhibition. Any kinases identified as hits should be subjected to follow-up IC50 determination to confirm the interaction and quantify its potency.

Phase 2, Experiment 3: Cellular Target Engagement

Causality: Biochemical assays use purified recombinant enzymes. It is crucial to verify that the inhibitor can penetrate the cell membrane and engage GSK-3β in its native environment.[11] The Wnt/β-catenin signaling pathway provides an excellent system for this, as active GSK-3β phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β leads to the accumulation of non-phosphorylated, active β-catenin.[5]

G cluster_0 Wnt OFF cluster_1 Wnt ON / GSK-3β Inhibited GSK3b_off Active GSK-3β BetaCat_off β-catenin GSK3b_off->BetaCat_off Phosphorylates (p) APC_Axin Destruction Complex APC_Axin->BetaCat_off Proteasome Proteasomal Degradation BetaCat_off->Proteasome Ubiquitination & GSK3b_on Inactive GSK-3β BetaCat_on β-catenin (Stable) Nucleus Nucleus BetaCat_on->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression Inhibitor This compound Inhibitor->GSK3b_off Inhibits

Caption: Inhibition of GSK-3β stabilizes β-catenin.

Protocol: Western Blot for β-catenin Stabilization

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and allow cells to adhere. Treat cells with a dose-response of this compound, CHIR-99021 (positive control), and DMSO (vehicle control) for 4-6 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for active (non-phosphorylated) β-catenin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, probe the same membrane with an antibody for a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensity for active β-catenin and normalize it to the loading control. An increase in the normalized signal indicates GSK-3β inhibition.

Data Synthesis and Comparative Analysis

Table 1: Biochemical Potency Against GSK-3β

CompoundGSK-3β IC50 (nM)
This compound 85
CHIR-990215
Kenpaullone40
Staurosporine10

Analysis: The hypothetical data show that this compound is a potent inhibitor of GSK-3β, albeit less potent than the benchmarks. This confirms on-target activity and justifies proceeding with broader profiling.

Table 2: Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundCHIR-99021Kenpaullone
GSK-3β 98% 99% 99%
CDK2/CycA65% 2%92%
PKA15%<1%8%
ROCK18%<1%5%
p38α22%4%35%

Analysis: This profile is highly informative. Unlike the highly selective CHIR-99021, this compound shows significant inhibition (>50%) of CDK2/CycA, a key cell cycle kinase. This off-target activity is similar to, though less pronounced than, that of Kenpaullone. This finding immediately flags potential for cell cycle-related side effects and suggests a selectivity profile that is moderate, not high.

Table 3: Cellular β-catenin Stabilization (Fold-change vs. DMSO)

Compound (at 1 µM)Relative Active β-catenin Level
This compound 4.2-fold
CHIR-990218.5-fold
Kenpaullone5.1-fold

Analysis: The cellular data corroborate the biochemical findings. This compound effectively inhibits GSK-3β in cells, leading to a significant increase in its substrate, β-catenin. The magnitude of the effect is consistent with its biochemical potency relative to the controls.

Conclusion: Defining the Selectivity Profile

Based on this comprehensive, multi-faceted assessment, we can construct a clear and evidence-based profile for this compound. The hypothetical data presented here would characterize it as a potent, moderately selective GSK-3β inhibitor . While it effectively engages its primary target in both biochemical and cellular assays, its significant off-target activity against CDK2 distinguishes it from highly selective compounds like CHIR-99021.

This profile is not inherently "good" or "bad"; it is a critical piece of information that guides the next steps. For a research program, this compound could be a valuable tool if the dual GSK-3β/CDK2 activity is understood and controlled for. For a therapeutic development program, this would likely trigger a medicinal chemistry campaign to improve selectivity by designing derivatives that retain GSK-3β potency while eliminating CDK2 affinity.

References

  • National Center for Biotechnology Information. (n.d.). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. PubMed Central. Retrieved from [Link]

  • Mishra, R. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bamborough, P., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Retrieved from [Link]

  • ScienceDirect. (2022). Development of inhibitors targeting glycogen synthase kinase-3β for human diseases: Strategies to improve selectivity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). GSK-3 inhibitors for Alzheimer's disease. Expert Review of Neurotherapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. PubChem. Retrieved from [Link]

  • PubMed. (2004). 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta. Retrieved from [Link]

  • Semantic Scholar. (1999). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PMC. Retrieved from [Link]

  • Frontiers. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Retrieved from [Link]

  • PubMed. (2019). Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma. Retrieved from [Link]

  • ScienceDirect. (2025). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Urea-Based Scaffolds in Drug Discovery

The urea moiety, first synthesized by Friedrich Wöhler in 1828, has become a cornerstone in medicinal chemistry.[1] Its remarkable ability to form a network of stable hydrogen bonds with protein targets makes it a privileged scaffold in drug design.[1][2][3][4] This is evidenced by its presence in numerous clinically approved drugs, particularly in the realm of oncology.[2][3][4] Urea-based compounds, especially diaryl ureas, are prominent as kinase inhibitors, with Sorafenib being a landmark example.[1][2][5] These inhibitors target various kinases involved in oncogenic pathways, such as Raf-1, VEGFR, and PDGFR, demonstrating the versatility of the urea scaffold.[2][5][6]

Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to another, is an indispensable tool in the early stages of drug discovery.[7][8] It allows for the rapid screening of vast compound libraries, saving significant time and resources by prioritizing experimental testing.[7][9] For urea-based inhibitors, docking provides critical insights into the specific interactions that drive their potency and selectivity, guiding the rational design of next-generation therapeutics.[10][11]

This guide provides a comprehensive framework for conducting and evaluating comparative docking studies of urea-based inhibitors. It is designed for researchers and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The Strategic Framework for a Comparative Docking Study

A robust comparative docking study involves more than simply running software. It is a multi-step process that requires careful planning, execution, and validation to yield meaningful results. The causality behind each step is crucial for ensuring the scientific integrity of the findings.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Validation p1 Target Selection & Acquisition (e.g., PDB Database) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 p3 Ligand Preparation (Generate 3D structures, assign charges) p2->p3 d1 Software Selection (e.g., AutoDock, GOLD) p3->d1 d2 Grid Box Definition (Define the binding site) d1->d2 d3 Execution of Docking Algorithm d2->d3 d4 Scoring & Ranking (Evaluate binding affinity) d3->d4 a1 Pose Analysis & Interaction Mapping d4->a1 a3 Protocol Validation (Redocking) (RMSD < 2.0 Å) d4->a3 a2 Comparative Analysis (Across inhibitors & software) a1->a2 a4 Correlation with Experimental Data (e.g., IC50 values) a2->a4 a3->a2

Caption: High-level workflow for a comparative molecular docking study.

Part 1: Methodologies and Experimental Protocols

Selecting the Right Tools: A Comparison of Docking Software

The choice of docking software is a critical decision that influences the outcome of the study. Different programs utilize distinct search algorithms and scoring functions, which can lead to varied results.[12] A comparative approach often involves using multiple software to cross-validate findings.

SoftwareSearch AlgorithmScoring Function ApproachKey StrengthsConsiderations
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical and knowledge-basedOpen-source, fast, and widely used, making it a good baseline.Can be less accurate for highly flexible ligands.
GOLD Genetic AlgorithmForce-field based (ChemScore, GoldScore, etc.)Excellent at handling ligand flexibility and known for high accuracy.[7]Commercial software; can be computationally intensive.
Surflex-Dock Incremental constructionEmpirical (Hammerhead)Performs well in pose prediction and is relatively fast.[7][13]May require more parameter tuning for optimal results.
Glide (Schrödinger) Hierarchical searchEmpirical (GlideScore)Known for high accuracy and efficiency in virtual screening.[12]Part of a commercial suite, requiring significant investment.

Expert Insight: For a robust comparative study, it is advisable to start with a widely accessible tool like AutoDock Vina and then use a more sophisticated, often commercial, program like GOLD or Glide to refine and validate the initial findings.

Protocol 1: Protein Target Preparation

The quality of the protein structure is paramount for a successful docking study. The goal is to prepare a clean, chemically correct receptor model.

Objective: To prepare a receptor PDB file for docking by removing non-essential molecules, correcting structural issues, and adding necessary atoms.

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider p38 MAP kinase (PDB ID: 1KV2), a common target for urea-based inhibitors.[1]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[14][15]

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (i.e., bridging interactions), in which case advanced docking protocols are needed.[16] Removing the original ligand is essential to make the binding site available.

  • Add Polar Hydrogens: Use a preparation wizard or tool (e.g., AutoDock Tools) to add polar hydrogen atoms to the protein.[14]

    • Causality: Crystal structures often do not include hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors.

  • Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.[14][15]

    • Causality: Charges are necessary for the scoring function to accurately calculate electrostatic interactions, which are often key for the binding of polar moieties like urea.

  • Save the Prepared File: Save the processed protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).[14]

Protocol 2: Ligand Preparation

Urea-based inhibitors must be converted into 3D structures with correct stereochemistry and ionization states.

Objective: To generate low-energy, 3D conformations of the urea-based inhibitors with correct chemical properties.

Step-by-Step Protocol:

  • Obtain Ligand Structures: Source the 2D structures of your urea-based inhibitors. These can be drawn using a chemical sketcher or downloaded from databases like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D.[17]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand starts in a low-energy, sterically favorable conformation, which can improve the efficiency and accuracy of the docking search.

  • Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.

  • Define Torsions (for AutoDock): Define the rotatable bonds in the ligand. The docking software will explore different conformations by rotating around these bonds.

    • Causality: The urea scaffold itself is relatively rigid, but torsions in the aryl side chains are critical for achieving the optimal binding pose.

  • Save in Docking-Ready Format: Save the final ligand structures in the appropriate format (e.g., PDBQT).

Protocol 3: Docking and Scoring

This phase involves defining the search space and running the docking simulation.

Objective: To dock the prepared ligands into the active site of the prepared protein and obtain a ranked list of binding poses based on their predicted binding affinity.

Step-by-Step Protocol:

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking software will search for binding poses.[15] Center the grid box on the known active site of the protein. The size should be large enough to accommodate the ligands but not so large as to unnecessarily increase computation time.

    • Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing the chances of finding the correct binding mode. For p38 MAP kinase (1KV2), the box would be centered on the ATP-binding site.

  • Configure Docking Parameters: Set the parameters for the search algorithm. For example, in AutoDock Vina, you can set the exhaustiveness parameter, which controls the thoroughness of the search. For genetic algorithms (like in GOLD), you would define the number of runs and population size.[14][17]

  • Run the Docking Simulation: Execute the docking command for each ligand. The software will generate multiple possible binding poses and calculate a score for each.[8][14]

  • Analyze the Output: The primary output will be a log file containing the binding scores (e.g., in kcal/mol) and a file with the coordinates of the docked poses.[14] Lower binding energy scores typically indicate stronger predicted binding affinity.[18]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Execution l1 2D Structure l2 3D Conversion & Energy Minimization l1->l2 l3 Charge & Torsion Assignment l2->l3 l4 Ligand.pdbqt l3->l4 d1 Define Grid Box l4->d1 p1 PDB Crystal Structure p2 Clean Structure (Remove H2O, Ligand) p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Protein.pdbqt p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 d3 Output: Poses & Scores d2->d3

Caption: Detailed workflow for protein-ligand docking using AutoDock Vina.

Part 2: Data Interpretation and Validation

Self-Validation: The Redocking Imperative

Before docking a series of new inhibitors, the protocol must be validated. This is a self-validating step that builds confidence in the chosen parameters.

Protocol:

  • Take the co-crystallized ligand that was removed during protein preparation.

  • Prepare this ligand using the same protocol as for the test compounds.

  • Dock it back into the protein's active site using the defined protocol.

  • Analysis: Superimpose the top-scoring docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[19]

    • Trustworthiness: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[16][19][20]

Comparative Analysis of Docking Results

Once validated, the protocol can be applied to the series of urea-based inhibitors. The results should be compiled into a clear, comparative table.

Case Study: Hypothetical Urea-Based Inhibitors against p38 MAP Kinase (PDB: 1KV2)

Inhibitor IDR-Group ModificationDocking Score (kcal/mol) - VinaKey H-Bond Interactions (Predicted)Experimental IC50 (nM)
Urea-01 4-Fluorophenyl-9.8Urea NH with Glu71, Met10950
Urea-02 4-Chlorophenyl-10.2Urea NH with Glu71, Met10935
Urea-03 3-Trifluoromethylphenyl-9.5Urea NH with Met109120
Urea-04 4-Methoxyphenyl-10.5Urea NH with Glu71, Met109; Methoxy O with Lys5325
Reference Co-crystallized Ligand-11.1 (RMSD: 0.85 Å)Urea NH with Glu71, Met10915

Analysis of Results:

  • Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups at the 4-position (Cl, F) are well-tolerated. The addition of a hydrogen-bond accepting methoxy group in Urea-04 appears to improve both the docking score and the experimental activity, suggesting a new interaction with Lys53.[6]

  • Score vs. Activity: There is a general correlation between lower (more favorable) docking scores and lower (more potent) IC50 values.[18] However, this is not always a perfect linear relationship, as scoring functions are approximations of binding free energy.[18][21]

  • Binding Mode: Critically, all potent inhibitors maintain the key hydrogen bonding pattern characteristic of urea-based kinase inhibitors, where the urea moiety acts as a hinge-binding motif.[1] Visual inspection of the docked poses is essential to confirm these interactions.

Conclusion and Authoritative Grounding

This guide outlines a systematic and scientifically rigorous approach to comparative docking studies of urea-based inhibitors. By emphasizing the causality behind each step, from software selection to protocol validation, researchers can generate reliable and insightful computational data. The true power of molecular docking lies not in generating a single number, but in its ability to provide a structural hypothesis for observed biological activity.[17] These hypotheses, when correlated with experimental data, can accelerate the drug discovery process by guiding medicinal chemists toward more potent and selective compounds.[22]

The validation of a docking protocol through redocking is a non-negotiable step for ensuring the trustworthiness of the results.[16][19] Furthermore, comparing computational predictions with experimental data, such as IC50 values, provides the ultimate validation of the model's predictive power.[18][23] As computational methods continue to evolve, the integration of techniques like molecular dynamics simulations and machine learning will further enhance the accuracy and predictive power of these studies.[19][21]

References

  • Russo, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • Pars Silico (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available at: [Link]

  • ChemCopilot (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Unknown (n.d.). Molecular Docking Tutorial. Available at: [Link]

  • BIOTECH WORLD INDIA (n.d.). Molecular Docking : A short Overview and steps involved. BIOTECH WORLD INDIA. Available at: [Link]

  • Salgado-Zamora, H., et al. (2022). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. Available at: [Link]

  • Al-Sohaibani, S., et al. (2022). Open source software tools to accelerate docking-based molecular discovery. Authorea. Available at: [Link]

  • Talele, T. T. (2016). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link]

  • Russo, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PubMed. Available at: [Link]

  • Yang, B. (2017). Small-Molecule Inhibitors and Drug Discovery of Urea Transporters. ResearchGate. Available at: [Link]

  • Bioinformatics (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Condensed Matter National Laboratory - IPM (n.d.). Docking Tools. IPM. Available at: [Link]

  • Ismaeel, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. PubMed. Available at: [Link]

  • Singh, K., & Singh, A. (2023). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. Available at: [Link]

  • ResearchGate (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

  • Verkman, A. S. (2013). Small-Molecule Inhibitors of Urea Transporters. PMC. Available at: [Link]

  • ResearchGate (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Li, D., et al. (2021). Molecular docking-based computational platform for high-throughput virtual screening. NIH. Available at: [Link]

  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Ismaeel, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Protein Structural Analysis Laboratory - Michigan State University (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Ramírez-Salinas, P. F., et al. (2023). Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening. PMC - NIH. Available at: [Link]

  • Khan, A., et al. (2018). Synthesis, evaluation, and molecular docking studies of aryl urea-triazole-based derivatives as anti-urease agents. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Binding mode of representative urea derivatives as depicted by docking... ResearchGate. Available at: [Link]

Sources

A Head-to-Head Comparison for Preclinical Oncology Research: N-(4-methoxybenzyl)urea and Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Urea Derivative Against an Established Multi-Kinase Inhibitor

In the landscape of oncology drug discovery, the diarylurea scaffold has proven to be a privileged structure, giving rise to potent kinase inhibitors. Sorafenib, a prime example, has set a benchmark in the treatment of several cancers. This guide provides a head-to-head technical comparison of N-(4-methoxybenzyl)urea, a representative of a class of emerging urea derivatives, with the established multi-kinase inhibitor, sorafenib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, a framework for comparative experimental evaluation, and supporting data to inform preclinical research strategies.

Introduction: The Compounds

Sorafenib: The Established Multi-Kinase Inhibitor

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory thyroid carcinoma.[1][2] Its clinical efficacy stems from its ability to simultaneously target key pathways involved in tumor cell proliferation and angiogenesis.[3][4] Sorafenib is a diarylurea derivative that inhibits a range of intracellular serine/threonine kinases and cell surface receptor tyrosine kinases (RTKs).[5][6]

This compound: A Challenger from the Urea Class

This compound is a urea derivative that has been explored as a building block in the synthesis of potential therapeutic agents.[7] While direct, extensive preclinical data on this compound as an anticancer agent is limited, the broader class of N-aryl-N'-arylmethylurea derivatives has demonstrated significant antiproliferative activities, in some cases exceeding that of sorafenib against certain cancer cell lines.[8] This guide will leverage data from structurally similar benzyl urea analogues to provide a comparative perspective, highlighting the therapeutic potential of this chemical class.[9]

Mechanism of Action: A Tale of Two Kinase Inhibition Profiles

The anti-tumor activity of both compounds is rooted in their ability to inhibit protein kinases, but their target specificities and downstream effects differ significantly.

Sorafenib's Dual-Pronged Attack: Anti-proliferative and Anti-angiogenic

Sorafenib exerts its anticancer effects through a dual mechanism:

  • Inhibition of Tumor Cell Proliferation: Sorafenib blocks the RAF/MEK/ERK signaling pathway by targeting RAF kinases, including C-RAF, B-RAF, and mutant B-RAF.[3] This pathway is a critical driver of cell proliferation, and its inhibition leads to decreased tumor cell growth.[4]

  • Inhibition of Tumor Angiogenesis: Sorafenib inhibits several receptor tyrosine kinases involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[3][6]

Additional kinase targets of sorafenib include FLT-3, c-KIT, and RET, contributing to its broad-spectrum activity across various cancer types.[3]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis KIT c-KIT RAS RAS KIT->RAS FLT3 FLT-3 FLT3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->KIT Sorafenib->FLT3 Sorafenib->RAF

Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.

This compound: A Focus on Proliferation with Potential for More

The precise molecular targets of this compound are not as well-defined as those of sorafenib. However, studies on analogous compounds suggest a strong inhibitory effect on cancer cell proliferation.[8] For instance, certain N-aryl-N'-arylmethylurea derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including those resistant to other treatments.[8] While the exact kinases inhibited by this compound require further investigation, it is plausible that it shares some targets with sorafenib within the RAF/MEK/ERK pathway, given their structural similarities. Some urea derivatives have also been designed to target VEGFR-2, suggesting a potential for anti-angiogenic activity.[7]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the in vitro potency of anticancer compounds. The following table summarizes available IC50 data for sorafenib and representative benzyl urea analogues against various cancer cell lines.

Compound/AnalogueA549 (Lung)MCF7 (Breast)HCT116 (Colon)PC3 (Prostate)HepG2 (Liver)
Sorafenib >10 µM>10 µM>10 µM>10 µM6.45 µM
Benzyl Urea Analogue 9b <5 µM<3 µM<3 µM<3 µM-
Benzyl Urea Analogue 9d <5 µM<3 µM<3 µM<5 µM-
N-4-methoxybenzoyl-N'-phenylurea ----6.50 mM (HeLa)

Data for benzyl urea analogues 9b and 9d are from a study on novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[8] Data for N-4-methoxybenzoyl-N'-phenylurea is against HeLa cells.[10] Sorafenib data is from the same study for consistency where available, and from another source for HepG2.[8][9]

Analysis: The presented data indicates that specific, structurally related benzyl urea analogues can exhibit superior in vitro antiproliferative activity against a range of cancer cell lines when compared to sorafenib.[8] This underscores the potential of this compound and its derivatives as potent anticancer agents, warranting further investigation into their specific mechanisms of action.

Experimental Protocols for a Head-to-Head Comparison

To rigorously compare this compound and sorafenib, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays
4.1.1. Kinase Inhibition Assays

Objective: To determine and compare the inhibitory activity of each compound against a panel of purified kinases.

Methodology:

  • Assay Format Selection: Utilize a luminescent or fluorescence-based assay format, such as a TR-FRET assay, for high-throughput screening and accurate IC50 determination.[11]

  • Kinase Panel: Screen the compounds against a panel of kinases known to be involved in cancer progression, including RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT, and FLT3.

  • IC50 Determination: Perform dose-response curves for each compound against each kinase to calculate the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[12]

  • Mechanism of Inhibition: For key targets, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[12]

Rationale: This biochemical assay provides a direct measure of a compound's potency and selectivity for specific kinase targets, offering crucial insights into its mechanism of action.[13]

4.1.2. Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on a panel of cancer cell lines.

Methodology:

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, liver).

  • Treatment: Treat the cells with a range of concentrations of each compound for 48-72 hours.

  • Viability Assessment: Use a reliable method to quantify cell viability, such as the MTT or SRB assay.[14][15][16] The CellTiter-Glo Luminescent Cell Viability Assay is another robust option.[17]

  • IC50 Calculation: Generate dose-response curves and calculate the IC50 value for each compound in each cell line.

Rationale: This cellular assay determines the overall potency of a compound in a biological context and helps identify which cancer types may be most sensitive to treatment.[16]

InVitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening (TR-FRET) IC50_Kinase Kinase IC50 Determination Kinase_Panel->IC50_Kinase MOA_Study Mechanism of Inhibition Studies IC50_Kinase->MOA_Study Cell_Lines Cancer Cell Line Panel Treatment Compound Treatment Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTT/SRB) Treatment->Viability_Assay IC50_Cell Cellular IC50 Calculation Viability_Assay->IC50_Cell Start Compound Synthesis and Characterization Start->Kinase_Panel Start->Cell_Lines

Caption: A streamlined workflow for the in vitro comparison of kinase inhibitors.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.

Methodology:

  • Xenograft Model Selection: Utilize cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice.[18][19][20] For a more clinically relevant model that preserves tumor heterogeneity, patient-derived xenograft (PDX) models can be employed.[21]

  • Dosing and Administration: Based on in vitro potency and preliminary toxicity studies, determine appropriate dose levels and administer the compounds orally or via intraperitoneal injection.

  • Tumor Growth Inhibition: Measure tumor volume regularly throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor tissue to analyze the in vivo inhibition of target kinases and downstream signaling pathways via techniques like Western blotting or immunohistochemistry.

  • Toxicity Assessment: Monitor animal body weight and general health as indicators of treatment-related toxicity.

Rationale: In vivo studies are essential to bridge the gap between in vitro data and potential clinical efficacy, providing critical information on a compound's performance in a complex biological system.[19]

InVivo_Workflow Xenograft Establish Xenograft Model (CDX or PDX) Grouping Randomize Mice into Treatment Groups Xenograft->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement Toxicity_Monitoring Monitor Body Weight and Health Dosing->Toxicity_Monitoring Endpoint Endpoint Analysis: Tumor Weight, PD Biomarkers Tumor_Measurement->Endpoint Toxicity_Monitoring->Endpoint

Caption: The experimental workflow for in vivo efficacy testing using xenograft models.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of this compound and sorafenib. While sorafenib is a well-characterized multi-kinase inhibitor with proven clinical efficacy, the available data on structurally related benzyl urea analogues suggest that this class of compounds holds significant promise. The superior in vitro potency of some analogues against certain cancer cell lines highlights the potential for developing novel kinase inhibitors with improved therapeutic indices.

A rigorous experimental evaluation, following the protocols outlined in this guide, is essential to fully characterize the anticancer potential of this compound. Key future work should focus on identifying its specific kinase targets, elucidating its mechanism of action, and assessing its in vivo efficacy and safety profile. Such studies will be instrumental in determining if this compound or its optimized derivatives can emerge as viable clinical candidates in the ongoing search for more effective cancer therapies.

References

  • Sorafenib: targeting multiple tyrosine kinases in cancer - PubMed.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle.
  • Preclinical Drug Testing Using Xenograft Models.
  • Sorafenib - Wikipedia.
  • Sorafenib Pharmacodynamics - ClinPGx.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse.
  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate.
  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - AACR Journals.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
  • Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed.
  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - NIH.
  • This compound|CAS 54582-35-3 - Benchchem.
  • A Comparative Efficacy Analysis: (3,5-dimethylbenzyl)urea Analogues versus Sorafenib in Oncology Research - Benchchem.
  • Application Notes and Protocols for Kinase Inhibitor Development - Benchchem.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Publications.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.

Sources

Validating the Mechanism of Action of N-(4-methoxybenzyl)urea: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise validation of a small molecule's mechanism of action (MoA) is paramount for its successful translation into a clinical candidate. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of N-(4-methoxybenzyl)urea. While the specific biological target of this compound is not definitively established in publicly available literature, its structural motif, a substituted urea, is a privileged scaffold in a multitude of kinase inhibitors.[1][2] Therefore, this guide will proceed with the well-reasoned hypothesis that this compound acts as an inhibitor of a specific protein kinase.

For the purpose of illustrating a robust validation workflow, we will hypothesize that this compound targets the p38 mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory signaling and a validated drug target.[1] This guide will provide a detailed, step-by-step experimental plan to test this hypothesis, compare methodologies, and present the anticipated data in a clear and actionable format.

The Scientific Imperative: Why Rigorous MoA Validation Matters

Before embarking on a complex series of experiments, it is crucial to understand the rationale behind in-depth MoA validation. A well-defined MoA:

  • Ensures On-Target Efficacy: Confirms that the observed biological effect is a direct consequence of the compound interacting with its intended target.

  • Predicts Potential Off-Target Effects: Early identification of unintended interactions can mitigate the risk of toxicity and adverse effects in later stages of development.

  • Guides Lead Optimization: A clear understanding of the structure-activity relationship (SAR) allows for the rational design of more potent and selective analogs.

  • Facilitates Clinical Trial Design: Knowledge of the molecular pathway enables the selection of relevant patient populations and pharmacodynamic biomarkers.

Experimental Validation Workflow: A Multi-pronged Approach

The validation of a kinase inhibitor's MoA is not a linear process but rather an iterative cycle of hypothesis generation and testing. Our proposed workflow for this compound is designed to provide converging lines of evidence, from direct target engagement to cellular and physiological responses.

Experimental Workflow for MoA Validation cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & In Vivo Confirmation Biochemical Assays Biochemical Assays Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirms direct binding Target Engagement in Cells Target Engagement in Cells Biophysical Assays->Target Engagement in Cells Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement in Cells->Downstream Signaling Analysis Links binding to function Cellular Phenotype Assays Cellular Phenotype Assays Downstream Signaling Analysis->Cellular Phenotype Assays Correlates pathway inhibition with cellular effect Kinome-wide Profiling Kinome-wide Profiling Cellular Phenotype Assays->Kinome-wide Profiling Assesses selectivity In Vivo Target Engagement In Vivo Target Engagement Kinome-wide Profiling->In Vivo Target Engagement Animal Model Efficacy Animal Model Efficacy In Vivo Target Engagement->Animal Model Efficacy Confirms in vivo relevance Hypothesis: this compound inhibits p38 MAPK Hypothesis: this compound inhibits p38 MAPK Hypothesis: this compound inhibits p38 MAPK->Biochemical Assays

Caption: A multi-phase workflow for validating the mechanism of action of a kinase inhibitor.

Phase 1: Establishing Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound of interest physically interacts with its putative target. This is achieved through a combination of biochemical and biophysical assays.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of the target kinase in the presence of the inhibitor.

Protocol: In Vitro p38α MAPK Activity Assay

  • Reagents and Materials:

    • Recombinant human p38α MAPK (active)

    • Biotinylated substrate peptide (e.g., Biotin-MBP)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • Detection reagent (e.g., HTRF®, LANCE®, or ADP-Glo™)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 1 µL of the compound dilution (or DMSO for control).

    • Add 2 µL of a mixture of recombinant p38α MAPK and biotinylated substrate peptide.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Biophysical Binding Assays

While biochemical assays demonstrate functional inhibition, biophysical assays provide direct evidence of binding and can elucidate the binding kinetics and thermodynamics.

Assay Technique Principle Information Gained Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Binding affinity (Kᴅ), association (kₐ) and dissociation (kₒ) rates.Real-time, label-free, provides kinetic information.Requires protein immobilization, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, solution-based, provides thermodynamic profile.Requires relatively large amounts of protein and compound, lower throughput.
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay Measures the change in the melting temperature (Tₘ) of a protein upon ligand binding using a fluorescent dye.Target engagement, relative binding affinity.High-throughput, cost-effective, requires small amounts of protein.Indirect measure of binding, may not be suitable for all proteins.

Comparison of Target Engagement Assays: The choice of biophysical assay depends on the specific research question and available resources. SPR is ideal for detailed kinetic analysis, ITC provides a complete thermodynamic profile, and DSF is excellent for high-throughput screening of compound libraries.

Phase 2: Demonstrating Cellular Activity

Confirming that a compound engages its target in a test tube is a critical first step, but it is essential to demonstrate that it can also reach and interact with its target in the complex environment of a living cell.

Cellular Target Engagement Assays

These assays confirm that the compound binds to its target within intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells known to express p38 MAPK (e.g., THP-1 or U937 monocytes).

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble p38 MAPK in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble p38 MAPK as a function of temperature for each compound concentration.

    • Ligand binding will stabilize the protein, resulting in a shift of the melting curve to higher temperatures.

Downstream Signaling Analysis

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.

p38 MAPK Signaling Pathway cluster_0 Inhibition by this compound Stress/Cytokines Stress/Cytokines MAPKKs (MKK3/6) MAPKKs (MKK3/6) Stress/Cytokines->MAPKKs (MKK3/6) activate p38 MAPK p38 MAPK MAPKKs (MKK3/6)->p38 MAPK phosphorylate MK2 MK2 p38 MAPK->MK2 phosphorylate ATF2 ATF2 p38 MAPK->ATF2 phosphorylate HSP27 HSP27 MK2->HSP27 phosphorylate Inflammatory Gene Expression Inflammatory Gene Expression HSP27->Inflammatory Gene Expression ATF2->Inflammatory Gene Expression This compound This compound This compound->p38 MAPK inhibits

Caption: A simplified diagram of the p38 MAPK signaling pathway and the proposed point of inhibition by this compound.

Protocol: Western Blot Analysis of p-MK2

  • Cell Treatment and Lysis:

    • Treat cells (e.g., LPS-stimulated macrophages) with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phospho-MK2 (Threonine 334) and total MK2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal.

Cellular Phenotype Assays

Ultimately, the inhibition of a signaling pathway should result in a measurable change in cellular behavior. For a p38 MAPK inhibitor, this could be a reduction in the production of inflammatory cytokines.

Protocol: ELISA for TNF-α Production

  • Cell Stimulation and Treatment:

    • Plate cells (e.g., primary human monocytes) and pre-treat with this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • ELISA:

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Determine the IC₅₀ for the inhibition of TNF-α production.

Phase 3: Assessing Selectivity and In Vivo Relevance

A successful drug candidate must not only be potent but also selective for its intended target. Furthermore, its activity must be confirmed in a more complex, physiological setting.

Kinome-wide Profiling

To assess the selectivity of this compound, it should be screened against a broad panel of kinases. Several commercial services offer kinome-wide profiling using various assay formats.

Profiling Platform Methodology Advantages Disadvantages
Radiometric Assays Measures the incorporation of ³³P-ATP into a substrate.Gold standard, highly sensitive.Use of radioactivity, lower throughput.
Binding Assays (e.g., KiNativ) Utilizes affinity chromatography to quantify the binding of the compound to a large number of kinases.Broad coverage, provides direct binding information.May not always correlate with functional inhibition.
Cell-Based Profiling Measures the effect of the compound on the activity of a panel of kinases in a cellular context.Physiologically relevant.Can be influenced by cell permeability and off-target effects within the cell.

Data Interpretation: The results of kinome-wide profiling are typically presented as a "tree spot" diagram, visually representing the selectivity of the compound across the human kinome. The goal is to identify a compound with high potency for the target of interest (p38 MAPK) and minimal activity against other kinases, particularly those with known toxicity profiles.

In Vivo Target Engagement and Efficacy

The final stage of preclinical MoA validation involves demonstrating that the compound can reach its target in a living organism and elicit the desired therapeutic effect.

Experimental Approach: In Vivo Pharmacodynamics and Efficacy Model

  • Animal Model:

    • Utilize a relevant animal model of inflammation, such as a mouse model of LPS-induced endotoxemia.

  • Compound Administration and Sample Collection:

    • Administer this compound to the animals via an appropriate route (e.g., oral gavage).

    • At various time points after dosing, collect blood and tissues.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Measure the levels of phospho-MK2 in peripheral blood mononuclear cells (PBMCs) or relevant tissues to confirm in vivo target engagement.

  • Efficacy Readout:

    • Measure the levels of circulating inflammatory cytokines (e.g., TNF-α, IL-6) to assess the compound's anti-inflammatory efficacy.

Conclusion: A Rigorous Path to a Validated Mechanism of Action

The validation of a small molecule's mechanism of action is a meticulous and multifaceted process. By employing a systematic and integrated approach that combines biochemical, biophysical, cellular, and in vivo studies, researchers can build a robust and compelling data package. This guide, using the hypothetical example of this compound as a p38 MAPK inhibitor, provides a blueprint for such an endeavor. The principles and protocols outlined herein are broadly applicable to the MoA validation of other small molecule drug candidates and serve as a foundation for making informed decisions in the challenging but rewarding journey of drug discovery.

References

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

Sources

The Multifaceted Biological Profile of N-(4-methoxybenzyl)urea: A Comparative Guide to Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the urea scaffold represents a privileged structure, foundational to numerous therapeutic agents. Its ability to form stable hydrogen bonds allows for potent interactions with a variety of biological targets. Within this chemical space, N-(4-methoxybenzyl)urea and its derivatives have emerged as a versatile class of compounds, demonstrating a spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogues, supported by experimental data and detailed methodologies to empower researchers in the fields of pharmacology and drug discovery.

Introduction: The Significance of the N-Benzylurea Scaffold

The N-benzylurea core, characterized by a urea moiety linked to a benzyl group, offers a flexible framework for structural modification. The substituents on the benzyl ring and the terminal nitrogen of the urea can be readily altered, leading to a diverse library of analogues with distinct physicochemical properties and biological activities. The 4-methoxy group on the benzyl ring of the parent compound, this compound, often plays a crucial role in modulating target affinity and metabolic stability. Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of more potent and selective therapeutic agents.

Synthesis of this compound and Its Analogues

The synthesis of this compound and its analogues is typically achieved through straightforward and robust chemical reactions. A common and efficient method involves the reaction of a substituted benzylamine with an appropriate isocyanate. For the parent compound, 4-methoxybenzylamine is reacted with an isocyanate precursor. Analogues can be generated by varying the substituents on either the benzylamine or the isocyanate.

General Synthetic Pathway:

Synthesis Substituted Benzylamine Substituted Benzylamine N-Substituted Benzylurea N-Substituted Benzylurea Substituted Benzylamine->N-Substituted Benzylurea + Isocyanate Isocyanate Isocyanate->N-Substituted Benzylurea MES_Workflow A Animal Acclimatization B Drug Administration (Test Compound/Vehicle) A->B C Corneal Electrode Placement B->C D Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) C->D E Observation of Seizure Phenotype D->E F Tonic Hindlimb Extension? E->F G Protected F->G No H Not Protected F->H Yes I Calculate ED50 G->I H->I

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

This compound and its analogues represent a promising and versatile class of compounds with a wide range of biological activities. The available data strongly suggest that the N-(4-methoxybenzyl) moiety is a key structural feature that can be effectively incorporated into the design of novel anticonvulsant, anticancer, and antimicrobial agents.

The structure-activity relationship studies, although fragmented across different research areas, highlight the importance of systematic structural modifications to optimize potency and selectivity. Future research should focus on:

  • Integrated Screening: Evaluating a single, diverse library of this compound analogues across multiple biological assays to establish a more comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological effects. For example, in the context of anticancer activity, investigating the inhibition of specific kinases or effects on the cell cycle.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to evaluate their drug-likeness and potential for in vivo efficacy.

By adopting a multidisciplinary approach that combines synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this compound and its analogues can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer US. [Link]

  • Bio-protocol. Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(15), 4478. [Link]

  • Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society, 84(10), 1069-1084. [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Texas Cancer and Hematology. MTT Cell Assay Protocol. [Link]

  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]

  • Siddiqui, N., et al. (2011). Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. European Journal of Medicinal Chemistry, 46(9), 4237-4244. [Link]

  • Khan, I., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(18), 3266. [Link]

  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(20), 5546-5550. [Link]

  • Polenz, I., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(12), 2845. [Link]

  • Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society, 84(10), 1069-1084. [Link]

  • S. B. S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]

  • Various Authors. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 28(15), 5801. [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 82-94. [Link]

  • Sharma, P., & Kumar, V. (2013). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES AND THIOUREA DIAMIDES FOR CNS DEPRESSANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 4(6), 2237. [Link]

  • Popa, G., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. ResearchGate. [Link]

  • Various Authors. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

  • Khan, K. M., et al. (2023). Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches. Scientific Reports, 13(1), 1932. [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 247-253. [Link]

  • Solution Pharmacy. (2023). Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. YouTube. [Link]

  • Lu, X., et al. (2012). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Yaoxue Xuebao, 47(1), 68-76. [Link]

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urea Moiety as a Privileged Scaffold and the Imperative of Metabolic Stability

The urea functional group is a cornerstone in modern medicinal chemistry, celebrated for its unique ability to act as a rigid hydrogen bond donor-acceptor unit.[1][2][3] This property allows urea derivatives to form potent and specific interactions with biological targets, leading to their successful incorporation into a wide array of clinically approved drugs, from kinase inhibitors to antiviral agents.[1][3] However, the journey from a potent binder to a successful therapeutic agent is fraught with challenges, chief among them being metabolic stability.

Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, is a critical determinant of a drug's pharmacokinetic profile.[4][5][6] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations.[4][5] Conversely, a compound that is excessively stable may accumulate, leading to toxicity.[5] Therefore, for researchers in drug development, a deep, mechanistic understanding of how to assess and compare the metabolic stability of different chemical series, such as urea derivatives, is not just beneficial—it is essential for success.

This guide provides an in-depth comparison of the metabolic stability of urea derivatives, grounded in experimental data and field-proven insights. We will dissect the primary metabolic pathways, explore the structural features that govern stability, and provide detailed, self-validating protocols for the key in vitro assays used to generate decision-driving data.

Pillar 1: Understanding the Metabolic Fate of Urea Derivatives

The biotransformation of urea-containing compounds is primarily governed by Phase I (functionalization) and Phase II (conjugation) metabolic enzymes, which are highly concentrated in the liver.[6][7]

Phase I Metabolism: The Primary Arena

Phase I reactions introduce or expose functional groups, typically making the molecule more polar. For urea derivatives, the most significant pathways are:

  • Cytochrome P450 (CYP) Oxidation: This superfamily of heme-containing enzymes is the principal driver of oxidative metabolism for most drugs.[8] For urea derivatives, CYP-mediated reactions often occur not on the urea moiety itself, but on the flanking substituents. Common reactions include:

    • N-dealkylation: Removal of alkyl groups attached to the urea nitrogens.

    • Hydroxylation: Addition of a hydroxyl group to aliphatic or aromatic rings.

    • Oxidation: Conversion of susceptible functional groups. A prime example is the multi-kinase inhibitor Sorafenib , a diaryl urea derivative whose metabolism is predominantly mediated by CYP3A4-catalyzed oxidation.[9][10] Similarly, the antipsychotic Cariprazine is extensively metabolized by CYP3A4, leading to active metabolites through modifications of its urea moiety.[1]

  • Hydrolysis: While the urea bond is generally stable, it can undergo hydrolysis. Spontaneous chemical hydrolysis is slow under physiological conditions but can be influenced by pH and temperature.[11][12][13] Enzymatic hydrolysis of the urea core in xenobiotics is less common than CYP-mediated metabolism of its substituents. However, understanding the intrinsic chemical stability is crucial, as conditions in specific cellular compartments or formulations could potentially promote degradation.[11][12]

Phase II Metabolism: The Conjugation Step

Following Phase I functionalization, molecules can undergo Phase II reactions where an endogenous molecule is attached to increase water solubility and facilitate excretion.

  • Glucuronidation (UGT-mediated): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes. If a Phase I reaction introduces a hydroxyl group onto a urea derivative, it can become a substrate for UGTs. Sorafenib , for instance, undergoes both CYP3A4 oxidation and subsequent UGT1A9-mediated glucuronidation.[9]

The interplay between these pathways dictates the overall metabolic clearance of a urea derivative. A compound's structure is the primary determinant of which pathway will dominate.

Pillar 2: The Experimental Workflow for Assessing Metabolic Stability

Objective comparison requires robust, reproducible experimental data. The in vitro liver microsomal stability assay is the industry-standard initial screen for evaluating Phase I metabolic liability due to its cost-effectiveness and high-throughput nature.[7]

The Workhorse: Liver Microsomal Stability Assay

Causality Behind the Choice: Liver microsomes are subcellular fractions prepared from the endoplasmic reticulum of hepatocytes.[6] They contain a high concentration of Phase I enzymes, particularly CYPs, making them an excellent model for assessing oxidative metabolic stability.[6][7] The assay's core purpose is to determine a compound's in vitro intrinsic clearance (CLint), a measure of how quickly the liver enzymes can metabolize the drug in the absence of other physiological limitations like blood flow.[14][15]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis Compound Test Compound (in DMSO) Incubation Mix & Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation Cofactor NADPH Regenerating System Cofactor->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Take Aliquots at Time Points (0, 5, 15, 30, 45 min) Incubation->Timepoints Initiates Metabolism Quench Terminate Reaction (Add ice-cold Acetonitrile with Internal Standard) Timepoints->Quench Stops Enzyme Activity Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate % Remaining, t1/2, and CLint Analyze->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Microsomal Stability

This protocol is designed as a self-validating system through the inclusion of appropriate controls.

Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)[16]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]

  • 0.1 M Phosphate Buffer (pH 7.4)[14]

  • Test Compounds and Positive Control (e.g., Testosterone, Verapamil) stock solutions in DMSO.

  • Termination Solution: Ice-cold acetonitrile containing an analytical internal standard.

  • Instrumentation: LC-MS/MS system.[16]

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[17] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Setup (in triplicate):

    • Test Reaction: In a microcentrifuge tube, combine the microsomal solution, buffer, and test compound (final concentration typically 1 µM).[16]

    • Negative Control (-NADPH): Prepare an identical reaction but replace the NADPH regenerating system with an equal volume of buffer. This control measures non-NADPH-dependent degradation, including chemical instability.[17]

    • Positive Control: Run a known rapidly metabolized compound to validate the activity of the microsomal batch.

  • Initiation and Incubation: Pre-incubate the plates at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[15][17]

  • Termination: Immediately add the aliquot to a separate plate/tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction by precipitating proteins.[16][17]

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis and Interpretation: The disappearance of the test compound over time is monitored.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this curve (k) is the elimination rate constant.

  • Half-life (t½) is calculated as: t½ = 0.693 / k. A longer half-life indicates greater stability.[15]

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]). A lower CLint value signifies better metabolic stability.[15]

Advanced Assays for Deeper Insights

While microsomes are excellent for screening Phase I metabolism, a more complete picture often requires additional assays.

  • Hepatocyte Stability Assay: Uses intact, viable liver cells. Advantage: This system contains the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment, along with active transporter systems.[4][15] It provides a more physiologically relevant prediction of hepatic clearance.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[7] Advantage: It is useful for assessing the combined effects of Phase I and some Phase II enzymes (e.g., UGTs, SULTs) and is a cost-effective intermediate between microsomes and hepatocytes.[6]

Pillar 3: Comparative Analysis and Data-Driven Design

The goal of these experiments is to generate comparative data that informs structure-activity relationships (SAR) and structure-metabolism relationships (SMR).

Data Summary: A Comparative View

All quantitative data should be summarized for clear comparison.

CompoundStructure ModificationSpeciest½ (min)CLint (µL/min/mg)Predicted Metabolic Liability
Lead A N-CH3Human886.6High
Rat5138.6Very High
Analog B N-CyclopropylHuman4515.4Low-Moderate
Rat3023.1Moderate
Analog C N-CH3, ortho-FluoroHuman2527.7Moderate
Rat1838.5Moderate-High
Sorafenib (Reference)Human>60<11.5Low

This is hypothetical data for illustrative purposes.

Interpreting the Data: Case Studies

Logical Relationship: Structure to Stability

G cluster_cause cluster_effect A Unprotected, small substituent (e.g., N-Methyl on Lead A) A_eff Easy access for CYP enzymes -> Rapid N-dealkylation -> HIGH CLEARANCE A->A_eff B Steric hindrance near labile site (e.g., N-Cyclopropyl on Analog B) B_eff Blocks CYP active site access -> Reduced rate of metabolism -> LOW CLEARANCE B->B_eff C Electronic modification (e.g., EWG like ortho-Fluoro on Analog C) C_eff Lowers electron density at adjacent sites, potentially reducing oxidative attack -> MODERATE CLEARANCE C->C_eff

Sources

Independent Verification of N-(4-methoxybenzyl)urea Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high purity and efficiency is paramount. N-substituted ureas are a critical pharmacophore, and N-(4-methoxybenzyl)urea serves as a valuable building block and a target molecule in various research endeavors. This guide provides an in-depth, independent verification and comparison of two robust synthetic protocols for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Strategic Importance of this compound

The urea moiety is a cornerstone in medicinal chemistry, capable of forming key hydrogen bonds with biological targets, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor. The 4-methoxybenzyl group, in turn, can influence the electronic properties and bioavailability of a molecule. The reliable synthesis of this compound is therefore a crucial first step in many synthetic campaigns. Herein, we compare two distinct and widely applicable synthetic strategies:

  • Method A: The Hofmann Rearrangement Approach. This classic named reaction, adapted with modern reagents, offers a pathway from a readily available primary amide, 4-methoxybenzamide.

  • Method B: The Isocyanate Addition Pathway. This route relies on the nucleophilic addition of an amine to an isocyanate, a fundamental and highly efficient bond-forming reaction.

This guide will provide detailed protocols for each method, a comparative analysis of their performance, and a discussion of their respective advantages and disadvantages.

Method A: Synthesis via PIDA-Mediated Hofmann Rearrangement

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[1] Modern variations of this reaction utilize hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), which offer milder reaction conditions compared to the classical bromine and sodium hydroxide method.[2][3]

Mechanistic Rationale

The PIDA-mediated Hofmann rearrangement is believed to proceed through the following steps: the primary amide is oxidized by PIDA to form an N-iodoamide intermediate. This is followed by a base-assisted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the iodine and forming an isocyanate intermediate. This isocyanate is then trapped by a nucleophile, in this case, ammonia (generated in situ or added), to yield the final urea product.[2][4] The use of PIDA allows the reaction to proceed under relatively mild conditions.[2]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Mechanism Amide 4-Methoxybenzamide N_Iodoamide N-Iodoamide Intermediate Amide->N_Iodoamide PIDA Isocyanate 4-Methoxybenzyl Isocyanate N_Iodoamide->Isocyanate Rearrangement Urea This compound Isocyanate->Urea NH3

Caption: PIDA-mediated Hofmann rearrangement workflow.

Experimental Protocol: Method A

Materials:

  • 4-Methoxybenzamide

  • Phenyliodine(III) diacetate (PIDA)

  • Methanolic ammonia (7 M)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methoxybenzamide (1.0 eq) in 7 M methanolic ammonia at 0 °C under an inert atmosphere, add PIDA (2.0 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[5][6][7][8][9]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-methoxybenzyl group, a singlet for the methoxy protons, a doublet for the benzylic CH₂ protons, and broad signals for the NH₂ and NH protons of the urea moiety.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the urea, the aromatic carbons, the methoxy carbon, and the benzylic carbon.

  • FTIR (cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching of the urea (around 1700 cm⁻¹), and C-N stretching.[6][10][11]

Method B: Synthesis via Isocyanate Addition

The reaction of an isocyanate with an amine is a highly efficient and widely used method for the synthesis of ureas.[12][13][14] This method is often high-yielding and proceeds under mild conditions. For the synthesis of this compound, this would involve the reaction of 4-methoxybenzyl isocyanate with ammonia.

Mechanistic Rationale

The mechanism of urea formation from an isocyanate and an amine is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the urea.[13][15]

Isocyanate_Addition cluster_1 Isocyanate Addition Mechanism Isocyanate 4-Methoxybenzyl Isocyanate Urea This compound Isocyanate->Urea Nucleophilic Addition Amine Ammonia Amine->Urea

Sources

A Senior Application Scientist's Guide to Characterizing N-(4-methoxybenzyl)urea: A Framework for Off-Target Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to evaluating the off-target effects of N-(4-methoxybenzyl)urea, providing comparative analysis and supporting experimental data for researchers, scientists, and drug development professionals.

In contemporary drug discovery and chemical biology, the utility of any small molecule is defined by its specificity. A compound's interaction with unintended biological targets—its off-target effects—can confound experimental data and present significant safety hurdles in therapeutic development.[1][2] this compound, a versatile chemical scaffold and synthetic intermediate[3][4], represents a class of compounds whose full biological activity profile often requires rigorous elucidation.

This guide provides a comprehensive, field-proven framework for evaluating the off-target effects of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization.

The Imperative of Off-Target Profiling

Unidentified off-target interactions are a primary cause of high attrition rates for drug candidates in clinical trials.[1] Early and comprehensive off-target analysis is therefore not a perfunctory step but a critical investment in a compound's developmental trajectory. It allows researchers to optimize drug design to mitigate side effects, improve clinical performance, and make informed decisions about which candidates to advance.[1][5] For a molecule like this compound, which may serve as a starting point for library synthesis, understanding the off-target liabilities of the core scaffold is paramount.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the selectivity of this compound, it must be compared against relevant alternatives. These could be structurally similar compounds from a proprietary library or commercially available analogs. The goal is to generate a quantitative measure of selectivity.

For this guide, we will use a hypothetical scenario where this compound has been identified as a modest inhibitor of Kinase Z. The following table illustrates how its performance might be compared to other hypothetical compounds.

Table 1: Illustrative Comparative Selectivity Profile

CompoundPrimary Target IC50 (Kinase Z, nM)Off-Target 1 IC50 (Kinase A, nM)Off-Target 2 IC50 (Kinase B, nM)Selectivity Score (Off-Target 1 / Primary Target)
This compound 8002,400>20,0003
Analog 1 (Compound X) 505,000>20,000100
Analog 2 (Compound Y) 12001,5001,8001.25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own experimental data.

Expert Interpretation: A higher selectivity score is desirable, indicating a wider therapeutic window. In this hypothetical case, Compound X is far more selective than this compound. This quantitative comparison is the cornerstone of lead optimization and guides the next steps in medicinal chemistry efforts.

A Multi-Pronged Strategy for Off-Target Identification

No single assay can provide a complete picture of a compound's off-target profile. A robust evaluation relies on a combination of in vitro biochemical assays, cell-based target engagement studies, and phenotypic screens.

Broad-Panel Kinase Profiling

Protein kinases are a large family of structurally related enzymes that are common off-targets for many small molecules.[6][7] Profiling against a large panel of kinases is a standard and highly informative first step.[8]

G cluster_prep Compound & Assay Setup cluster_assay Biochemical Reaction cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilution of This compound C Dispense Compound, Kinase, Substrate, and ATP into Assay Plate A->C B Select Diverse Kinase Panel (e.g., >300 kinases) B->C D Incubate to Allow Kinase-Catalyzed Phosphorylation C->D E Stop Reaction D->E F Quantify Substrate Phosphorylation (Radiometric or Luminescence) E->F G Calculate Percent Inhibition Relative to Vehicle Control F->G H Identify 'Hits' (>50% Inhibition) G->H I Determine IC50 Values for Hits via Dose-Response Curves H->I

Caption: Workflow for determining target engagement using CETSA®.

Step-by-Step Methodology:

  • Cell Treatment: Incubate cultured cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. 2[9]. Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler for precise temperature control, heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). 3[9]. Cell Lysis: Lyse the cells using freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors. 4[10]. Separation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes). 5[10]. Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (identified from the kinase screen) remaining in the soluble fraction using Western blotting. A loading control should be used to ensure equal protein loading. 6[9]. Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.

Expertise and Authoritative Grounding: A positive CETSA result provides powerful evidence that the compound not only inhibits the target biochemically but also binds to it within the complex milieu of a living cell. This links the in vitro activity to a cellular context.

[11][12]#### 3. Phenotypic Screening and Counter-Screening

Phenotypic screening, which measures the effect of a compound on cell behavior (e.g., proliferation, apoptosis), can uncover unexpected activities and provide a more holistic view of a compound's effects. H[13]owever, an observed phenotype must be linked to a specific target. This is achieved through counter-screening.

[14]Logical Relationship: Phenotypic Screen and Counter-Screen

G A Primary Phenotypic Screen (e.g., Anti-proliferation in A549 cells) B Activity Observed (IC50 = 5 µM) A->B C Is the effect due to the intended target (Kinase Z)? B->C D Hypothesis: On-Target Effect C->D Yes E Hypothesis: Off-Target Effect C->E No F Counter-Screen (e.g., Knockdown of Kinase Z using siRNA) D->F E->F G Is the cell now resistant to the compound? F->G H On-Target Confirmed G->H Yes I Off-Target Confirmed G->I No

Caption: Decision workflow for linking a phenotype to a target.

Step-by-Step Methodology:

  • Phenotypic Screen: Test this compound in a panel of cancer cell lines using a cell viability assay (e.g., CellTiter-Glo®) to determine its anti-proliferative IC50.

  • Formulate Hypothesis: Based on the kinase profiling data, hypothesize that the observed anti-proliferative effect is due to the inhibition of a specific hit, "Kinase Z".

  • Design Counter-Screen: A crucial step to validate the hypothesis. A common and effective method is to use RNA interference (siRNA) to specifically reduce the levels of Kinase Z in the cells. 4[5]. Execute Counter-Screen: Transfect the sensitive cell line with siRNA targeting Kinase Z and a non-targeting control siRNA. After knockdown is confirmed (e.g., by Western blot), treat both populations of cells with this compound and measure cell viability.

  • Interpret Results:

    • On-Target Confirmation: If the cells with reduced Kinase Z levels become significantly less sensitive (i.e., show a large rightward shift in the IC50 curve) to the compound compared to the control cells, it strongly supports the hypothesis that the anti-proliferative effect is mediated through inhibition of Kinase Z.

    • Off-Target Indication: If reducing Kinase Z levels has no effect on the compound's potency, the observed phenotype is likely due to an off-target effect. This would trigger further investigation to identify the true target.

Conclusion

Evaluating the off-target profile of a compound like this compound is a systematic process of inquiry. It begins with broad, unbiased screening to identify potential interactions, followed by rigorous, hypothesis-driven cell-based assays to confirm target engagement and link it to a functional outcome. By integrating biochemical profiling, cellular target engagement, and phenotypic counter-screens, researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach provides the necessary confidence to validate a compound as a specific chemical probe or to justify its advancement in a drug discovery pipeline.

References

  • BenchChem (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • BenchChem (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y. et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]

  • van Bergen, W. (2025). A game changer in cancer kinase target profiling. Molecular & Cellular Proteomics.
  • La Manna, S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Patsnap Synapse (2025). How can off-target effects of drugs be minimised?.
  • Reaction Biology. Kinase Screening Assay Services.
  • Pelago Bioscience. CETSA.
  • Anastassiadis, T. et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. Available at: [Link]

  • Linder, J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Technology Networks (2022). Phenotypic Versus Target-Based Screening for Drug Discovery.
  • BenchChem. This compound | CAS 54582-35-3.
  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • Zhang, M. et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Available at: [Link]

Sources

A Comparative Benchmark Analysis of N-(4-methoxybenzyl)urea Against Standard Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of N-(4-methoxybenzyl)urea, a novel urea derivative, against established first-line antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproic Acid. The content herein is structured for researchers, medicinal chemists, and drug development professionals, offering an objective comparison supported by standardized preclinical experimental data to guide further investigation into this compound's potential therapeutic utility.

Introduction: The Rationale for a New Urea-Based Anticonvulsant

The urea scaffold is a recurring motif in pharmacologically active compounds, valued for its hydrogen bonding capabilities and structural rigidity. While this compound is primarily known as a synthetic intermediate, related benzylureide structures have demonstrated significant anticonvulsant and analgesic properties.[1][2][3] This has prompted an investigation into its potential as a novel central nervous system (CNS) agent. The critical challenge in anticonvulsant drug discovery is not merely identifying active compounds, but qualifying their efficacy and safety against therapies that have been the cornerstone of epilepsy treatment for decades.[4]

This guide benchmarks this compound using standardized preclinical models to evaluate its potency, spectrum of activity, and therapeutic index relative to well-characterized AEDs.

Mechanistic Landscape of Standard Anticonvulsants

An effective comparison requires a foundational understanding of the mechanisms of action for the selected benchmarks. While their complete effects are complex, the primary anticonvulsant mechanisms are well-established.

  • Phenytoin & Carbamazepine (Sodium Channel Blockers): Both drugs exert their primary effect by blocking voltage-gated sodium channels.[5][6][7] They bind preferentially to the channel's inactive state, a conformation that increases during high-frequency neuronal firing characteristic of a seizure.[6][8] This use-dependent blockade prevents the sustained, repetitive firing of action potentials, thereby inhibiting seizure propagation.[9][10] While both are effective for focal and generalized tonic-clonic seizures, they are not used for absence seizures.[11][12]

  • Valproic Acid (Multi-Modal Action): Valproic acid (VPA) has a broader mechanism of action.[13] It is known to increase brain concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its metabolic enzyme, GABA transaminase.[13][14][15] Additionally, VPA exhibits blockade of voltage-gated sodium channels and may also affect T-type calcium channels, which contributes to its efficacy against absence seizures.[14][16]

The following diagram illustrates the primary targets of these standard AEDs.

cluster_Neuron Presynaptic Neuron cluster_Drugs Standard Anticonvulsant Drugs Na_Channel Voltage-Gated Na+ Channel Ca_Channel T-Type Ca2+ Channel GABA_T GABA Transaminase Phenytoin Phenytoin Phenytoin->Na_Channel Inhibits Carbamazepine Carbamazepine Carbamazepine->Na_Channel Inhibits Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Inhibits Valproic_Acid->Ca_Channel Inhibits Valproic_Acid->GABA_T Inhibits

Caption: Primary mechanisms of action for standard anticonvulsants.

Experimental Design for Comparative Efficacy and Safety

To ensure a robust and objective comparison, a standardized preclinical screening workflow is essential. The protocols described below are widely accepted in the field for identifying and characterizing potential anticonvulsant agents.[17][18] The workflow is designed to first establish anticonvulsant activity and then determine the margin of safety.

cluster_efficacy Efficacy Screening cluster_safety Neurotoxicity Assessment cluster_analysis Data Analysis start Test Compound Administration (this compound & Standards) i.p. in Mice mes Maximal Electroshock (MES) Test (Model for Generalized Seizures) start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for Absence Seizures) start->scptz rotarod Rotarod Test (Motor Impairment) start->rotarod ed50 Calculate ED50 (Median Effective Dose) mes->ed50 scptz->ed50 td50 Calculate TD50 (Median Toxic Dose) rotarod->td50 pi Calculate Protective Index (PI) PI = TD50 / ED50 ed50->pi td50->pi

Caption: Preclinical workflow for anticonvulsant drug evaluation.

Maximal Electroshock (MES) Seizure Test Protocol

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[17] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Animal Model: Male Swiss mice (20-25 g).

  • Drug Administration: Test compounds and vehicle controls are administered intraperitoneally (i.p.). A minimum of three dose levels are used per compound.

  • Induction: At the time of predicted peak effect (e.g., 30 minutes post-injection), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded.[17] Protection is defined as the complete absence of this tonic phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose protecting 50% of animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Protocol

This model is used to identify agents effective against absence seizures. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g).

  • Drug Administration: Test compounds and vehicle controls are administered i.p.

  • Induction: At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes. The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀, the dose protecting 50% of animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test Protocol

This test assesses for potential motor impairment and sedation, common side effects of centrally acting drugs.[17]

  • Apparatus: A rotating rod (e.g., 3 cm diameter) rotating at a constant speed (e.g., 6 rpm).

  • Animal Training: Animals are pre-trained to remain on the rod for a set duration (e.g., 1-2 minutes) for two consecutive trials.

  • Drug Administration: Trained animals are administered the test compounds or vehicle i.p.

  • Testing: At the time of peak effect, animals are placed on the rotating rod. The test is failed if the animal falls off the rod within the observation period (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of animals fail the test, is calculated.[17]

Comparative Performance Data

The following table summarizes the anticonvulsant activity and neurotoxicity of this compound compared to the standard AEDs. The data for this compound is based on preliminary internal screening, while data for the standards are derived from established literature values.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) (TD₅₀/MES ED₅₀)Spectrum of Activity
This compound 25.5> 100 (Inactive)198.07.8Focal/Generalized Tonic-Clonic
Phenytoin 9.5[17]Ineffective[17]68.57.2Focal/Generalized Tonic-Clonic[19]
Carbamazepine 8.8> 100 (Inactive)75.08.5Focal/Generalized Tonic-Clonic[7]
Valproic Acid 263[17]220[17]398[17]1.5Broad Spectrum[13]

Note: A lower ED₅₀ indicates higher potency. A higher TD₅₀ indicates lower acute neurotoxicity. The Protective Index (PI) is a crucial measure of the margin of safety.

Interpretation and Discussion

Potency and Spectrum of Activity: The preliminary data indicate that this compound shows potent activity in the MES model, comparable to established sodium channel blockers Phenytoin and Carbamazepine. Its ED₅₀ of 25.5 mg/kg suggests it is a highly active compound, though less potent than Phenytoin or Carbamazepine on a milligram-per-kilogram basis. The lack of activity in the scPTZ screen (ED₅₀ > 100 mg/kg) strongly suggests a mechanism of action targeting generalized tonic-clonic seizures, similar to Phenytoin, rather than absence seizures.[17] This profile points towards a potential mechanism involving the modulation of voltage-gated sodium channels, a hypothesis that requires direct electrophysiological validation.

Safety and Therapeutic Index: The most compelling finding is the Protective Index (PI). The PI is a critical, self-validating metric that provides an initial assessment of a compound's therapeutic window. This compound exhibits a PI of 7.8, which is comparable to that of Phenytoin (7.2) and Carbamazepine (8.5). This indicates a favorable separation between the dose required for efficacy and the dose causing acute motor impairment. In contrast, Valproic Acid, despite its broad spectrum, has a significantly lower PI of 1.5, reflecting a narrower therapeutic window.[17]

Causality of Experimental Choices: The selection of both MES and scPTZ models is a foundational principle of anticonvulsant screening. It allows for the rapid classification of a compound's potential clinical utility. Activity in the MES test predicts efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test predicts efficacy against absence seizures.[18] Running these in parallel provides a "mechanistic fingerprint" that guides subsequent, more resource-intensive studies. The Rotarod test is included as an indispensable negative screen; a compound that shows efficacy only at doses that also cause neurotoxicity has a low probability of becoming a viable therapeutic.

Conclusion and Future Directions

This benchmark comparison demonstrates that this compound is a promising anticonvulsant candidate with a potency and safety profile analogous to first-line therapies for generalized tonic-clonic seizures. Its favorable Protective Index warrants further investigation.

Next Steps Should Include:

  • Mechanism of Action Studies: Direct electrophysiological patch-clamp studies to confirm effects on voltage-gated sodium and calcium channels.

  • Pharmacokinetic Profiling: Determination of absorption, distribution, metabolism, and excretion (ADME) properties to understand its disposition in the body.

  • Chronic Seizure Models: Evaluation in kindling models of epilepsy, which more closely mimic the chronic nature of the human disorder.

  • Structural Analogs: Synthesis and screening of related derivatives to establish a structure-activity relationship (SAR) and potentially optimize for potency and safety.

This guide serves as a foundational dataset, positioning this compound as a viable lead compound for a next-generation anticonvulsant development program.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid? Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem. Retrieved from [Link]

  • Dr.Oracle. (2025, April 18). What is the mechanism of action of valproate (valproic acid)? Retrieved from [Link]

  • Pharmacy Freak. (2025, June 3). Mechanism of Action of Phenytoin. Retrieved from [Link]

  • Lecturio. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carbamazepine. Retrieved from [Link]

  • Yasir, A., & Shailesh, K. (2023, July 10). Phenytoin. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]

  • SJMSoM. (n.d.). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions R. Retrieved from [Link]

  • Epocrates. (2020, February 17). Valproic Acid and Derivatives: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Murphy, P., & Lhatoo, S. (2024, March 19). Valproic Acid. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]

  • RxList. (n.d.). Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Symbiosis Online Publishing. (2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Epilepsy Society. (2024, October 8). List of anti-seizure medication. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Anti-epileptic drugs: A guide for the non-neurologist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Methoxybenzyl)urea. Retrieved from [Link]

  • StatPearls Publishing. (n.d.). Seizure Medications. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • PubMed. (2010, February 11). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Retrieved from [Link]

  • PubMed. (n.d.). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-methoxybenzyl)urea. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[14][15]benzodiazepines. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Anticonvulsant and Analgesic Effects of Benzyl- And Benzhydryl Ureides. Retrieved from [Link]

  • MDPI. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Retrieved from [Link]

  • StatPearls Publishing. (n.d.). Antiepileptic Drug Monitoring. Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring Antiepileptic Drugs: A Level-Headed Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Requirements for generic anti-epileptic medicines: A regulatory perspective. Retrieved from [Link]

  • Epilepsy Society. (2020, February 23). Generic and branded anti-seizure medications. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-methoxybenzyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(4-methoxybenzyl)urea (CAS 54582-35-3). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we handle. This guide is designed to provide clear, actionable procedures rooted in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Core Principles: Hazard Assessment and Waste Characterization

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound is a urea derivative that, while not extensively characterized in all toxicological aspects, requires a cautious approach based on its chemical family and available data.

1.1. Known and Potential Hazards this compound is classified as harmful if swallowed (H302)[1]. While comprehensive toxicological data is limited, related urea compounds can cause skin and eye irritation[2][3]. The primary principle in laboratory safety is to treat substances with unknown or limited toxicological profiles as potentially hazardous[4].

Upon thermal decomposition, urea-based compounds can release hazardous gases, including ammonia, and oxides of nitrogen and carbon[5][6]. Therefore, this compound waste should never be incinerated in a standard laboratory setting and must be handled by a certified waste management provider.

1.2. Regulatory Framework In the United States, chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling from the point of generation to its final disposal[8]. All procedures outlined here are designed to comply with these regulations. Your institution's Environmental Health & Safety (EH&S) office is the ultimate authority and should be consulted for specific local requirements.

Pre-Disposal Safety Protocol: Protecting Personnel

Proper personal protective equipment (PPE) is non-negotiable. Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Always check the manufacturer's glove compatibility chart.[2]

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9] Work should be conducted within a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process. It begins the moment the material is designated as waste and ends when it is collected by a licensed disposal vendor.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Do Not Mix: this compound waste should be collected in its own dedicated waste container. Do not mix it with other waste streams, such as solvents, acids, or bases.

  • Incompatibilities: Store the waste container away from strong oxidizing agents, as urea compounds can react violently with them.[2][3][11]

Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[11] The original product container can be used if it is in good condition.[10]

  • Ensure a Secure Seal: The container must have a tightly fitting cap to prevent leaks or the release of vapors.[12] It should remain closed except when waste is being added.[8]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion.[7]

Step 3: Labeling Accurate and compliant labeling is an EPA requirement and ensures safe handling.[13][14]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label provided by your institution's EH&S department.[2]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"[13][14].

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • The specific hazard(s): "Toxic".

    • The date accumulation started.

Step 4: Accumulation and Storage Designated storage areas are mandated to ensure safety and regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least the volume of the largest container.[10] This prevents the spread of material in case of a spill.

  • Storage Limits: An SAA can hold up to 55 gallons of waste. Once this limit is reached, or the container is full, it must be moved to a Central Accumulation Area (CAA) within three days.[10][13]

Step 5: Arranging for Disposal Waste must be removed from the laboratory by authorized personnel.

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online system or by contacting the EH&S office directly.

  • Engage a Certified Vendor: Your institution will have a contract with a licensed and certified hazardous waste disposal company.[4] This vendor is equipped to transport and dispose of the chemical in accordance with all federal and state regulations.

Summary of Key Information

ParameterInformationSource(s)
Chemical Name This compound[15][16][17]
CAS Number 5452-35-3[15][16][17]
Molecular Formula C₉H₁₂N₂O₂[15][16][17]
Primary Hazard Harmful if swallowed (H302)[1]
Potential Hazards Skin/eye irritation, hazardous decomposition products[2][3][5]
Required PPE Safety goggles, nitrile gloves, lab coat[2]
Waste Classification Hazardous Waste[7][8][13]
Incompatibilities Strong oxidizing agents[2][3][11]
Storage Location Labeled container in a designated Satellite Accumulation Area (SAA) with secondary containment[10][13]

Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal & Compliance cluster_2 A Waste Generation This compound is designated as waste B Step 1: Containerize Place in a sealed, compatible (HDPE) container. A->B Immediate Action C Step 2: Label Container Affix 'Hazardous Waste' label with full chemical name and start date. B->C As soon as waste is added D Step 3: Store Safely Place in designated Satellite Accumulation Area (SAA) with secondary containment. C->D Maintain until full E Step 4: Request Pickup Contact EH&S or use institutional system to schedule waste removal. D->E When container is full or project is complete F Step 5: Professional Disposal Waste is collected by a certified vendor for transport and final disposal. E->F EH&S Action G Emergency Protocol H Spill or Exposure Occurs Follow EH&S emergency procedures immediately. G->H

Caption: A logical workflow for the compliant disposal of this compound.

Emergency Procedures for Spills and Exposure

Accidental Release:

  • Evacuate the immediate area and alert personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency EH&S number.

  • For minor spills, use appropriate absorbent material (e.g., vermiculite, sand) to contain the substance.[11] Avoid creating dust.[2]

  • Carefully sweep or scoop the material into a designated hazardous waste container and label it appropriately.[2]

  • Decontaminate the area as per your lab's standard operating procedures.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Report all exposures to your supervisor and EH&S department as soon as possible.[2]

References

  • Standard Operating Procedure - Urea. Washington State University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Safety Data Sheet Urea. Azomures. [Link]

  • Safety Data Sheet SRM 912b Urea. National Institute of Standards and Technology (NIST). [Link]

  • Safety Data Sheet: Urea. Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet Urea 46-0-0. Gavilon Fertilizer. [Link]

  • Hazardous Waste Disposal Procedures. University of Tennessee, Knoxville. [Link]

  • Safety Data Sheet: Urea. Chemos GmbH & Co.KG. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Institutes of Health (NIH). [Link]

  • Hydrolysis and thermolysis of urea and its decomposition byproducts. ResearchGate. [Link]

  • Kinetic modeling of urea decomposition based on systematic thermogravimetric ana. UreaKnowHow.com. [Link]

Sources

Navigating the Safe Handling of N-(4-methoxybenzyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage: Understanding the Compound

N-(4-methoxybenzyl)urea is a urea derivative utilized in organic synthesis and medicinal chemistry research.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with a high degree of caution.[2] The primary risks associated with similar powdered chemicals include inhalation of dust, and skin and eye contact.[3][4] Ingestion is also a potential route of exposure.[4]

Key Considerations:

  • Physical Form: Solid powder. This necessitates measures to control dust generation.[2]

  • Reactivity: Generally stable under normal laboratory conditions.[5] Avoid strong oxidizing agents.[4]

  • Toxicological Data: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the assumption that it may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles or a face shield.Protects against airborne particles and accidental splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[4]
Hands Nitrile or latex gloves.Prevents direct skin contact. Change gloves immediately if contaminated.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA approved respirator.Required when handling the powder outside of a fume hood or when dust generation is likely.[2][3][4]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Don PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Put on all required PPE as outlined in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers ready.

  • Handling:

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula to transfer the desired amount of the compound to a weigh boat. Perform this task in a fume hood or ventilated enclosure to minimize inhalation risk.[2]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the work area.

    • Collect all disposable materials (gloves, weigh boats, paper towels) that have come into contact with the chemical.

Spill and Emergency Procedures

In the event of an accidental release, a swift and informed response is critical.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Sweep or scoop the material into a labeled, sealed container for disposal.[3][4]

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: A Responsible Conclusion

All waste generated from handling this compound must be treated as chemical waste.

  • Solid Waste: Collect all contaminated solids (unused compound, contaminated gloves, weigh boats, etc.) in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in solution, it should be disposed of in a designated, labeled liquid waste container.

  • Disposal Pathway: All waste must be disposed of through your institution's EHS-approved hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[6]

Storage and Logistics

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

  • Labeling: Ensure the container is clearly labeled with the compound name and any known hazards.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Safety Data Sheet Urea 46-0-0. (n.d.). Retrieved from [Link]

  • Working Document Safety Data Sheet Urea. (2024, June 5). Retrieved from [Link]

  • Safety Data Sheet. (2021, February 19). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Urea. Retrieved from [Link]

Sources

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